molecular formula C6H3BrClN3 B596125 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1269667-51-7

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Numéro de catalogue: B596125
Numéro CAS: 1269667-51-7
Poids moléculaire: 232.465
Clé InChI: WHHDFKYGOMDNGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHDFKYGOMDNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735088
Record name 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269667-51-7
Record name 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f]triazine: Synthesis, Properties, and Applications

An In-Depth Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic intermediate in medicinal chemistry. Its validated CAS number is 1269667-51-7 .[1] This document details the compound's physicochemical properties, provides an exposition on its synthesis, and explores its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors and antiviral agents. The content is structured to offer both a theoretical understanding and practical insights for laboratory applications, supported by established protocols and safety data.

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in drug discovery, recognized for its structural resemblance to purine nucleosides. This unique bicyclic heterocycle, featuring a bridgehead nitrogen, serves as the foundational structure for a multitude of biologically active molecules.[3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including but not limited to, inhibitors of various kinases and potent antiviral agents.[3][4] Notably, this scaffold is a central component of the FDA-approved antiviral drug remdesivir, highlighting its significance in contemporary pharmaceutical research.[3][5] 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine emerges as a crucial intermediate, offering strategically positioned reactive sites for further chemical elaboration and diversification.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is essential for its effective handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 1269667-51-7[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [6]
Appearance Solid (form may vary)General knowledge
Storage 2-8 °C, sealed from moisture
SMILES ClC1=NC=NN2C(Br)=CC=C12
Predicted Density 2.03±0.1 g/cm³[1]
Predicted XLogP3 2.4[1]

Synthesis of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the bromination of a suitable pyrrole starting material, followed by the construction of the triazine ring and subsequent chlorination.

GAPyrrole-2-carboxylic acid derivativeBBromination (e.g., NBS)A->BC7-Bromopyrrole-2-carboxylic acid derivativeB->CDN-AminationC->DE1-Amino-7-bromopyrrole-2-carboxylic acid derivativeD->EFCyclization with Formamide/Formamidine AcetateE->FG7-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneF->GHChlorination (e.g., POCl₃)G->HI7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineH->I

Caption: Conceptual synthetic workflow for 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a composite representation based on general methods for analogous structures and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

  • N-Amination of a 7-Bromopyrrole Precursor: A suitable 7-bromopyrrole-2-carboxamide or a related derivative is subjected to N-amination. This can be achieved using aminating agents like hydroxylamine-O-sulfonic acid or chloramine in an appropriate solvent system.[3] The choice of the specific pyrrole precursor is critical and will influence the reaction conditions.

  • Cyclization: The resulting 1-amino-7-bromopyrrole derivative undergoes cyclization to form the triazinone ring. This is often accomplished by heating with formamide or formamidine acetate at elevated temperatures.[5]

Step 2: Chlorination to Yield 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

  • Reaction Setup: To a flask containing 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, add phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine or dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated, typically to reflux, for a period sufficient to ensure complete conversion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice-water. The resulting precipitate is then collected by filtration, washed with water to remove any residual acid, and dried under vacuum.

  • Purification: The crude product may be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyrrole ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the bromo and chloro substituents and the triazine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the bicyclic core. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts. DEPT experiments would be valuable in distinguishing between CH and quaternary carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 232.47 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (with contributions from ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes).

Applications in Medicinal Chemistry

7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is a versatile intermediate with significant applications in the synthesis of high-value pharmaceutical compounds.

Intermediate in the Synthesis of Kinase Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized pharmacophore for various kinase inhibitors. The chloro group at the 4-position is a good leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of various amine-containing side chains, which are often crucial for binding to the ATP-binding site of kinases. The bromo group at the 7-position can be utilized for further diversification through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or other carbon-based substituents. This dual functionality makes it a valuable platform for generating libraries of compounds for screening against different kinase targets. For instance, derivatives of this scaffold have been investigated as inhibitors of Adaptor-associated kinase 1 (AAK1), a potential target for the treatment of neuropathic pain.[7][8]

Precursor for Remdesivir Analogs

Given the structural similarity of the pyrrolo[2,1-f][1][2][3]triazine core to the nucleobase mimic in remdesivir, 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine can serve as a starting material for the synthesis of remdesivir analogs.[9][10] The chloro group can be displaced by an appropriate amine, and the bromo group can be a handle for further modifications to explore the structure-activity relationship (SAR) of this class of antiviral compounds.

Illustrative Reaction Scheme: Nucleophilic Aromatic Substitution

GAThis compoundEHeatA->EBR-NH₂ (Nucleophilic Amine)B->ECBase (e.g., DIPEA)C->EDSolvent (e.g., NMP, DMSO)D->EF7-Bromo-4-(substituted-amino)pyrrolo[2,1-f][1,2,4]triazineE->F

Caption: General workflow for the functionalization of the 4-position.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is a strategically important building block in the field of medicinal chemistry. Its versatile reactivity, stemming from the distinct functionalities of the chloro and bromo substituents, allows for the synthesis of a wide array of complex molecules with significant therapeutic potential. As research into kinase inhibitors and novel antiviral agents continues to expand, the demand for and utility of this key intermediate are poised to grow. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis - NIH. (URL: [Link])
  • Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives - The Royal Society of Chemistry. (URL: not available)
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (URL: [Link])
  • WO2014115171A1 - Triazine compounds and a process for preparation thereof - Google P
  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis - NIH. (URL: [Link])
  • Material Safety D
  • Total synthesis of remdesivir - PMC - PubMed Central - NIH. (URL: [Link])
  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (URL: [Link])
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (URL: [Link])
  • Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PubMed. (URL: [Link])
  • For Peer Review - AIR Unimi. (URL: not available)
  • Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98% - Cole-Parmer. (URL: [Link])
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: [Link])
  • Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the tre
  • Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98% - Cole-Parmer. (URL: [Link])
  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines - PubMed. (URL: [Link])
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives - ResearchG
  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS - European Patent Office - EP 3416965 B1 - Googleapis.com. (URL: )
  • CN118613486A - 2,7-Substituted Pyrrolo[2,1-F][1][2][3]Triazines with Protein Kinase Inhibitory Activity - Google P
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC - PubMed Central. (URL: [Link])
  • 7-bromo-2-chloropyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram - CP Lab Safety. (URL: [Link])
  • Discovery of pyrrolo[2,1-][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the tre
  • WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof - Google P
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - bioRxiv. (URL: [Link])
  • Additional Problems 13 – Organic Chemistry: A Tenth Edition – OpenStax adapt
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
  • (1)H and (13)
  • Electron impact ionization mass spectra of 1, 2, 4-triazine | 5645 - TSI Journals. (URL: [Link])

7-Bromo-4-chloropyrrolo[2,1-f]triazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine has emerged as a critical heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a fused pyrrolotriazine core with two orthogonally reactive halogen atoms, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, spectral characteristics, reactivity, and synthetic applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. By synthesizing data from chemical suppliers and the scientific literature, this document serves as a technical resource for researchers leveraging this compound in drug discovery and development programs.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2]triazine core is a "privileged scaffold" in drug discovery, recognized for its presence in a variety of biologically active compounds.[3] This unique bicyclic heterocycle, which contains a bridgehead nitrogen, is a key structural motif in several FDA-approved drugs and clinical candidates.[4] Notable examples include the broad-spectrum antiviral drug Remdesivir, used in the treatment of RNA virus infections, and numerous small molecule kinase inhibitors targeting oncogenic pathways, such as anaplastic lymphoma kinase (ALK), VEGFR-2, and EGFR.[4][5]

The strategic importance of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine lies in its capacity as a highly functionalized intermediate. The distinct electronic environments of the chloro-substituted triazine ring and the bromo-substituted pyrrole ring allow for selective, stepwise chemical modifications. This "orthogonal reactivity" is invaluable for building molecular diversity and performing structure-activity relationship (SAR) studies, making it a sought-after precursor in the synthesis of novel therapeutics.[3]

Physicochemical and Structural Properties

7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine is typically supplied as a solid with purities ranging from 95% to over 98%.[6][7] Proper handling and storage are crucial for maintaining its integrity.

PropertyValueSource(s)
CAS Number 1269667-51-7[1][8]
Molecular Formula C₆H₃BrClN₃[8]
Molecular Weight 232.47 g/mol [1][9]
Appearance Solid[6]
Purity 95%, 97%, 98% min[6][7]
Predicted Density 2.03 ± 0.1 g/cm³[8]
Storage 2-8 °C, under inert gas[10]
InChI Key WHHDFKYGOMDNGN-UHFFFAOYSA-N[6][8]
SMILES ClC1=NC=NN2C(Br)=CC=C12

Predicted Spectral Characteristics

While specific spectral data is not widely published, the structural features of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine allow for reliable prediction of its key spectral characteristics based on data from analogous compounds.[11][12]

  • ¹H NMR: The spectrum is expected to be simple, showing three signals in the aromatic region.

    • The proton at the C2 position of the triazine ring would likely appear as a singlet at the most downfield position due to the deshielding effect of the adjacent nitrogen atoms.

    • The two protons on the pyrrole ring (at C5 and C6) would appear as doublets, mutually coupled. The exact chemical shifts would depend on the solvent, but they are expected in the typical aromatic proton range.

  • ¹³C NMR: Six distinct signals are anticipated for the six carbon atoms in the heterocyclic core. The carbons attached to the electronegative chlorine, bromine, and nitrogen atoms (C4, C7, and the bridgehead carbons) would exhibit the most downfield chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) would appear as a cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl), with the most abundant peaks corresponding to [M], [M+2], and [M+4]. The exact mass is 230.92 Da.[8]

Chemical Reactivity and Synthetic Utility

The primary value of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine is its dual reactivity, enabling sequential and site-selective functionalization.

  • Position 4 (C-Cl Bond): The chlorine atom at the C4 position is on the electron-deficient triazine ring. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This position readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is central to the synthesis of kinase inhibitors, where an aniline derivative is often installed at this position.[3]

  • Position 7 (C-Br Bond): The bromine atom at the C7 position is on the electron-rich pyrrole ring. This site is ideal for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, providing a powerful tool for expanding the molecular framework.

This orthogonal reactivity allows for a planned synthetic strategy where one position is modified while the other remains intact for a subsequent transformation.

G cluster_0 Pathway A: SNAr First cluster_1 Pathway B: Cross-Coupling First start 7-Bromo-4-chloropyrrolo [2,1-f][1,2,4]triazine A1 Nucleophilic Aromatic Substitution (e.g., R-NH2) start->A1 B1 Cross-Coupling Reaction (e.g., Suzuki, R'-B(OH)2) start->B1 A2 7-Bromo-4-(amino)pyrrolo [2,1-f][1,2,4]triazine A1->A2 A3 Cross-Coupling Reaction (e.g., Suzuki, R'-B(OH)2) A2->A3 A4 7-(Aryl)-4-(amino)pyrrolo [2,1-f][1,2,4]triazine (Final Product A) A3->A4 B2 7-(Aryl)-4-chloropyrrolo [2,1-f][1,2,4]triazine B1->B2 B3 Nucleophilic Aromatic Substitution (e.g., R-NH2) B2->B3 B4 7-(Aryl)-4-(amino)pyrrolo [2,1-f][1,2,4]triazine (Final Product B) B3->B4

Caption: Orthogonal Synthetic Pathways for Derivatization.

Exemplary Protocol 1: Suzuki Cross-Coupling at the C7 Position

This protocol describes a typical procedure for introducing an aryl group at the C7-bromo position.

Objective: To synthesize a 7-aryl-4-chloropyrrolo[2,1-f][1][2]triazine derivative.

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Rationale: The base is essential for the transmetalation step in the catalytic cycle. The aqueous solvent system helps to dissolve the inorganic base.

  • Reaction Execution: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-4-chloropyrrolo[2,1-f][1][2]triazine.

Exemplary Protocol 2: Nucleophilic Aromatic Substitution at the C4 Position

This protocol outlines the substitution of the C4-chloro group with an amine, a key step in synthesizing kinase inhibitors.[3]

Objective: To synthesize a 4-anilino-7-bromopyrrolo[2,1-f][1][2]triazine derivative.

Methodology:

  • Reagent Setup: In a sealed vial, dissolve 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine (1.0 eq) and the desired aniline derivative (1.1-1.5 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or isopropanol.

  • Acid Catalyst/Scavenger: An acid catalyst (e.g., p-toluenesulfonic acid) or a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) may be added to facilitate the reaction and scavenge the HCl byproduct.

    • Rationale: The acid can protonate the triazine ring, further activating the C4 position towards nucleophilic attack. A base prevents the buildup of HCl which could protonate the nucleophile, rendering it unreactive.

  • Reaction Execution: Heat the mixture to 80-120 °C. The reaction can also be performed using microwave irradiation to reduce reaction times. Monitor for completion by LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water to precipitate the product. Filter the solid, wash with water and a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • Purification: If necessary, recrystallize the product or purify by column chromatography to obtain the pure 4-anilino-7-bromopyrrolo[2,1-f][1][2]triazine.

Proposed Synthesis Pathway

The synthesis of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine itself likely proceeds from a suitable pyrrole precursor. Based on general strategies for this scaffold, a plausible multi-step synthesis is outlined below.[4]

G cluster_0 Synthesis of 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine A 1H-Pyrrole-2-carboxylate B 1-Amino-1H-pyrrole- 2-carboxylate A->B N-Amination (e.g., NH2Cl) C Pyrrolo[2,1-f][1,2,4]triazin-4-ol B->C Cyclization (e.g., Formamide, Heat) D 4-Chloropyrrolo[2,1-f][1,2,4]triazine C->D Chlorination (POCl3) E 7-Bromo-4-chloropyrrolo [2,1-f][1,2,4]triazine D->E Bromination (NBS)

Caption: Plausible Synthetic Route to the Target Compound.

  • N-Amination: The synthesis likely begins with a commercially available pyrrole, such as methyl pyrrole-2-carboxylate. N-amination using an aminating agent like hydroxylamine-O-sulfonic acid or chloramine (NH₂Cl) introduces the crucial N-N bond required for the triazine ring.[4]

  • Cyclization: The resulting N-aminopyrrole undergoes cyclization. Heating with a C1 source like formamide or a similar reagent closes the six-membered triazine ring, forming the fused bicyclic core, likely yielding a pyrrolotriazin-4-ol intermediate.[4]

  • Chlorination: The hydroxyl group at the C4 position is converted to a chloro group. This is a standard transformation often achieved by heating with phosphorus oxychloride (POCl₃).[4] This step introduces the reactive handle for SNAr chemistry.

  • Bromination: The final step is the regioselective bromination of the pyrrole ring. Using an electrophilic brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or CCl₄) would install the bromine atom at the C7 position, which is electronically activated for electrophilic substitution.[4]

Safety and Handling

As a laboratory chemical, 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine requires careful handling.

  • Hazard Statements: It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Precautions:

    • Handle in a well-ventilated area, preferably a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

    • Avoid inhalation of dust and contact with skin and eyes.[8]

    • Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.

Conclusion

7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine is a high-value, versatile intermediate for drug discovery. Its key strength lies in the orthogonal reactivity of its two halogen substituents, which allows for controlled, stepwise elaboration into complex molecules. This feature makes it an ideal starting point for building libraries of compounds for SAR studies, particularly in the pursuit of novel kinase inhibitors and antiviral agents. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to exploit its full synthetic potential.

References

  • Sunway Pharm Ltd.7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.[Link]
  • Protheragen.7-Bromopyrrolo[1,2-f][1][2][3]triazin-4-amine.[Link]
  • Singh, G., et al. (2021).Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]
  • CP Lab Safety.7-bromo-2-chloropyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram.[Link]
  • Appretech Scientific Limited.7-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.[Link]
  • MDPI.Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.[Link]
  • MDPI.Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies (PDF Download).[Link]
  • ResearchGate.Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.[Link]
  • Springer.Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.[Link]
  • PubMed.Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines.[Link]
  • ResearchGate.Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity.[Link]

Sources

Structure Elucidation of 7-Bromo-4-chloropyrrolo[2,1-f]triazine: A Multi-technique Approach

Structure Elucidation of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: A Multi-technique Approach

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of significant therapeutic agents, including the antiviral drug Remdesivir and various kinase inhibitors used in oncology.[2][4] The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of a key intermediate, 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine (CAS No. 1269667-51-7).[3] We will move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, integrating mass spectrometry, nuclear magnetic resonance, and single-crystal X-ray diffraction to build an unambiguous structural assignment.

Introduction: The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The fusion of a pyrrole ring with a 1,2,4-triazine ring creates a unique bicyclic heterocycle with a bridgehead nitrogen atom.[2] This arrangement confers specific electronic and steric properties that have proven highly effective for targeting a range of biological macromolecules, from viral RNA-dependent RNA polymerase to protein kinases.[2][4] As such, substituted analogues like 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine serve as versatile building blocks in medicinal chemistry. The bromo and chloro substituents provide orthogonal handles for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions.[5]

Our objective is to confirm the molecular structure with absolute certainty. The logical workflow for elucidating an unknown or newly synthesized structure begins with confirming the molecular formula and then proceeds to map the atomic connectivity and, finally, determine the three-dimensional arrangement.

Gcluster_startInitial Statecluster_elucidationStructure Elucidation Workflowcluster_endFinal ConfirmationProposed_SynthesisProposed SynthesisMSMass Spectrometry (MS)Confirm Molecular Formula & Halogen PresenceProposed_Synthesis->MS  Verify MassNMRNMR Spectroscopy(¹H, ¹³C, 2D)Map C-H FrameworkMS->NMR  Elucidate ConnectivityXRaySingle-Crystal X-rayDefinitive 3D StructureNMR->XRay  Confirm in Solid StateConfirmed_StructureConfirmed Structure of7-Bromo-4-chloropyrrolo[2,1-f]triazineXRay->Confirmed_Structure  Final Validation

Caption: Logical workflow for structure elucidation.

Synthesis Strategy: Constructing the Core Scaffold

While 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is commercially available, understanding its synthesis is crucial for analogue preparation and process development.[6][7] Synthetic strategies typically involve building the triazine ring onto a pre-functionalized pyrrole precursor.[2]

Plausible Synthetic Protocol

A robust approach starts with a suitable N-aminopyrrole derivative. The key N-N bond, a defining feature of this heterocycle, is often introduced via electrophilic amination of a pyrrole nitrogen.[2]

  • Step 1: Bromination of Pyrrole-2-carbaldehyde. Commercially available pyrrole-2-carbaldehyde is selectively brominated at the 4-position (which will become the 7-position of the final product) using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent.

  • Step 2: N-Amination. The resulting 4-bromopyrrole-2-carbaldehyde is deprotonated with a strong base (e.g., NaH) and then reacted with an electrophilic aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) to form the N-amino intermediate.[2]

  • Step 3: Triazine Ring Formation. The N-aminopyrrole intermediate is then cyclized. Heating with formamidine acetate or a similar one-carbon source can be used to construct the triazine ring.[2]

  • Step 4: Chlorination. The resulting 7-bromopyrrolo[2,1-f][1][2][3]triazin-4-ol (the tautomeric form of the 4-one) is converted to the target 4-chloro derivative by treatment with a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

This multi-step synthesis yields the desired product, which must then be rigorously characterized.

Mass Spectrometry: The First Line of Evidence

Causality: Mass spectrometry (MS) is the initial and most direct method to confirm the molecular weight and elemental composition, particularly the presence of the halogen atoms. The distinct isotopic patterns of chlorine and bromine provide a definitive signature.[8][9]

Expected Mass Spectrum Data

The molecular formula is C₆H₃BrClN₃.[3] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9][10] This combination results in a characteristic cluster of peaks for the molecular ion (M).

Ionm/z (Calculated)CompositionRelative Abundance (Approx.)
[M]⁺230.92C₆H₃⁷⁹Br³⁵ClN₃100% (Base Peak of Cluster)
[M+2]⁺232.92C₆H₃⁸¹Br³⁵ClN₃ / C₆H₃⁷⁹Br³⁷ClN₃~127%
[M+4]⁺234.92C₆H₃⁸¹Br³⁷ClN₃~31%

Note: Relative abundances are calculated based on isotopic probabilities and represent the characteristic pattern.

This M:M+2:M+4 intensity ratio of approximately 100:127:31 is a highly reliable indicator for the presence of one bromine and one chlorine atom in the molecule.[8][11]

cluster_isotopesIsotopescluster_moleculeMolecular Ioncluster_peaksPredicted MS PeaksBrBromine⁷⁹Br (50.7%)⁸¹Br (49.3%)MolC₆H₃BrClN₃Br->MolClChlorine³⁵Cl (75.8%)³⁷Cl (24.2%)Cl->MolM[M]⁺(⁷⁹Br + ³⁵Cl)m/z ~231Mol->MM2[M+2]⁺(⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl)m/z ~233Mol->M2M4[M+4]⁺(⁸¹Br + ³⁷Cl)m/z ~235Mol->M4

Caption: Isotopic contributions to the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between the isotopic peaks.

  • Data Interpretation: Analyze the molecular ion region to confirm the presence and ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

NMR Spectroscopy: Mapping the Proton and Carbon Skeleton

Causality: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity of the atoms. For 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, we expect to see signals for three distinct aromatic protons and six unique carbon atoms.

Predicted ¹H and ¹³C NMR Data

Based on the principles of aromaticity and substituent effects in heterocyclic systems, we can predict the approximate chemical shifts (in ppm). The electron-withdrawing nature of the triazine ring and the halogens will generally shift signals downfield.

¹H NMR (400 MHz, CDCl₃):

ProtonPredicted Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-2~8.0 - 8.2Singlet (s)-Proton on the triazine ring
H-5~6.8 - 7.0Doublet (d)J ≈ 4.0Pyrrole proton adjacent to bridgehead N
H-6~7.2 - 7.4Doublet (d)J ≈ 4.0Pyrrole proton adjacent to Bromo group

¹³C NMR (101 MHz, CDCl₃):

CarbonPredicted Shift (ppm)Assignment
C-2~145 - 148Carbon in triazine ring
C-4~150 - 153Carbon bearing Chlorine
C-5~115 - 118Pyrrole CH
C-6~120 - 123Pyrrole CH
C-7~100 - 105Carbon bearing Bromine
C-8a~130 - 133Bridgehead Carbon
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to confirm H-5/H-6 coupling) and HSQC/HMBC (to correlate proton and carbon signals).

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS (0.00 ppm).

Single-Crystal X-ray Diffraction: The Definitive Structure

Causality: While spectroscopic methods provide powerful evidence for connectivity, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[12][13] This technique provides precise bond lengths, bond angles, and intermolecular packing information, serving as the ultimate validation of the proposed structure.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The critical first step is to grow single crystals of suitable quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. A range of solvents (e.g., hexane/ethyl acetate, methanol, acetonitrile) should be screened.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. Finally, the atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction data.

  • Data Analysis: The refined structure provides a complete 3D model, confirming the atom locations, including the precise positions of the bromine and chlorine atoms on the pyrrolotriazine core.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is achieved through a logical and self-validating workflow. Mass spectrometry confirms the molecular formula and the presence of the two key halogens through its unique isotopic signature. 1D and 2D NMR spectroscopy then provide the precise map of the proton and carbon framework, confirming the substitution pattern. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure. Each technique provides a layer of evidence that corroborates the findings of the others, resulting in a structural assignment of the highest confidence, a critical requirement for its use in advanced drug discovery and development programs.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI.
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health (NIH).
  • 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1][2][3]triazine. PubChem.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • Mass Spectrometry. Michigan State University Department of Chemistry.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. ACS Publications.
  • 7-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Appretech Scientific Limited.
  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. (2011). PubMed.
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.
  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][3]triazines. (2022). National Institutes of Health (NIH).
  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). PubMed.
  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). PubMed.
  • Pyrrolo[2,1-c][1][2][3]triazines from 2-diazopyrroles: synthesis and antiproliferative activity. Semantic Scholar.
  • Tri-s-triazine derivatives. Part I. From trichloro-tri-s-triazine to graphitic C3N4 structures. Royal Society of Chemistry.
  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.

A Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f]triazine: A Privileged Scaffold for Kinase Inhibitor and Antiviral Drug Discovery

A Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: A Privileged Scaffold for Kinase Inhibitor and Antiviral Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic building block in modern medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine core is a validated "privileged scaffold," forming the structural foundation of FDA-approved drugs such as the antiviral Remdesivir and the kinase inhibitor Avapritinib.[1][4][5] This document details the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, and its strategic application in drug discovery. Emphasis is placed on the orthogonal reactivity of its chloro and bromo substituents, which enables selective functionalization and the rapid generation of diverse molecular libraries for screening against high-value biological targets like protein kinases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel therapeutics.

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The fusion of a pyrrole ring with a 1,2,4-triazine creates the pyrrolo[2,1-f][1][2][3]triazine bicyclic system, a unique heterocyclic motif with significant therapeutic relevance.[4] This scaffold is a structural bioisostere of purine, allowing it to interact with biological targets that recognize purine-based structures, such as protein kinases and viral polymerases.[2] Its rigid conformation and the specific arrangement of nitrogen atoms provide multiple points for hydrogen bonding and other non-covalent interactions within protein active sites, making it an ideal core for inhibitor design.[1]

The importance of this scaffold is highlighted by its presence in several impactful drugs:

  • Remdesivir: An antiviral agent containing a C-nucleoside derivative of the pyrrolo[2,1-f][1][2][3]triazine core, recognized for its broad-spectrum activity against RNA viruses.[4]

  • Avapritinib: A potent kinase inhibitor approved for treating specific types of gastrointestinal stromal tumors.[1][5]

  • Brivanib Alaninate: An antitumorigenic drug that also incorporates this core structure.[4]

The compound 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine serves as a strategically di-halogenated intermediate, providing two distinct and orthogonally reactive handles for synthetic elaboration, making it an exceptionally valuable tool for drug discovery programs.

Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine . The numbering of the fused ring system dictates the locants for the bromo and chloro substituents.

Chemical Structure

The structure consists of a pyrrole ring fused across the 'f' face of a 1,2,4-triazine ring. A bromine atom is substituted at the 7-position on the pyrrole moiety, and a chlorine atom is at the 4-position on the triazine moiety.

Caption: Structure of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

Physicochemical Data

The following table summarizes key properties and identifiers for the compound.

PropertyValueSource(s)
CAS Number 1269667-51-7[6][7]
Molecular Formula C₆H₃BrClN₃[6]
Molecular Weight 232.47 g/mol [7][8]
Appearance White to light yellow powder/crystal
Purity Typically ≥95%
XLogP3 2.4[6]
Storage 2-8 °C, under inert gas, sealed in dry[9]
SMILES ClC1=NC=NN2C(Br)=CC=C12
InChIKey WHHDFKYGOMDNGN-UHFFFAOYSA-N

Proposed Synthesis and Purification

While specific preparations for 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine are proprietary or found within patent literature, a robust synthetic route can be designed based on established methods for this scaffold.[4][10] A common strategy involves the initial construction of a substituted pyrrole, followed by N-amination and subsequent cyclization to form the fused triazine ring.

Synthetic Workflow Diagram

GA1. Pyrrole-2-carboxaldehyde2. Bromination (NBS)B4-Bromopyrrole-2-carboxaldehydeA->B Electrophilic Substitution CN-Amination(e.g., NH₂Cl or MsONH₂)B->C Nucleophilic Addition D1-Amino-4-bromopyrrole-2-carboxaldehydeC->DECyclization / Dehydration(e.g., with POCl₃ or PCl₅)D->E Ring Formation & Chlorination F7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineE->FGStartThis compoundPathANucleophilic AromaticSubstitution (SNAr)(e.g., R-NH₂, Base)Start->PathA Reacts at C4-Cl PathBSuzuki Cross-Coupling(e.g., R-B(OH)₂, Pd catalyst, Base)Start->PathB Reacts at C7-Br ProductA4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine DerivativePathA->ProductAFinalFully Derivatized ProductPathA->FinalProductA->PathB Second Reaction ProductB7-Aryl-4-chloropyrrolo[2,1-f][1,2,4]triazine DerivativePathB->ProductBPathB->FinalProductB->PathA Second Reaction

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

This guide provides a comprehensive overview of the synthetic pathway for 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The pyrrolo[2,1-f][1][2][3]triazine core is a constituent of several kinase inhibitors and antiviral agents, making the efficient synthesis of its derivatives a critical aspect of pharmaceutical research.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is a unique bicyclic structure containing a bridgehead nitrogen atom and a nitrogen-nitrogen bond.[2] Its structural similarity to purine nucleosides has made it a privileged scaffold in the development of various therapeutic agents.[2] Notably, this core is a fundamental component of antiviral drugs like Remdesivir.[2] The synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines is an active area of research, with various strategies being developed to access diverse analogs.[2]

This guide will focus on a robust and well-documented synthetic route to 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, a valuable intermediate for further chemical elaboration. The pathway commences with a readily available substituted pyrrole derivative and proceeds through a two-step sequence involving cyclocondensation and subsequent chlorination.

Visualizing the Synthetic Pathway

The overall synthetic strategy to obtain 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is depicted below. This pathway involves the initial formation of a pyrrolotriazinone intermediate followed by a chlorination step.

Synthesis_Pathwaycluster_0Step 1: Cyclocondensationcluster_1Step 2: ChlorinationStarting_MaterialEthyl 2-amino-5-bromopyrrole-3-carboxylateIntermediate7-Bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazineStarting_Material->IntermediateCyanamide, HeatFinal_Product7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineIntermediate->Final_ProductPOCl3, DMF

Caption: Overall synthetic pathway for 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.

Part 1: Synthesis of 7-Bromo-4-hydroxypyrrolo[2,1-f][1][2][3]triazine

The initial step in the synthesis of the target molecule is the construction of the pyrrolotriazinone ring system through the cyclocondensation of a substituted aminopyrrole with cyanamide.

Rationale and Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the amino group of the pyrrole onto one of the nitrile carbons of cyanamide, followed by an intramolecular cyclization and tautomerization to yield the stable 4-hydroxypyrrolo[2,1-f][1][2][3]triazine (which exists predominantly in its keto form, 7-bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one). The ester functionality on the starting pyrrole serves as a crucial activating group and is ultimately eliminated during the cyclization process. The use of heat is necessary to overcome the activation energy for both the initial addition and the subsequent cyclization steps.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Ethyl 2-amino-5-bromopyrrole-3-carboxylate51232-95-0247.08
Cyanamide420-04-242.04
Ethanol64-17-546.07

Procedure:

  • To a solution of Ethyl 2-amino-5-bromopyrrole-3-carboxylate (1.0 eq) in ethanol, add cyanamide (1.5 eq).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and byproducts.

  • The resulting solid, 7-Bromo-4-hydroxypyrrolo[2,1-f][1][2][3]triazine, is dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Characterization of the Intermediate:

The structure of the intermediate, 7-Bromo-4-hydroxypyrrolo[2,1-f][1][2][3]triazine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Chlorination of 7-Bromo-4-hydroxypyrrolo[2,1-f][1][2][3]triazine

The second and final step is the conversion of the hydroxyl group of the pyrrolotriazinone to a chlorine atom using a chlorinating agent, a reaction analogous to the Vilsmeier-Haack reaction.

Rationale and Mechanistic Considerations

The chlorination of the 4-hydroxy group is effectively achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds through the formation of a Vilsmeier-Haack type reagent from POCl₃ and DMF. The hydroxyl group (in its enol form) of the pyrrolotriazinone attacks this electrophilic species, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product. The use of an excess of POCl₃ often serves as both the reagent and the solvent.

Chlorination_Mechanismcluster_0Vilsmeier Reagent Formationcluster_1Chlorination ReactionDMFDMFVilsmeier_ReagentVilsmeier Reagent[Me2N=CHCl]+[PO2Cl2]-DMF->Vilsmeier_ReagentPOCl3POCl3POCl3->Vilsmeier_ReagentIntermediate7-Bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazinePhosphate_EsterPhosphate Ester IntermediateIntermediate->Phosphate_EsterVilsmeier ReagentFinal_Product7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazinePhosphate_Ester->Final_ProductCl-

Caption: Simplified mechanism of the chlorination step.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
7-Bromo-4-hydroxypyrrolo[2,1-f][1][2][3]triazineNot available214.03
Phosphorus oxychloride (POCl₃)10025-87-3153.33
Dimethylformamide (DMF)68-12-273.09
Dichloromethane (DCM)75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a suspension of 7-Bromo-4-hydroxypyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in phosphorus oxychloride (5-10 eq) is prepared.

  • A catalytic amount of dimethylformamide (0.1-0.2 eq) is carefully added to the suspension.

  • The reaction mixture is heated to reflux (approximately 105-110 °C) and stirred for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-water.

  • The aqueous mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product is extracted with dichloromethane or another suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Characterization of the Final Product:

The final product, 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, should be thoroughly characterized to confirm its identity and purity.

Analytical Data Expected Values
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Appearance Off-white to yellow solid
¹H NMR Aromatic protons consistent with the pyrrolotriazine core.
¹³C NMR Carbons corresponding to the heterocyclic rings.
Mass Spectrometry [M+H]⁺ peak at m/z 232/234/236 (isotopic pattern for Br and Cl).

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Cyanamide is toxic and should be handled with care.

  • The quenching of the reaction mixture containing POCl₃ is highly exothermic and should be performed slowly and with efficient cooling.

Conclusion

This guide has detailed a reliable and scalable synthetic pathway for the preparation of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. The two-step sequence, involving a cyclocondensation to form the core heterocyclic system followed by a robust chlorination protocol, provides an efficient route to this valuable synthetic intermediate. The provided experimental procedures, coupled with an understanding of the underlying reaction mechanisms, will enable researchers to successfully synthesize this compound for its application in the discovery and development of novel therapeutic agents.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed. [Link]
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
  • 7-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Appretech Scientific Limited. [Link]
  • How should I proceed in Chlorination using POCl3?.
  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][3]triazines.
  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc. [Link]
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been successfully exploited to develop a diverse range of therapeutic agents, from potent kinase inhibitors for cancer therapy to groundbreaking antiviral drugs. This in-depth technical guide provides a comprehensive overview of the pyrrolo[2,1-f][1][2][3]triazine core, detailing its significance, mechanism of action across different target classes, synthetic strategies, structure-activity relationships, and promising therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a bicyclic heteroaromatic system containing a bridgehead nitrogen atom. First synthesized in the 1970s, its potential in medicinal chemistry was not fully realized until decades later.[4] The unique electronic and steric properties of this scaffold allow it to mimic the purine core of nucleosides and effectively interact with the ATP-binding sites of kinases, making it a versatile template for drug design.[5][6] Its rigid structure provides a defined orientation for substituent groups, facilitating the optimization of target binding and pharmacokinetic properties. The clinical success of molecules like the antiviral drug remdesivir and the kinase inhibitor brivanib has solidified the importance of the pyrrolo[2,1-f][1][2][3]triazine core in modern drug discovery.[4]

Therapeutic Applications and Mechanisms of Action

The pyrrolo[2,1-f][1][2][3]triazine scaffold has demonstrated remarkable versatility, leading to the development of potent inhibitors for a range of therapeutic targets.

Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors. These inhibitors typically function as ATP-competitive agents, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]

Overexpression and mutations of EGFR and HER2 are common drivers of tumor growth in various cancers. Several pyrrolo[2,1-f][1][2][3]triazine derivatives have been developed as potent dual inhibitors of EGFR and HER2.[8] Docking studies have revealed that the pyrrolotriazine core forms crucial hydrogen bond interactions with the hinge region of the kinase domain, specifically with the backbone amide of Met769 in EGFR.[5] This interaction anchors the inhibitor in the active site, allowing other substituents to explore and bind to adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[5]

EGFR Signaling Pathway

EGFR_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceEGFEGF LigandEGFREGFREGF->EGFRBindsGrb2_SOSGrb2/SOSEGFR->Grb2_SOSPI3KPI3KEGFR->PI3KActivatesPyrrolo_inhibitorPyrrolo[2,1-f]triazineInhibitorPyrrolo_inhibitor->EGFRInhibits ATP BindingRasRasGrb2_SOS->RasRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKProliferationCell Proliferation,Survival, AngiogenesisERK->ProliferationPIP3PIP3PI3K->PIP3Converts PIP2 toPIP2PIP2AktAktPIP3->AktmTORmTORAkt->mTORmTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by pyrrolo[2,1-f]triazine derivatives.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling pathway. Pyrrolo[2,1-f]triazine-based compounds have been developed as potent VEGFR-2 inhibitors.[9] X-ray crystallography studies have shown that the N1 nitrogen of the pyrrolotriazine scaffold forms a key hydrogen bond with the backbone NH of Cys919 in the hinge region of VEGFR-2's ATP-binding site.[5] This interaction is a common feature of many kinase inhibitors and is crucial for high-affinity binding.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceVEGFVEGF LigandVEGFR2VEGFR-2VEGF->VEGFR2BindsPLCgPLCγVEGFR2->PLCgPI3KPI3KVEGFR2->PI3KActivatesPyrrolo_inhibitorPyrrolo[2,1-f]triazineInhibitorPyrrolo_inhibitor->VEGFR2Inhibits ATP BindingDAG_IP3DAG / IP3PLCg->DAG_IP3PKCPKCDAG_IP3->PKCRaf_MEK_ERKRaf-MEK-ERKPathwayPKC->Raf_MEK_ERKAngiogenesisAngiogenesis,Permeability, SurvivalRaf_MEK_ERK->AngiogenesisAktAktPI3K->AkteNOSeNOSAkt->eNOSeNOS->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrrolo[2,1-f]triazine derivatives.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many human cancers. Pyrrolo[2,1-f]triazine derivatives have been identified as potent inhibitors of c-Met kinase.[10] X-ray crystallography has revealed that these compounds bind to the ATP-binding site of the c-Met kinase domain in a competitive manner.[7]

c-Met Signaling Pathway

cMet_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceHGFHGF LigandcMetc-Met ReceptorHGF->cMetBindsGrb2_SOSGrb2/SOScMet->Grb2_SOSPI3K_AktPI3K-AktPathwaycMet->PI3K_AktActivatesSTAT3STAT3cMet->STAT3ActivatesPyrrolo_inhibitorPyrrolo[2,1-f]triazineInhibitorPyrrolo_inhibitor->cMetInhibits ATP BindingRas_MAPKRas-MAPKPathwayGrb2_SOS->Ras_MAPKCell_MotilityCell Proliferation,Invasion, MotilityRas_MAPK->Cell_MotilityPI3K_Akt->Cell_MotilitySTAT3->Cell_Motility

Caption: c-Met signaling pathway and the point of inhibition by pyrrolo[2,1-f]triazine derivatives.

Antiviral Activity: The Case of Remdesivir

The most prominent example of a pyrrolo[2,1-f]triazine-based therapeutic is remdesivir, a broad-spectrum antiviral agent. Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form.[11] This active metabolite acts as a nucleotide analogue that inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2.[2] The active form of remdesivir competes with ATP for incorporation into the nascent RNA strand.[11] Once incorporated, it causes delayed chain termination, effectively halting viral replication.[2] The 1'-cyano group on the ribose mimic of remdesivir is thought to play a key role in its mechanism of action.[11]

Other Therapeutic Targets

The versatility of the pyrrolo[2,1-f]triazine scaffold extends beyond kinases and viral polymerases. Derivatives have also been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers.

Hedgehog_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell MembraneHhHedgehogLigandPTCH1PTCH1Hh->PTCH1BindsSMOSMOPTCH1->SMOInhibitsSUFUSUFUSMO->SUFUInhibitsGLIGLISUFU->GLIInhibitsGene_TranscriptionGene_TranscriptionGLI->Gene_TranscriptionPyrrolo_inhibitorPyrrolo_inhibitorPyrrolo_inhibitor->SMOInhibits

Caption: General workflow for the synthesis of 4-amino-pyrrolo[2,1-f]t[1][2][3]riazine.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on the pyrrolo[2,1-f]t[1][2][3]riazine scaffold to optimize its activity against various targets.

Kinase Inhibitors

For kinase inhibitors, the 4-position is typically substituted with an aniline or a similar group that can form hydrogen bonds with the hinge region of the kinase. [5]Substituents on this aniline ring can be modified to enhance potency and selectivity. The 5- and 6-positions of the pyrrolotriazine core are often functionalized with solubilizing groups or moieties that can interact with the solvent-exposed region of the active site. [9]The 7-position is generally less tolerant to substitution. [5]

Compound Target IC50 (nM) Reference
1 EGFR 100 [5]
2 VEGFR-2 66 [5]
3 VEGFR-2 23 [5]
19 c-Met 2.3 [10]
19 VEGFR-2 5.0 [10]
21 ALK 10 [5]
Compound 8l EGFR - [8]
Compound 8l HER2 - [8]
Compound 14a p110α 122 [12]

| Compound 14a | p110δ | 119 | [12]|

Note: This table presents a selection of reported IC50 values to illustrate the potency of pyrrolo[2,1-f]triazine derivatives.

Antiviral Agents

In the case of remdesivir, the C-nucleoside structure is critical for its activity. The 4-amino group is essential for mimicking adenosine. The 1'-cyano group on the ribose moiety is a key structural feature that contributes to the delayed chain termination mechanism. [11]Modifications to the phosphoramidate prodrug moiety are designed to enhance cell permeability and intracellular delivery of the active nucleoside triphosphate.

Future Outlook

The pyrrolo[2,1-f]t[1][2][3]riazine scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting a diverse range of enzymes and receptors highlights its privileged nature. Future research will likely focus on:

  • Development of next-generation inhibitors: Fine-tuning the scaffold to overcome drug resistance and improve safety profiles.

  • Exploration of new therapeutic areas: Investigating the potential of pyrrolo[2,1-f]triazine derivatives for the treatment of neurodegenerative diseases, inflammatory disorders, and other conditions.

  • Novel synthetic methodologies: Developing more efficient and sustainable synthetic routes to access a wider range of derivatives.

The continued exploration of the chemical space around the pyrrolo[2,1-f]t[1][2][3]riazine core promises to deliver novel and effective therapies for a multitude of human diseases.

References

  • Götte, M. (2020). Mechanism of action revealed for remdesivir, potential coronavirus drug. Journal of Biological Chemistry. [Link]
  • Gordon, C. J., Tchesnokov, E. P., Woolner, E., Perry, J. K., Feng, J. Y., Porter, D. P., & Götte, M. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785-6797. [Link]
  • Khan, A., Ali, S., & Khan, M. T. (2020). Mechanistic insight on the remdesivir binding to RNA-Dependent RNA polymerase (RdRp) of SARS-cov-2. Computational and Structural Biotechnology Journal, 18, 2036-2039. [Link]
  • Yin, W., Mao, C., Luan, X., Shen, D. D., Shen, Q., Su, H., ... & Xu, Y. (2020). Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir. Science, 368(6498), 1499-1504. [Link]
  • Elfiky, A. A. (2020). Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations. Frontiers in Molecular Biosciences, 7, 149. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Hunt, J. T., Mitt, T., & Borzilleri, R. M. (2006). Identification of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of Met kinase. Bioorganic & medicinal chemistry letters, 16(1), 121-125. [Link]
  • Shi, L., Huang, W., Qian, H., & Xu, Y. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 814-831. [Link]
  • PubChem. (n.d.). Pyrrolo(2,1-f)(1,2,4)triazine.
  • Ibrahim, H. A., Awadallah, F. M., Refaat, H. M., & Amin, K. M. (2021). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Molecules, 26(11), 3183. [Link]
  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][2][3]riazine of Remdesivir. Organic Process Research & Development, 26(1), 133-140. [Link]
  • Barrow, J. C., et al. (2023). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(7), 1269-1282. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. RSC advances, 11(4), 2235-2251. [Link]
  • Li, M., Yang, C., Meng, L., & Yang, C. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. Bioorganic & medicinal chemistry letters, 30(12), 127194. [Link]
  • Home Sunshine Pharma. (n.d.). Pyrrolo[2, 1-F]T[1][2][3]riazin-4-Amine. [Link]
  • Da Settimo, F., et al. (2000). Synthesis and Antiproliferative Activity ofT[1][2][3]riazino[4,3-a]indoles. Il Farmaco, 55(5), 347-352. [Link]
  • Ott, G. R., et al. (2011). 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(21), 6456-6460. [Link]
  • Mochulska, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]
  • Wang, Y., et al. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches.
  • Benci, K., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10034. [Link]
  • Li, M., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]
  • Fink, B. E., et al. (2011). Novel pyrrolo[2,1-f]t[1][2][3]riazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 21(2), 781-785. [Link]
  • Bristol-Myers Squibb Company. (2011). Pyrrolo[2,1-f]t[1][2][3]riazine derivatives as kinase inhibitors. EP2280012A3.
  • Zhang, J., et al. (2019). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. Journal of Molecular Modeling, 25(10), 297. [Link]
  • Borzilleri, R. M., et al. (2007). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f]t[1][2][3]riazine Nucleus. Organic Process Research & Development, 11(4), 745-748. [Link]
  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1][2][3]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
  • Sharma, V., & Kumar, P. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(8), 466-476. [Link]
  • Alam, A., et al. (2023). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling, 29(12), 381. [Link]
  • Bristol-Myers Squibb Company. (2011). Pyrrolo[2,1-f]t[1][2][3]riazine derivatives as kinase inhibitors. EP2280012A2.
  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 213, 113177. [Link]

Sources

The Emergence of the Pyrrolo[2,1-f]triazine Scaffold: A New Paradigm in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The relentless pursuit of novel, potent, and selective kinase inhibitors has led to the exploration of a diverse chemical space. This guide delves into the discovery and development of the pyrrolo[2,1-f][1][2][3]triazine nucleus, a privileged scaffold that has proven to be a versatile template for the design of a new generation of kinase inhibitors. We will explore its conceptualization as a bioisostere of the well-established quinazoline core, detail its synthesis, dissect the structure-activity relationships (SAR) that govern its potency and selectivity against various kinase targets, and outline the key experimental protocols for its biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the potential of the pyrrolo[2,1-f]triazine scaffold in their drug discovery endeavors.

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.

Early successes with scaffolds like the quinazoline nucleus, found in clinically approved drugs such as Iressa (Gefitinib) and Tarceva (Erlotinib) for the treatment of non-small cell lung cancer, validated the ATP-competitive inhibition strategy.[1][2] These molecules effectively mimic the adenine portion of ATP, occupying the nucleotide-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. However, the emergence of drug resistance and the need for improved selectivity have necessitated the exploration of novel chemical scaffolds that can offer differentiated pharmacological profiles.

The pyrrolo[2,1-f][1][2][3]triazine nucleus was identified as a promising new kinase inhibitor template that effectively mimics the quinazoline scaffold.[1][2] Its unique fused ring system offers a distinct vector space for substituent placement, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Genesis of a New Scaffold: Bioisosteric Replacement and Initial Discovery

The discovery of the pyrrolo[2,1-f]triazine scaffold stemmed from a rational design approach centered on bioisosteric replacement of the well-validated quinazoline core. The core hypothesis was that the pyrrolo[2,1-f]triazine system could maintain the key hydrogen bonding interactions with the kinase hinge region, a critical determinant of ATP-competitive inhibition, while presenting novel opportunities for substitution to enhance potency and selectivity.[1][2]

Initial efforts focused on transplanting substituents known to confer inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) from the quinazoline series onto the pyrrolo[2,1-f]triazine core.[1][2] This strategy proved fruitful, yielding potent inhibitors of both receptor tyrosine kinases.

Diagram: Bioisosteric Relationship

G cluster_0 Kinase ATP Binding Pocket Quinazoline Quinazoline Scaffold Pyrrolotriazine Pyrrolo[2,1-f]triazine Scaffold Quinazoline->Pyrrolotriazine Bioisosteric Replacement Hinge Hinge Region Quinazoline->Hinge Mimics Adenine H-bonds Pyrrolotriazine->Hinge Mimics Adenine H-bonds ATP ATP ATP->Hinge H-bonds

Caption: Bioisosteric relationship between quinazoline and pyrrolo[2,1-f]triazine scaffolds.

Chemical Synthesis: Building the Core

The synthesis of the pyrrolo[2,1-f]triazine nucleus is adaptable and allows for the introduction of diverse substituents at key positions. A common and effective synthetic route is outlined below.[4]

Experimental Protocol: General Synthesis of the Pyrrolo[2,1-f]triazine Core
  • N-Amination of Pyrrole: The synthesis typically commences with the N-amination of a suitable pyrrole derivative. This crucial step introduces the N-N bond that will form part of the triazine ring. Reagents such as hydroxylamine-O-sulfonic acid or chloramine can be employed for this transformation.[4]

  • Cyclization: The resulting N-aminopyrrole is then cyclized with a suitable one-carbon equivalent to form the triazine ring. Formamidine acetate is a commonly used reagent for this purpose, leading to the formation of the pyrrolo[2,1-f]triazin-4-amine core.[4]

  • Functionalization: The core can be further functionalized at various positions. For instance, the 4-amino group can be displaced with various anilines via nucleophilic aromatic substitution to introduce key pharmacophoric elements. Halogenation of the pyrrole ring prior to cyclization allows for subsequent cross-coupling reactions to introduce further diversity.

Diagram: Synthetic Workflow

G Pyrrole Substituted Pyrrole NAminoPyrrole N-Aminopyrrole Pyrrole->NAminoPyrrole N-Amination Cyclization Cyclization (e.g., with formamidine acetate) NAminoPyrrole->Cyclization Core Pyrrolo[2,1-f]triazine Core Cyclization->Core Functionalization Further Functionalization (e.g., SNAr, Cross-coupling) Core->Functionalization Final_Product Diverse Kinase Inhibitors Functionalization->Final_Product

Caption: General synthetic workflow for pyrrolo[2,1-f]triazine derivatives.

Structure-Activity Relationship (SAR) Studies: Decoding Potency and Selectivity

The versatility of the pyrrolo[2,1-f]triazine scaffold is evident in the extensive SAR studies that have been conducted, leading to the discovery of potent and selective inhibitors for a wide range of kinases.

Targeting EGFR and VEGFR-2

Initial studies focused on EGFR and VEGFR-2, demonstrating the potential of the scaffold.[1][2]

  • C4-Position: Attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent, a moiety known to be favorable for EGFR inhibition in the quinazoline series, resulted in potent biochemical and cellular inhibition of EGFR.[1][2] Similarly, a 4-((3-hydroxy-4-methylphenyl)amino) group conferred potent inhibition of VEGFR-2.[1][2]

  • C5, C6, and C7-Positions: Substitution at the C5 and C6 positions with small alkyl groups was generally well-tolerated, maintaining or slightly improving inhibitory activity.[1][2] In contrast, substitution at the C7-position led to a significant loss of potency, suggesting that this position is sterically hindered within the ATP-binding pocket.[1][2]

CompoundC4-SubstituentC5-SubstituentC6-SubstituentC7-SubstituentEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
1 (3-chloro-4-fluorophenyl)aminoHHH118>1000
2 (3-chloro-4-fluorophenyl)aminoCH₃HH95>1000
3 (3-chloro-4-fluorophenyl)aminoHCH₃H125>1000
4 (3-hydroxy-4-methylphenyl)aminoHHH>100066

Table 1: Early SAR for EGFR and VEGFR-2 Inhibition. (Data synthesized from[1][2])

Dual HER1/HER2 Inhibition

The pyrrolo[2,1-f]triazine scaffold has also been successfully employed to develop dual inhibitors of HER1 (EGFR) and HER2, two key targets in breast cancer.[5]

  • C4-Aniline: A bulky, lipophilic C4-aniline group was found to be essential for potent dual HER1/HER2 kinase inhibition. This group is thought to occupy a lipophilic selectivity pocket adjacent to the ATP-binding site.[5]

  • C6-Group: The C6 position was identified as a vector that can be directed towards a hydrophobic channel leading to the protein surface. This allows for the introduction of solubilizing groups to improve the physicochemical properties of the inhibitors without compromising potency.[5]

PI3Kδ Inhibition

The 4-amino pyrrolotriazine chemotype has also been identified as a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key target in immunological disorders.[6] Interestingly, these inhibitors achieve selectivity without binding to the specificity pocket of the PI3Kδ isoform, highlighting a distinct binding mode for this scaffold.[6]

Anaplastic Lymphoma Kinase (ALK) Inhibition

A novel 2,7-disubstituted-pyrrolo[2,1-f]triazine scaffold has been designed to mimic the bioactive conformation of the well-known diaminopyrimidine motif, leading to the discovery of potent ALK inhibitors with in vivo antitumor activity.[7]

Biological Evaluation: A Self-Validating System

The biological evaluation of novel pyrrolo[2,1-f]triazine derivatives follows a hierarchical approach, from biochemical assays to cellular and in vivo models.

In Vitro Kinase Inhibition Assays

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, a biotinylated substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the pyrrolo[2,1-f]triazine test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Signal Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%.

Self-Validation: This assay includes positive controls (no inhibitor) and negative controls (no kinase or no ATP) to ensure the validity of the results. The use of a specific anti-phospho-antibody provides a high degree of specificity for the phosphorylated product.

Diagram: Kinase Inhibition Assay Workflow

G Start Start Setup Set up kinase reaction (Kinase, Substrate, ATP) Start->Setup AddInhibitor Add Pyrrolo[2,1-f]triazine (Varying Concentrations) Setup->AddInhibitor Incubate Incubate AddInhibitor->Incubate Detect Add HTRF Detection Reagents Incubate->Detect Read Read HTRF Signal Detect->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for a typical HTRF kinase inhibition assay.

Cellular Assays

Cellular assays are crucial to confirm that the observed biochemical potency translates into activity in a more physiologically relevant context.

Protocol: Cell Proliferation Assay (e.g., SRB Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,1-f]triazine inhibitor for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB).

  • Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the cell number.

  • Data Analysis: Calculate the GI₅₀ value, the concentration of the inhibitor that causes 50% growth inhibition.

Future Perspectives and Conclusion

The pyrrolo[2,1-f]triazine nucleus has firmly established itself as a privileged scaffold in kinase inhibitor drug discovery. Its versatility has been demonstrated by the successful development of potent and selective inhibitors against a diverse range of kinase targets, including EGFR, VEGFR-2, HER1/HER2, PI3Kδ, and ALK.[1][5][6][7] The scaffold's favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of new therapeutics.

Future research in this area will likely focus on:

  • Exploring new kinase targets: The full potential of the pyrrolo[2,1-f]triazine scaffold is yet to be realized, and its application to other kinase families is an active area of investigation.

  • Developing next-generation inhibitors: The scaffold can be further elaborated to address challenges such as acquired drug resistance and to improve selectivity profiles.

  • Investigating novel therapeutic areas: Beyond oncology, the pyrrolo[2,1-f]triazine scaffold may find applications in other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.[8]

References

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Templ
  • Structure activity relationships for a novel series of pyrrolo[2,1-f][1][2][3]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candid
  • Pyrrolo[2,1-f[1][2][3]triazine compounds, preparation methods and applications thereof.
  • Pyrrolo[2,1-f][1][2][3]triazine derivatives as kinase inhibitors.
  • Pyrrolo[2,1-f][1][2][3]triazine inhibitors of kinases.
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters. [Link]
  • 2,7-Substituted Pyrrolo[2,1-F][1][2][3]Triazines with Protein Kinase Inhibitory Activity.
  • 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.
  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]
  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. [Link]
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.
  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain.

Sources

The Strategic Utility of 7-Bromo-4-chloropyrrolo[2,1-f]triazine in Modern Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a unique heterocyclic system that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold".[4][5] Its structural resemblance to purine bases has made it a valuable template for developing a wide range of biologically active molecules, from antiviral agents like Remdesivir to a multitude of kinase inhibitors.[1][6][7] Kinase inhibition, a cornerstone of targeted cancer therapy, has seen remarkable success with the FDA approval of numerous small molecule inhibitors.[1][7] The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[1][7]

This guide focuses on a key derivative of this scaffold: 7-Bromo-4-chloropyrrolo[2,1-f]triazine. This compound serves as a versatile screening compound and a crucial intermediate in the synthesis of diverse libraries of kinase inhibitors. Its strategic di-halogenation allows for selective and sequential functionalization, providing a robust platform for structure-activity relationship (SAR) studies and the discovery of novel drug candidates. We will delve into the chemical properties of this compound, its application in library synthesis, and detailed protocols for its use in high-throughput screening campaigns.

Chemical Properties and Physicochemical Data

A thorough understanding of the physicochemical properties of a screening compound is paramount for successful assay development and data interpretation. Below is a summary of the key properties of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

PropertyValueSource
CAS Number 1269667-51-7[8][9]
Molecular Formula C₆H₃BrClN₃[8][10]
Molecular Weight 232.47 g/mol [8][10]
Appearance White to Light yellow powder/crystal
Purity ≥95%
Storage 2-8 °C
Predicted Density 2.03 ± 0.1 g/cm³[8]
XLogP3 2.4[8]
PSA (Polar Surface Area) 30.2 Ų[8]

Strategic Synthesis and Library Generation: The Power of Orthogonal Reactivity

The utility of 7-Bromo-4-chloropyrrolo[2,1-f]triazine as a screening compound lies in the differential reactivity of its two halogen atoms. The 4-chloro and 7-bromo positions can be selectively functionalized using a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space around the core scaffold.

The C4 position is highly reactive and can be blocked using POCl₃.[6] Bromination with N-bromosuccinimide (NBS) proceeds with reasonable regioselectivity at the C7 position.[6] This differential reactivity allows for a strategic, stepwise approach to library synthesis. For instance, the more reactive 4-chloro position can be targeted first with nucleophilic aromatic substitution or a Buchwald-Hartwig amination, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction at the 7-bromo position. This orthogonal approach enables the generation of diverse and complex molecules from a single, readily available starting material.

An optimized, gram-scale synthesis of the parent pyrrolo[2,1-f][1][2][3]triazin-4-amine has been reported, achieving an overall yield of 85%.[11] Furthermore, regioselective C7-functionalization has been achieved through both organometallic and direct strategies, while derivatization at the amino group can be accomplished via Buchwald-Hartwig-type coupling, with isolated yields ranging from 8% to over 99%.[11]

Below is a conceptual workflow for the generation of a kinase inhibitor library starting from 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

G A 7-Bromo-4-chloropyrrolo[2,1-f]triazine B Selective Functionalization at C4 (e.g., Buchwald-Hartwig Amination) A->B R¹-NH₂ Pd Catalyst C Functionalization at C7 (e.g., Suzuki Coupling) B->C R²-B(OH)₂ Pd Catalyst D Diverse Kinase Inhibitor Library C->D

Caption: Library Synthesis Workflow.

High-Throughput Screening (HTS) for Kinase Inhibitors: Detailed Protocols

Once a library of compounds has been synthesized, the next step is to screen them for activity against the kinase target of interest. Several robust and reliable HTS technologies are commercially available. Below are detailed, step-by-step protocols for three widely used assays: the LanthaScreen®, Adapta®, and Z'-LYTE® kinase assays.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase of interest.

Principle: A europium (Eu)-labeled antibody that specifically recognizes the kinase is used in conjunction with a fluorescently labeled tracer that binds to the ATP pocket of the kinase. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a FRET signal. Inhibitors that bind to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol (General):

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO). A typical starting concentration is 10 mM.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in kinase buffer. The final concentrations of kinase and antibody will depend on the specific kinase and antibody pair.

    • Prepare a 4X tracer solution in kinase buffer. The optimal tracer concentration should be determined experimentally and is typically close to its Kd for the kinase.

  • Assay Plate Setup:

    • Add 4 µL of 4X test compound or control (e.g., staurosporine for inhibition, DMSO for no inhibition) to the wells of a 384-well plate.[12][13]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[12][13]

    • Add 4 µL of the 4X tracer solution to all wells.[12][13]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[12][13][14]

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Eu donor) and ~665 nm (tracer acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 LanthaScreen® Kinase Binding Assay A 1. Add 4X Test Compound B 2. Add 2X Kinase/Eu-Antibody Mix A->B C 3. Add 4X Fluorescent Tracer B->C D 4. Incubate (60 min) C->D E 5. Read TR-FRET Signal D->E

Caption: LanthaScreen® Assay Workflow.

Adapta® Universal Kinase Assay

The Adapta® assay is a TR-FRET-based immunoassay that measures the amount of ADP produced in a kinase reaction.

Principle: The assay uses a Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP produced by the kinase reaction, the tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal. This assay is particularly sensitive, with a significant signal change occurring in the first 10-20% of ATP to ADP conversion.[2][15]

Step-by-Step Protocol (General):

  • Kinase Reaction:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase reaction buffer.

    • In a 384-well plate, add 5 µL of the 2X kinase solution.

    • Add 2.5 µL of the test compound at 4X the final desired concentration.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.[2]

  • ADP Detection:

    • Prepare a detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer.[2][15]

    • Add 5 µL of the detection solution to each well.

  • Incubation: Incubate for at least 30 minutes at room temperature.[16]

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the log of the inhibitor concentration to determine the IC₅₀ value.

G cluster_0 Adapta® Universal Kinase Assay A 1. Kinase Reaction with Test Compound B 2. Add Detection Mix (Eu-Ab, Tracer, EDTA) A->B C 3. Incubate (30 min) B->C D 4. Read TR-FRET Signal C->D G cluster_0 Z'-LYTE® Kinase Assay A 1. Kinase Reaction with FRET-Peptide B 2. Add Development Reagent (Protease) A->B C 3. Incubate (60 min) B->C D 4. Read FRET Signal C->D

Caption: Z'-LYTE® Assay Workflow.

Data Presentation: A Snapshot of Pyrrolo[2,1-f]triazine Kinase Inhibitor Potency

The pyrrolo[2,1-f]triazine scaffold has yielded potent inhibitors against a variety of kinases. The following table summarizes the reported IC₅₀ values for several representative compounds.

Compound ID/ReferenceKinase TargetIC₅₀ (nM)
Compound 19 [7]c-Met2.3 ± 0.1
Compound 19 [7]VEGFR-25.0 ± 0.5
Compound 21 [7]ALK10 ± 2
Compound 29 [7]JAK20.17 ± 0.03
BMS-754807 (Compound 25) [7]IGF-1R2
Compound 37 [17]MAP4K44
Compound 38 [17]MAP4K45
Compound 18 [7]VEGFR-211

Conclusion: A Versatile Tool for Modern Drug Discovery

7-Bromo-4-chloropyrrolo[2,1-f]triazine is a powerful and versatile screening compound that serves as an excellent starting point for the discovery of novel kinase inhibitors. Its strategic di-halogenation allows for the efficient generation of diverse chemical libraries through orthogonal synthetic strategies. When coupled with robust and sensitive high-throughput screening platforms such as the LanthaScreen®, Adapta®, and Z'-LYTE® assays, this compound provides a clear and efficient path for identifying and optimizing potent and selective kinase inhibitors. The extensive body of literature on the pyrrolo[2,1-f]t[1][2][3]riazine scaffold provides a solid foundation for further exploration and development in the exciting and impactful field of kinase-targeted drug discovery.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-13. [Link]
  • Ott, G. R., & Dorsey, B. D. (2017). Pyrrolo[2,1-f]t[1][2][3]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & medicinal chemistry letters, 27(18), 4238-4246. [Link]
  • Ott, G. R., & Dorsey, B. D. (2017). Pyrrolo[2,1-f]t[1][2][3]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle.
  • Wang, L., et al. (2014). Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f]t[1][2][3]riazine MAP4K4 inhibitors. Bioorganic & medicinal chemistry letters, 24(18), 4546-4552. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Wang, L., et al. (2014). Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f]t[1][2][3]riazine MAP4K4 inhibitors.
  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]
  • Weinberg, L. R., et al. (2013). 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation.
  • Hunt, J. T., et al. (2005). Pyrrolo[2,1-f]t[1][2][3]riazine inhibitors of kinases.
  • Sunway Pharm Ltd. (n.d.). 7-Bromo-4-chloropyrrolo[2,1-f]t[1][2][3]riazine. [Link]
  • Di Micco, S., et al. (2023). Pyrrolo[2,1‐f]t[1][2][3]riazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. European Journal of Organic Chemistry. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy.
  • Bak, A., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8546-8558. [Link]
  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

Sources

Unlocking the Therapeutic Promise: A Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,1-f]triazine

In the landscape of medicinal chemistry, the pyrrolo[2,1-f]triazine core stands out as a "privileged scaffold." Its structural resemblance to purine bases has made it a fertile ground for the development of novel therapeutics, particularly in oncology and virology. This fused heterocyclic system is at the heart of several clinically significant molecules, including the antiviral drug Remdesivir and the kinase inhibitor Avapritinib. The strategic placement of halogen atoms, specifically a bromine at the 7-position and a chlorine at the 4-position, creates a versatile synthetic handle for the generation of diverse chemical libraries with a wide spectrum of biological activities. This guide provides an in-depth exploration of the biological potential of derivatives originating from the 7-Bromo-4-chloropyrrolo[2,1-f]triazine core, offering insights into their design, synthesis, and mechanisms of action for researchers and drug development professionals.

The Synthetic Keystone: 7-Bromo-4-chloropyrrolo[2,1-f]triazine

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine molecule is a critical intermediate for the synthesis of a multitude of bioactive compounds. The differential reactivity of the C4-Cl and C7-Br bonds allows for selective and sequential functionalization, a key strategy in modern medicinal chemistry. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine, ether, and thioether linkages. The bromine at the 7-position can be exploited through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a diverse array of aryl or heteroaryl moieties. This orthogonal reactivity is fundamental to creating a wide range of derivatives for structure-activity relationship (SAR) studies.

A general synthetic approach to the pyrrolo[2,1-f]triazine core often begins with a substituted pyrrole derivative. Halogenation, followed by the construction of the triazine ring, leads to the desired scaffold. The specific synthesis of 7-Bromo-4-chloropyrrolo[2,1-f]triazine allows for a modular approach to drug design, where different functionalities can be systematically introduced to probe interactions with biological targets.

Harnessing Kinase Inhibition for Anticancer Therapeutics

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrrolo[2,1-f]triazine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors. Derivatives of 7-Bromo-4-chloropyrrolo[2,1-f]triazine have been explored as inhibitors of several key oncogenic kinases.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial mediator of inflammatory responses and cellular stress. Its aberrant activation is implicated in the progression of various inflammatory diseases and cancers. The pyrrolo[2,1-f]triazine core has been successfully utilized to develop potent p38α MAPK inhibitors.

By modifying the C6 position of the pyrrolo[2,1-f]triazine scaffold with aryl and heteroaryl ketones, researchers have developed potent inhibitors with efficacy in in vivo models of acute and chronic inflammation. This highlights the potential of the scaffold in modulating this critical signaling pathway.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38_MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response Pyrrolotriazine_Derivative 7-Bromo-4-chloro- pyrrolotriazine Derivative Pyrrolotriazine_Derivative->p38_MAPK Inhibits

p38 MAPK Signaling Pathway Inhibition
Dual c-Met/VEGFR-2 Inhibition

The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition of these pathways is a promising strategy to overcome drug resistance and improve therapeutic outcomes. A series of pyrrolo[1,2-f]triazine derivatives have been designed and synthesized as potent dual c-Met and VEGFR-2 inhibitors. One notable compound, 27a, exhibited potent inhibitory activity against both kinases with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively. This compound also demonstrated significant anticancer activity in cellular assays.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)BaF3-TPR-Met IC50 (nM)HUVEC-VEGFR2 IC50 (nM)
27a 2.3 ± 0.15.0 ± 0.50.71 ± 0.1637.4 ± 0.311

Table 1: In vitro activity of a lead dual c-Met/VEGFR-2 inhibitor.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is another important target in oncology, particularly in non-small cell lung cancer. Researchers have designed and synthesized 2,7-disubstituted-pyrrolo[2,1-f]triazine derivatives as potent ALK inhibitors. One lead compound demonstrated nanomolar activity against ALK (IC50 = 10 ± 2 nM) with high selectivity over the insulin-like growth factor-1 receptor.

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently hyperactivated in human cancers. A series of 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives were designed and showed selective activity against p110α and p110δ isoforms of PI3K with IC50 values of 122 nM and 119 nM, respectively. Certain compounds in this series also exhibited potent antiproliferative activity against various human cancer cell lines.

Antiviral Potential: A Legacy of the Pyrrolotriazine Core

The pyrrolo[2,1-f]triazine scaffold is a cornerstone of modern antiviral drug discovery, largely due to its presence in Remdesivir. This structural motif is recognized as a key pharmacophore for targeting viral RNA-dependent RNA polymerase (RdRp). Derivatives of 7-Bromo-4-chloropyrrolo[2,1-f]triazine are being actively investigated for their antiviral properties against a range of viruses.

Anti-norovirus Activity

Noroviruses are a leading cause of acute gastroenteritis worldwide. C-nucleosides incorporating the 4-amino-pyrrolo[2,1-f]triazine core and its 7-halogenated analogs have demonstrated good antiviral activity against murine norovirus. One derivative, in particular, showed a potent antiviral effect in a human norovirus replicon assay with an EC50 of 0.015 μM. This underscores the potential of this scaffold in developing much-needed anti-norovirus therapeutics.

Influenza Virus Inhibition

Researchers have synthesized a series of 2,4-disubstituted pyrrolo[2,1-f]triazines and evaluated their activity against the influenza A virus. One of the most promising compounds, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate, exhibited an IC50 of 4 µg/mL with a high selectivity index of 188. Molecular docking studies suggest that these compounds may act by inhibiting neuraminidase, a key viral enzyme.

Experimental_Workflow Start Start: 7-Bromo-4-chloro- pyrrolo[2,1-f]triazine Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Kinase_Assay Kinase Inhibition Assays (e.g., p38, c-Met, ALK) Biological_Screening->Kinase_Assay Anticancer Antiviral_Assay Antiviral Assays (e.g., Norovirus, Influenza) Biological_Screening->Antiviral_Assay Antiviral Data_Analysis Data Analysis (IC50/EC50 Determination) Kinase_Assay->Data_Analysis Antiviral_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

General Experimental Workflow

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution at C4
  • To a solution of 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane) is added the desired nucleophile (1.1-1.5 eq) and a base (e.g., diisopropylethylamine or potassium carbonate, 2.0-3.0 eq).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) for a period of 2-24 hours, while monitoring the reaction progress by thin-layer chromatography or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-7-bromopyrrolo[2,1-f]triazine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Kinase assays are typically performed in a 96- or 384-well plate format.

  • The reaction mixture contains the specific kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffered solution.

  • The test compounds (derivatives of 7-Bromo-4-chloropyrrolo[2,1-f]triazine) are serially diluted and added to the wells.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C or 37 °C) for a specified time.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various detection methods, such as radiometric assays (incorporation of 32P or 33P), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its amenability to selective functionalization at both the C4 and C7 positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives. The demonstrated potent activity of these compounds as kinase inhibitors in oncology and as antiviral agents highlights the immense potential of this chemical class. Future research will undoubtedly focus on further exploring the chemical space around this privileged scaffold, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and elucidating their precise mechanisms of action to pave the way for the next generation of targeted therapies.

References

  • Kaur, H., & Singh, J. (2021). Synthetic strategies for pyrrolo[2,1-f]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 265-283. [Link]
  • Baklanov, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
  • Li, W., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f]triazine C-nucleosides. Antiviral Research, 177, 104769. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(7), 1331-1350. [Link]
  • Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]
  • Dyckman, A. J., et al. (2011). Discovery of pyrrolo[2,1-f]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4633-4637. [Link]
  • Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]
  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4243-4248. [Link]
  • Shi, D., et al. (2018). Exploration of novel pyrrolo[2,1-f]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. [Link]
  • Scilit. (2011). Discovery of pyrrolo[2,1-f]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. [Link]
  • ResearchGate. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]triazines. [Link]
  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(17), 6139-6154. [Link]

A Technical Guide to the Synthetic Strategies for the Pyrrolo[2,1-f]triazine Core

A Technical Guide to the Synthetic Strategies for the Pyrrolo[2,1-f][1][2][3]triazine Core

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine is a fused heterocyclic system featuring a bridgehead nitrogen atom. While first synthesized in the 1970s, its profound potential in medicinal chemistry has only been realized in the last two decades.[1] This unique scaffold is now recognized as a "privileged" structure, meaning it can serve as a versatile template for developing ligands for diverse biological targets.[3] Its isosteric relationship to naturally occurring purines makes it a prime candidate for interacting with biological machinery that processes nucleosides.[3]

The therapeutic importance of this core was unequivocally demonstrated by the broad-spectrum antiviral drug Remdesivir , which contains the 4-aminopyrrolo[2,1-f][1][2][3]triazine C-nucleoside moiety and was instrumental in combating RNA viruses, including SARS-CoV-2.[1][4] Beyond antiviral applications, the scaffold is a cornerstone of modern targeted cancer therapy.[5] Numerous small molecule kinase inhibitors incorporating the pyrrolo[2,1-f]triazine framework have been developed, targeting critical signaling proteins like c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK).[5][6]

Given the scaffold's immense therapeutic value, the development of efficient, scalable, and versatile synthetic routes is of paramount importance. This guide provides an in-depth analysis of the principal synthetic strategies for constructing the pyrrolo[2,1-f]triazine core, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Strategic Analysis: Key Disconnection Approaches

From a retrosynthetic perspective, the construction of the bicyclic pyrrolo[2,1-f]triazine system can be broadly categorized into two dominant strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Approach A: Annulation from a Pyrrole Precursor. This is arguably the most common approach, where the triazine ring is constructed onto a pre-existing, often functionalized, pyrrole ring. This strategy is particularly effective for producing C4-substituted analogs, such as the 4-amino derivative found in Remdesivir.

  • Approach B: Annulation from a Triazine Precursor. In this alternative strategy, the pyrrole ring is fused onto a pre-formed 1,2,4-triazine. This method is exceptionally powerful for generating highly substituted pyrrolotriazines through cycloaddition reactions.

Gcluster_mainRetrosynthetic Analysis of Pyrrolo[2,1-f]triazinecluster_AApproach Acluster_BApproach BTargetPyrrolo[2,1-f]triazine CoreApproach_ADisconnect C4-N5 and N3-C2aTarget->Approach_AAnnulation from PyrroleApproach_BDisconnect C5-C6 and N7-C7a([3+2] Cycloaddition)Target->Approach_BAnnulation from TriazinePyrroleFunctionalized Pyrrole(e.g., 1-amino-2-cyanopyrrole)Pyrrole->Approach_AC1_SourceC1 Source(e.g., Formamidine)C1_Source->Approach_ATriazine1,2,4-Triazinium YlideTriazine->Approach_BAlkyneAlkyne Dipolarophile(e.g., DMAD)Alkyne->Approach_B

Caption: Core retrosynthetic disconnections for the pyrrolo[2,1-f]triazine scaffold.

Strategy A: Annulation of the Triazine Ring onto a Pyrrole Precursor

This bottom-up approach, building upon a pyrrole foundation, has been refined into a robust and scalable method, particularly for the synthesis of the 4-aminopyrrolo[2,1-f]triazine intermediate crucial for Remdesivir.[7][8]

Mechanism & Rationale

The core transformation involves two key steps:

  • N-Amination of Pyrrole: An electrophilic aminating agent introduces an amino group onto the pyrrole nitrogen. The pyrrole must first be deprotonated with a strong base (e.g., Sodium Hydride) to form the nucleophilic pyrrolide anion. The presence of an electron-withdrawing group at the C2 position, such as a nitrile (-CN), enhances the acidity of the N-H proton and stabilizes the intermediate anion, facilitating the reaction.

  • Condensative Cyclization: The resulting 1-aminopyrrole derivative undergoes a condensation reaction with a one-carbon (C1) synthon that provides the final carbon atom of the triazine ring. Formamidine acetate is an ideal C1 source for installing the 4-amino group, as it reacts with the endocyclic pyrrole nitrogen and the exocyclic amino group to close the six-membered triazine ring.

Key Protocol: Scalable Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine[1]

This protocol is adapted from a process-optimized synthesis, designed for scalability and high purity.[7]

Step 1: N-Amination of 2-Cyanopyrrole

  • Inert Atmosphere: To a stirred, cooled (0–5 °C) suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous Dimethylformamide (DMF, ~10 volumes), add 2-cyanopyrrole (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Gas evolution (H₂) will be observed.

  • Anion Formation: Stir the resulting mixture at 5–10 °C for 30–40 minutes to ensure complete formation of the sodium pyrrolide salt.

  • Amination: Prepare a solution of chloramine (NH₂Cl) in a suitable solvent or use another electrophilic aminating agent like O-(diphenylphosphinyl)hydroxylamine. Add this reagent slowly to the reaction mixture, maintaining the temperature at 0–5 °C.

  • Quench & Work-up: After reaction completion (monitored by HPLC or TLC), carefully quench the reaction with water or a saturated aqueous ammonium chloride solution. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate or MTBE), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality Note: The use of NaH is critical for generating the highly nucleophilic pyrrolide anion. The electron-withdrawing nitrile group at C2 acidifies the N-H proton, making deprotonation more efficient than in unsubstituted pyrrole.

Step 2: Cyclization to form Pyrrolo[2,1-f][1][2][3]triazin-4-amine

  • Reaction Setup: Dissolve the crude 1-amino-2-cyanopyrrole from the previous step in a high-boiling point solvent like N,N-dimethylacetamide or use a neat mixture.

  • Condensation: Add formamidine acetate (1.5–2.0 eq) to the solution.

  • Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 120–140 °C) for several hours until the reaction is complete.

  • Isolation & Purification: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. The solid can be isolated by filtration, washed with a non-polar solvent (like MTBE or heptane) to remove impurities, and dried under vacuum to yield the final product as a crystalline solid.[7]

Causality Note: The high temperature is necessary to drive the condensation and subsequent intramolecular cyclization, which involves the loss of ammonia and water. Formamidine acetate serves as both the C1 electrophile and the source of the exocyclic amino group at the C4 position.

Experimental Workflow Diagram

Gcluster_step1Step 1: N-Aminationcluster_step2Step 2: Triazine FormationstartStart Materials:2-Cyanopyrrole, NaH, NH2Cl,Formamidine Acetates1_reactCombine 2-Cyanopyrrole & NaH in DMF (0-5 °C)start->s1_reacts1_stirStir for 30-40 min(Formation of Pyrrolide Anion)s1_react->s1_stirs1_addSlowly add Chloramine (NH2Cl) solutions1_stir->s1_adds1_quenchAqueous Quench & Extractions1_add->s1_quenchs1_isolateIsolate Crude 1-Amino-2-cyanopyrroles1_quench->s1_isolates2_combineCombine Aminopyrrole & Formamidine Acetates1_isolate->s2_combines2_heatHeat to 120-140 °Cs2_coolCool to Room Temperature(Crystallization)s2_filterFilter, Wash with MTBE, & Dryend_productFinal Product:Pyrrolo[2,1-f][1,2,4]triazin-4-amines2_filter->end_product

Caption: Workflow for the two-step synthesis of the Remdesivir core.

Strategy B: Annulation of the Pyrrole Ring via 1,3-Dipolar Cycloaddition

This elegant and convergent strategy builds the pyrrole ring onto an existing 1,2,4-triazine core. It is a powerful method for rapidly generating molecular diversity with control over substitution at multiple positions of the final heterocyclic system.[3][9]

Mechanism & Rationale

The reaction proceeds via an [3+2] cycloaddition mechanism.

  • Formation of the 1,3-Dipole: A substituted 1,2,4-triazine is first N-alkylated to form a quaternary 1,2,4-triazinium salt. This salt is a stable precursor.

  • Ylide Generation: In the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate), the triazinium salt is deprotonated at the carbon adjacent to the two nitrogen atoms, generating a highly reactive triazinium ylide in situ. This ylide is the key 1,3-dipole.

  • Cycloaddition: The ylide is immediately trapped by a dipolarophile, typically an electron-deficient alkyne such as dimethyl acetylenedicarboxylate (DMAD). The concerted [3+2] cycloaddition forms a bicyclic intermediate which then undergoes a rearomatization step (often with elimination of a small molecule) to yield the stable, aromatic pyrrolo[2,1-f]triazine product.

Key Protocol: Synthesis of Polysubstituted Pyrrolotriazines via Cycloaddition

This protocol is a general representation of the cycloaddition strategy.[9]

  • Salt Formation: To a solution of a 3,5-disubstituted-1,2,4-triazine (1.0 eq) in a suitable solvent like acetonitrile, add an alkylating agent (e.g., ethyl bromoacetate or methyl iodide, 1.1 eq). Stir the mixture at room temperature or with gentle heating until the formation of the triazinium salt is complete (often observed as a precipitate). Isolate the salt by filtration.

  • Cycloaddition Reaction: Suspend the triazinium salt (1.0 eq) and the alkyne dipolarophile (e.g., DMAD, 1.2 eq) in an anhydrous solvent such as dioxane or acetonitrile.

  • Ylide Generation: Add a base (e.g., triethylamine, 1.5 eq) dropwise to the suspension at room temperature. The reaction mixture may change color as the ylide is formed and consumed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating for several hours to days, monitoring its progress by TLC or LCMS.

  • Work-up & Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by trituration with a suitable solvent (e.g., ethanol or ether) or by column chromatography on silica gel to afford the pure polysubstituted pyrrolo[2,1-f]triazine.

Causality Note: The electron-withdrawing ester groups on DMAD lower the energy of the alkyne's LUMO, accelerating the cycloaddition reaction with the ylide's HOMO. The choice of base is important; it must be strong enough to deprotonate the salt but not so nucleophilic that it reacts with the starting materials.

Mechanistic Diagram: 1,3-Dipolar Cycloaddition

Gcluster_mechMechanism of Pyrrole AnnulationTriazine1,2,4-Triazinium SaltYlideTriazinium Ylide(1,3-Dipole)Triazine->Ylide+ Base- H+CycloadductBicyclic IntermediateYlide->Cycloadduct[3+2] CycloadditionAlkyneAlkyne(Dipolarophile)Alkyne->CycloadductProductPyrrolo[2,1-f]triazine+ Eliminated groupCycloadduct->ProductRearomatization

Caption: The [3+2] cycloaddition pathway for pyrrolotriazine synthesis.

Comparative Summary of Core Strategies

The selection of a synthetic strategy depends heavily on the desired substitution pattern, scalability requirements, and the availability of starting materials.

StrategyKey Reaction TypeCommon Starting MaterialsAdvantagesDisadvantagesPrimary Application
A: Annulation from Pyrrole N-Amination, Condensation2-Substituted Pyrroles, FormamidineRobust, scalable, excellent for 4-amino derivatives.[7]Less flexible for substitution on the pyrrole ring post-synthesis.Synthesis of antiviral nucleoside analogs (e.g., Remdesivir core).[8]
B: Annulation from Triazine 1,3-Dipolar CycloadditionSubstituted 1,2,4-Triazines, AlkynesHigh convergence, rapid access to polysubstituted analogs.[3]May require multi-step synthesis of triazine precursors.Discovery chemistry, library synthesis for kinase inhibitors.[9]
Specialized Fluorination Electrophilic Acylation, CyclizationFluorinated PyrrolesAccess to medicinally important fluorinated scaffolds.[2]Starting materials can be expensive or require specific synthesis.Development of potent and selective kinase inhibitors.[10]

Conclusion and Future Outlook

The synthetic toolbox for accessing the pyrrolo[2,1-f]triazine core is both mature and continually evolving. The classic strategies, primarily annulation from either pyrrole or triazine precursors, provide reliable and powerful methods for constructing this privileged scaffold. These foundational routes have been optimized for large-scale production, enabling the manufacture of life-saving drugs like Remdesivir.[8]

Current and future research is focused on developing more efficient, atom-economical, and environmentally benign syntheses.[2] The demand for novel kinase inhibitors continues to drive the development of methods for installing specific functionalities, such as fluorine atoms, onto the core with high regioselectivity.[10] As the therapeutic applications of pyrrolo[2,1-f]triazine derivatives expand, the innovation in its synthesis will undoubtedly continue, empowering chemists to build the next generation of targeted therapies.

References

  • Jadhav, G. N., & Singh, U. P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6. [Link]
  • G.S., V., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]
  • Jadhav, G. N., & Singh, U. P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PubMed. [Link]
  • Various Authors. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • G.S., V., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines.
  • Wang, G., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 111-116. [Link]
  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. [Link]
  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7724. [Link]
  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
  • Various Authors. (2021). Drugs containing pyrrolo[2,1-f][1][2][3]triazine moiety.
  • Shi, D., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. [Link]

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Strategic Role of Halogenated Intermediates, Exemplified by 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Introduction: The Strategic Importance of the Pyrrolo[2,1-f]triazine Scaffold

In the landscape of antiviral drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be selectively modified to interact with a variety of biological targets — is a paramount objective. The pyrrolo[2,1-f][1][2]triazine nucleus has emerged as one such scaffold, demonstrating remarkable versatility and potent activity against a range of pathogenic viruses.[3] This unique bicyclic heterocycle, containing a bridgehead nitrogen, bears a structural resemblance to natural purine bases, making it an ideal bioisostere for adenine and guanine.[1][4] This mimicry allows pyrrolotriazine-based compounds to effectively interact with viral enzymes that process nucleic acids, forming the basis of their powerful antiviral effects.

While the end-product antiviral agents garner the most attention, their existence is predicated on the efficient and strategic synthesis of key chemical intermediates. This guide focuses on the pivotal role of one such class of intermediates: halogenated pyrrolo[2,1-f]triazines, with a specific focus on the implications of a compound like 7-Bromo-4-chloropyrrolo[2,1-f]triazine . Although not an antiviral agent itself, this molecule represents a critical node in the synthetic pathway toward potent therapeutics, most notably the broad-spectrum antiviral drug, Remdesivir.[5][6][7] The strategic placement of halogen atoms (bromo at the 7-position and chloro at the 4-position) provides reactive handles for chemists to elaborate the core structure, ultimately leading to the final, highly active pharmaceutical ingredient. This guide will elucidate the journey from this key intermediate to a potent antiviral, detailing the underlying mechanisms of action and the rigorous experimental protocols used for validation.

From Halogenated Intermediate to Antiviral Agent: A Synthetic Perspective

The synthesis of therapeutically relevant pyrrolo[2,1-f]triazines is a multi-step process where each stage is optimized for yield, purity, and scalability. Halogenated intermediates like 7-Bromo-4-chloropyrrolo[2,1-f]triazine are central to this strategy. The bromo group at the C7 position and the chloro group at the C4 position are not arbitrary; they are strategically introduced to facilitate subsequent chemical modifications.

The 4-chloro group is particularly important as it activates the position for nucleophilic substitution, allowing for the introduction of an amino group to form the 4-amino-pyrrolo[2,1-f]triazine core found in many active compounds.[5] The 7-bromo position, in turn, allows for the crucial attachment of the ribose-like moiety, a key step in transforming the purine-mimicking base into a nucleoside analog. The broad utility of this scaffold is underscored by its presence in Remdesivir, a drug that has shown activity against a wide array of RNA viruses, including SARS-CoV-2, Ebola virus, and MERS-CoV.[3][5]

Below is a conceptual diagram illustrating a generalized synthetic workflow, highlighting the central role of the halogenated intermediate.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Elaboration to Active Nucleoside Pyrrole Pyrrole Derivative N_Amination N-Amination & Cyclization Pyrrole->N_Amination Pyrrolotriazine Pyrrolo[2,1-f]triazine Core N_Amination->Pyrrolotriazine Halogenation Halogenation (e.g., Bromination at C7) Pyrrolotriazine->Halogenation Chlorination Chlorination at C4 (e.g., with POCl3) Halogenation->Chlorination Intermediate 7-Bromo-4-chloro- pyrrolo[2,1-f]triazine Chlorination->Intermediate Amination Nucleophilic Substitution (Amination at C4) Intermediate->Amination Coupling Glycosylation (Sugar moiety at C7) Amination->Coupling Final_Product Active Nucleoside Analog (e.g., Remdesivir Precursor) Coupling->Final_Product Mechanism_of_Action cluster_cellular Host Cell Cytoplasm cluster_viral Viral Replication Complex Remdesivir Remdesivir (Prodrug) Metabolism Cellular Kinases Remdesivir->Metabolism Metabolic Activation RTP Remdesivir Triphosphate (RTP) (Active Form) Metabolism->RTP RdRp Viral RNA-Dependent RNA Polymerase (RdRp) RTP->RdRp Competes with ATP Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Incorporation RTP Incorporated into Nascent RNA RdRp->Incorporation Incorporation RNA_Template Viral RNA Template ATP ATP (Natural Substrate) ATP->RdRp Stalling RdRp Stalls after +3 Nucleotides Incorporation->Stalling Delayed Chain Termination Termination Viral Replication Halted Stalling->Termination

Mechanism of RdRp inhibition by the active form of Remdesivir.

Experimental Validation: A Workflow for Antiviral Compound Evaluation

The journey from a promising chemical scaffold to a validated antiviral candidate involves a rigorous cascade of in vitro assays. Each experiment provides a crucial piece of data, building a comprehensive profile of the compound's efficacy and safety.

Antiviral_Workflow start Test Compound (Pyrrolotriazine Derivative) cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antiviral_screen Step 2: Primary Antiviral Screen (e.g., Plaque Reduction Assay) cytotoxicity->antiviral_screen Determine Non-Toxic Concentration Range (CC50) moa_study Step 3: Mechanism of Action (e.g., RdRp Inhibition Assay) antiviral_screen->moa_study Determine Antiviral Efficacy (EC50) visualization Step 4: Visualization (e.g., Immunofluorescence Assay) moa_study->visualization Confirm Target Engagement decision Lead Candidate? visualization->decision Synthesize All Data

Standard workflow for evaluating novel antiviral compounds.
Protocol 1: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing antiviral activity, it is critical to determine the concentration at which the compound itself is toxic to the host cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability. [8]This establishes a therapeutic window, ensuring that any observed antiviral effect is not simply a result of killing the host cells.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls. [10]3. Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator. [9]4. MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specified solubilization buffer) to each well to dissolve the formazan crystals. [9]6. Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. 7. Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)

Causality: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses. It directly measures the ability of a compound to inhibit the virus's ability to infect, replicate, and spread to neighboring cells, resulting in a reduction in the number of visible "plaques" (zones of cell death). [11][12] Methodology:

  • Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer. [13]2. Virus Inoculation: Prepare serial dilutions of a known virus stock. Aspirate the medium from the cell monolayers and inoculate with the virus dilutions for an adsorption period (e.g., 1 hour at 37°C). [11]3. Compound Treatment & Overlay: After adsorption, remove the virus inoculum. Add an overlay medium (e.g., containing 1% carboxymethylcellulose or low-melting-point agarose) mixed with various concentrations of the test compound. The semi-solid overlay restricts viral spread to adjacent cells, ensuring that each plaque originates from a single infectious particle. [14]4. Incubation: Incubate the plates for several days (e.g., 2-4 days) until visible plaques form in the "no drug" control wells. [15]5. Plaque Visualization: Remove the overlay and fix the cells with a fixative like 4% paraformaldehyde. Stain the cell monolayer with a solution such as 0.5% crystal violet, which stains living cells purple, leaving the plaques clear and visible. [11][12]6. Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀), the compound concentration that reduces the number of plaques by 50% relative to the untreated virus control. The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, is a critical measure of the compound's therapeutic potential. [12]

Protocol 3: Visualization of Viral Inhibition (Immunofluorescence Assay - IFA)

Causality: IFA provides visual confirmation of antiviral activity by using fluorescently labeled antibodies to detect the presence of specific viral proteins within the host cells. A reduction in the fluorescent signal in treated cells compared to untreated, infected cells provides direct evidence that the compound is inhibiting viral protein expression, a hallmark of replication. [16][17] Methodology:

  • Infection of Cells: Seed host cells on coverslips or in chamber slides. Infect the cells with the virus in the presence or absence of the test compound at a non-toxic concentration. [17]2. Fixation and Permeabilization: At a set time post-infection (e.g., 24 hours), wash the cells with PBS and "fix" them with 4% paraformaldehyde to preserve their structure. Then, permeabilize the cell membranes with a detergent like 0.5% Triton X-100 to allow antibodies to enter the cell. [17][18]3. Blocking: Incubate the cells with a blocking solution (e.g., 2% FBS in PBS) to prevent non-specific binding of the antibodies. [17]4. Primary Antibody Staining: Incubate the cells with a primary antibody that specifically recognizes a viral protein (e.g., the nucleocapsid protein). [18]5. Secondary Antibody Staining: Wash the cells and then incubate with a secondary antibody that is conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and binds to the primary antibody. [19]6. Counterstaining and Mounting: Stain the cell nuclei with a counterstain like DAPI. Mount the coverslips onto microscope slides. [17][19]7. Visualization: Observe the cells using a fluorescence microscope. Infected cells in the control group will show a strong fluorescent signal, while effective treatment with the compound will result in a significantly reduced signal.

Quantitative Data Summary: The Potential of the Pyrrolotriazine Scaffold

While 7-Bromo-4-chloropyrrolo[2,1-f]triazine is a synthetic intermediate, studies on its derivatives showcase the potent and broad-spectrum antiviral activity of the core scaffold. The following table summarizes representative data for various pyrrolo[2,1-f]triazine analogs against different viruses.

Compound DerivativeTarget VirusAssay TypeEC₅₀ / IC₅₀CC₅₀Selectivity Index (SI)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylateInfluenza A (H1N1)Plaque Reduction4 µg/mL>750 µg/mL188[4]
4-amino-7-halogenated-pyrrolo[2,1-f]triazine C-nucleoside (4-aza-7,9-dideazaadenosine)Human Norovirus (Replicon)Replicon Assay0.015 µMN/AN/A[20]
Remdesivir (GS-5734)SARS-CoV-2Cell-based Assay0.77 µM>10 µM>12.99[3]
Remdesivir (GS-5734)Ebola VirusCell-based Assay0.086 µM>10 µM>116[3]

Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are measures of a drug's potency. CC₅₀ (50% cytotoxic concentration) is a measure of a drug's toxicity. The Selectivity Index (SI = CC₅₀/EC₅₀) is a key indicator of a drug's therapeutic window; a higher SI is desirable.

Conclusion

The pyrrolo[2,1-f]triazine core stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its journey from a synthetic curiosity to the backbone of life-saving antiviral drugs like Remdesivir highlights the critical interplay between synthetic strategy and biological function. Key intermediates, such as 7-Bromo-4-chloropyrrolo[2,1-f]triazine, are the unsung heroes of this process, providing the essential chemical reactivity needed to build complex, highly active molecules. By understanding the synthesis, the intricate mechanism of RdRp inhibition, and the rigorous experimental workflows used for validation, researchers can continue to leverage this remarkable scaffold to develop the next generation of broad-spectrum antiviral therapies to combat both existing and emerging viral threats.

References

  • Gordon, C. J., Tchesnokov, E. P., Woolner, E., Perry, J. K., Feng, J. Y., Porter, D. P., & Götte, M. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785–6797. [Link]
  • Goyal, A., & Singh, A. (2020). Pyrrolotriazines in Drug Discovery. Synfacts, 16(07), 0725. (Note: This is a summary of a primary article, the core concepts are widely supported by the provided search results).
  • Kokic, G., Hillen, H. S., Tegunov, D., Dienemann, C., Seitz, F., Schmitzova, J., ... & Cramer, P. (2021). Mechanism of SARS-CoV-2 polymerase stalling by remdesivir.
  • Subissi, L., Imbert, I., Ferron, F., Posthuma, C. C., Canard, B., Decroly, E., & Snijder, E. J. (2020). Mechanistic insight on the remdesivir binding to RNA-Dependent RNA polymerase (RdRp) of SARS-cov-2. Viruses, 12(7), 764. [Link]
  • Manandhar, M., & Rahman, A. (2021). Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations. Frontiers in Molecular Biosciences, 8, 632318. [Link]
  • Baer, A., & Kehn-Hall, K. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e105. [Link]
  • Saldarriaga-Quintero, O. A., & Le, T. T. (2020). Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures. Current Protocols in Cell Biology, 88(1), e113. [Link]
  • protocols.io. (2020). SARS-CoV-2 Antiviral Immunofluorescence staining Protocol. [Link]
  • Creative Biolabs. (n.d.).
  • Wang, N., Li, Y., & Liu, S. (2021). Immunofluorescence Assay. Bio-protocol, 11(11), e4034. [Link]
  • Wolfel, R., Corman, V. M., Guggemos, W., Seilmaier, M., Zange, S., Muller, M. A., ... & Drosten, C. (2020). Development of an immunofluorescence assay for detection of SARS-CoV-2. Eurosurveillance, 25(14), 2000412. [Link]
  • ResearchGate. (n.d.). Virus Plaque Assay Protocol. [Link]
  • de Souza, N. C. C., & Figueiredo, L. T. M. (2018). Immunofluorescence Assay. In Yellow Fever Virus (pp. 119-124). Humana Press, New York, NY. [Link]
  • protocols.io. (2018). MTT assay protocol. [Link]
  • Hinks, T. S. C., et al. (2021). Viral Plaque Assay. protocols.io. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6. [Link]
  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7736. [Link]
  • De La Fuente, C., et al. (2021). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f]t[1][2][3]riazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 40, 127945. [Link]
  • Fenglilai. (n.d.). Remdesivir Intermediate, CAS 937046-98-5, 7-Bromopyrrolo[2, 1-F]T[1][2][3]riazin-4-Amine. [Link]
  • (Reference to a general synthesis paper, content covered by other more specific cit
  • (Reference to a data figure, primary source cited elsewhere).
  • Ruifu Chemical. (n.d.).
  • Fenglilai. (n.d.). Remdesivir No. 2 Intermediate 4-Amino-7-Iodopyrrolo[2, 1-F]T[1][2][3]riazine CAS 1770840-43-1. [Link]
  • (Duplic
  • Patel, B. A., et al. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][2][3]riazine of Remdesivir. Organic Process Research & Development, 25(4), 912-918. [Link]
  • (Reference to a general synthesis paper, content covered by other more specific cit
  • (Duplic
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(10), 1195-1216. [Link]
  • Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

Sources

Spectroscopic Characterization of 7-Bromo-4-chloropyrrolo[2,1-f]triazine: A Technical Guide

Spectroscopic Characterization of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of spectroscopy and comparative analysis with structurally related compounds. While direct experimental data for this specific molecule is not widely published, this guide offers a robust framework for its characterization and verification.

The pyrrolo[2,1-f][1][2]triazine core is a significant scaffold in medicinal chemistry, forming the basis for various therapeutic agents, including kinase inhibitors and antivirals.[3][4] Accurate spectroscopic analysis is paramount for the confirmation of its synthesis and for quality control in developmental pipelines.

Molecular Properties

A summary of the key molecular properties for 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃[1][2][5]
Molecular Weight 232.47 g/mol [1][2][6]
CAS Number 1269667-51-7[1][5]
Appearance Predicted to be a solid at room temperature
Density 2.03±0.1 g/cm³ (Predicted)[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic distribution in the mass spectrum provides a definitive signature.

Predicted Molecular Ion Cluster

Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, the molecular ion of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine will appear as a characteristic cluster of peaks.[7][8] The primary peaks expected are M, M+2, and M+4.

Ionm/z (relative to M)Expected Relative IntensityContributing Isotopes
M230.92 (calculated)~77%⁷⁹Br, ³⁵Cl
M+2M + 2100% (base peak)⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl
M+4M + 4~24%⁸¹Br, ³⁷Cl

The presence of this distinct isotopic pattern is a strong indicator of a molecule containing one bromine and one chlorine atom.[8]

Predicted Fragmentation Pattern

While the exact fragmentation is determined experimentally, general principles for heterocyclic compounds suggest initial fragmentation may involve the loss of the halogen atoms or cleavage of the triazine ring. Common fragmentation pathways for related aromatic halogenated compounds can be referenced for a more detailed prediction.[9][10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The pyrrolo portion of the molecule contains three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the fused triazine ring and the bromine atom.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.0 - 7.5Doublet3-4
H-66.5 - 7.0Doublet of doubletsJ(H6,H5) = 3-4, J(H6,H2) ≈ 1-2
H-27.8 - 8.3Singlet or narrow doublet

Note: Predictions are based on analogous heterocyclic systems and may vary with solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the heterocyclic core.

CarbonPredicted Chemical Shift (δ, ppm)
C-7 (C-Br)100 - 110
C-4 (C-Cl)145 - 155
C-2120 - 130
C-5115 - 125
C-6110 - 120
C-8a (bridgehead)135 - 145

Note: These are estimated chemical shift ranges. For more precise predictions, computational methods or direct comparison with closely related, fully characterized analogs are recommended.[11]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse sequences.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic Absorptions
Functional GroupWavenumber Range (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
C=N stretch (triazine ring)1600 - 1650Medium to Strong
C=C stretch (aromatic)1450 - 1600Medium
C-Cl stretch600 - 800Strong
C-Br stretch500 - 600Strong

Reference data for these assignments can be found in standard spectroscopy tables.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Visualizations

Molecular Structure

Caption: Structure of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine.

Spectroscopic Analysis Workflow

workflowcluster_synthesisSynthesis & Purificationcluster_analysisSpectroscopic Analysiscluster_verificationData Interpretation & VerificationstartSynthesized CompoundmsMass Spectrometry (MS)- Molecular Weight- Isotopic Patternstart->msnmrNMR Spectroscopy- ¹H and ¹³C Spectra- Structural Connectivitystart->nmrirInfrared (IR) Spectroscopy- Functional Groupsstart->irinterpSpectral Interpretation& Comparison to Predictionsms->interpnmr->interpir->interpconfirmStructure Confirmedinterp->confirm

Caption: General workflow for spectroscopic characterization.

References

  • Appretech Scientific Limited. (n.d.). 7-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.
  • Kopchuk, D. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7759. MDPI.
  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2909-2923. National Center for Biotechnology Information.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.
  • Taran, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5488. National Center for Biotechnology Information.
  • Khlebnikov, A. F., & Yufit, D. S. (2018). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Kopchuk, D. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.
  • O'Hagan, D. (2000). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 72(12), 269A-273A. ACS Publications.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. ACS Publications.
  • Tumey, L. N., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate.
  • No Brain Too Small. (n.d.). Spectroscopy Data Sheet for AS91388 IR Spectra.

A Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f]triazine: Sourcing, Quality Control, and Synthetic Utility

A Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: Sourcing, Quality Control, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine is a halogenated heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Its core structure, the pyrrolo[2,1-f][1][2]triazine moiety, is recognized as a "privileged scaffold".[3][4] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable in drug discovery.[3]

This scaffold is a cornerstone of several FDA-approved drugs, including antiviral agents like Remdesivir and anti-cancer kinase inhibitors, highlighting its therapeutic relevance.[2][5] The strategic placement of bromo and chloro substituents on the 7-Bromo-4-chloropyrrolo[2,1-f]triazine molecule provides two distinct, orthogonally reactive sites. This dual functionality allows for sequential, selective chemical modifications, making it an ideal starting point for constructing libraries of complex molecules for screening and development.

This guide provides an in-depth overview of the commercial availability of 7-Bromo-4-chloropyrrolo[2,1-f]triazine, outlines key quality control considerations, and explores its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource(s)
CAS Number 1269667-51-7[1][6][7]
Molecular Formula C₆H₃BrClN₃[1][6]
Molecular Weight ~232.47 g/mol [6][8]
Typical Purity ≥95% - 98%[9]
Appearance Varies (Typically a solid)N/A
Storage Sealed in a dry environment, 2-8°C or Room Temperature[6][8]
SMILES ClC1=NC=NN2C(Br)=CC=C12
InChIKey WHHDFKYGOMDNGN-UHFFFAOYSA-N[1]

Commercial Availability and Sourcing

7-Bromo-4-chloropyrrolo[2,1-f]triazine is readily available from a variety of chemical suppliers specializing in building blocks for research and development. It is typically offered in quantities ranging from milligrams to several grams. For larger, process-scale quantities, inquiries for custom synthesis are generally required.

When sourcing this intermediate, researchers should consider factors beyond price, including stated purity, availability of analytical data (CoA, NMR, HPLC), lead times, and the supplier's reputation for quality and consistency.

SupplierPurityAvailable QuantitiesNotes
ChemShuttle 95%250mg, 1g, 5gBased in Burlingame, CA. Offers custom synthesis services.
Echemi (Hangzhou zhongqi chem co.,Ltd) Industrial/Pharma GradeBulk inquiryChinese-based trader established in 2017.[1]
Sunway Pharm Ltd 97%250mg, 1g, 5gAll products are for scientific research use only.[6]
Manchester Organics N/AInquiryStates a typical lead time of 4-6 weeks.[7]
Appretech Scientific Limited 98% minInquirySpecializes in preclinical candidate compounds and advanced intermediates.[9]
Benchchem N/AInquiryProvides a general description and notes its use as a building block.[5]
CP Lab Safety (via AA BLOCKS) ~97%1 gramLists the compound as a "Protein Degrader Building Block".[8]

Application in Pharmaceutical Synthesis: A Versatile Intermediate

The true value of 7-Bromo-4-chloropyrrolo[2,1-f]triazine lies in its synthetic versatility. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position is amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differential reactivity is the key to its utility.

A common synthetic strategy involves first displacing the C4-chloro group with an amine or other nucleophile, followed by a subsequent cross-coupling reaction at the C7-bromo position to introduce further diversity. This stepwise approach allows for the controlled and predictable construction of complex target molecules, particularly kinase inhibitors.[3] The pyrrolo[2,1-f][1][2]triazine core itself often serves to mimic the hinge-binding motif of ATP in the active site of kinases.[4]

GA7-Bromo-4-chloropyrrolo[2,1-f]triazineBIntermediate A(C4-Substituted)A->B  Nucleophilic Aromatic Substitution  (e.g., with R¹-NH₂)  Displaces C4-ClCFinal Product(C4, C7-Disubstituted)Kinase Inhibitor LibraryB->C  Transition-Metal Catalysis  (e.g., Suzuki Coupling with R²-B(OH)₂)  Functionalizes C7-Br

Caption: Synthetic utility of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Quality Control and Verification: A Self-Validating Protocol

For any synthetic endeavor, the purity and identity of the starting materials are paramount. Contaminants can lead to failed reactions, the formation of complex side products, and unreliable biological data. Therefore, an in-house quality control (QC) check of commercially supplied 7-Bromo-4-chloropyrrolo[2,1-f]triazine is a critical, self-validating step.

Recommended QC Workflow
  • Documentation Review : Cross-reference the supplier's Certificate of Analysis (CoA) with the information on the product label. Ensure the CAS number, lot number, and molecular formula match.

  • Visual Inspection : Check for a homogenous physical appearance. Any discoloration or presence of multiple phases could indicate degradation or contamination.

  • Solubility Test : Test the solubility in a common deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃) to prepare for spectroscopic analysis. Poor solubility or the presence of insoluble particulates warrants further investigation.

  • Structural Verification (¹H NMR) : Acquire a proton Nuclear Magnetic Resonance spectrum. The resulting spectrum should be consistent with the expected structure, showing the correct number of aromatic protons with characteristic chemical shifts and coupling patterns for the pyrrolotriazine core.

  • Purity Assessment (HPLC) : Perform High-Performance Liquid Chromatography analysis. For a high-quality sample, the chromatogram should display a single major peak, with the area of this peak corresponding to the purity stated on the CoA (e.g., >97%).

QC_Workflowcluster_0Initial Checkscluster_1Analytical VerificationdocReview CoAnmr¹H NMR Analysis(Structural Identity)doc->nmrvisualVisual Inspectionvisual->nmrhplcHPLC Analysis(Purity >97%)nmr->hplcpassVerified for Usein Synthesishplc->passstartReceivedCompoundstart->docstart->visual

Caption: A streamlined workflow for the quality control of starting materials.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed.

  • Handling : Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Exposure : Avoid contact with skin and eyes.[1] Avoid the formation and inhalation of dust and aerosols.[1]

  • Storage : Store in a tightly sealed container in a dry, cool place as recommended by the supplier.

Conclusion

7-Bromo-4-chloropyrrolo[2,1-f]triazine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its commercial availability from a range of specialized suppliers provides researchers with access to a privileged scaffold central to the development of potent therapeutics. The compound's well-defined, differential reactivity at the C4 and C7 positions allows for a logical and efficient approach to building molecular complexity. By coupling careful supplier selection with rigorous in-house quality control, scientists and development professionals can confidently leverage this versatile intermediate to accelerate their research and drive the discovery of next-generation medicines.

References

  • Singh, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]
  • CP Lab Safety. 7-bromo-2-chloropyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram. [Link]
  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]
  • Appretech Scientific Limited. 7-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. [Link]

Methodological & Application

Synthesis of AAK1 Inhibitors from 7-Bromo-4-chloropyrrolo[2,1-f]triazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of potent Adaptor-Associated Kinase 1 (AAK1) inhibitors, starting from the versatile building block, 7-Bromo-4-chloropyrrolo[2,1-f]triazine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting AAK1 for a range of indications, including neuropathic pain, neurodegenerative diseases, and viral infections.[1][2][3][4]

Introduction: The Therapeutic Promise of AAK1 Inhibition

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[5][6][7] CME is a fundamental cellular process responsible for the internalization of a wide array of extracellular materials, including nutrients, growth factors, and signaling receptors. AAK1 executes its function, in part, by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key component of the endocytic machinery.[5][7] This phosphorylation event enhances the binding of AP2 to cargo receptors, thereby facilitating the assembly of clathrin-coated pits and subsequent vesicle formation.

The critical role of AAK1 in cellular trafficking has implicated it in the pathophysiology of numerous diseases. Notably, genetic knockout studies in mice have demonstrated a significant reduction in persistent pain responses, positioning AAK1 as a compelling target for the development of novel analgesics for neuropathic pain.[4] Furthermore, its involvement in viral entry into host cells has made AAK1 inhibitors a subject of interest for broad-spectrum antiviral therapies.[4] The pyrrolo[2,1-f][1][5][8]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[9] This guide focuses on a synthetic route to potent AAK1 inhibitors based on this versatile heterocycle.

Strategic Approach to Synthesis

The synthetic strategy outlined herein leverages the differential reactivity of the two halogen atoms on the 7-Bromo-4-chloropyrrolo[2,1-f]triazine core. The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination, enabling the installation of various amine functionalities. This orthogonal reactivity provides a modular and efficient approach to generate a library of AAK1 inhibitors for structure-activity relationship (SAR) studies.

Below is a general workflow for the synthesis of 2,7-disubstituted pyrrolo[2,1-f][1][5][8]triazine AAK1 inhibitors.

G A 7-Bromo-4-chloropyrrolo[2,1-f]triazine B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) A->B Step 1 C 7-Aryl-4-chloropyrrolo[2,1-f]triazine Intermediate B->C D Buchwald-Hartwig Amination or SNAr (Amine, Pd catalyst or base) C->D Step 2 E Final AAK1 Inhibitor (7-Aryl-4-amino-pyrrolo[2,1-f]triazine) D->E F Purification and Characterization E->F

Caption: General synthetic workflow for AAK1 inhibitors.

Experimental Protocols

PART 1: Suzuki-Miyaura Coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine with an arylboronic acid to furnish the 7-aryl-4-chloropyrrolo[2,1-f]triazine intermediate. The choice of arylboronic acid will be dictated by the desired SAR.

Materials and Reagents:

ReagentSupplierPurity
7-Bromo-4-chloropyrrolo[2,1-f]triazineCommercial>95%
Arylboronic acidCommercial>97%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Commercial>98%
Sodium Carbonate (Na₂CO₃)Commercial>99%
1,4-Dioxane, anhydrousCommercial>99.8%
Water, deionizedIn-house-
Ethyl acetateCommercialHPLC
BrineIn-house-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial>99%
Silica gel for column chromatographyCommercial60 Å

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-4-chloropyrrolo[2,1-f]triazine intermediate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.[10]

  • Base: Sodium carbonate is a mild and effective base for this transformation.

  • Solvent System: The mixture of dioxane and water provides a good medium for both the organic and inorganic reagents to dissolve and react.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

PART 2: Buchwald-Hartwig Amination of 7-Aryl-4-chloropyrrolo[2,1-f]triazine

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of the 7-aryl-4-chloropyrrolo[2,1-f]triazine intermediate with a primary or secondary amine to yield the final AAK1 inhibitor. Alternatively, for activated anilines, a metal-free SNAr reaction may be feasible under basic conditions.

Materials and Reagents:

ReagentSupplierPurity
7-Aryl-4-chloropyrrolo[2,1-f]triazineFrom Part 1>95%
Amine (primary or secondary)Commercial>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial>97%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercial>98%
Sodium tert-butoxide (NaOtBu)Commercial>97%
Toluene, anhydrousCommercial>99.8%
Dichloromethane (DCM)CommercialHPLC
Saturated aqueous ammonium chloride (NH₄Cl)In-house-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial>99%

Protocol:

  • In a glovebox or under an inert atmosphere, add 7-Aryl-4-chloropyrrolo[2,1-f]triazine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final AAK1 inhibitor.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.[11][12][13]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of heteroaryl chlorides.[14]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this type of cross-coupling reaction.

  • Solvent: Toluene is a common high-boiling solvent for Buchwald-Hartwig aminations.

Data Presentation

Table 1: Representative Analytical Data for a Synthesized AAK1 Inhibitor

AnalysisExpected Result
¹H NMR Peaks corresponding to the protons of the pyrrolotriazine core, the aryl substituent at C7, and the amine moiety at C4, with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms in the molecule, consistent with the proposed structure.
HRMS The measured mass should be within 5 ppm of the calculated mass for the molecular formula of the target compound.
HPLC Purity >95% purity as determined by HPLC analysis with UV detection at an appropriate wavelength (e.g., 254 nm).
IC₅₀ (AAK1) The half-maximal inhibitory concentration against AAK1 should be determined using a biochemical assay (e.g., a radiometric or fluorescence-based kinase assay). Potent inhibitors are expected to have IC₅₀ values in the low nanomolar range.

Mechanism of Action and Signaling Pathway

AAK1 inhibitors exert their therapeutic effect by binding to the ATP-binding pocket of the AAK1 kinase domain, thereby preventing the phosphorylation of its substrates. X-ray crystallography studies of AAK1 in complex with inhibitors have revealed key interactions within the active site.[1][3][4][8][15] The pyrrolo[2,1-f][1][5][8]triazine core typically forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.[4] The substituents at the 7- and 4-positions project into distinct pockets of the active site, and their chemical nature can be fine-tuned to optimize potency and selectivity.

The inhibition of AAK1 disrupts the normal process of clathrin-mediated endocytosis, as depicted in the following signaling pathway diagram.

G cluster_0 Plasma Membrane cluster_1 Cytosol cluster_2 Endocytosis Blocked Receptor Cargo Receptor Clathrin Clathrin Receptor->Clathrin Recruits Blocked_Receptor Receptor Accumulation AP2 AP2 Complex AP2->Receptor Binds to cargo Blocked_AP2 Inactive AP2 AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit ADP ADP AAK1->ADP ATP ATP ATP->AAK1 Clathrin->Clathrin Assembly into coated pit Inhibitor AAK1 Inhibitor Inhibitor->AAK1 Inhibits

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis and its inhibition.

By inhibiting AAK1, the phosphorylation of the AP2 complex is prevented, which in turn reduces the efficiency of cargo receptor internalization.[2][5][16] This can lead to an accumulation of certain receptors on the cell surface, modulating downstream signaling pathways and producing the desired therapeutic effects.

Conclusion

The synthetic route starting from 7-Bromo-4-chloropyrrolo[2,1-f]triazine offers a flexible and efficient platform for the discovery and development of novel AAK1 inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to synthesize and evaluate new chemical entities with the potential to become next-generation therapeutics for a variety of unmet medical needs.

References

  • Conner, S. D., & Schmid, S. L. (2002). Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis. Journal of Cell Biology, 156(5), 921–929.
  • ResearchGate. (n.d.). Crystal structure of AAK1 with Compound 18. A.
  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][5][8]triazines.
  • RCSB PDB. (2016). 5L4Q: Crystal Structure of Adaptor Protein 2 Associated Kinase 1 (AAK1) in Complex with LKB1 (AAK1 Dual Inhibitor).
  • Agajanian, M. J., Walker, M. P., Axtman, A. D., Ruela-de-Sousa, R. R., Rabinowitz, A. D., Graham, D. M., Ryan, M., et al. (2019). WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop. Cell Reports, 26(1), 79-93.e8.
  • Agajanian, M. J., Walker, M. P., Axtman, A. D., Ruela-de-Sousa, R. R., Rabinowitz, A. D., Graham, D. M., Ryan, M., et al. (2018).
  • Zhang, L., Li, X., Wang, Y., Zhang, Y., & Zhang, J. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2279906.
  • ResearchGate. (n.d.). Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis.
  • ResearchGate. (n.d.). Fig. 2 X-ray co-crystal structure of 2 bound to AAK1 (PDB ID 8GMC). a....
  • Johnson, T. A., et al. (2023). Discovery of pyrrolo[2,1-f][1][5][8]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. ACS Medicinal Chemistry Letters, 14(7), 995-1002.
  • Achmatowicz, M. M., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][5][8]triazine of Remdesivir. Organic Process Research & Development, 26(1), 135-143.
  • MDPI. (2022). Pyrrolo[2,1-f][1][5][8]triazine: a promising fused heterocycle to target kinases in cancer therapy.
  • Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology, 17(5), 2269-2275.
  • Singh, R., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][5][8]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society, 18(6), 1335-1353.
  • Analytical and Bioanalytical Chemistry. (2025). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation.
  • Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2269-2278.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. (n.d.). Pyrrolo[2,1-f][1][5][8]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle.
  • ResearchGate. (n.d.). Pyrrolo[2,1‐f][1][5][8]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling.
  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Reaction Chemistry & Engineering. (2018). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • MDPI. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
  • ResearchGate. (n.d.). 2,7-Disubstituted-pyrrolo[2,1-f][1][5][8]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][5][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions.

Sources

Application Notes & Protocols: Site-Selective Suzuki-Miyaura Coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Application Notes & Protocols: Site-Selective Suzuki-Miyaura Coupling of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

Introduction: The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a prominent "privileged scaffold" in modern medicinal chemistry.[4] As a fused, nitrogen-rich heterocyclic system, it serves as a versatile template for designing potent kinase inhibitors and other therapeutic agents.[5][6] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various enzymes, making it a cornerstone for drug discovery programs in oncology and virology.[3][6]

The functionalization of this core is paramount for modulating pharmacological activity. Among the most powerful and widely adopted methods for creating carbon-carbon bonds in pharmaceutical synthesis is the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This palladium-catalyzed reaction offers exceptional functional group tolerance, mild reaction conditions, and a vast commercially available library of organoboron reagents.[9]

This guide focuses on a key building block, 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine , a di-halogenated substrate that presents a unique opportunity for sequential and site-selective functionalization. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a controlled, stepwise elaboration of the scaffold, enabling the generation of diverse and complex molecular architectures.[11][12] This document provides a deep dive into the mechanistic principles and practical protocols for achieving highly selective Suzuki-Miyaura coupling at the C7-bromo position.

Mechanistic Insights: Achieving Chemoselectivity

The success of any Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle. The process is broadly divided into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][13][14][15][16]

Suzuki_Catalytic_Cyclecluster_cycleCatalytic CyclePd0Pd(0)Ln(Active Catalyst)OxAddAr-Pd(II)L_n-X(Oxidative Adduct)Pd0->OxAdd Oxidative Addition (+ Ar-X)TransAr-Pd(II)L_n-R'(Transmetalation Complex)OxAdd->Trans Transmetalation (+ R'-B(OR)2 / Base)ReductAr-R'(Coupled Product)Trans->Reduct Reductive EliminationReduct->Pd0 Catalyst RegenerationArXAryl Halide(Ar-X)ArX->OxAddBoronicBoronic Acid/Ester(R'-B(OR)2)Boronic->Trans

Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters
  • Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, di-halogenated heterocycles often benefit from more robust systems. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or combinations of a palladium precursor (e.g., Pd₂(dba)₃) with specialized phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can offer superior activity and prevent catalyst inhibition by the nitrogen-containing heterocycle.[1][17]

  • Base: The base plays a multifaceted role, most critically in the formation of a boronate complex ([R-B(OH)₃]⁻), which is more nucleophilic and readily participates in the transmetalation step.[18] The choice of base—commonly inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄)—can significantly influence reaction rates and yields. Cesium carbonate is often employed for more challenging couplings due to its high solubility in organic solvents.[9]

  • Solvent System: A combination of an aprotic organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene) with water is standard.[9] This biphasic or homogeneous mixture ensures that both the organic-soluble aryl halide and the water-soluble inorganic base can participate effectively in the reaction.

The Principle of Site-Selectivity

For a substrate like 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, selectivity is governed by the relative reactivity of the C-X bonds towards the initial, rate-determining oxidative addition step. The general reactivity trend for aryl halides in Suzuki couplings is: I > Br > OTf >> Cl .[11]

This hierarchy is a direct consequence of bond dissociation energies (BDEs); the C-Br bond is weaker and more readily cleaved by the Pd(0) catalyst than the stronger C-Cl bond.[12] This energy difference allows for precise reaction control. By carefully selecting mild reaction conditions, one can facilitate the exclusive coupling at the C7-bromo position, leaving the C4-chloro position untouched and available for subsequent diversification reactions, such as a second, more forceful Suzuki coupling or a nucleophilic aromatic substitution.

WorkflowstartStartsetup1. Add Reactants & Baseto Flame-Dried Flaskstart->setupinert2. Evacuate & Backfillwith Inert Gas (3x)setup->inertreagents3. Add Catalyst & Degassed Solventsinert->reagentsdegas4. Degas Mixture(10-15 min)reagents->degasreact5. Heat & Stir(80-100 °C)degas->reactmonitor6. Monitor byTLC or LC-MSreact->monitorworkup7. Cool, Quench, Extractmonitor->workuppurify8. Column Chromatographyworkup->purifyendPure Productpurify->end

Application and Protocol Guide for the Regioselective Buchwald-Hartwig Amination of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Core and the Buchwald-Hartwig Amination

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[2] Its structural resemblance to purine nucleosides has made it a cornerstone for the development of potent antiviral agents, including the broad-spectrum antiviral drug Remdesivir.[2] Furthermore, this scaffold is integral to a variety of kinase inhibitors targeting aberrant signaling pathways in oncology.[4][5] The ability to precisely functionalize this core, particularly through the introduction of diverse amino groups, is paramount for generating compound libraries with tailored pharmacological profiles.

The Buchwald-Hartwig amination stands as a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7] First reported in the 1980s and extensively developed by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[6][7] For drug development professionals, the Buchwald-Hartwig amination is an indispensable tool for accessing novel chemical space and optimizing lead compounds.

This application note provides a detailed guide to the regioselective Buchwald-Hartwig amination of 7-Bromo-4-chloropyrrolo[2,1-f]triazine, a key intermediate for the synthesis of advanced pyrrolotriazine derivatives. We will explore the underlying principles of regioselectivity in dihalogenated heteroaromatic systems and provide experimentally grounded protocols for the selective amination at both the C4 and C7 positions.

Understanding Regioselectivity in the Amination of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

The selective functionalization of a dihalogenated heterocycle like 7-Bromo-4-chloropyrrolo[2,1-f]triazine presents a fascinating synthetic challenge. The outcome of a cross-coupling reaction is governed by a delicate interplay of electronic and steric factors, as well as the specific choice of catalyst, ligand, and reaction conditions.

General Principles of Reactivity:

In palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles, two main factors dictate the site of reaction:

  • Carbon-Halogen Bond Strength: The reactivity of halogens generally follows the order I > Br > Cl. This trend is a consequence of the decreasing carbon-halogen bond strength, which facilitates the rate-determining oxidative addition step of the palladium catalyst.

  • Electronic Activation of the Halogenated Position: The position of the halogen on the electron-deficient heterocyclic ring significantly influences its reactivity. Halogens at positions that are more electron-deficient, often adjacent to a nitrogen atom, are typically more susceptible to oxidative addition.

In the case of 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the C4-chloro position is electronically activated by the adjacent nitrogen atoms of the triazine ring. This heightened electrophilicity makes the C4 position the more reactive site for nucleophilic aromatic substitution and, in many cases, for palladium-catalyzed cross-coupling reactions, despite the generally lower reactivity of a C-Cl bond compared to a C-Br bond. The existence of 4-Amino-7-bromo-pyrrolo[2,1-f]triazine as a commercially available intermediate corroborates that selective amination at the C4 position is achievable.[1]

The following diagram illustrates the structure of the starting material and the two possible products of mono-amination.

G cluster_0 Starting Material cluster_1 Selective C4 Amination cluster_2 Selective C7 Amination SM 7-Bromo-4-chloropyrrolo[2,1-f]triazine P1 4-Amino-7-bromo-pyrrolo[2,1-f]triazine SM->P1 Amination at C4 P2 7-Amino-4-chloropyrrolo[2,1-f]triazine SM->P2 Amination at C7

Caption: Regioselective amination pathways for 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Protocols for Regioselective Buchwald-Hartwig Amination

The following protocols provide detailed, step-by-step methodologies for the selective amination of 7-Bromo-4-chloropyrrolo[2,1-f]triazine at the C4 and C7 positions.

Protocol 1: Selective Amination at the C4-Position

This protocol is designed to favor the reaction at the more electronically activated C4-chloro position. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition at the C-Cl bond.

Reaction Scheme:

Materials and Reagents:

ReagentSupplierPurity
7-Bromo-4-chloropyrrolo[2,1-f]triazineCommercial Source>98%
Amine (e.g., Morpholine, Aniline)Commercial Source>98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercial Source>97%
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Commercial Source>98%
Sodium tert-butoxide (NaOtBu)Commercial Source>98%
TolueneAnhydrous

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by the desired amine (1.2 eq).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-bromopyrrolo[2,1-f]triazine derivative.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl chlorides. The ligand facilitates the oxidative addition of the palladium to the C-Cl bond, which is typically the rate-limiting step.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reagents.

Protocol 2: Selective Amination at the C7-Position

Achieving selective amination at the less reactive C7-bromo position requires a strategic approach. One effective method is to first perform a different cross-coupling reaction at the more reactive C4 position with a group that can be either readily removed or is unreactive in the subsequent amination step. A Suzuki-Miyaura coupling is an excellent choice for this purpose.

Two-Step Strategy for C7-Amination:

  • Step 1: Suzuki-Miyaura Coupling at the C4-Position: Selectively couple an arylboronic acid at the C4-chloro position.

  • Step 2: Buchwald-Hartwig Amination at the C7-Position: Perform the amination on the resulting 4-aryl-7-bromopyrrolo[2,1-f]triazine.

Workflow for Selective C7-Amination:

G A 7-Bromo-4-chloropyrrolo[2,1-f]triazine B Step 1: Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) A->B C 4-Aryl-7-bromopyrrolo[2,1-f]triazine B->C D Step 2: Buchwald-Hartwig Amination (R1R2NH, Pd catalyst) C->D E 4-Aryl-7-(R1R2N)pyrrolo[2,1-f]triazine D->E

Caption: Two-step workflow for selective C7-amination.

Protocol for Step 1: Selective Suzuki-Miyaura Coupling at C4

Materials and Reagents:

ReagentSupplierPurity
7-Bromo-4-chloropyrrolo[2,1-f]triazineCommercial Source>98%
Arylboronic acid (e.g., Phenylboronic acid)Commercial Source>98%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercial Source>98%
Sodium carbonate (Na₂CO₃)Commercial Source>99%
1,4-Dioxane/Water (3:1)Anhydrous/Deionized

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of sodium carbonate (2.0 M).

  • Reaction Conditions: Heat the mixture to 80 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, and partition between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 4-aryl-7-bromopyrrolo[2,1-f]triazine.

Protocol for Step 2: Buchwald-Hartwig Amination at C7

Materials and Reagents:

ReagentSupplierPurity
4-Aryl-7-bromopyrrolo[2,1-f]triazineSynthesized above>95%
Amine (e.g., Piperidine, Aniline)Commercial Source>98%
Pd₂(dba)₃Commercial Source>97%
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)Commercial Source>98%
Cesium carbonate (Cs₂CO₃)Commercial Source>99%
TolueneAnhydrous

Experimental Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-aryl-7-bromopyrrolo[2,1-f]triazine (1.0 eq), Pd₂(dba)₃ (0.025 eq), and BINAP (0.075 eq).

  • Reagent Addition: Add cesium carbonate (1.5 eq).

  • Solvent and Amine Addition: Add anhydrous toluene and the desired amine (1.3 eq).

  • Reaction Conditions: Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and proceed with the work-up as described in Protocol 1.

  • Purification: Purify the final product by column chromatography.

Rationale for the Two-Step Approach:

  • Orthogonal Reactivity: This strategy leverages the differential reactivity of the C-Cl and C-Br bonds in different cross-coupling reactions. The C4-chloro position is generally more susceptible to Suzuki-Miyaura coupling under standard conditions.

  • Deactivation/Modulation: The introduction of an aryl group at the C4 position can electronically and sterically modulate the reactivity of the C7-bromo position, potentially making the subsequent amination more facile.

  • Choice of Ligand for C7 Amination: BINAP is a classic and effective ligand for the amination of aryl bromides. Its bite angle and electronic properties are well-suited for this transformation. Cesium carbonate is often a preferred base for less reactive aryl bromides.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the regioselective amination protocols. Yields are representative and may vary depending on the specific amine and substrate used.

ProtocolTarget PositionKey ReagentsExpected RegioselectivityRepresentative Yield
1C4Pd₂(dba)₃, XPhos, NaOtBu>95% for C4-amination70-90%
2C71. Pd(PPh₃)₄, Na₂CO₃2. Pd₂(dba)₃, BINAP, Cs₂CO₃>90% for C7-amination60-80% (over 2 steps)

Conclusion and Future Perspectives

The Buchwald-Hartwig amination provides a powerful and adaptable methodology for the synthesis of diverse amino-substituted pyrrolo[2,1-f]triazines. By carefully selecting the reaction conditions, particularly the catalyst, ligand, and overall synthetic strategy, a high degree of regioselectivity can be achieved in the amination of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

The protocols outlined in this application note serve as a robust starting point for researchers in drug discovery and development. Further optimization of reaction parameters, including temperature, solvent, and the screening of a wider range of modern phosphine ligands, may lead to even higher yields and selectivities. The ability to selectively introduce amino functionalities at either the C4 or C7 position of the pyrrolotriazine core opens up a vast chemical space for the synthesis of novel and potent therapeutic agents.

References

  • Shaikh, A.; et al. Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.
  • Buchwald-Hartwig Amin
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules28(23), 7707 (2023). [Link]
  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Org. Process Res. Dev.15(5), 1063-1071 (2011). [Link]
  • Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. Chem. Eur. J. (2025). [Link]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catal. Sci. Technol.11, 7074-7084 (2021). [Link]
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv (2020). [Link]
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.
  • Buchwald–Hartwig amin
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J. Am. Chem. Soc.143(27), 10381–10393 (2021). [Link]
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc.144(21), 9571–9580 (2022). [Link]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett32(10), 967-972 (2021). [Link]
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem. Rev.118(20), 10049-10169 (2018). [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Amino Acids53, 1553–1573 (2021). [Link]
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][3]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules27(19), 6241 (2022). [Link]
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Power of Cross-Coupling

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold prominently featured in a multitude of biologically active compounds and approved pharmaceuticals.[4][5][6][7] Its structural resemblance to purine nucleosides has made it a cornerstone in the development of kinase inhibitors for cancer therapy and antiviral agents, most notably in the drug Remdesivir.[6][8] The ability to strategically functionalize this core is paramount for fine-tuning the pharmacological properties of drug candidates.

7-Bromo-4-chloropyrrolo[2,1-f]triazine is a key intermediate, primed for diversification through modern synthetic methodologies.[9][10] Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional precision and efficiency.[1][11] These reactions are fundamental to contemporary drug discovery, allowing for the rapid generation of diverse molecular libraries from a common precursor.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with 7-Bromo-4-chloropyrrolo[2,1-f]triazine, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.

Understanding the Reactivity Landscape: Site Selectivity

A critical consideration when working with dihalogenated heterocycles like 7-Bromo-4-chloropyrrolo[2,1-f]triazine is the regioselectivity of the cross-coupling reaction. Generally, in palladium-catalyzed reactions, the oxidative addition step is favored at the more electron-deficient and sterically accessible C-X bond.[12][13] The reactivity of halogens typically follows the order I > Br > Cl > F.[13]

For 7-Bromo-4-chloropyrrolo[2,1-f]triazine, coupling is expected to occur preferentially at the C7-Br bond over the C4-Cl bond. This inherent reactivity bias can be exploited for sequential functionalization, first at the C7 position, followed by a subsequent coupling at the C4 position under more forcing conditions if desired. However, it is important to note that factors such as the choice of catalyst, ligand, and reaction conditions can sometimes influence and even reverse this selectivity.[12][14]

The Catalytic Cycle: A Mechanistic Overview

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][3]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-M Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² (Coupled Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from an organometallic reagent (R²-M) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[2]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[1]

Experimental Protocol: Suzuki-Miyaura Coupling at C7

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine with an arylboronic acid.[15]

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 7-bromo-4-chloropyrrolo[2,1-f]triazine, arylboronic acid, and base to a flame-dried flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C 3. Add degassed solvent and stir. B->C D 4. Add Pd catalyst and ligand. C->D E 5. Heat the reaction mixture to the specified temperature (e.g., 90 °C). D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Wash with water and brine. G->H I 9. Dry the organic layer over Na₂SO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify by column chromatography. J->K

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-chloropyrrolo[2,1-f]triazine.

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃The choice of catalyst can significantly impact yield and reaction time. Pd(dppf)Cl₂ is often a robust choice for a wide range of substrates.[16]
Ligand dppf (in Pd(dppf)Cl₂), SPhos, XPhosBulky, electron-rich phosphine ligands often enhance catalytic activity by promoting oxidative addition and reductive elimination.[17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. Cesium carbonate is more soluble and can be more effective for challenging couplings.[15]
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common for Suzuki couplings to dissolve both the organic and inorganic reagents.[15]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to minimize side product formation.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable method for constructing C-N bonds, coupling an aryl halide with an amine.[18] This reaction is of high importance in medicinal chemistry as the resulting aryl amines are common motifs in pharmaceuticals.[18][19]

Experimental Protocol: Buchwald-Hartwig Amination at C7

This protocol outlines a general procedure for the amination of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene, degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Brine

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and Xantphos.

  • Add 7-Bromo-4-chloropyrrolo[2,1-f]triazine and sodium tert-butoxide to the tube.

  • Evacuate and backfill the tube with argon.

  • Add degassed anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 7-amino-4-chloropyrrolo[2,1-f]triazine product.[20]

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.[11]
Ligand Xantphos, BINAP, RuPhos, XPhosThe choice of ligand is critical and often substrate-dependent. Bulky biarylphosphine ligands are generally effective.[19][21]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOt-Bu is a common choice, but other bases may be necessary for sensitive substrates.[21]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are typically used.
Temperature 80-120 °CThe reaction temperature needs to be optimized for the specific amine and substrate.

Application 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[22] This reaction is valuable for introducing linear alkyne functionalities, which can serve as handles for further transformations or as integral parts of the target molecule's pharmacophore.

Experimental Protocol: Sonogashira Coupling at C7

This protocol provides a general method for the Sonogashira coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.[23]

Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a degassed solution of 7-Bromo-4-chloropyrrolo[2,1-f]triazine in a mixture of THF and triethylamine, add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via column chromatography to obtain the 7-alkynyl-4-chloropyrrolo[2,1-f]triazine.[23]

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common and effective catalyst for Sonogashira couplings.[23]
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[22][24]
Base Triethylamine, DiisopropylamineThe base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Solvent THF, DMF, TolueneThe choice of solvent can influence the reaction rate and yield.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed efficiently at room temperature, but heating may be required for less reactive substrates.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents/solvents.Use a fresh batch of catalyst, ensure thorough degassing, use anhydrous solvents, and consider a different ligand/base combination.
Formation of Side Products Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira), dehalogenation.Lower the reaction temperature, use a lower catalyst loading, or change the solvent. For Suzuki, ensure a 1:1 stoichiometry of Pd:ligand.
Poor Reproducibility Inconsistent reagent quality, moisture, or oxygen contamination.Use high-purity reagents, dry solvents rigorously, and maintain a strict inert atmosphere.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold. By carefully selecting the appropriate reaction type—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—and optimizing the reaction conditions, researchers can efficiently synthesize a diverse array of novel derivatives. The protocols and insights provided in this guide serve as a robust starting point for the exploration of new chemical space in the pursuit of innovative therapeutics.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). National Institutes of Health (NIH).
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). eScholarship.org.
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (n.d.). ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.). ResearchGate.
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI.
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink.
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). National Institutes of Health (NIH).
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health (NIH).
  • Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. (n.d.). ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health (NIH).
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Royal Society of Chemistry.
  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. (2011). PubMed.
  • Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). Chemical Communications (RSC Publishing).
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). PubMed.

Sources

Application Notes & Protocols: The Strategic Role of 7-Bromo-4-chloropyrrolo[2,1-f]triazine in Remdesivir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Remdesivir (GS-5734) has emerged as a critical broad-spectrum antiviral agent, notable for its activity against a range of RNA viruses, including SARS-CoV-2.[1][] Its complex molecular architecture necessitates a sophisticated, multi-step synthetic strategy. A pivotal component in many efficient synthetic routes is the construction of the pyrrolo[2,1-f][1][3][4]triazine core, a purine bioisostere that mimics adenosine and enables the drug to target the viral RNA-dependent RNA polymerase (RdRp).[4] This document provides a detailed examination of a key intermediate, 7-Bromo-4-chloropyrrolo[2,1-f]triazine (CAS No. 1269667-51-7), outlining its strategic importance, synthesis, and application in the total synthesis of Remdesivir.[5] We present detailed, field-tested protocols to guide researchers in its preparation and subsequent utilization.

Introduction: The Synthetic Challenge of Remdesivir

Remdesivir is a phosphoramidate prodrug of a C-nucleoside analogue. Its synthesis is a significant undertaking, involving two primary challenges: the creation of the unique 4-amino-pyrrolo[2,1-f][1][3][4]triazine base and the stereoselective formation of a C-glycosidic bond to a modified ribose sugar moiety.[1][3] Early manufacturing routes were often lengthy, with low overall yields, highlighting the need for more efficient and scalable processes.[6]

The strategic use of pre-functionalized heterocyclic intermediates is paramount to streamlining the synthesis. The pyrrolo[2,1-f][1][3][4]triazine scaffold itself is a known pharmacophore in various therapeutic areas, including kinase inhibition and antiviral treatments, due to its structural similarity to purine bases.[4][7][8][9] For Remdesivir, the specific di-halogenated intermediate, 7-Bromo-4-chloropyrrolo[2,1-f]triazine, offers a powerful platform for the sequential and regioselective introduction of the key structural components of the final drug.

The Logic of Di-Halogenation

The bromine and chlorine atoms on the pyrrolotriazine core are not arbitrary; they are strategically placed functional handles that provide orthogonal reactivity.

  • The 4-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr). It serves as an efficient leaving group, allowing for the late-stage introduction of the C4-amino group, which is critical for the molecule's hydrogen-bonding interactions with the target polymerase.

  • The 7-Bromo Group: This atom is positioned at the desired point of C-glycosylation. The C-Br bond can be readily converted into a C-metal bond (e.g., a lithiate) via halogen-metal exchange. This nucleophilic carbon can then attack an electrophilic, protected ribose precursor (like a ribonolactone) to form the crucial C-C glycosidic bond, a notoriously challenging transformation.[1]

This strategic di-halogenation allows for a convergent synthesis, where the complex base and sugar moieties are prepared separately and then coupled efficiently.

Remdesivir_Strategy cluster_Core Pyrrolotriazine Core Synthesis cluster_Sugar Ribose Moiety Synthesis Pyrrole Pyrrole Derivatives N_Amination N-Amination & Cyclization Pyrrole->N_Amination Halogenation Di-halogenation N_Amination->Halogenation Intermediate 7-Bromo-4-chloro -pyrrolo[2,1-f]triazine Halogenation->Intermediate Coupling Key C-C Bond Formation (C-Glycosylation) Intermediate->Coupling D_Ribose D-Ribose Protection Protection & Oxidation D_Ribose->Protection Ribonolactone Protected Ribonolactone Protection->Ribonolactone Ribonolactone->Coupling Post_Coupling Further Transformations (Cyanation, Amination, Phosphoramidation) Coupling->Post_Coupling Remdesivir Remdesivir Post_Coupling->Remdesivir

Figure 1: Convergent synthetic strategy for Remdesivir, highlighting the central role of the 7-bromo-4-chloropyrrolo[2,1-f]triazine intermediate.

Synthesis Protocol: 7-Bromo-4-chloropyrrolo[2,1-f]triazine

This protocol describes a plausible, robust synthesis of the title intermediate based on established methodologies for constructing pyrrolotriazine systems.[4][8] The procedure begins with the formation of the core heterocyclic scaffold, followed by sequential halogenation.

Experimental Workflow

Protocol1_Workflow start Start: Pyrrolo[2,1-f][1,2,4]triazin-4-one chlorination Chlorination with POCl₃ - Reflux, 4-6 h - Quench with ice-water start->chlorination Step 1 extraction1 Work-up 1: - Extract with EtOAc - Wash with brine - Dry over Na₂SO₄ chlorination->extraction1 purification1 Purification 1: - Concentrate in vacuo - Column Chromatography (Silica, Hexanes:EtOAc) extraction1->purification1 chloro_intermediate Intermediate: 4-chloropyrrolo[2,1-f]triazine purification1->chloro_intermediate bromination Bromination with NBS - Acetonitrile (solvent) - Room temp, overnight chloro_intermediate->bromination Step 2 extraction2 Work-up 2: - Quench with Na₂S₂O₃ (aq) - Extract with DCM - Dry over MgSO₄ bromination->extraction2 purification2 Purification 2: - Concentrate in vacuo - Recrystallization (EtOH/Heptane) extraction2->purification2 final_product Final Product: 7-Bromo-4-chloropyrrolo [2,1-f]triazine purification2->final_product

Figure 2: Step-by-step workflow for the synthesis of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Step-by-Step Methodology

PART A: Synthesis of 4-chloropyrrolo[2,1-f]triazine

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrrolo[2,1-f][1][3][4]triazin-4-one (1.0 eq).

  • Chlorination: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 10.0 eq) via syringe.

  • Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: POCl₃ serves as both the chlorinating agent and the solvent. The lone pair on the lactam oxygen attacks the phosphorus atom, initiating a sequence that ultimately replaces the C=O group with a C-Cl bond, forming the aromatic triazine ring. Refluxing ensures the reaction goes to completion.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with solid sodium bicarbonate until pH ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-chloropyrrolo[2,1-f]triazine as a solid.

PART B: Synthesis of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Reaction Setup: Dissolve the 4-chloropyrrolo[2,1-f]triazine (1.0 eq) from Part A in anhydrous acetonitrile in a flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.

    • Causality: The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. NBS provides an electrophilic bromine source (Br⁺). The C7 position is electronically favored for substitution. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Extraction: Extract the mixture with dichloromethane (DCM, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield 7-Bromo-4-chloropyrrolo[2,1-f]triazine as a crystalline solid.

Physicochemical & Characterization Data
PropertyValueSource
CAS Number 1269667-51-7[5]
Molecular Formula C₆H₃BrClN₃[5]
Molecular Weight 232.47 g/mol [5][10]
Appearance Off-white to pale yellow solid---
¹H NMR (CDCl₃, 400 MHz) δ 7.0-8.5 ppm (multiple singlets/doublets)Expected
¹³C NMR (CDCl₃, 101 MHz) δ 110-160 ppm (multiple peaks)Expected
Mass Spec (ESI) m/z 231/233/235 [M+H]⁺ (Isotopic pattern for Br/Cl)Expected

Application Protocol: C-Glycosylation for Remdesivir Synthesis

This protocol details the critical use of 7-Bromo-4-chloropyrrolo[2,1-f]triazine in the C-glycosylation step, coupling it with a protected ribonolactone derivative.[1]

Reaction Scheme

Figure 3: C-Glycosylation reaction coupling the halogenated base with a protected ribose derivative. (Note: Structures are representative).

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, multi-neck flask under an argon atmosphere, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The halogen-metal exchange with n-BuLi is extremely fast and exothermic. Performing the reaction at very low temperatures is crucial to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq, solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.

  • Addition of Electrophile: In a separate flask, dissolve the protected 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold organolithium solution over 30 minutes.

  • Reaction & Quenching: Stir the reaction mixture at -78 °C for 2-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x volume).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting anomeric mixture of C-glycosylated products by flash column chromatography.

Conclusion

7-Bromo-4-chloropyrrolo[2,1-f]triazine is a high-value, strategic intermediate for the synthesis of Remdesivir. Its di-halogenated nature provides orthogonal chemical handles that enable a convergent and efficient assembly of the final drug molecule. The protocols outlined herein provide a robust framework for the preparation and utilization of this key building block, empowering researchers to accelerate the development and production of this vital antiviral therapeutic.

References

  • Title: Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega, 2021 URL:[Link][3]
  • Title: Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir Source: Chemistry of Heterocyclic Compounds, 2021 URL:[Link][4]
  • Title: Synthetic strategies for pyrrolo[2,1- f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir Source: PubMed URL:[Link][11]
  • Title: Total synthesis of remdesivir Source: Beilstein Journal of Organic Chemistry, 2021 URL:[Link][1]
  • Title: Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis Source: Organic Letters, 2020 URL:[Link][6]
  • Title: Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent Source: Chinese Journal of Chemistry, 2020 URL:[Link][2]
  • Title: Synthetic strategies for pyrrolo[2,1- f ][1][3][4]triazine: the parent moiety of antiviral drug remdesivir Source: ScienceOpen URL:[Link][12]
  • Title: 7-bromo-4-chloropyrrolo[2,1-f][1][3][4]triazine Source: Appretech Scientific Limited URL:[Link][10]
  • Title: Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][3][4]triazine C-nucleosides Source: ResearchG
  • Title: Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][3][4]triazines Source: PubMed URL:[Link][8]
  • Title: Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][3][4]triazine derivatives Source: ResearchG

Sources

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrolo[2,1-f]triazine Alkynylation in Drug Discovery

The pyrrolo[2,1-f]triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The ability to precisely functionalize this nucleus is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Sonogashira cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Its application in the synthesis of complex molecules is widespread due to the mild reaction conditions and broad functional group tolerance.[1][2]

This document provides a detailed experimental protocol for the regioselective Sonogashira coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine. The inherent reactivity difference between the bromine and chlorine substituents on the pyrrolo[2,1-f]triazine core allows for a selective reaction at the more reactive C-Br bond.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel alkynylated pyrrolo[2,1-f]triazine derivatives.

Understanding the Sonogashira Coupling: Mechanism and Key Parameters

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of 7-Bromo-4-chloropyrrolo[2,1-f]triazine) to form a Pd(II) complex.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.[6]

The Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. In the presence of a base, the alkyne is deprotonated to form a copper acetylide intermediate.[7] This species is then ready for the transmetalation step in the palladium cycle.

While the copper co-catalyst enhances the reaction rate, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[8][9]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R-X) pd_trans R-Pd(II)(C≡CR')L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R-C≡CR') cu_cat Cu(I)X cu_alkyne [Cu(C≡CR')] cu_cat->cu_alkyne H-C≡CR' / Base cu_alkyne->pd_ox

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

This protocol details a general procedure for the Sonogashira coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine with a terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents
ReagentPurity/GradeSupplierNotes
7-Bromo-4-chloropyrrolo[2,1-f]triazine≥95%VariesStarting material.
Terminal Alkyne≥98%VariesCoupling partner.
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)Catalyst gradeSigma-Aldrich, etc.A common and effective palladium catalyst. Other Pd sources like Pd(PPh₃)₄ can also be used.[4]
CuI (Copper(I) iodide)≥99%Sigma-Aldrich, etc.Co-catalyst. Should be a fine, off-white powder.
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Anhydrous, ≥99.5%Sigma-Aldrich, etc.Acts as both a base and a solvent.[7]
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, etc.Anhydrous solvent is crucial for reaction success.[10]
Inert Gas (Argon or Nitrogen)High PurityVariesFor maintaining an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) species.[7]

  • Addition of Reagents:

    • Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF or DMF, to achieve a concentration of 0.1-0.2 M with respect to the starting material).

    • Add the amine base (Et₃N or DIPEA, 2.0-3.0 equiv) via syringe.

    • Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish, gentle heating (40-60 °C) may be applied. Higher temperatures can sometimes lead to the formation of side products.[4]

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with the same organic solvent.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-alkynyl-4-chloropyrrolo[2,1-f]triazine.

Diagram of the Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents (Solvent, Base, Alkyne) setup->reagents reaction Reaction (Room Temp or Heat) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Dilution, Filtration, Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalyst, insufficient inert atmosphere, poor quality reagents.Ensure a rigorously inert atmosphere. Use freshly opened anhydrous solvents and bases. Consider using a more active catalyst system or adding a phosphine ligand like PPh₃.[11]
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen, high catalyst loading.Rigorously deoxygenate all solvents and the reaction mixture. Consider a copper-free protocol or using a reducing atmosphere.[12]
Dehalogenation of Starting Material High temperatures, prolonged reaction times.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the reaction temperature if possible.
Low Regioselectivity (Reaction at C-Cl) High reaction temperature, highly active catalyst.The C-Br bond is significantly more reactive than the C-Cl bond.[3][4] Reaction at the C-Cl position is unlikely under standard conditions. If observed, reduce the temperature and catalyst loading. Catalyst choice can influence regioselectivity in dihaloarenes.[13][14]

Characterization of the Product

The structure of the synthesized 7-alkynyl-4-chloropyrrolo[2,1-f]triazine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the alkyne and the overall structure of the molecule.[15][16]

  • Mass Spectrometry (e.g., HRMS): To confirm the molecular weight and elemental composition of the product.[11]

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretching vibration of the alkyne.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the regioselective alkynylation of 7-Bromo-4-chloropyrrolo[2,1-f]triazine at the C-7 position. The protocol described herein provides a robust starting point for the synthesis of a diverse range of alkynylated pyrrolo[2,1-f]triazine derivatives. Careful control of the reaction conditions, particularly the maintenance of an inert atmosphere, is crucial for achieving high yields and minimizing side reactions. This methodology opens up avenues for further chemical exploration and the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Fiveable. Sonogashira Coupling Definition. [Link]
  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
  • ACS Publications.
  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]
  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
  • PMC - NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • The chemical reaction database. Copper-free Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
  • ResearchGate. The products of multiple Sonogashira cross-coupling reactions and... [Link]
  • ACS Publications. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. [Link]
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • YouTube. Sonogashira Coupling. [Link]
  • MDPI.
  • Organic Synthesis. Sonogashira Coupling. [Link]
  • Pendidikan Kimia.
  • PubMed. Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. [Link]
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Dimensions. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • Synthesis. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

Sources

Developing Next-Generation ALK Inhibitors from the 7-Bromo-4-chloropyrrolo[2,1-f]triazine Scaffold: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, starting from the versatile 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold. The pyrrolo[2,1-f][1][2][3]triazine nucleus is a privileged structure in kinase inhibitor design, offering a template for creating potent and selective ATP-competitive inhibitors.[4][5] This document furnishes detailed synthetic protocols, robust biological evaluation assays, and strategic guidance on leveraging structure-activity relationships (SAR) for lead optimization. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology-focused kinase inhibitor discovery.

Introduction: The Rationale for Targeting ALK with a Pyrrolo[2,1-f]triazine Core

The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central nervous system.[6][7] In several cancers, chromosomal rearrangements lead to the creation of oncogenic ALK fusion proteins (e.g., NPM-ALK, EML4-ALK), resulting in constitutive kinase activity.[6][8] This aberrant signaling drives tumor cell proliferation, survival, and metastasis through the activation of key downstream pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[9][10] Consequently, ALK has been clinically validated as a high-value therapeutic target in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[7][8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT->Transcription STAT3->Transcription

Figure 1: Simplified ALK signaling pathway in cancer.

The Pyrrolo[2,1-f]triazine Scaffold as a Privileged Structure

The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a versatile template for developing ATP-competitive kinase inhibitors.[4][5] Its structure effectively mimics the adenine region of ATP, allowing it to form key hydrogen bonds with the kinase hinge region.[4] The di-substituted nature of the 7-Bromo-4-chloropyrrolo[2,1-f]triazine starting material provides two orthogonal handles for chemical modification, enabling the exploration of distinct pockets within the ATP-binding site to achieve both high potency and selectivity.[11][12][13]

Strategy Overview: From Starting Material to Lead Candidate

The development workflow begins with the strategic chemical modification of the 7-Bromo-4-chloropyrrolo[2,1-f]triazine core. Palladium-catalyzed cross-coupling reactions are employed to introduce diverse chemical moieties at the C7 and C4 positions. The resulting library of compounds is then subjected to a tiered biological screening cascade to identify potent and selective ALK inhibitors. Finally, the data from these assays are used to build a structure-activity relationship (SAR) model, which guides the rational design of optimized lead compounds.

Workflow Start 7-Bromo-4-chloro- pyrrolo[2,1-f]triazine Synthesis Chemical Synthesis (Suzuki & Buchwald-Hartwig) Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (Biochemical & Cellular) Library->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR-Guided Optimization Data->SAR SAR->Synthesis Lead Lead Candidate SAR->Lead

Figure 2: Overall workflow for ALK inhibitor development.

Synthetic Strategy: Functionalization of the Pyrrolo[2,1-f]triazine Core

Overview of Key Reactions

The primary strategy involves sequential, site-selective functionalization of the scaffold.

  • Suzuki-Miyaura Cross-Coupling: The C7-Bromo position is more reactive under standard Suzuki conditions, allowing for the introduction of various aryl or heteroaryl groups. This reaction is crucial for exploring interactions in the solvent-exposed region of the kinase.[14][15]

  • Buchwald-Hartwig Amination: Following the Suzuki coupling, the C4-Chloro position is targeted for amination. This allows for the installation of aniline derivatives that can occupy a key lipophilic selectivity pocket.[4][16][17]

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7 Position

Principle of the Method: This palladium-catalyzed reaction forms a carbon-carbon bond between the C7 position of the pyrrolotriazine and a boronic acid or ester. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst.[14] The choice of ligand and base is critical for efficiency, especially with nitrogen-rich heterocycles.[18][19]

Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[14]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination at the C4 Position

Principle of the Method: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the C4 position and a primary or secondary amine.[17] The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination.[17][20] Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, especially for less reactive aryl chlorides.[21]

Materials:

  • 7-Aryl-4-chloropyrrolo[2,1-f]triazine (from Protocol 1)

  • Substituted aniline (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene, anhydrous

  • Nitrogen gas supply

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add 7-Aryl-4-chloropyrrolo[2,1-f]triazine, Pd₂(dba)₃, and BrettPhos to a dry reaction vessel.

  • Add the substituted aniline, followed by sodium tert-butoxide.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction until the starting material is consumed (typically 6-18 hours) via LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and carefully quench with saturated ammonium chloride solution.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the target compound by flash chromatography or preparative HPLC.

Biological Evaluation: From In Vitro Potency to Cellular Efficacy

Rationale for the Assay Cascade

A tiered approach is used to efficiently identify promising compounds.

  • Primary Screen (Biochemical): An in vitro kinase assay measures direct inhibition of the isolated ALK enzyme. This is a high-throughput method to determine on-target potency (IC₅₀).

  • Secondary Screen (Cellular): A cell-based assay uses an ALK-dependent cancer cell line to measure the compound's ability to inhibit cell proliferation. This confirms cell permeability and efficacy in a biological context.

Protocol 3: In Vitro ALK Kinase Inhibition Assay (TR-FRET)

Principle of the Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay format for measuring kinase activity.[22][23] The assay measures the phosphorylation of a biotinylated peptide substrate by the ALK enzyme. A Europium-labeled anti-phosphotyrosine antibody (donor) and a Streptavidin-conjugated acceptor fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[24][25][26] Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human ALK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds in DMSO

  • Low-volume 384-well assay plates

Procedure:

  • Prepare a serial dilution of test compounds in DMSO.

  • Add 50 nL of compound solution to the assay plate wells.

  • Add 5 µL of ALK enzyme solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for ALK.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture (Eu-antibody and SA-APC in stop buffer containing EDTA).

  • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths after a time delay.

  • Calculate the TR-FRET ratio and plot against compound concentration to determine the IC₅₀ value.

Protocol 4: Cell-Based Proliferation Assay (CellTiter-Glo®)

Principle of the Method: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[1][2][27] The assay reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, generating a luminescent signal that is proportional to the ATP concentration.[3][28]

Materials:

  • ALK-dependent human cancer cell line (e.g., Karpas-299 or SU-DHL-1 for ALCL; H3122 for NSCLC)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds in DMSO

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent[1]

Procedure:

  • Seed cells in the opaque-walled plates at a predetermined optimal density and allow them to attach or stabilize overnight.[3]

  • Treat cells with a serial dilution of the test compounds (final DMSO concentration <0.5%). Include "cells only" (negative control) and "no cells" (background) wells.

  • Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Equilibrate the plates to room temperature for approximately 30 minutes.[27]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[1][27]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Measure luminescence using a plate-reading luminometer.

  • Subtract the background luminescence, normalize the data to the vehicle-treated control, and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Guided Optimization

Establishing a SAR Table

Systematically analyzing the biological data is key to rational drug design. A SAR table should be constructed to correlate structural modifications with changes in potency.

Table 1: Example SAR Data for Pyrrolo[2,1-f]triazine Analogs

Compound IDR¹ Group (at C7)R² Group (at C4)ALK Kinase IC₅₀ (nM)Karpas-299 GI₅₀ (nM)
PZA-001 Phenyl3-chloro-4-fluoroaniline85250
PZA-002 3-pyridyl3-chloro-4-fluoroaniline45150
PZA-003 3-quinolyl3-chloro-4-fluoroaniline1540
PZA-004 3-quinolylAniline90300
PZA-005 3-quinolyl2,6-dimethylaniline822
PZA-006 3-quinolyl2-amino-5-chloropyridine2575
Rational Design of Second-Generation Compounds

Insights from the SAR table guide the next round of synthesis.

  • Observation 1: Larger, more complex aromatic systems at the R¹ position (Phenyl < Pyridyl < Quinolyl) improve potency (PZA-001 vs. PZA-003). This suggests a beneficial interaction in the solvent-exposed region.

  • Observation 2: Modification of the R² aniline is critical. Removing the halogen substituents decreases potency (PZA-003 vs. PZA-004), while adding steric bulk at the ortho positions dramatically increases potency (PZA-003 vs. PZA-005). This indicates a specific requirement for the lipophilic selectivity pocket.

  • Next Steps: Based on these findings, future designs should focus on combining the optimal 3-quinolyl group at R¹ with a diverse range of ortho-substituted anilines at R² to further enhance potency and explore other properties like metabolic stability.

SAR_Logic cluster_scaffold Pyrrolo[2,1-f]triazine Core cluster_R1 C7 Position (R¹) cluster_R2 C4 Position (R²) Core Core Scaffold R1_Mod Modify R¹ (e.g., add H-bond acceptors) Core->R1_Mod leads to R2_Mod Modify R² (e.g., ortho-substitution) Core->R2_Mod leads to R1_Potency Increased Potency R1_Mod->R1_Potency leads to R2_Selectivity Increased Selectivity & Potency R2_Mod->R2_Selectivity leads to

Sources

7-Bromo-4-chloropyrrolo[2,1-f]triazine in the synthesis of novel PI3K inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Leveraging 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine for the Modular Synthesis of Novel Phosphoinositide 3-Kinase (PI3K) Inhibitors

Abstract

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, and its dysregulation is a hallmark of many human cancers and inflammatory diseases.[1][2] The pyrrolo[2,1-f][1][3][4]triazine scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, forming the basis of several approved kinase inhibitors.[5][6] This guide provides a detailed technical overview and step-by-step protocols for utilizing the versatile building block, 7-Bromo-4-chloropyrrolo[2,1-f][1][3][4]triazine, in the synthesis of novel PI3K inhibitors. We will explore the strategic, sequential functionalization of its C4 and C7 positions to enable the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Introduction: The PI3K Pathway and the Pyrrolotriazine Scaffold

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human malignancies, governing essential processes like cell growth, proliferation, survival, and metabolism.[2][7] Consequently, inhibiting this pathway has become a major focus of targeted cancer therapy.[2][8] PI3K inhibitors are broadly classified based on their selectivity for different isoforms (Class I: α, β, δ, γ), with isoform-specific inhibitors offering the potential for improved therapeutic windows and reduced toxicity.[4]

The pyrrolo[2,1-f][1][3][4]triazine nucleus is a unique, nitrogen-rich heterocycle that effectively mimics the purine core of ATP, making it an ideal template for designing ATP-competitive kinase inhibitors.[5][9] Its rigid structure and defined hydrogen bonding vectors allow for high-affinity interactions within the kinase hinge region. The specific starting material, 7-Bromo-4-chloropyrrolo[2,1-f][1][3][4]triazine (CAS No. 1269667-51-7), is an exceptionally valuable intermediate due to its orthogonally reactive sites.[10][11]

  • The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing "warhead" fragments that typically bind to the kinase hinge region.[3][12]

  • The C7-bromo group is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the installation of diverse aryl or heteroaryl substituents to modulate selectivity, potency, and pharmacokinetic properties.[13][14]

This dual reactivity provides a modular and efficient route to novel PI3K inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrrolotriazine-Based PI3K Inhibitor Inhibitor->PI3K Inhibition

Fig 1. Simplified PI3K/AKT/mTOR Signaling Pathway.

General Synthetic Strategy

Our strategy involves a two-step sequence that leverages the differential reactivity of the chlorine and bromine substituents. The greater electrophilicity of the C4 position, activated by the adjacent nitrogen atoms, allows for a selective SNAr reaction as the initial step. The more robust C-Br bond at the C7 position is preserved for a subsequent palladium-catalyzed cross-coupling reaction.

Start 7-Bromo-4-chloro- pyrrolo[2,1-f]triazine Step1 Step 1: SNAr Reaction Start->Step1 R1-NH2 (Hinge Binder) Intermediate 7-Bromo-4-amino- pyrrolo[2,1-f]triazine Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 R2-B(OH)2 (Selectivity Group) Final Novel PI3K Inhibitor Library Step2->Final

Fig 2. Modular two-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the synthesis of a 7-bromo-4-amino intermediate. We use 4-fluoroaniline as a representative nucleophile.

Reaction: 7-Bromo-4-chloropyrrolo[2,1-f][1][3][4]triazine + 4-Fluoroaniline → 7-Bromo-N-(4-fluorophenyl)pyrrolo[2,1-f][1][3][4]triazin-4-amine

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Equiv.MmolAmount
7-Bromo-4-chloropyrrolo[2,1-f]triazine1269667-51-7232.471.02.15500 mg
4-Fluoroaniline371-40-4111.121.12.37263 mg (239 µL)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.04.30556 mg (748 µL)
2-Propanol (IPA)67-63-0---10 mL

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (500 mg, 2.15 mmol).

  • Solvent and Reagent Addition: Add 2-propanol (10 mL), followed by 4-fluoroaniline (239 µL, 2.37 mmol) and DIPEA (748 µL, 4.30 mmol).

    • Causality Note: 2-Propanol is a suitable polar protic solvent for this SNAr reaction. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving it to completion.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid through a Büchner funnel, washing the cake with cold 2-propanol (2 x 5 mL) and then water (2 x 10 mL).

  • Purification: Dry the collected solid under high vacuum. The product is often pure enough for the next step. If necessary, further purification can be achieved by recrystallization from ethanol or column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient).

  • Characterization: Confirm the structure of the product, 7-Bromo-N-(4-fluorophenyl)pyrrolo[2,1-f][1][3][4]triazin-4-amine, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol describes the diversification of the C7 position using the intermediate from Protocol 1 and a representative boronic acid.

Reaction: 7-Bromo-N-(4-fluorophenyl)pyrrolo[2,1-f][1][3][4]triazin-4-amine + 3-(Piperazin-1-yl)phenylboronic acid → 7-(3-(Piperazin-1-yl)phenyl)-N-(4-fluorophenyl)pyrrolo[2,1-f][1][3][4]triazin-4-amine

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Equiv.MmolAmount
7-Bromo-N-(4-fluorophenyl)pyrrolotriazin-4-amine (from Step 1)N/A306.131.00.65200 mg
3-(Boc-piperazin-1-yl)phenylboronic acid876523-61-4320.191.50.98314 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.050.03338 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.993.01.95207 mg
1,4-Dioxane123-91-1---8 mL
Water (degassed)7732-18-5---2 mL

Procedure:

  • Inert Atmosphere Setup: Add the 7-bromo intermediate (200 mg, 0.65 mmol), the Boc-protected boronic acid (314 mg, 0.98 mmol), and Na₂CO₃ (207 mg, 1.95 mmol) to a dry reaction flask equipped with a stir bar. Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Causality Note: An inert atmosphere is critical for Suzuki couplings as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.[14][15]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Bubble argon through the solution for another 10 minutes.

    • Causality Note: The dioxane/water solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic reagents, while water solubilizes the inorganic base (Na₂CO₃). Degassing the solvents removes dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (38 mg, 0.033 mmol) to the flask under a positive pressure of argon.

  • Heating: Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to isolate the Boc-protected product.

  • Deprotection: Dissolve the purified product in dichloromethane (DCM, 5 mL) and add trifluoroacetic acid (TFA, 1 mL). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic layer and concentrate to yield the final product.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary and Troubleshooting

The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling. The following table provides a starting point for optimization based on common literature findings.[16]

Table 1. Optimization Parameters for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Typical Outcome
1Pd(PPh₃)₄ (5)-Na₂CO₃ (3)Dioxane/H₂O95Good for electron-neutral/rich boronic acids.
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane100Effective for sterically hindered substrates.
3Pd(dppf)Cl₂ (5)-Cs₂CO₃ (3)DMF/H₂O90Good for heteroaryl boronic acids.

Troubleshooting Guide:

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated and maintained under an inert atmosphere.

    • Cause: Poor choice of base or solvent.

    • Solution: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems as outlined in Table 1.

  • Formation of Homocoupled Boronic Acid Byproduct:

    • Cause: Reaction temperature is too high or reaction time is too long.

    • Solution: Reduce the reaction temperature or monitor more closely to stop the reaction upon completion.

  • Debromination of Starting Material:

    • Cause: Certain catalyst/ligand combinations or impurities can promote this side reaction.

    • Solution: Try a different palladium source or ligand. Ensure the boronic acid is of high purity.

Conclusion

7-Bromo-4-chloropyrrolo[2,1-f][1][3][4]triazine is a powerful and versatile scaffold for the synthesis of novel PI3K inhibitors. The distinct reactivity of its two halogenated positions allows for a robust and modular synthetic approach, enabling the systematic exploration of chemical space around the pyrrolotriazine core. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to generate diverse libraries of potent and selective PI3K inhibitors for therapeutic development.

References

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in Cancer: Divergent Roles of Isoforms, Modes of Activation and Therapeutic Targeting.
  • Faia, K. L., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research. [Link]
  • Tzeng, H.-E., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. [Link]
  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
  • Ott, G. R., & Tripathy, R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Faia, K. L., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors.
  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity. [Link]
  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.
  • Chupakhin, E., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. [Link]
  • Logvinenko, I., et al. (2022). Phosphoinositol-3-kinase (PI3K) inhibitors based on 1,3,5-triazine derivatives for targeted antitumor therapy.
  • ResearchGate. (n.d.). Drugs containing pyrrolo[2,1-f][1][2][3]triazine moiety.
  • Goldberg, F. W., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Appretech Scientific Limited. (n.d.). 7-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Appretech.com. [Link]
  • Shestakov, A. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
  • Shestakov, A. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
  • Aiello, F., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

Sources

Application of 7-Bromo-4-chloropyrrolo[2,1-f]triazine in Fragment-Based Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Scaffold in Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational alternative to high-throughput screening for the identification of novel lead compounds.[1][2] The core principle of FBDD lies in identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[2][3] These initial hits then serve as starting points for structure-guided optimization into potent, drug-like molecules.[4][5]

Within this paradigm, the concept of the "privileged scaffold" is of paramount importance. These are molecular frameworks that are known to bind to multiple protein targets, often with high affinity, making them fertile ground for the development of new therapeutics. The pyrrolo[2,1-f][6][7][8]triazine core is a prime example of such a scaffold, recognized for its versatility and presence in a range of biologically active compounds, including several FDA-approved kinase inhibitors.[6][9] This fused heterocyclic system is a key component in drugs targeting enzymes like anaplastic lymphoma kinase (ALK), VEGFR-2, and EGFR.[6][7][10]

This application note provides a detailed guide for researchers on the utilization of 7-Bromo-4-chloropyrrolo[2,1-f]triazine , a strategically functionalized fragment, as a starting point for FBDD campaigns, with a particular focus on kinase inhibitor discovery. We will delve into the rationale for its use, provide detailed protocols for its application in primary screening, and outline robust synthetic strategies for hit-to-lead optimization.

The Strategic Advantage of 7-Bromo-4-chloropyrrolo[2,1-f]triazine as a Core Fragment

The selection of a high-quality fragment library is a critical determinant of success in any FBDD program. 7-Bromo-4-chloropyrrolo[2,1-f]triazine offers several distinct advantages that make it an exceptional starting point for drug discovery projects.

Physicochemical Properties:

PropertyValueSource
Molecular Weight 232.47 g/mol [11][12]
Molecular Formula C₆H₃BrClN₃[11][12][13]
XLogP3 2.4[13]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 0Calculated

These properties align well with the "Rule of Three," a common guideline for fragment selection (MW ≤300, H-bond donors/acceptors ≤3, cLogP ≤3).[2] Its rigid, planar structure reduces conformational entropy upon binding, which can contribute to a more favorable binding free energy.

Chemical Tractability and Vector Space:

The true power of this fragment lies in its dual halogenation. The chlorine and bromine atoms are not merely passive substituents; they are strategically placed handles for chemical elaboration, providing orthogonal vectors for synthetic diversification.

  • The 4-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide variety of amine-containing fragments, a common strategy in the design of kinase inhibitors to engage with the hinge region of the ATP-binding site.

  • The 7-Bromo Position: The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This enables the installation of a diverse array of aryl and heteroaryl groups, which can be used to explore solvent-exposed regions of the binding pocket and enhance potency and selectivity.

This orthogonal reactivity allows for a systematic and controlled "fragment growing" or "fragment linking" approach during hit-to-lead optimization.[4][5]

Experimental Workflows and Protocols

This section provides detailed, actionable protocols for integrating 7-Bromo-4-chloropyrrolo[2,1-f]triazine into an FBDD workflow.

I. Primary Fragment Screening

The initial step is to identify if and how 7-Bromo-4-chloropyrrolo[2,1-f]triazine binds to the target of interest. Due to the expected low affinity of fragment binding, highly sensitive biophysical techniques are required.[1]

Workflow for Primary Fragment Screening

Caption: FBDD workflow for screening 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects binding events in real-time by measuring changes in mass on a sensor surface.[10] It is highly sensitive and provides kinetic data (kon, koff) in addition to affinity (KD).

  • Instrumentation: A Biacore, Carterra, or similar SPR instrument.

  • Sensor Chip: CM5, or other appropriate chip for amine coupling of the protein target.

  • Materials:

    • Target protein of high purity (>95%).

    • 7-Bromo-4-chloropyrrolo[2,1-f]triazine (≥95% purity), dissolved in 100% DMSO to create a 10-100 mM stock solution.

    • Running buffer (e.g., HBS-EP+), with a final DMSO concentration matched to the sample.

    • Amine coupling kit (EDC, NHS, ethanolamine).

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip via standard amine coupling to achieve a density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

    • Create a reference flow cell by performing the activation and blocking steps without protein immobilization. This is crucial for subtracting bulk refractive index changes.

  • Assay Development:

    • Prepare a dilution series of the fragment in running buffer. The final DMSO concentration should be consistent across all samples and the running buffer (typically 1-5%). Mismatched DMSO is a major source of false positives.[10]

    • Inject the fragment dilutions over the target and reference flow cells. Recommended concentration range for initial screening is 10-200 µM.

  • Data Analysis:

    • Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

    • Analyze the steady-state binding response to determine the dissociation constant (KD). For fragments, KD values are typically in the high µM to low mM range.

    • Calculate the Ligand Efficiency (LE) using the formula: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms. An LE value > 0.3 is generally considered a good starting point.

Protocol 2: X-Ray Crystallography Screening

Crystallographic screening provides unambiguous evidence of binding and delivers a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based design.

  • Instrumentation: Access to a synchrotron beamline is highly recommended for high-resolution data collection.

  • Materials:

    • A robust and reproducible protein crystallization system. Crystals should diffract to a high resolution (<2.5 Å).

    • Cryoprotectant solution compatible with the crystals.

    • 7-Bromo-4-chloropyrrolo[2,1-f]triazine dissolved in a suitable solvent (e.g., DMSO, ethylene glycol).

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock solution to the mother liquor or a stabilizing solution to a final concentration of 1-10 mM. The solvent concentration should be kept below a level that degrades crystal quality (typically <10% DMSO).

    • Transfer protein crystals into the soaking solution and incubate for a period ranging from minutes to several hours.

  • Data Collection and Processing:

    • Harvest the soaked crystal, cryo-protect if necessary, and flash-cool in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset.

    • Process the data and solve the structure by molecular replacement using a ligand-free native structure as the search model.

  • Hit Identification:

    • Carefully examine the resulting electron density maps (2mFo-DFc and mFo-DFc) for clear, interpretable density corresponding to the fragment.

    • Refine the protein-fragment complex structure to confirm the binding mode and identify key interactions.

II. Hit-to-Lead Optimization: Synthetic Elaboration

Once 7-Bromo-4-chloropyrrolo[2,1-f]triazine is confirmed as a binder, the next phase is to systematically elaborate the scaffold to improve potency and selectivity. The orthogonal reactivity of the chloro and bromo substituents is key to this process.

Workflow for Hit-to-Lead Elaboration

Caption: Synthetic workflow for elaborating the 7-Bromo-4-chloropyrrolo[2,1-f]triazine fragment.

Protocol 3: Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes a general procedure for displacing the C4-chloro group with an amine nucleophile. This is a crucial step for targeting the hinge region of many kinases.

  • Materials:

    • 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

    • Desired primary or secondary amine (1.1 - 2.0 equivalents).

    • A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).

    • A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane.

Methodology:

  • Reaction Setup:

    • In a reaction vial, dissolve 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq) in the chosen solvent.

    • Add the amine (1.1 eq) and the base (2.0-3.0 eq).

  • Reaction Conditions:

    • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-bromo-4-(amino)pyrrolo[2,1-f]triazine derivative.

Protocol 4: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol outlines a general method for introducing aryl or heteroaryl moieties at the C7 position, a common strategy for gaining potency and selectivity.[9]

  • Materials:

    • 7-Bromo-4-chloropyrrolo[2,1-f]triazine or a C4-substituted derivative.

    • Aryl or heteroaryl boronic acid or boronic ester (1.2 - 1.5 equivalents).

    • A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).

    • A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • A solvent system, typically a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and an aqueous solution of the base.

Methodology:

  • Reaction Setup:

    • To a reaction flask, add the bromo-pyrrolotriazine substrate (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.10 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 7-aryl-pyrrolo[2,1-f]triazine derivative.

Conclusion and Outlook

7-Bromo-4-chloropyrrolo[2,1-f]triazine represents a highly valuable and versatile starting point for fragment-based drug discovery campaigns. Its privileged scaffold is pre-validated by its presence in numerous successful kinase inhibitors, and its dual halogenation provides clear, orthogonal vectors for rapid and rational hit-to-lead optimization. The protocols outlined in this guide provide a robust framework for researchers to screen this fragment against their target of interest and to synthetically elaborate confirmed hits into potent lead compounds. By combining sensitive biophysical screening with structure-guided synthetic chemistry, the full potential of this powerful fragment can be unlocked, accelerating the discovery of novel therapeutics.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][6][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 931–947. [Link]
  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][6][7][8]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(19), 6754–6773. [Link]
  • ResearchGate. (2025). 2,7-Disubstituted-pyrrolo[2,1-f][6][7][8]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity.
  • Wang, Z., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][6][7][8]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429–1440. [Link]
  • Kaur, M., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][6][7][8]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2248–2264. [Link]
  • CrystalsFirst. (n.d.). Our fragment-to-hit approach that has been published in the Journal of Medicinal Chemistry. CrystalsFirst.
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]
  • RSC Publishing. (2025). From fragments to follow-ups: rapid hit expansion by making use of EU-OPENSCREEN resources. RSC Publishing. [Link]
  • National Center for Biotechnology Information. (2021).
  • ACS Publications. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020.
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. PubChem.
  • MDPI. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][6][7][8]triazines.
  • National Center for Biotechnology Information. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
  • ResearchGate. (n.d.). Synthesis of Pyrrolo[2,1-f][6][7][8]triazine C-Nucleosides. Isosteres of Sangivamycin, Tubercidin, and Toyocamycin.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • SciSpace. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]
  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]
  • Springer Nature Experiments. (n.d.). Crystallographic fragment screening. Springer Nature Experiments.
  • National Center for Biotechnology Information. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.

Sources

Derivatization of the pyrrolo[2,1-f]triazine core via 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for the Strategic Derivatization of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active agents.[1] This unique bicyclic heterocycle, featuring a bridgehead nitrogen, is a key structural component in therapeutics targeting a wide array of diseases, from viral infections to cancer.[2][4] Notably, it forms the core of the antiviral drug Remdesivir, which gained prominence during the COVID-19 pandemic, as well as several kinase inhibitors undergoing clinical investigation for oncology indications.[1][5] The therapeutic potential of this scaffold has spurred significant interest in the development of efficient and versatile synthetic methodologies to explore its chemical space fully.

This guide provides a detailed technical overview and actionable protocols for the derivatization of the pyrrolo[2,1-f]triazine core, leveraging the versatile building block, 7-Bromo-4-chloropyrrolo[2,1-f]triazine . The orthogonal reactivity of the chloro and bromo substituents at the C4 and C7 positions, respectively, allows for a stepwise and selective introduction of diverse chemical moieties, making this intermediate an invaluable tool for generating libraries of novel compounds for drug discovery programs.

Strategic Importance of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

The differential reactivity of the halogen atoms on the pyrrolo[2,1-f]triazine core is the lynchpin of its utility. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position is amenable to palladium-catalyzed cross-coupling reactions. This disparity in reactivity allows for a controlled, stepwise functionalization, enabling the synthesis of a vast array of derivatives with distinct substitution patterns.

G A 7-Bromo-4-chloropyrrolo[2,1-f]triazine B C4 Derivatization (Nucleophilic Aromatic Substitution) A->B C C7 Derivatization (Palladium-Catalyzed Cross-Coupling) A->C D 4-Amino/Alkoxy/Thio-7-bromopyrrolo[2,1-f]triazine B->D E 4-Chloro-7-aryl/heteroaryl-pyrrolo[2,1-f]triazine C->E D->C F Sequentially Derivatized Pyrrolo[2,1-f]triazines D->F E->B E->F

Derivatization at the C4 Position: Nucleophilic Aromatic Substitution

The electron-deficient nature of the triazine ring activates the C4 position for nucleophilic aromatic substitution. The chlorine atom serves as a good leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is often the first step in a sequential derivatization strategy due to the typically milder conditions required compared to C-C or C-N bond formation at the C7 position.

A common and highly valuable transformation is the introduction of an amino group at the C4 position, as seen in the synthesis of precursors to potent kinase inhibitors.[5]

Protocol 1: Amination at the C4 Position

This protocol details the synthesis of 4-amino-7-bromopyrrolo[2,1-f]triazine, a key intermediate for further functionalization at the C7 position. The reaction proceeds via a nucleophilic aromatic substitution of the 4-chloro substituent with an amine.

Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Amine (e.g., ammonia in a suitable solvent, or an alkyl/aryl amine)

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or 2-propanol)

  • Optional: A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA)) if using an amine salt.

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv).

  • Under an inert atmosphere, add the anhydrous solvent to achieve a concentration of approximately 0.1-0.2 M.

  • Add the amine (2.0-3.0 equiv). If using a salt, add DIPEA (2.5-3.5 equiv).

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterRecommended ConditionsRationale
Solvent 1,4-Dioxane, DMF, 2-PropanolAprotic polar solvents are generally effective at solvating the reactants and facilitating the SNAr reaction.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy for the substitution, especially with less nucleophilic amines.
Base DIPEA (optional)Required to neutralize the HCl formed if the amine nucleophile is used as its hydrochloride salt.

Derivatization at the C7 Position: Palladium-Catalyzed Cross-Coupling Reactions

The C7-bromo position is ideal for derivatization via modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups (Suzuki-Miyaura coupling) or the formation of C-N bonds (Buchwald-Hartwig amination). These reactions are typically performed after the C4 position has been functionalized, as the conditions are generally compatible with a range of substituents at C4.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A 7-Bromo-4-substituted- pyrrolo[2,1-f]triazine E 7-Aryl/heteroaryl-4-substituted- pyrrolo[2,1-f]triazine A->E B Boronic Acid/ Ester B->E C Pd Catalyst + Ligand C->E D Base D->E F 7-Bromo-4-substituted- pyrrolo[2,1-f]triazine J 7-Amino-4-substituted- pyrrolo[2,1-f]triazine F->J G Amine G->J H Pd Catalyst + Ligand H->J I Base I->J

Protocol 2: Suzuki-Miyaura Coupling at the C7 Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 7-bromo-4-substituted-pyrrolo[2,1-f]triazine with an aryl or heteroaryl boronic acid.

Materials:

  • 7-Bromo-4-substituted-pyrrolo[2,1-f]triazine (e.g., 4-amino-7-bromopyrrolo[2,1-f]triazine)

  • Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the 7-bromo-4-substituted-pyrrolo[2,1-f]triazine (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent system (e.g., a 4:1 mixture of dioxane to water) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2The choice of catalyst and ligand is crucial and substrate-dependent. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands often give superior results.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
Solvent Dioxane/water, Toluene/waterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 3: Buchwald-Hartwig Amination at the C7 Position

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the C7 position.

Materials:

  • 7-Bromo-4-substituted-pyrrolo[2,1-f]triazine

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-type pre-catalyst) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the 7-bromo-4-substituted-pyrrolo[2,1-f]triazine, the base, and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Catalyst/Ligand Pd₂(dba)₃ with XPhos or RuPhosBulky, electron-rich phosphine ligands are highly effective in promoting the reductive elimination step and preventing catalyst deactivation.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can be critical for success.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base.

Conclusion

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold is a powerful and versatile intermediate for the synthesis of novel and diverse libraries of compounds for drug discovery. The orthogonal reactivity of the C4-chloro and C7-bromo positions allows for a strategic and stepwise derivatization using nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a robust starting point for researchers to explore the vast chemical space of the pyrrolo[2,1-f]triazine core, paving the way for the discovery of new therapeutic agents.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(6), 665-684. [Link]
  • Meeprasert, J., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(4), 2383-2404. [Link]
  • El-Sayed, M. A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7738. [Link]
  • Pericherla, K., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
  • Ott, G. R., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(18), 4946-4949. [Link]
  • Per-Ola, N., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(10), 14099-14106. [Link]
  • PubChem. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine.
  • Chen, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 866-881. [Link]
  • Qin, L. Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861. [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 4-amino-7-bromopyrrolo[2,1-f][triazine]

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and active pharmaceutical ingredients.

Introduction: The Significance of 4-amino-7-bromopyrrolo[2,1-f][triazine]

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules.[4] This unique bicyclic structure, featuring a bridgehead nitrogen atom, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[4] Derivatives of this scaffold have shown promise as kinase inhibitors for cancer therapy and as antiviral agents.[4]

Notably, 4-amino-7-bromopyrrolo[2,1-f][triazine] is a key intermediate in the synthesis of several investigational drugs, including the antiviral compound Remdesivir, which has been utilized in the treatment of emerging viral diseases.[5] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to ensure a stable supply chain for the development and manufacturing of these life-saving therapeutics.

This application note provides a detailed, step-by-step protocol for the large-scale synthesis of 4-amino-7-bromopyrrolo[2,1-f][triazine], focusing on a robust and reproducible methodology. The described synthetic route is designed for scalability, employing readily available starting materials and reagents, and prioritizing operational safety and high purity of the final product.

Synthetic Strategy: A Multi-Step Approach to the Pyrrolotriazine Core

The presented synthesis follows a logical and efficient multi-step sequence, commencing with the construction of the pyrrole ring, followed by the annulation of the triazine ring, and culminating in the regioselective bromination of the bicyclic system. This strategy offers several advantages for large-scale production, including the isolation of stable intermediates and the use of well-established chemical transformations.

A Chinese patent outlines a practical route starting from tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran.[6] This method involves the formation of a protected 1-aminopyrrole, followed by cyanation, deprotection, cyclization, and a final bromination step.[6] This approach has been selected for its clarity, scalability, and use of manageable reagents.

Visualizing the Workflow: Synthetic Pathway

Synthesis_Workflow A tert-Butyl carbazate + 2,5-Dimethoxytetrahydrofuran B Step 1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I) A->B AcOH C Step 2: Cyanation (Intermediate II) B->C CH3SO2NCO D Step 3: Deprotection (Intermediate III) C->D HCl E Step 4: Cyclization (Intermediate IV) D->E Formamidine acetate F Step 5: Bromination E->F NBS G Final Product: 4-amino-7-bromopyrrolo [2,1-f][triazine] F->G

Caption: Overall synthetic workflow for 4-amino-7-bromopyrrolo[2,1-f][triazine].

Detailed Experimental Protocol

This protocol is adapted for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.

Step 1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I)

Rationale: The initial step involves the formation of the pyrrole ring from acyclic precursors. The use of tert-butyl carbazate introduces the crucial N-amino functionality in a protected form (Boc group), which prevents unwanted side reactions in subsequent steps. 2,5-Dimethoxytetrahydrofuran serves as a stable and convenient precursor to the 1,4-dicarbonyl equivalent required for the Paal-Knorr pyrrole synthesis.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
tert-Butyl carbazate132.16132.2 g1.0
2,5-Dimethoxytetrahydrofuran132.16132.2 g1.0
Acetic Acid60.0560.1 g1.0
N-Methylpyrrolidone (NMP)99.13500 mL-

Procedure:

  • To a stirred solution of tert-butyl carbazate in N-methylpyrrolidone, add acetic acid at room temperature.

  • Slowly add 2,5-dimethoxytetrahydrofuran to the mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-1-aminopyrrole.

Step 2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)

Rationale: The introduction of a nitrile group at the 2-position of the pyrrole ring is a key transformation. This is achieved using methanesulfonyl isocyanate, which reacts with the pyrrole to form a stable intermediate that can be readily converted to the nitrile. The nitrile group is a versatile precursor for the construction of the triazine ring.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-Boc-1-aminopyrrole182.24182.2 g1.0
Methanesulfonyl isocyanate133.15146.5 g1.1
Dichloromethane (DCM)84.931 L-

Procedure:

  • Dissolve 1-Boc-1-aminopyrrole in dichloromethane in a reaction vessel equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add methanesulfonyl isocyanate to the cooled solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.

Step 3: Synthesis of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)

Rationale: The Boc protecting group is removed under acidic conditions to liberate the N-amino group, which is essential for the subsequent cyclization step. The hydrochloride salt of the aminopyrrole is typically isolated to improve its stability and handling properties.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-Boc-1-amino-1H-pyrrole-2-carbonitrile207.24207.2 g1.0
Hydrochloric Acid (in Dioxane, 4M)36.46500 mL2.0
Dioxane88.111 L-

Procedure:

  • Suspend 1-Boc-1-amino-1H-pyrrole-2-carbonitrile in dioxane.

  • Slowly add a 4M solution of hydrochloric acid in dioxane to the suspension at room temperature.

  • Stir the mixture for 1-2 hours, during which a precipitate should form.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Filter the solid precipitate, wash with cold dioxane or diethyl ether, and dry under vacuum to yield 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.

Step 4: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV)

Rationale: The annulation of the triazine ring is achieved by reacting the N-aminopyrrole with formamidine acetate.[7] Formamidine acetate serves as a one-carbon source and provides the necessary nitrogen atoms to form the six-membered triazine ring.[4]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-amino-1H-pyrrole-2-carbonitrile hydrochloride143.58143.6 g1.0
Formamidine acetate104.11312.3 g3.0
Ethanol46.071.5 L-
Potassium Phosphate212.27636.8 g3.0

Procedure:

  • To a suspension of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride in absolute ethanol, add formamidine acetate and potassium phosphate.[7]

  • Heat the suspension to reflux (approximately 78 °C) under a nitrogen atmosphere for 18-24 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Step 5: Synthesis of 4-amino-7-bromopyrrolo[2,1-f][triazine] (Final Product)

Rationale: The final step is the regioselective bromination of the pyrrolotriazine core. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems. The reaction typically proceeds with high regioselectivity at the C7 position of the pyrrolo[2,1-f][1][2][3]triazine ring system.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-aminopyrrolo[2,1-f][1][2][3]triazine134.14134.1 g1.0
N-Bromosuccinimide (NBS)177.98186.9 g1.05
N,N-Dimethylformamide (DMF)73.091 L-

Procedure:

  • Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine in DMF in a reaction vessel protected from light.

  • Cool the solution to 0-5 °C.

  • Slowly add N-bromosuccinimide portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any residual succinimide.

  • Dry the product under vacuum to obtain 4-amino-7-bromopyrrolo[2,1-f][triazine].

Safety and Handling Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing agent.[2][3][8][9][10] Avoid contact with skin and eyes.[3] It is moisture-sensitive and can release bromine upon decomposition.[10] Store in a cool, dry place away from combustible materials.[2][10] In case of fire, use a dry chemical or carbon dioxide extinguisher; do not use water.[9]

  • Methanesulfonyl isocyanate: This reagent is corrosive and a lachrymator. Handle with extreme care in a fume hood.

  • Hydrochloric Acid (in Dioxane): Corrosive and toxic. Avoid inhalation of vapors. Dioxane is a flammable solvent and a suspected carcinogen.

  • Organic Solvents (NMP, DCM, Ethanol, DMF): These solvents are flammable and may have associated health hazards. Use in a well-ventilated area and away from ignition sources.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization and Quality Control

The identity and purity of the final product, 4-amino-7-bromopyrrolo[2,1-f][triazine], should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the aromatic protons of the pyrrolotriazine ring system. The chemical shifts and coupling constants will be consistent with the assigned structure.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the structure of the final product.
LC-MS The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of C₆H₅BrN₄ (m/z = 211.97 and 213.97 for the bromine isotopes).
HPLC Purity assessment should be performed using a suitable reversed-phase HPLC method. The final product should exhibit a purity of ≥98%.
Melting Point The melting point should be sharp and consistent with reported values (approximately 245-249 °C).[11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or decomposition of starting materials.Ensure anhydrous conditions. Optimize reaction temperature and time.
Side reactions in Step 2 Reaction temperature too high.Maintain strict temperature control during the addition of methanesulfonyl isocyanate.
Incomplete cyclization in Step 4 Insufficient heating or reaction time.Ensure the reaction is heated to reflux for an adequate period. Monitor by TLC/LC-MS.
Over-bromination in Step 5 Excess NBS or prolonged reaction time.Use a slight excess of NBS (1.05 eq). Monitor the reaction closely and quench promptly upon completion.
Product Purity Issues Incomplete reaction or inefficient purification.Optimize purification methods (recrystallization solvent system, column chromatography conditions).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 4-amino-7-bromopyrrolo[2,1-f][triazine]. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The outlined synthetic strategy, coupled with the provided analytical methods, ensures a robust and reproducible process suitable for supporting drug discovery and development programs.

References

  • Patil, S. A., et al. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of Heterocyclic Chemistry, 31(4), 781-786.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.
  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • CN110845502A - Preparation method of 7-bromopyrrolo [2,1-f ][1][2][3] thiazine-4-amine. (2020). Google Patents.
  • Gomes, T., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7505.
  • Singh, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17.
  • Hunt, J. T., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204-4207.
  • Sharma, A., et al. (2019).
  • Li, B., et al. (2018). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 16(23), 4249-4254.
  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC, 2017(4), 184-193.
  • Bakthavachalam, R., et al. (2015). Recent Advancements in Pyrrole Synthesis. Current Organic Synthesis, 12(4), 412-436.
  • Mphahlele, M. J., et al. (2021). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 26(11), 3183.
  • Ocheje, M. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?. ResearchGate.
  • MySkinRecipes. (n.d.). 4-Bromopyrrolo[2,1-f][1][2][3]triazine.
  • Hamachi, A., et al. (2016). Chiral Metabolomics Using Triazine-Based Chiral Labeling Reagents by UPLC-ESI-MS/MS. In Metabolomics. Methods in Molecular Biology, vol 1378. Humana Press, New York, NY.
  • Hunt, J. T., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed.
  • Al-Ghamdi, A. F. (2011). The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. Journal of the Saudi Chemical Society, 15(3), 271-285.
  • Synocule. (n.d.). 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine.

Sources

Application Notes & Protocols: Strategic Protection and Sequential Functionalization of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Application Notes & Protocols: Strategic Protection and Sequential Functionalization of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

Introduction: Navigating the Complex Reactivity of a Privileged Scaffold

The pyrrolo[2,1-f][1][2]triazine core is a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the development of targeted therapies, including kinase inhibitors and broad-spectrum antiviral agents like Remdesivir.[1][3] The 7-Bromo-4-chloro-substituted variant, in particular, serves as a versatile and highly valuable starting material for the synthesis of complex molecular architectures.

However, the presence of two distinct halogen atoms—a chloro group on the electron-deficient triazine ring and a bromo group on the more electron-rich pyrrole ring—presents a significant synthetic challenge. The differential reactivity of these two positions requires a carefully considered strategy to achieve selective functionalization. Uncontrolled reactions can lead to a mixture of products, complicating purification and reducing overall yield.

This document provides a detailed guide to understanding and exploiting the reactivity of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine. We will explore strategies that leverage the inherent chemoselectivity of the scaffold and introduce orthogonal protecting group tactics to enable precise, sequential modifications at the C4 and C7 positions. The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable roadmap for their synthetic campaigns.

Pillar 1: Understanding the Inherent Chemoselectivity

The synthetic utility of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine is rooted in the electronically distinct nature of its two halogenated positions. A foundational understanding of this differential reactivity is paramount before designing any synthetic sequence.

  • The C4-Chloro Position: The chlorine atom at the C4 position is attached to the electron-deficient 1,2,4-triazine ring. The three nitrogen atoms in this ring act as powerful electron-withdrawing groups, making the C4 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . Reactions with amines, alcohols, and other nucleophiles will preferentially occur at this site, often under relatively mild thermal conditions.

  • The C7-Bromo Position: The bromine atom at the C7 position is situated on the electron-rich pyrrole ring. This position is significantly less reactive towards SNAr. Instead, it is the ideal site for transition-metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[4][5][6]

This intrinsic reactivity difference is the basis for the most common and direct approach to sequential functionalization, as detailed in Strategy 1.

PositionRing SystemElectronic NaturePredominant ReactivityTypical Reactions
C4-Cl 1,2,4-TriazineElectron-DeficientHighly ElectrophilicNucleophilic Aromatic Substitution (SNAr)
C7-Br PyrroleElectron-RichAmenable to CatalysisPalladium-Catalyzed Cross-Coupling

Pillar 2: Strategic Protocols for Selective Functionalization

While the inherent reactivity allows for a predictable sequence of reactions (SNAr at C4, then cross-coupling at C7), more complex synthetic targets may require inverting this sequence or introducing functionalities that are incompatible with the initial reaction conditions. This is where protecting group strategies become essential.

Strategy 1: Sequential Functionalization via Inherent Reactivity (Orthogonal by Nature)

This is the most straightforward approach and should be the first consideration for any synthetic plan. It leverages the natural reactivity difference between the two positions without the need for additional protection/deprotection steps. The C-N bond formed at C4 is typically stable to the conditions required for a subsequent Suzuki coupling at C7.

Caption: Sequential functionalization workflow.

Protocol 1: Sequential Buchwald-Hartwig Amination and Suzuki Coupling

This protocol details the selective amination at the C4 position followed by arylation at the C7 position.

PART A: Buchwald-Hartwig Amination at C4

  • Rationale: While thermal SNAr is often sufficient, the Buchwald-Hartwig amination offers broader substrate scope and generally milder conditions, preserving sensitive functional groups on the incoming amine.[7][8][9] The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the coupling of the amine to the electrophilic C4-Cl position.

  • Materials:

    • 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Pd₂(dba)₃ (2 mol%) or suitable Pd-precatalyst

    • XPhos or other biarylphosphine ligand (4.5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To an oven-dried reaction vessel, add 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine, the amine, NaOtBu, Pd₂(dba)₃, and the phosphine ligand.

    • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 4-amino-7-bromo intermediate.

PART B: Suzuki-Miyaura Coupling at C7

  • Rationale: With the C4 position functionalized, the C7-bromo site is now the sole reactive handle for cross-coupling. The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[4][5][6]

  • Materials:

    • 4-Amino-7-bromopyrrolo[2,1-f][1][2]triazine intermediate (from Part A, 1.0 equiv)

    • Aryl or Heteroaryl Boronic Acid or Ester (1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%) or other suitable Pd catalyst (e.g., XPhos Pd G3)

    • 2 M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Dioxane/Water (e.g., 4:1 mixture)

  • Procedure:

    • Combine the 7-bromo intermediate, boronic acid, palladium catalyst, and base in a reaction vessel.

    • Add the solvent mixture.

    • De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction to 90-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter, concentrate, and purify by column chromatography to obtain the final 4-amino-7-aryl product.

Strategy 2: Protecting Group-Mediated Sequence Inversion

There are synthetic scenarios where functionalizing the C7 position first is desirable. This is impossible using the inherent reactivity, as any conditions for C7 cross-coupling would likely see competitive reaction at the more labile C4-Cl site. Here, a "protecting group" strategy is required, where the C4-Cl is temporarily converted into a less reactive group.

A practical approach is to use a removable nucleophile that can be easily displaced later. For instance, reacting the C4-Cl with a thiol to form a thioether, which can then be oxidized and displaced, or using a "placeholder" amine that can be cleaved. However, a more elegant strategy involves using a protecting group that can be converted back to the desired chloro functionality.

Caption: Protecting group workflow for inverted reactivity.

Protocol 2: C4-OH Protection, C7-Suzuki Coupling, and C4-Rechlorination

This protocol enables the functionalization of C7 before C4.

PART A: Protection of C4 as a Hydroxyl Group

  • Rationale: The C4-Cl can be hydrolyzed to a C4-OH (pyrrolotriazinone) under basic conditions. The resulting hydroxyl group is unreactive under Suzuki coupling conditions and can be efficiently converted back to a chloro group using standard reagents like POCl₃.

  • Materials:

    • 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine (1.0 equiv)

    • Aqueous Sodium Hydroxide (NaOH, e.g., 2 M)

    • Dioxane or THF

  • Procedure:

    • Dissolve the starting material in a suitable solvent like dioxane.

    • Add the aqueous NaOH solution and heat the mixture (e.g., to 60-80 °C).

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Carefully acidify with aqueous HCl to pH ~5-6, which should precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 7-bromo-pyrrolo[2,1-f][1][2]triazin-4-ol.

PART B: Suzuki-Miyaura Coupling at C7

  • Procedure: Follow the procedure outlined in Protocol 1, Part B, using the 7-bromo-4-ol intermediate as the starting material.

PART C: Re-chlorination of the C4-Hydroxyl Group

  • Rationale: Phosphorus oxychloride (POCl₃) is a classic and effective reagent for converting heterocyclic hydroxyl groups (or their tautomeric amides/ketones) into chlorides.

  • Materials:

    • 7-Aryl-pyrrolo[2,1-f][1][2]triazin-4-ol intermediate (from Part B, 1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (can be used as solvent or with a co-solvent)

    • Optional: A tertiary amine base like N,N-diisopropylethylamine (DIPEA)

  • Procedure:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

    • Suspend the 7-aryl-4-ol intermediate in POCl₃.

    • Heat the mixture to reflux (approx. 107 °C) for several hours. Monitor by quenching an aliquot and analyzing by LC-MS.

    • Once the reaction is complete, cool to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize with a solid base like sodium bicarbonate or an aqueous solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the 4-chloro-7-aryl final product.

Pillar 3: Trustworthiness and Self-Validation

The success of these protocols relies on careful monitoring and characterization at each step.

  • Reaction Monitoring: TLC and LC-MS are indispensable tools. Before starting a subsequent step, ensure the previous reaction has gone to completion and the intermediate is of sufficient purity.

  • Intermediate Characterization: It is highly recommended to fully characterize key intermediates by ¹H NMR, ¹³C NMR, and HRMS to confirm regioselectivity and structural integrity before proceeding.

  • Orthogonality Check: When developing a new sequence, it is crucial to test the stability of your functional groups to the planned reaction conditions. For example, if your amine in Protocol 1 contains an ester, confirm it does not hydrolyze under the basic conditions of the subsequent Suzuki coupling. The principles of orthogonal protection are key to minimizing side reactions and ensuring a clean synthesis.[10][11][12]

By combining a deep understanding of the scaffold's reactivity with these robust, validated protocols, researchers can confidently and efficiently synthesize a diverse array of complex molecules based on the 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine core.

References

  • (2026). Time in Pasuruan, ID. Google Search.
  • Shafran, Y., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCrEURxNrAVMVkSRJxJ4uGStVfnOREr7QIBJw7jNvqJYynAri7hrQcg9AjgYt_zmr_bcUh_KYsqWv5OxrAPqwBTenvnUWze7Pi4HZ7PiLfTLbWw5FmTvhUgEQ8r0ulHFPhlfu8NQdY0M5Y7PU=]
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 931-947. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEB-xNJjB-r45zPzaMAuiWbwWRK2m71exmRMk6k6T1z48WKar5dORAnTSKLsNuVK2SxTX4bAT6If0ooIFpk8pAktZYVhB9-HyJQRMVNCqMCOyyLPzZagKXGIP0ketlUD-PDEIOxar43gJCLd0=]
  • Kovrlija, R., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(25), 21873–21882. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeGGaDQa4tENxxF7G5ra6rJr2JXl18Hoo17jzTdYNUTGCZ51RJhc9gN9_JK7pBDEh5LmOCQtxLOKxqRhe-TCV4lt_3IbzAc3pNTs5DBKBxgU7_7OaqPAituCU3TJqD76GET4Rh_06EY8Vd5KU=]
  • (N.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8WyOMjzkkL_PWaos2z0Vpu_-aiOcyKpU8gEVTDhnx0B3bn01qxendYg2Vy6xcfp4mfOulTiFegHf2QtHzCicbmgnjnHtmdVES8MAAE5j1Jm2a5RKvv-4S4ndAFMR2Vw00o9qNq5duJcCf4YCJa_eGMEM8dBMYUa2UMLzk2lDeCnnEgCLPCvLJi7wf2ZpUBxDBbgkSPF1OpklJRT_YXcYLX_tJ2YcBiyQo7aj3bh4pTQ==]
  • (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE6phjiJ4zscdzDlkduu4C78NI27ISVSMb7YO1LKeaRLA4jif8R4DRWvOW2TF-zDuJBpeqo3f3WXd1S5lqNuZltcrGAAnV_jevQn36dZ8EBe0e1ty5c0kWiRoaX1O2d5ohwENYeIzKJKbD3JKNQY6ecfXh2tG8BI31y6DZF-nRUZBIwuCcjcr6G1gEKHiAAsfnWENlOStA99hAnoRAVkFvqhUcSFRQ3B16TjI8JTTrAjc=]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSKIaLwIOTnFZMFcjGmK8FsfinduICkL58zqguZ-c9SfyTnEp83FoZXr5CONMSgbR-fvDBV-CX-7f0GLceatzvtJilREIqzEBrf3f3TBtJB1XRJ13y4VuFAJ4cMVklWVsl4LgnazLfdNqsrmE=]
  • (N.d.). Buchwald–Hartwig amination. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEV20ZNLY3fGWi2MG2Le3J5Is0tcdXcHyweuL6fV0cwt8Cm1bJMSzq9-2jY5-i8DxkKWbXLjKPEtWPzd-SX-SN7zpnFzipmwmilT4YXb6diDZh67W5H-JoheemWoS_5502mlbhodlRlwJ9YYG8zkGwCC64FDwuNnqGiAk=]
  • (N.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH05U3n77kVeZi1TXlAyv8rszDBOCg0y882WvqI_YmDW2U3JcY3RNe-_nzQCZMhVteEC6KFm7S2rJN7r9Bu_z0dAlUHL7dzL_XImmfbu8WqDPPQhvwztxFXbhoAGXfWYNEU3wdJ2ONOtavZDCJy9WjcXIpWG0KkjlM1_Xb2FCnJsC5nyM5j]
  • (2025). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErNCETATC24hIghLp0ltUG-LHINaLv0JUPKMN7BkLoMu7crPsqo035BZZziWHlBTExtr7eKFUWoNGp7JEDXAQMjYLQY3_gMMWjEy5LuljwpoV0Rayfym7FyIPoi3zLOvZOAGMg3SvD_eReNWn4YtvHCxtz0YrgwNLkCIcIR1AA2XDLyr4tjdhj-3hN7E2o4_R88wTsfi48c9D7CfAvIuaGxMZ5y_ATkqM0m4PWZgDDA_VbvqLOirzl8M5R7tdpR98WkWIth7lqXhOoCFY056jXarBxVPMB9R4=]
  • (N.d.). Protecting Groups. University of California, Irvine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgSFBcHC9yJ0rn6FUvVV3h9-o3T1YCHf1yr1TH3dZ26Nw3vXd5g2je5Z8gHhp3UYdOtmYAOwd7xfq_RXf5AxPhoeQUsww8YHY9KAWePQuLb5rR3Zgq-Mv-SzKu59cMKNGtUGXj8d5yQ0yoRas-YG7x1Xmzvm6MzOymOUK8dmJMfPpeGM1zxAeS4bPG]
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvTOyhwL0mXW_NefcewtLefyqcwVZP4XES81cWBNzyliqbK3O2DRX4xR_lz8p1Tt8c85qNfGJRdM1cQzdBwlC4YKF1pEjiK0vddt-Nh-9Lk2Fp_Gelcnag5F1pZ-9ZhPLAi7lr_vca6CdL0bYKlETlaBOndxiDgOfD1XmvwP_WGsVHqNj26gM92kKlUZJZgtfDPDrZLj0TLIGn_Dj9dsOeU88FGbFALSHQH6ETr7wUxFDOTnH7MpHQ3tE1o1ltbneKyVIB56lGFLH8QwIwpjAywG3i3-9MYMhj4w2xAIcKHU198uuNiQ==]
  • (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGibwD11aTgl-AkEkNgM_wW4zF-0ubq-owQk3lj-JQt58Cve1ZX4sgxWdAxDQ1k34M1yNaBrokC-4ZnSefM6e_rkacOY3MYwis0TMg7oBBsJmZM1s6GWkeUemy3VjqInpkVnMOX7cJbXEJBDYSC5JUWPguYj-FiNpjLvoDspSwwZUgzrDFEEYREX8YofJUXWmECcudFA17Y4wN8fldWm84O4zJCNH1vG6kfKdvKcmJ43V5LdIi9BA95NRJ3mJfZW6bKwMqL0bBxDxsP1AqsTDSmcgGcJTOH8c=]
  • Kinzel, T., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSwsPzMIyjMydHXwTukOovYZnSRCc7q2AZS_1D1RWHekZpG7cVbQwu0aOZ8Z8ZstUijR1DOQghkDV0-C-6rODVAdkwunPS5iL4Y-2cDKKtaulFpXly03NYLG-NxVsuDiiPk58Y]
  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2374–2380. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhGmMWskbY1SYhkjLluOBSsBzSa6pGip59-dnIugOzieayAUqGu-1QaDslKDPFroNWWZQw2zBzGJyBu0OfbU6wzQwo4qm70pn9imuYOi6YmI6Cn-E462sGYv3vcTm7G_OjSO5640GD9z9KuOpOZP-ypg==]
  • (N.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS9NttaOnyhyHkWAGK8LmkNTxvabdPKpNqGcUZbGS-33M-hCLhM70BOGHGiFIgA_6mg-H85IXhY5YnZhUd1AzxdtedfxyC69iykhdn66ZbdwDZKOq1yTPXNA5vGO-MUg1kkMXoYL9brKqIiZa6rgj1DQu87cw-fkQ7nHkvGI_RLwNC_oXZ__7lXCM-yNBvmKUVb1wUA_eI3PpX4_AofK20WXUbU4QLBMT1PCqjgURkRlsQDUlHJI7BYnTjDKbH7oHdhBtWUdWRKUUTl3lbrAfVkb88]
  • (2025). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXPa1u14ELV6OPn7gmALwV9nrMeVyvOnZkbVQEmD1f92rRLoNZnYJDwEQvNAHH28nvvC428-zatVGnjq3lhNmapqyOmysiyLgpoiT6zQoGZ3ZCbmRkTXLTV0mxwG8m7z2krFrNfjysCpESgLaCAWUhbsrN0uooJyveHH_v2Zaap65zgszxeuNA90bQjtLqByxeNOHtyIocpO5JzdxT5qJwUd1TKJB5_rc7pFP7upxKAS4k3p-bi2mms4CEKr0P28AgwsStSZ1gkDELvgW9yr7v9weY5UeuNtduoCknVW7Q14ZU66J9]
  • (N.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. University of California, Berkeley. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsThbeTZT-KF4lgn-Ok5_lAAKiK7E0SNgnfym4wHHNj1AV3ruIlaTolOHleWcedXXUSWtG1lMK6yag86IJpLGgJtPJ3OyPqruIuQ5unjqgbxqnTtGW29FGlfJGozBL1dQdAD8ct4Qie0BO9WvwxDG6Nvs7qKTvW1ulyOaxb1eag97z_MBiDQ==]
  • (2025). Strategies for Protecting and Manipulating Triazine Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2HnfSSovPk5BYXMUyIvuHIzw6Cl-aS0P3n-9SpEBiUSFgv1kHK_dgB1Nq2CgVz4jNmU0V-7C2mfNo3eyZfYRbpmOUhv2tUuANlDD1lTDgNxpZ3h0_8tg0gcw_ESaIBvDMRcj7D6zj9REh95rSSgct69bU9rvQxjFA4hedMUb1q1sl8VpMWPByfKra698wbSGMZg8Nd95LG1A1cE2_KHTIqaJkTiu19fagETtZlg==]
  • (N.d.). Protecting group. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwraLDa0-bnJzUqRda8NSzfPNIk0GkUDAuyaLU_Z3iW35hH4uS9U4VZlgvDU_MaBvydw3x03I95jC-D9W6hh_MJR1DHL-Be3qNi3Uvd6yXjDw4KuV2Tj2hhB-MSxsCw8ETWSzy2myD7Zs=]

Application Notes and Protocols for In Vitro Antiviral Assays of 7-Bromo-4-chloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f]triazine Scaffold as a Privileged Structure in Antiviral Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a unique heterocyclic system increasingly recognized as a "privileged structure" in medicinal chemistry.[4][5] Its structural resemblance to purine nucleosides makes it an ideal scaffold for developing inhibitors of viral enzymes that process nucleotides, particularly RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[5][6][7] The broad-spectrum antiviral drug Remdesivir, which contains this core moiety, underscores the therapeutic potential of this chemical class against a wide array of RNA viruses, including Coronaviruses.[8][9]

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold represents a key starting point for the synthesis of novel nucleoside analogues. The bromine and chlorine atoms provide reactive handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity. This guide provides a comprehensive framework and detailed protocols for the initial in vitro characterization of these novel derivatives. The primary objective is to establish a robust, stepwise process to identify promising lead compounds by determining their antiviral efficacy, cytotoxicity, and preliminary mechanism of action.

Section 1: Foundational Concepts and Pre-Assay Preparations

Before initiating antiviral screening, a thorough understanding of the compound's properties and careful preparation of biological reagents are critical for generating reliable and reproducible data.

Mechanistic Hypothesis: Targeting Viral Polymerase

The primary hypothesis is that 7-Bromo-4-chloropyrrolo[2,1-f]triazine derivatives, particularly after being converted to their corresponding nucleoside analogues, will act as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[7][10][11] These analogues can mimic natural nucleotides (like ATP or GTP) and become incorporated into the growing viral RNA chain, leading to premature termination of replication.[10] This mechanism is a hallmark of many successful antiviral drugs, offering a high degree of selectivity since RdRp is a virally encoded enzyme not present in host cells.[7]

Compound Management
  • Solubilization: The derivatives are typically hydrophobic. A high-concentration stock solution (e.g., 10-20 mM) should be prepared in 100% dimethyl sulfoxide (DMSO). Subsequent dilutions for assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Purity and Identity: Confirm the purity (>95%) and chemical identity of each derivative using analytical methods such as HPLC-MS and ¹H-NMR before biological testing. Impurities can confound results.

  • Stability: Assess the stability of the compounds in DMSO stock (at -20°C or -80°C) and in cell culture medium under incubation conditions (37°C, 5% CO₂) to ensure the observed activity is not due to a degradation product.

Selection of Cell Lines and Viruses

The choice of host cell line and virus strain is paramount for a successful screening campaign.

  • Cell Lines: Select a cell line that is highly susceptible to infection by the target virus and suitable for the chosen assay format (e.g., exhibits clear cytopathic effects). Examples include Vero E6 cells for SARS-CoV-2, Huh-7 cells for Hepatitis C Virus (HCV), and Madin-Darby Canine Kidney (MDCK) cells for influenza A virus.[3][4][12]

  • Virus Strains: Use a well-characterized laboratory-adapted virus strain. The virus titer must be accurately determined via a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay to ensure a consistent Multiplicity of Infection (MOI) is used in all experiments.

Section 2: Primary Screening via Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a robust, high-throughput method for the initial screening of antiviral compounds.[13][14][15] It measures the ability of a compound to protect host cells from the virus-induced damage and death (cytopathic effect).[13][15]

Concurrent Cytotoxicity and Efficacy Determination

It is essential to evaluate a compound's cytotoxicity in parallel with its antiviral activity.[16][17] This allows for the calculation of the Selectivity Index (SI) , a critical parameter that defines the therapeutic window of a compound.[3]

SI = CC₅₀ / EC₅₀

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral CPE by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.[3]

  • A high SI value (ideally >10) is desired, indicating that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[18]

Experimental Workflow Diagram

CPE_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment & Infection cluster_2 Day 4-5: Incubation & Readout cluster_3 Data Analysis seed Seed host cells into two identical 96-well plates plate_A Plate A: Antiviral Assay (EC₅₀) plate_B Plate B: Cytotoxicity Assay (CC₅₀) add_cpd_A Add compound dilutions to wells add_cpd_B Add compound dilutions to wells dilute Prepare serial dilutions of test compounds dilute->add_cpd_A dilute->add_cpd_B infect Infect cells with virus (e.g., MOI = 0.01) add_cpd_A->infect incubate_B Incubate for the same duration add_cpd_B->incubate_B incubate_A Incubate until >80% CPE in virus control wells infect->incubate_A viability_assay Assess cell viability in both plates (e.g., MTS or CellTiter-Glo) incubate_A->viability_assay incubate_B->viability_assay calc Calculate EC₅₀ and CC₅₀ values using non-linear regression viability_assay->calc si Determine Selectivity Index (SI) calc->si

Caption: Workflow for concurrent CPE inhibition and cytotoxicity assays.

Detailed Protocol: CPE Inhibition and Cytotoxicity Assay

Materials:

  • Susceptible host cell line (e.g., Vero E6)

  • Target virus with known titer

  • Test compounds dissolved in DMSO

  • Cell culture medium (e.g., DMEM) with 10% FBS and 2% FBS (assay medium)[3]

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)[3][16]

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)[3]

Procedure:

  • Cell Seeding: Seed host cells into two 96-well plates at a density that will result in a 90-95% confluent monolayer the next day (e.g., 1 x 10⁴ cells/well).[3] Incubate overnight (37°C, 5% CO₂).

  • Compound Dilution: Prepare 2-fold or 3-fold serial dilutions of the test compounds in assay medium (e.g., DMEM with 2% FBS).[3] A typical starting concentration is 100 µM.

  • Plate Setup:

    • Plate A (Antiviral EC₅₀): Remove the growth medium. Add the diluted compounds to the wells. Also include:

      • Virus Control (VC): Cells infected with virus, no compound.

      • Cell Control (CC): Uninfected cells, no compound.

    • Plate B (Cytotoxicity CC₅₀): Treat this plate identically to Plate A, but do not add the virus.[16]

  • Infection (Plate A only): Add the virus diluted in assay medium to the appropriate wells at a pre-determined low MOI (e.g., 0.01) to allow for multiple rounds of replication.[15]

  • Incubation: Incubate both plates at 37°C with 5% CO₂ for a period sufficient to achieve ≥80% cell death in the Virus Control wells (typically 48-72 hours).[15][18]

  • Viability Measurement: After incubation, measure cell viability in both plates using a suitable reagent according to the manufacturer's instructions.[19] For example, using an MTS assay, incubate with the reagent for 1-4 hours and then read the absorbance at 490 nm with a microplate reader.

  • Data Analysis:

    • Normalize the data:

      • For Plate A (% Inhibition) = [(OD_test - OD_VC) / (OD_CC - OD_VC)] * 100

      • For Plate B (% Viability) = (OD_test / OD_CC) * 100

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve (non-linear regression) to calculate the EC₅₀ and CC₅₀ values.

Data Presentation

Summarize the screening results in a clear, tabular format.

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Derivative 11.2 ± 0.3>100>83
Derivative 25.8 ± 1.175 ± 5.212.9
Remdesivir0.8 ± 0.2>100>125

Section 3: Secondary and Mechanistic Assays

Compounds showing promising activity (e.g., SI > 10) should be advanced to secondary assays to confirm their activity and elucidate their mechanism of action.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for quantifying the inhibition of infectious virus production.[20][21] It directly measures the reduction in the number of infectious virus particles, offering higher precision than CPE assays.[1][20][22]

Principle: A known quantity of virus is incubated with serial dilutions of the compound before being added to a monolayer of host cells.[1] The cells are then covered with a semi-solid overlay (like agarose or methylcellulose) which restricts virus spread to adjacent cells, causing localized zones of cell death called "plaques".[20] An effective antiviral will reduce the number of plaques formed.

Protocol Summary:

  • Seed host cells in 6-well or 12-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound.

  • Mix each compound dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). Incubate for 1 hour at 37°C to allow the compound to interact with the virus.[1]

  • Inoculate the cell monolayers with the virus-compound mixtures for 1 hour.[23]

  • Remove the inoculum and add the semi-solid overlay medium.

  • Incubate for several days until plaques are visible.[23]

  • Fix and stain the cells (e.g., with crystal violet solution) to visualize and count the plaques.[2]

  • The PRNT₅₀ is the compound concentration that reduces the plaque count by 50% compared to the virus control.

Time-of-Addition (ToA) Assay

The ToA assay is a powerful cell-based method to determine which stage of the viral lifecycle is inhibited by the compound.[24][25][26]

Principle: The compound is added to infected cells at different time points relative to infection. By comparing its inhibitory profile to that of control drugs with known mechanisms, the target stage can be identified.[24][25] For example, an entry inhibitor will only be effective if added at the beginning of the infection, whereas a replication inhibitor (like a polymerase inhibitor) will lose its effect after viral replication is complete.[24]

ToA_Workflow cluster_0 Experimental Arms cluster_1 Infection & Analysis a1 Pre-treatment: Compound added before virus infect Synchronized Virus Infection (Time 0) a1->infect harvest Harvest supernatant at end of one replication cycle (e.g., 24h) a2 Co-treatment: Compound added with virus a2->infect a3 Post-treatment: Compound added at various times (2, 4, 6, 8h) after virus infect->a3 quantify Quantify viral yield (e.g., Plaque Assay or RT-qPCR) harvest->quantify

Caption: Experimental design for a Time-of-Addition (ToA) assay.[27]

Interpretation:

  • Inhibition during pre-treatment only: Suggests the compound targets the host cell.

  • Inhibition during co-treatment only: Suggests the compound targets viral entry.

  • Inhibition during post-treatment: Suggests the compound targets a post-entry step like genome replication or viral assembly/release. A polymerase inhibitor would be effective when added several hours post-infection but would lose activity as replication concludes.[24]

Biochemical Assay: RNA-Dependent RNA Polymerase (RdRp) Inhibition

To definitively confirm the mechanistic hypothesis, a cell-free biochemical assay using recombinant viral RdRp is the final step.[10][28][29] This assay directly measures the inhibition of the target enzyme, removing confounding factors from the cellular environment.

Principle: A recombinant RdRp enzyme complex is incubated with a synthetic RNA template, ribonucleotides (NTPs), and the test compound. The polymerase activity is measured by quantifying the newly synthesized RNA, often via the incorporation of a fluorescently labeled nucleotide.[10]

Protocol Summary:

  • Obtain or express a purified, active recombinant viral RdRp complex.

  • In a microplate, combine the RdRp enzyme, an RNA template/primer, a mix of ATP, GTP, CTP, and a fluorescently labeled UTP (e.g., FITC-UTP).

  • Add serial dilutions of the test compound.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C).

  • Stop the reaction and measure the fluorescence signal, which is proportional to the amount of RNA synthesized.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.

Conclusion

This structured, multi-assay approach provides a comprehensive workflow for the in vitro evaluation of novel 7-Bromo-4-chloropyrrolo[2,1-f]triazine derivatives. By progressing from high-throughput primary screening to more detailed secondary and mechanistic assays, researchers can efficiently identify compounds with potent antiviral activity, a favorable therapeutic window, and a defined mechanism of action, paving the way for further preclinical development.

References

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay.
  • Daelemans, D., et al. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 909-918.
  • Nature Protocol Exchange. (2011). A time-of–drug addition approach to target identification of antiviral compounds.
  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research.
  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315.
  • Krupa, A. A., et al. (2021). In vitro methods for testing antiviral drugs. Biotechnology Advances, 52, 107835.
  • Sidwell, R. A., & Smee, D. F. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io.
  • Mori, T., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830.
  • Virology Research Services. (2024). Understanding Cytotoxicity.
  • Mori, T., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). PubMed.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The procedure for the PRNT is presented in this flowchart.
  • ResearchGate. (n.d.). Time of addition assay to determine the antiviral activities of KRG.
  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE).
  • National Center for Biotechnology Information. (n.d.). RdRp enzymatic activity - SARS-CoV-2 Assays.
  • BioAgilytix. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • IBT Bioservices. (n.d.). Plaque Reduction Neutralization Testing - PRNT.
  • Leyssen, P., et al. (2020). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Journal of Visualized Experiments, (162), e61571.
  • Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology, 21(2), 123-132.
  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7695.
  • De La Torre, B. G., et al. (2021). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 48, 128253.
  • DIFF Biotech. (2024). 7 steps for screening antiviral drugs.
  • Kumar, M., et al. (2022). Screening of SARS-CoV-2 Antivirals Through a Cell-Based RNA-Dependent RNA Polymerase (RdRp) Reporter Assay. bioRxiv.
  • Gasiorek, S., et al. (2021). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1209-1222.
  • Kumar, M., et al. (2022). Screening of SARS-CoV-2 Antivirals Through a Cell-Based RNA-Dependent RNA Polymerase (RdRp) Reporter Assay. ResearchGate.
  • JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds.
  • Deval, J. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology, 47, 34-42.
  • D'Alonzo, D., et al. (2023). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. ACS Omega, 8(39), 35917-35926.
  • ResearchGate. (n.d.). Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a....
  • Kaur, N., & Kishore, D. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6.
  • Kaur, N., & Kishore, D. (2021). Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PubMed.
  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your synthetic routes. This guide is specifically tailored to the functionalization of 7-Bromo-4-chloropyrrolo[2,1-f]triazine, a key heterocyclic scaffold in medicinal chemistry.

The inherent asymmetry and electronic nature of this substrate present a unique and powerful opportunity for selective synthesis, but also a set of specific challenges. This document will address these challenges directly in a practical, question-and-answer format, grounded in mechanistic principles.

Core Concepts: Chemoselectivity in Polyhalogenated Heterocycles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide.[1][2] The catalytic cycle involves three primary steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[1]

For a substrate like 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the critical challenge is chemoselectivity . The reaction must be directed to a single position. The general reactivity trend for halides in the rate-determining oxidative addition step is I > Br > OTf > Cl.[3][4] This is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond. This intrinsic difference is the foundation for achieving selective coupling at the C-7 position.[4][5]

However, factors such as catalyst choice, ligand sterics and electronics, and reaction conditions can influence this selectivity, making optimization crucial.[3][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ (Transmetalation) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product 4-Chloro-7-R²-R¹ (Ar-R²) TM_Complex->Product ArX 7-Bromo-4-chloro-R¹ (Ar-X) ArX->OA_Complex Boronic R²-B(OH)₂ Boronic->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle for 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Problem 1: Low or No Yield of the Desired C-7 Coupled Product

Q: My reaction yield is consistently low (<30%). What are the primary factors to investigate?

A: Low yield is a multifaceted problem often stemming from catalyst deactivation, suboptimal reaction conditions, or reagent instability. Here is a systematic approach to troubleshooting:

  • Catalyst System (Catalyst & Ligand): The pyrrolo-triazine core, being electron-deficient and containing multiple nitrogen atoms, can coordinate to the palladium center and inhibit catalysis.[7]

    • Cause: Your catalyst/ligand combination may be inefficient for this specific substrate. Standard catalysts like Pd(PPh₃)₄ can be effective but may require higher loadings or longer reaction times.[8][9]

    • Solution: Switch to a more robust, electron-rich, and sterically hindered ligand system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are designed to promote the crucial oxidative addition and reductive elimination steps for challenging substrates.[10] Pre-formed palladium G2/G3 precatalysts (e.g., XPhos-Pd-G2) are often highly effective as they rapidly generate the active monoligated Pd(0) species.[11]

  • Base Selection and Quality: The base plays a critical role in activating the boronic acid for transmetalation.[2][12][13]

    • Cause: The chosen base (e.g., NaHCO₃) may be too weak or its solubility in the reaction medium could be poor. The base must be strong enough to form the reactive borate species [R-B(OH)₃]⁻ but not so strong as to cause degradation of the substrate or product.[13]

    • Solution: Switch to a stronger base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[14] Ensure the base is a fine, dry powder, as clumps can lead to poor reproducibility.[15] For sensitive substrates, a weaker base like KF can sometimes be effective.[2]

  • Solvent and Temperature:

    • Cause: The reaction temperature may be too low for the less reactive C-Br bond on an electron-deficient system, or the solvent may not adequately solubilize all components.

    • Solution: Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/water.[16] Ensure the temperature is appropriate, typically between 80-110 °C.[4][8] If you suspect thermal degradation, try lowering the temperature and compensating with a more active catalyst.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Boronic Acid, Dry Base) Check_Inert->Check_Reagents If OK Success Yield Improved Check_Inert->Success Optimize_Base Optimize Base (Switch to K₂CO₃, K₃PO₄, or Cs₂CO₃) Check_Reagents->Optimize_Base If OK Check_Reagents->Success Optimize_Catalyst Optimize Catalyst System (Use Buchwald Ligands like SPhos/XPhos) Optimize_Base->Optimize_Catalyst If No Improvement Optimize_Base->Success Optimize_Temp Adjust Temperature (Increase to 80-110 °C) Optimize_Catalyst->Optimize_Temp If No Improvement Optimize_Catalyst->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

Problem 2: Poor Chemoselectivity

Q: I'm getting a mixture of C-7 and C-4 coupled products. How can I improve selectivity for the C-7 (bromo) position?

A: This indicates that the reaction conditions are harsh enough to activate the stronger C-Cl bond. The goal is to find conditions that are just energetic enough for the C-Br bond but not the C-Cl bond.

  • Lower the Reaction Temperature: This is the most straightforward way to increase selectivity. The oxidative addition to the C-Cl bond has a higher activation energy than for the C-Br bond. Lowering the temperature (e.g., from 110 °C to 80 °C) can significantly disfavor the C-Cl pathway.[4]

  • Re-evaluate the Catalyst/Ligand: Highly active catalyst systems designed for aryl chlorides might be too active here.

    • Cause: Extremely electron-rich and bulky ligands can lower the activation barrier for C-Cl insertion to the point where it becomes competitive.

    • Solution: If using a highly active Buchwald-type ligand, try a less forcing one first. A good starting point is often Pd(dppf)Cl₂, which provides a good balance of activity and selectivity for many heteroaryl systems.[17]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the C-7 coupled product is formed and the starting material is consumed, stop the reaction. Prolonged reaction times at high temperatures will inevitably lead to the formation of the C-4 coupled and di-substituted products.

Chemoselectivity_Factors Controlling Chemoselectivity (C-7 vs. C-4) cluster_params Parameters to Adjust center_node Reaction Conditions C7_Selectivity High C-7 Selectivity (Desired) center_node->C7_Selectivity Favors C4_Coupling C-4 Coupling (Undesired) center_node->C4_Coupling Disfavors Temp Lower Temperature (e.g., 80 °C) Temp->center_node Catalyst Less Forcing Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->center_node Time Shorter Reaction Time Time->center_node

Caption: Key parameters for controlling C-7 vs. C-4 coupling selectivity.

Problem 3: Significant Side Product Formation

Q: My analysis shows a lot of homocoupled boronic acid (R²-R²). What's causing this and how can I stop it?

A: Homocoupling is typically caused by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II), initiating a catalytic cycle for boronic acid dimerization.[18]

  • Cause: Inadequate degassing of solvents and/or a poor inert atmosphere. The Pd(0) active catalyst is highly sensitive to oxygen.[15]

  • Solution:

    • Thorough Degassing: Sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[14] Alternatively, use the freeze-pump-thaw method (3 cycles) for a more rigorous degassing.

    • Maintain Inert Atmosphere: Assemble the reaction under a positive pressure of Argon or Nitrogen. Use Schlenk line techniques if available.

Q: My starting material is being dehalogenated (at the C-7 position). How can I minimize this?

A: Dehalogenation occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the boronic acid.[18]

  • Cause: The hydride source can be trace water, certain solvents (like alcohols if used as a solvent), or even the base itself under certain conditions. It can also be a sign that the transmetalation step is too slow compared to side reactions.

  • Solution:

    • Use Anhydrous Solvents: Ensure your organic solvents are anhydrous.[15]

    • Optimize the Base: Some bases are more prone to promoting dehalogenation. If using a hydroxide base, consider switching to a carbonate or phosphate.

    • Increase Transmetalation Rate: Ensure your boronic acid is fresh and of high quality, as degraded boronic acid is less reactive.[15][18] Using a slightly larger excess of the boronic acid (e.g., 1.5 equivalents) can also help push the desired reaction forward.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for catalyst and ligand selection for this substrate?

A: For a heteroaryl halide like 7-Bromo-4-chloropyrrolo[2,1-f]triazine, a good, reliable starting point is Pd(dppf)Cl₂ (1-3 mol%).[17] It offers a good balance of reactivity and stability. If yields are low, moving to a more active system like Pd₂(dba)₃ with a Buchwald ligand such as SPhos or XPhos (1-3 mol% Pd, 2-6 mol% ligand) is a logical next step.[10][16]

Q: Which base should I choose and why?

A: Start with K₂CO₃ (2-3 equivalents). It is effective, inexpensive, and generally provides good results.[17] If the reaction is sluggish, switching to a stronger base like Cs₂CO₃ or K₃PO₄ can increase the rate of transmetalation and improve yields, especially with less reactive boronic acids.[10][14]

Q: What is the optimal solvent system?

A: A mixture of an ethereal solvent and water is standard. 1,4-Dioxane/Water (4:1 or 5:1) is a very common and effective choice.[4] DME/Water is another excellent alternative. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Q: Can I use boronic esters instead of boronic acids?

A: Yes. Pinacol boronic esters (Bpin) are often more stable, easier to purify, and less prone to protodeborylation than their corresponding boronic acids.[15][18] They are excellent coupling partners, and the same reaction conditions generally apply. You may need slightly more forcing conditions (higher temperature or a stronger base) as they can be slightly less reactive than boronic acids.

Data & Visualization Summary

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRationale
Substrate 7-Bromo-4-chloropyrrolo[2,1-f]triazine1.0 eq.
Boronic Acid Aryl-B(OH)₂ or Aryl-Bpin1.2 - 1.5 eq.
Catalyst Pd(dppf)Cl₂3 mol%
Base K₂CO₃ (finely powdered)2.0 - 3.0 eq.
Solvent 1,4-Dioxane / Degassed H₂O4:1 v/v
Temperature 80 - 90 °CBalances reactivity and C-7 selectivity.[4]
Atmosphere Argon or NitrogenCrucial to prevent catalyst deactivation and homocoupling.[15][18]
Table 2: Catalyst & Ligand Selection Guide
Catalyst SystemWhen to UsePotential Issues
Pd(PPh₃)₄ Standard, well-established couplings.Air-sensitive, may require higher catalyst loading.[8]
Pd(dppf)Cl₂ Excellent starting point for heteroaryls. Good balance of reactivity/selectivity.May not be active enough for very challenging couplings.[17]
Pd₂(dba)₃ / SPhos Low yields with other systems; sterically hindered substrates.Can be too reactive, leading to loss of selectivity if not optimized.
XPhos-Pd-G2 For difficult couplings requiring high activity and low catalyst loading.Higher cost, may require careful temperature control to maintain selectivity.[11]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling at C-7

This protocol is a representative starting point and should be optimized for each specific boronic acid partner.

Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(dppf)Cl₂ (0.03 eq.)

  • K₂CO₃ (2.5 eq., finely powdered and dried)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration (typically ~0.1 M).

  • Seal the flask or vial and place it in a preheated oil bath at 85 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (e.g., every 2-4 hours).

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[19][20]

Protocol 2: Procedure for Degassing Solvents
  • Place the solvent in a robust flask with a sidearm (e.g., a Schlenk flask).

  • Insert a long needle or sparging tube connected to an inert gas line (Argon or Nitrogen) so that it reaches the bottom of the solvent.

  • Ensure there is a vent needle to allow gas to escape.

  • Bubble the inert gas through the solvent at a moderate rate for at least 30 minutes. For water, 45-60 minutes is recommended.

  • The solvent is now ready for use. Keep it under a positive pressure of inert gas until needed.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
  • Pyrrolodiazines. 6. Palladium-catalyzed Arylation, Heteroarylation, and Amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. (2004). Journal of Organic Chemistry.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Troubleshooting common side reactions in 1,2,4-triazine functionaliz
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC - NIH.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Scilit.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
  • Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. (2025). BenchChem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PMC - PubMed Central.
  • Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. (2025). BenchChem.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Use of Base Metals in Suzuki Coupling. (2025). Wordpress.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC - NIH.
  • A highly efficient precatalytic system (XPhos-PdG2)
  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (2008). MCE.
  • Chemoselective Suzuki–Miyaura Cross-Coupling. (n.d.). Semantic Scholar.
  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023).
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Effect of solvent on the Suzuki reaction. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • What kinds of Pd catalysts are used for suzuki reaction?. (2016).
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). YouTube.

Sources

Technical Support Center: Purification of 7-Bromo-4-chloropyrrolo[2,1-f]triazine Reaction Products

Technical Support Center: Purification of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine Reaction Products

Welcome to the technical support center for the purification of 7-bromo-4-chloropyrrolo[2,1-f][1][2]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining highly pure material. As a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, the purity of this scaffold is paramount for reliable downstream applications.[3][4][5]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine?

Pure 7-bromo-4-chloropyrrolo[2,1-f][1][2]triazine is expected to be a solid at room temperature. Key identifiers include:

  • Molecular Formula: C₆H₃BrClN₃

  • Molecular Weight: 232.47 g/mol

  • CAS Number: 1269667-51-7

While specific melting point data is not widely published, analogous heterocyclic compounds are crystalline solids. The material should be fully characterized by analytical techniques such as NMR, LC-MS, and FTIR to confirm its identity and purity.

Q2: What are the common impurities in the synthesis of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine?

Impurities can arise from unreacted starting materials, side reactions, or degradation. Based on synthetic routes for related pyrrolo[2,1-f][1][2]triazines, potential impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrrolotriazine core.

  • Over-brominated or under-brominated species: If bromination is a step, isomers or di-brominated products might form.

  • Hydrolysis products: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the corresponding 4-hydroxy derivative.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction or purification can be present.

Q3: What is the recommended primary method for purifying crude 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine?

For most applications, flash column chromatography on silica gel is the recommended method for the initial purification of crude 7-bromo-4-chloropyrrolo[2,1-f][1][2]triazine. This technique is highly effective at separating the target compound from baseline impurities and compounds with significantly different polarities. For further polishing, recrystallization can be employed.

Q4: Which analytical techniques are suitable for assessing the purity of 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine?

A combination of analytical techniques should be used to ensure the identity and purity of the final product:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity with high resolution.[2][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups and for identity confirmation against a reference standard.[6][7]

Q5: What are the recommended storage conditions for purified 7-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine?

To maintain its integrity, the purified compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and light.

Part 2: Troubleshooting Guide

This section addresses common challenges encountered during the purification of 7-bromo-4-chloropyrrolo[2,1-f][1][2]triazine.

Problem 1: My TLC of the crude product shows multiple spots. How do I identify the product and major impurities?

Answer: It is crucial to identify your product spot before proceeding with large-scale purification.

  • Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate. This will help you identify if any starting material remains.

  • Staining: Use different visualization techniques. In addition to UV light, stains like potassium permanganate can help visualize different classes of compounds.

  • LC-MS Analysis of the Crude Mixture: This is a powerful tool to correlate the spots on your TLC plate with their corresponding molecular weights. By analyzing the crude mixture, you can identify the mass of your desired product and major byproducts.

Problem 2: I am having difficulty separating my product from a close-running impurity by column chromatography. What can I do?

Answer: Achieving separation of closely eluting compounds requires optimization of your chromatographic conditions.

  • Solvent System Optimization: Experiment with different solvent systems. For pyrrolo[2,1-f]triazine derivatives, gradients of ethyl acetate in hexanes are a good starting point.[8] If separation is still poor, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to modulate the polarity.

  • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a shallow gradient can improve separation.

  • Column Dimensions and Packing: Use a longer, narrower column for better resolution. Ensure the column is packed properly to avoid channeling.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can lead to sharper bands and better separation.

Problem 3: My product seems to be degrading on the silica gel column. How can I avoid this?

Answer: The pyrrolo[2,1-f][1][2]triazine core can be sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your mobile phase containing a small amount of a base, such as triethylamine (~0.5-1%), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase.

  • Minimize Residence Time: Work efficiently to minimize the time your compound spends on the column. Use flash chromatography with positive pressure to accelerate the elution.

Problem 4: I am getting a low yield after column chromatography. What are the possible reasons and solutions?

Answer: Low recovery can be due to several factors. A systematic approach to troubleshooting is recommended.

  • Product Streaking/Tailing on the Column: This can be due to overloading the column or poor solubility in the mobile phase. Ensure you are not exceeding the column's capacity (typically 1-5% of the silica gel weight). If solubility is an issue, a stronger solvent system may be required.

  • Irreversible Adsorption: If your compound is highly polar or basic, it may bind strongly to the silica gel. Deactivating the silica with triethylamine can help.

  • Improper Fraction Collection: Monitor the elution closely with TLC to ensure you are collecting all the product-containing fractions.

Problem 5: My purified product is an oil, but it should be a solid. How can I induce crystallization?

Answer: "Oiling out" is a common problem. Several techniques can be used to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

  • Solvent-Antisolvent Method: Dissolve the oily product in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add an "antisolvent" (a solvent in which it is poorly soluble) until the solution becomes turbid. Warming the mixture to redissolve the solid and then allowing it to cool slowly can promote crystal formation. Common solvent pairs include ethanol-water and diethyl ether-hexane.[9]

  • Patience: Sometimes, crystallization simply takes time. Loosely cap the flask and allow the solvent to evaporate slowly over several hours or days.

Problem 6: The NMR spectrum of my purified product still shows impurities. What are the next steps?

Answer: If minor impurities persist after column chromatography, a second purification step is necessary.

  • Recrystallization: This is often the best method for removing small amounts of impurities from a solid product. See Protocol 2 for a detailed guide.

  • Preparative TLC or HPLC: For small quantities of valuable material, preparative TLC or HPLC can provide very high purity.

Part 3: Detailed Protocols

Protocol 1: Step-by-Step Guide to Column Chromatography Purification
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4. A common starting point for pyrrolo[2,1-f]triazine derivatives is a mixture of ethyl acetate and hexanes.[8]

  • Column Preparation:

    • Select an appropriate size column.

    • Pack the column with silica gel (60-120 mesh is suitable for gravity chromatography, while 230-400 mesh is used for flash chromatography) using the "slurry method" with your chosen mobile phase.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (for flash chromatography).

    • Begin collecting fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Step-by-Step Guide to Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 4: Visual Aids

Purification_WorkflowCrude_ProductCrude 7-Bromo-4-chloropyrrolo[2,1-f]triazineTLC_AnalysisTLC Analysis to DetermineSolvent SystemCrude_Product->TLC_AnalysisColumn_ChromatographyColumn Chromatography(Silica Gel)TLC_Analysis->Column_ChromatographyFraction_AnalysisTLC Analysis of FractionsColumn_Chromatography->Fraction_AnalysisCombine_PureCombine Pure Fractions& Evaporate SolventFraction_Analysis->Combine_PurePure fractions identifiedPurity_Check_1Purity Check (NMR, LC-MS)Combine_Pure->Purity_Check_1Pure_ProductPure ProductPurity_Check_1->Pure_ProductPurity > 95%RecrystallizationRecrystallizationPurity_Check_1->RecrystallizationPurity < 95%Purity_Check_2Final Purity CheckRecrystallization->Purity_Check_2Purity_Check_2->Pure_Product

Caption: General workflow for the purification of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Low_Yield_TroubleshootingStartLow Yield AfterColumn ChromatographyCheck_TLCReview TLC of all fractions.Is product in later fractions?Start->Check_TLCCheck_ColumnIs there colored materialstuck at the top of the column?Start->Check_ColumnOverloadedWas the column overloaded?Start->OverloadedSolubilityIs the product sparingly solublein the mobile phase?Start->SolubilityYes_Later_FractionsYesCheck_TLC->Yes_Later_FractionsNo_Later_FractionsNoYes_StuckYesCheck_Column->Yes_StuckNo_StuckNoSolution_3Reduce sample load relativeto silica gel amount.Overloaded->Solution_3Solution_4Use a more polar mobile phaseor pre-adsorb sample (dry loading).Solubility->Solution_4Solution_1Collect more fractions oruse a more polar solvent.Yes_Later_Fractions->Solution_1Solution_2Product may be degrading orirreversibly adsorbed.Consider deactivating silica orusing alumina.Yes_Stuck->Solution_2

Caption: Troubleshooting guide for low yield in column chromatography.

Table 1: Common Impurities and Expected TLC Behavior

Impurity Type Expected Polarity Relative to Product Expected Rf on Silica Gel (EtOAc/Hexanes)
Starting Materials (less functionalized)Less PolarHigher Rf
Di-brominated ProductLess PolarHigher Rf
4-Hydroxy-7-bromo-pyrrolo[2,1-f]triazineMore PolarLower Rf
Unreacted Polar Starting MaterialsMore PolarLower Rf or baseline

Part 5: References

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2]triazines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Small Molecule Identification and Purity Testing. (2023). Medistri. Retrieved from [Link]

  • Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallisation. (n.d.). University of Limerick. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2]triazines. (2011). ResearchGate. Retrieved from [Link]

  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2]triazines. (2011). PubMed. Retrieved from [Link]

  • Single-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. Retrieved from [Link]

  • Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Stability of 7-Bromo-4-chloropyrrolo[2,1-f]triazine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-4-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this heterocyclic compound. The insights provided are based on fundamental principles of heterocyclic chemistry, drawing parallels from the behavior of its constituent pyrrole and triazine ring systems.

General Stability and Reactivity Profile

7-Bromo-4-chloropyrrolo[2,1-f]triazine is a fused heterocyclic system that marries the electron-rich nature of a pyrrole ring with the highly electron-deficient character of a 1,2,4-triazine ring. This unique electronic arrangement dictates its stability and reactivity.

  • The Triazine Moiety : The three nitrogen atoms in the triazine ring withdraw electron density, making the ring's carbon atoms electrophilic. The C4-position, bearing a chlorine atom, is particularly activated towards nucleophilic aromatic substitution (SNAr) .[1][2] Chlorine is a good leaving group in this context, making this the most probable site of reaction with nucleophiles.

  • The Pyrrole Moiety : In contrast, the pyrrole ring is an electron-rich aromatic system.[3] While typically reactive towards electrophiles, its fusion to the triazine ring and the presence of a bromine atom at C7 modulate this reactivity. The pyrrole ring system is known to be sensitive to strong acidic conditions, which can lead to polymerization or decomposition.[4][5]

The primary stability concerns for this molecule revolve around the lability of the C4-chloro group under basic/nucleophilic conditions and the integrity of the pyrrole ring under strong acidic conditions.

G Figure 2: Potential Acid-Catalyzed Degradation Start 7-Bromo-4-chloro- pyrrolo[2,1-f]triazine Protonation Protonation of Triazine Nitrogens Start->Protonation Strong Acid (H+) Decomposition Pyrrole Ring Opening & Polymerization Protonation->Decomposition Major Pathway Hydrolysis Hydrolysis of C4-Cl (Slow, requires water) Protonation->Hydrolysis Minor Pathway (if aqueous) Products Complex Mixture (Tars) Decomposition->Products

Caption: Potential degradation pathways under strong acidic conditions.

FAQs and Troubleshooting: Basic Conditions

The primary vulnerability of the molecule under basic conditions is the C4-chloro group, which is highly activated for nucleophilic substitution.

Q1: How does 7-Bromo-4-chloropyrrolo[2,1-f]triazine react in the presence of aqueous bases like NaOH or K₂CO₃?

A: The compound is expected to be unstable in aqueous base. The hydroxide ion (OH⁻) is a potent nucleophile that will attack the electron-deficient C4 position, displacing the chloride ion to form 7-Bromo-4-hydroxypyrrolo[2,1-f]triazine . This is a classic SNAr reaction. [1][6]The rate of this hydrolysis will increase with temperature and base concentration.

Q2: Can I use amine bases like triethylamine (TEA) or piperidine?

A: Caution is advised.

  • Tertiary Amines (e.g., TEA, DIPEA): These are generally safe to use as non-nucleophilic acid scavengers at or below room temperature. At high temperatures, they can still promote degradation or, in some cases, act as weak nucleophiles.

  • Primary/Secondary Amines (e.g., piperidine, morpholine): These are strong nucleophiles and will readily displace the C4-chloride to form the corresponding 4-amino substituted product. This reaction is often facile and should be assumed to occur unless the amine is sterically hindered or conditions are carefully controlled at low temperatures.

Q3: My reaction with a nucleophile is sluggish. Is it safe to heat the reaction?

A: Heating will accelerate the desired SNAr reaction but also increases the risk of side reactions. The C7-bromo group on the pyrrole ring is generally less reactive to nucleophilic substitution but could become susceptible under harsh conditions (e.g., high temperature with strong nucleophiles). Always monitor heated reactions closely for the formation of unexpected byproducts.

G Figure 3: Base-Mediated Nucleophilic Substitution cluster_0 Start 7-Bromo-4-chloro- pyrrolo[2,1-f]triazine Intermediate Meisenheimer-like Intermediate Start->Intermediate + OH⁻ (aq. base) Intermediate_NR2 Meisenheimer-like Intermediate Start->Intermediate_NR2 + R₂NH (amine base) Product_OH 7-Bromo-4-hydroxy- pyrrolo[2,1-f]triazine Intermediate->Product_OH - Cl⁻ Product_NR2 7-Bromo-4-amino- pyrrolo[2,1-f]triazine Intermediate_NR2->Product_NR2 - Cl⁻

Caption: Expected SNAr pathway under basic/nucleophilic conditions.

Experimental Protocols and Best Practices
Data Summary: Recommended Handling Conditions
ParameterRecommendationRationale
Storage Store at -20°C to 4°C, desiccated, protected from light.Prevents slow hydrolysis from atmospheric moisture and potential photodegradation.
pH Range pH 4-7 for aqueous solutions.Minimizes risk of pyrrole decomposition (low pH) and C4-Cl hydrolysis (high pH).
Solvents Aprotic solvents (DCM, THF, Dioxane, DMF, DMSO, Acetonitrile).Avoids reactive protic solvents like methanol or water which can act as nucleophiles.
Bases Use non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) when possible.Avoids competitive displacement of the C4-chloride by primary/secondary amine bases.
Acids Use mild organic acids (e.g., Acetic Acid) or buffered systems.Avoids strong mineral acids that cause rapid decomposition of the pyrrole ring.
Protocol: General Procedure for Assessing Compound Stability

This protocol allows you to test the stability of 7-Bromo-4-chloropyrrolo[2,1-f]triazine in your specific experimental buffer or solvent system.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Test Conditions Setup: In separate HPLC vials, add your chosen buffer solution (e.g., pH 2, pH 7.4, pH 9).

  • Initiate Experiment: To each vial, add a small aliquot of the stock solution to reach a final concentration of ~50 µg/mL. Ensure the volume of organic solvent is low (<5%) to not significantly alter the buffer pH.

  • Time Point Zero (T=0): Immediately after addition, vortex the vials and inject one onto an LC-MS system to get the initial peak area of the parent compound.

  • Incubation: Store the vials under your intended experimental conditions (e.g., room temperature, 37°C).

  • Subsequent Time Points: Inject samples from each vial at regular intervals (e.g., 1 hr, 4 hr, 8 hr, 24 hr).

  • Data Analysis: Plot the peak area of the parent compound versus time for each condition. A significant decrease in peak area indicates instability. Look for the appearance of new peaks corresponding to potential degradants (e.g., a mass increase of +18 Da for hydrolysis is often observed as M-Cl+OH, which is a net change of -18 Da from the starting mass, but the resulting product M' will have a mass of M-35.5+17).

Caption: A general workflow for experimentally determining compound stability.

References
  • Ronald, A., et al. (2018). Nucleophilic aromatic substitution reactions of chlorotriazines.
  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
  • Slideshare. (n.d.). Pyrrole. Slideshare. [Link]
  • Perreault, H., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
  • Frenna, V., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]
  • Ataman Kimya. (n.d.). PYRROLE.
  • Martínez-Vargas, A., et al. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
  • StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. StudySmarter. [Link]
  • Zare, E. N., et al. (2010). Effect of pH on PPy formation.
  • O'Reilly, M. (2024).
  • Bean, G. P., & Wilkinson, T. J. (1978). Acid-catalysed proton exchange on pyrrole and alkylpyrroles. Semantic Scholar. [Link]
  • Perreault, H., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
  • Abdel-Ghani, N. T., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. PMC. [Link]
  • Biffin, M. E. C., et al. (1967). Simple pyrimidines. Part XIII.
  • McCammant, K. S., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3).
  • Hu, Y., et al. (2020). Recent Advancements in Pyrrole Synthesis. PMC. [Link]
  • Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Acid catalyzed synthesis of pyrrole derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
  • Baxter, F. P., et al. (2019). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC. [Link]
  • de Voogd, N. J., et al. (2020). Marine Pyrrole Alkaloids. PMC. [Link]
  • Geffen, D. J., & Prankerd, R. J. (1984). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing. [Link]
  • Wang, D., et al. (2020). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • Rane, R. A., et al. (2015). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry. [Link]
  • YouTube. (2020). Pyrrole: Acid/Base Reactions. YouTube. [Link]
  • Iska, V. B., et al. (2022). Pyridine-to-Pyridazine Skeletal Editing.
  • Rane, R. A., et al. (2014).
  • PubChem. (n.d.). 3-Chloropyridazine. PubChem. [Link]
  • Fuchida, S., et al. (2019). The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions. MDPI. [Link]
  • ResearchGate. (n.d.). Chemical structures of biologically activity bromopyrrole alkaloid.
  • PMC. (n.d.).
  • den Hertog, H. J., & van der Plas, H. C. (1962). The reactivity of pyridine towards sulphuric acid at elevated temperatures.
  • Martinu, T., & Dailey, W. P. (2006). Reactivity of 1-chloro-3-phenyldiazirines. PubMed. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-4-chloropyrrolo[2,1-f]triazine. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate successful cross-coupling reactions with this versatile heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure in medicinal chemistry, notably as a key component in various kinase inhibitors.[4] This guide is designed to help you navigate the nuances of catalyst selection to achieve high efficiency and selectivity in your synthetic endeavors.

I. Understanding the Reactivity of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

The primary challenge in the cross-coupling chemistry of 7-Bromo-4-chloropyrrolo[2,1-f]triazine lies in the differential reactivity of the C7-Br and C4-Cl bonds. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[5] This inherent difference in bond dissociation energies provides a basis for achieving selective functionalization. The C7-Br bond is anticipated to be significantly more reactive than the C4-Cl bond, allowing for selective coupling at the C7 position under carefully controlled conditions.

Achieving selective coupling at the less reactive C4-Cl position while preserving the C7-Br bond is more challenging and typically requires a catalyst system that is highly active for C-Cl bond activation, often involving specialized bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

II. Frequently Asked Questions (FAQs)

Q1: Which bond, C7-Br or C4-Cl, will react first in a standard Suzuki coupling?

A1: Under typical Suzuki-Miyaura conditions, the C7-Br bond will preferentially undergo oxidative addition to the palladium(0) catalyst due to its lower bond dissociation energy compared to the C4-Cl bond.[5] This allows for selective functionalization at the C7 position.

Q2: Can I achieve selective coupling at the C4-Cl position?

A2: Yes, this is theoretically possible but requires careful catalyst and condition selection. You would need a catalyst system that has a higher affinity for C-Cl bond activation. This can sometimes be achieved by using highly active catalysts with bulky, electron-rich ligands at elevated temperatures, after the C7 position has been functionalized or if the C7-substituent is unreactive.

Q3: What are the most common side reactions to watch out for?

A3: The most common side reactions include:

  • Homocoupling of the boronic acid or alkyne coupling partners.

  • Hydrodehalogenation , where the halogen is replaced by a hydrogen atom. This can be promoted by the presence of water or other protic sources and can be minimized by using anhydrous solvents and reagents.

  • Double coupling , where both the C7-Br and C4-Cl bonds react. This is more likely to occur with highly active catalysts, prolonged reaction times, or elevated temperatures.

Q4: My reaction is not going to completion. What should I try first?

A4: If your reaction is sluggish, consider the following:

  • Catalyst deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.

  • Ligand choice: The ligand plays a crucial role. For challenging couplings, switching to a more electron-rich and bulky ligand can enhance catalyst activity.

  • Base: The choice and quality of the base are critical. Ensure your base is anhydrous and strong enough for the specific coupling reaction. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices.[6]

  • Temperature: A modest increase in temperature can often improve reaction rates, but be mindful of potential side reactions like double coupling.

III. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Low reaction temperature. 4. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure rigorous exclusion of oxygen. 2. Screen different ligands (e.g., SPhos, XPhos, RuPhos for Suzuki/Buchwald-Hartwig) and bases (e.g., Cs₂CO₃, K₃PO₄). 3. Incrementally increase the reaction temperature. 4. Use anhydrous solvents and high-purity reagents.
Mixture of mono- and di-substituted products 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Highly active catalyst system.1. Reduce the reaction temperature. 2. Monitor the reaction by TLC or LC-MS and quench it upon consumption of the starting material. 3. Reduce the catalyst loading or switch to a less active catalyst system for the initial selective coupling.
Significant hydrodehalogenation 1. Presence of water or protic impurities. 2. Inefficient transmetalation or reductive elimination.1. Use anhydrous solvents and reagents. Consider adding a drying agent. 2. Optimize the base and solvent system to facilitate the desired catalytic cycle.
Homocoupling of coupling partner 1. Presence of oxygen. 2. For Sonogashira, copper-mediated Glaser coupling.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Consider using a copper-free Sonogashira protocol.

IV. Catalyst and Condition Selection Guide

The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions. Optimization will likely be necessary for specific substrates.

A. Selective Suzuki-Miyaura Coupling at C7-Br

This reaction is expected to be the more facile of the selective couplings.

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium(0) precursors.
Ligand SPhos, XPhos, RuPhos, or P(t-Bu)₃Bulky, electron-rich phosphine ligands facilitate oxidative addition and are generally effective for heteroaryl halides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ are often beneficial.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂OA mixture of an organic solvent and water is typical for Suzuki couplings.
Temperature 80-100 °CSufficient to promote the reaction without significant C-Cl activation.
B. Selective Sonogashira Coupling at C7-Br

The Sonogashira coupling is a powerful tool for introducing alkyne moieties.

Parameter Recommendation Rationale
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard catalysts for Sonogashira reactions.
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper(I) acetylide intermediate. For sensitive substrates, copper-free conditions can be employed.
Ligand PPh₃ (often part of the catalyst)Triphenylphosphine is a common ligand for this reaction.
Base Et₃N, DIPEA, or other amine basesActs as both a base and a solvent in many cases.
Solvent THF, DMF, or neat amine baseAprotic polar solvents are typically used.
Temperature Room Temperature to 60 °CSonogashira reactions can often be run at milder temperatures.
C. Selective Buchwald-Hartwig Amination at C7-Br

This reaction allows for the formation of C-N bonds.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium(0) precursors.
Ligand BINAP, Xantphos, or a Buchwald ligand (e.g., XPhos, RuPhos)The choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich ligands are generally preferred.[6]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.[6]
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CHigher temperatures are often necessary for C-N bond formation.

V. Experimental Protocols

A. General Protocol for Selective Suzuki-Miyaura Coupling at C7-Br

Suzuki_Workflow reagents 1. Add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), boronic acid (1.2 eq.), and base (2.0 eq.) to a flask. inert 2. Evacuate and backfill with Argon (3x). reagents->inert Prepare solvent_catalyst 3. Add degassed solvent, ligand, and Pd source. inert->solvent_catalyst Introduce reaction 4. Heat to 80-100 °C and stir. solvent_catalyst->reaction Initiate workup 5. Quench, extract, and purify. reaction->workup Process

Caption: Workflow for selective Suzuki-Miyaura coupling at C7.

Step-by-step methodology:

  • To a flame-dried reaction vessel, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. General Protocol for Selective Buchwald-Hartwig Amination at C7-Br

Buchwald_Hartwig_Workflow reagents 1. Add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), base (1.4 eq.), ligand, and Pd source to a flask. inert 2. Evacuate and backfill with Argon (3x). reagents->inert Prepare solvent_amine 3. Add degassed solvent and amine (1.2 eq.). inert->solvent_amine Introduce reaction 4. Heat to 80-110 °C and stir. solvent_amine->reaction Initiate workup 5. Quench, extract, and purify. reaction->workup Process

Caption: Workflow for selective Buchwald-Hartwig amination at C7.

Step-by-step methodology:

  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), the base (e.g., NaOt-Bu, 1.4 eq.), and 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until complete conversion is observed by LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

VI. Understanding the Catalytic Cycle and Selectivity

The selectivity of the cross-coupling reaction is determined in the oxidative addition step. The palladium(0) catalyst preferentially adds across the weaker C-Br bond.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Br Oxidative Addition (C-Br) Pd0->OA_Br Fast OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl Slow PdII_Br Ar(Br)-Pd(II)L₂-Cl OA_Br->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_R Ar(R)-Pd(II)L₂-Cl Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Product (C7-Coupled) RE->Product PdII_Cl Ar(Cl)-Pd(II)L₂-Br OA_Cl->PdII_Cl

Caption: Simplified catalytic cycle for selective cross-coupling.

This diagram illustrates that the oxidative addition to the C-Br bond is kinetically favored over the C-Cl bond, leading to the selective formation of the C7-coupled product.

VII. References

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Mol Divers. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein J. Org. Chem. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. J. Am. Chem. Soc. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chem. Rev. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Semantic Scholar. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatsh Chem. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Cent. Sci. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. Chem. Soc. Rev. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Pharmaceuticals. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

Sources

Technical Support Center: Debromination of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry

Welcome to the technical support guide for researchers working with 7-Bromo-4-chloropyrrolo[2,1-f]triazine. This core is a vital building block in medicinal chemistry, notably as a precursor in the synthesis of antiviral agents like Remdesivir.[1] A frequent and challenging issue encountered during its functionalization, particularly in palladium-catalyzed cross-coupling reactions, is the premature cleavage of the C7-Br bond, leading to a debrominated byproduct.

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you understand, diagnose, and mitigate this unwanted side reaction, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs): Understanding the Problem
Q1: What is debromination in the context of 7-Bromo-4-chloropyrrolo[2,1-f]triazine reactions?

Debromination, also known as hydrodebromination or hydrodehalogenation, is an undesired side reaction where the bromine atom at the C7 position is replaced by a hydrogen atom.[2][3] This consumes your starting material and generates 4-chloropyrrolo[2,1-f]triazine as a major impurity, which can be difficult to separate from the desired product, thereby reducing the overall yield and complicating the purification process.[2]

Q2: What is the primary chemical mechanism that causes debromination?

The most accepted mechanism, especially in palladium-catalyzed reactions, involves the formation of a palladium-hydride (Pd-H) species.[2][4] This highly reactive intermediate can be generated from various sources within the reaction mixture, including:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) or amine bases can undergo β-hydride elimination.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can decompose to provide a hydride source (e.g., DMF) are common culprits.[5]

  • Reagents: Trace amounts of water or hydride impurities in other reagents can contribute.[2][6]

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the reductive cleavage of the C-Br bond instead of the desired cross-coupling.[2]

Q3: Why is the 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold particularly susceptible to this issue?

N-heterocyclic halides, such as this pyrrolotriazine derivative, are often electron-deficient. This electronic property can make the C-Br bond more susceptible to certain side reactions, including hydrodehalogenation, compared to electron-rich aryl bromides.[2] The specific electronic environment of the fused ring system influences the stability and reactivity of the organopalladium intermediates in the catalytic cycle.

Q4: How can I reliably detect and quantify the extent of debromination?

Several standard analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating the volatile debrominated byproduct from the starting material and the higher molecular weight product, providing a clear ratio based on peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most common method for monitoring reaction progress. It allows for the clear identification of starting material, product, and byproduct based on their distinct mass-to-charge ratios (m/z).

  • Proton Nuclear Magnetic Resonance (¹H NMR): Analysis of the crude reaction mixture can reveal the presence of the debrominated byproduct. The C7-H proton on the byproduct will appear as a distinct new signal in the aromatic region, which can be integrated against characteristic peaks of the starting material and product to estimate the relative ratios.

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

If you are observing significant formation of the debrominated byproduct, follow this systematic workflow to diagnose and resolve the issue. The goal is to optimize conditions to favor the desired productive catalytic cycle over the competing debromination pathway.

G cluster_0 Troubleshooting Workflow start High Debromination Observed ligand Step 1: Evaluate Ligand System start->ligand Is it bulky & electron-rich? Try XPhos, SPhos, RuPhos base Step 2: Change the Base ligand->base Are you using a strong base (e.g., NaOtBu)? Switch to K₃PO₄, Cs₂CO₃, K₂CO₃ solvent Step 3: Change the Solvent base->solvent Is the solvent protic or reducible (e.g., DMF)? Use Toluene, Dioxane, THF temp Step 4: Lower Temperature solvent->temp Is the temperature >100 °C? Run at lowest effective temp (e.g., 80 °C) purity Step 5: Check Reagent Purity temp->purity Are solvents anhydrous & degassed? Use high-purity, dry reagents end Debromination Minimized purity->end

A systematic workflow for troubleshooting debromination.
Data Presentation: Impact of Reaction Parameters on Selectivity

The choice of reagents and conditions dramatically influences the competition between the desired cross-coupling and the undesired debromination. The table below summarizes general trends observed in the field.

ParameterCondition Favoring DebrominationRecommended Condition for SelectivityRationale
Base Strong, hydridic bases (e.g., NaH, NaOtBu)Weaker, non-hydridic inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[2][4]Stronger bases are more likely to generate Pd-H species that cause reductive debromination.[3][4]
Ligand Small, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)[2]Bulky ligands accelerate the rate-limiting reductive elimination step of the desired coupling, outcompeting the debromination pathway.
Solvent Protic or reducible solvents (e.g., alcohols, wet DMF)Anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF)[2][7]Aprotic solvents are less likely to act as a source of protons or hydrides that lead to debromination.[6]
Temperature High temperatures (>100-110 °C)Lowest effective temperature (e.g., 80-90 °C)[6]Debromination can have a higher activation energy, so lowering the temperature often disfavors this side reaction.[4][6]
Visualization of Competing Reaction Pathways

The diagram below illustrates the critical branch point in the catalytic cycle where the organopalladium(II) intermediate can either proceed through the desired cross-coupling pathway or be intercepted by a hydride source, leading to debromination.

G pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)-Br(L)₂ (Oxidative Addition Intermediate) pd0->ar_pd_x  + Ar-Br (Starting Material) ar_pd_nu Ar-Pd(II)-Nu(L)₂ ar_pd_x->ar_pd_nu Transmetalation + Nu-M ar_pd_h Ar-Pd(II)-H(L)₂ ar_pd_x->ar_pd_h Interception by Hydride product Ar-Nu (Desired Product) ar_pd_nu->product Reductive Elimination product->pd0 Regenerates Catalyst byproduct Ar-H (Debrominated Byproduct) byproduct->pd0 Regenerates Catalyst hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->ar_pd_h ar_pd_h->byproduct Reductive Elimination

Catalytic cycle showing the desired pathway (blue) vs. the competing debromination (red).
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for coupling an arylboronic acid with 7-Bromo-4-chloropyrrolo[2,1-f]triazine, incorporating best practices to suppress hydrodebromination.

Reagents & Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%) or a suitable Pd(0) precatalyst

  • XPhos (3.0 mol%) or another bulky, electron-rich ligand

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0–2.5 equiv)[3]

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the arylboronic acid, and the finely ground K₃PO₄ to a flame- or oven-dried Schlenk flask under a positive flow of inert gas.

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a suitable concentration (typically 0.1 M).

  • Reaction: Heat the reaction mixture to a moderate temperature (start with 80-90 °C) with vigorous stirring. Avoid unnecessarily high temperatures.[5]

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS, checking for the consumption of starting material and the relative formation of the desired product versus the debrominated byproduct.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[4]

Protocol 2: Analytical Sample Preparation for Reaction Monitoring
  • Sampling: Under an inert atmosphere, carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., ethyl acetate or acetonitrile).

  • Filtration: Filter the diluted sample through a small plug of silica or a syringe filter to remove palladium black and inorganic salts.

  • Analysis: Further dilute the filtered sample as needed for LC-MS or GC-MS analysis to determine the ratio of starting material, product, and the debrominated byproduct (4-chloropyrrolo[2,1-f]triazine).

References
  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
  • Benchchem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • Benchchem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • Surry, D. S., & Buchwald, S. L. (2010). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 132(34), 12796–12798.
  • Surry, D. S., & Buchwald, S. L. (2010). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 132(34), 12796–12798.
  • Wharry, S. M., et al. (2018). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 8(7), 6214–6222.
  • Benchchem. (n.d.). Preventing debromination as a side reaction with 2,5-Dibromo-4-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
  • Benchchem. (n.d.). Preventing debromination side reactions of 7-Bromo-1-tetralone.
  • Sharma, S., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis, 11(15), 9680–9690.
  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling.
  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.
  • Google Patents. (1994). EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][4][9][10]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-16.
  • LibreTexts Chemistry. (2023). 2.9: Phosphines.
  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (2013). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.

Sources

Technical Support Center: Regioselective Functionalization of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold. This core is a privileged structure in modern medicinal chemistry, forming the foundation of numerous kinase inhibitors and antiviral agents.[1][2][3][4] Its utility is defined by the two distinct reactive centers: the C4-chloro and C7-bromo positions. However, harnessing this potential requires precise control over regioselectivity.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to navigate the challenges of selectively functionalizing this scaffold. We will address common experimental failures and fundamental strategic questions in a direct Q&A format.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each entry details the problem, explores the underlying chemical principles causing the issue, and provides a validated protocol for resolution.

Problem: Poor Regioselectivity in Suzuki Coupling at C7

Question: "I am attempting a Suzuki-Miyaura coupling to install an aryl group at the C7 position, but I'm observing a significant amount of the C4-arylated byproduct, or a mixture of di-substituted products. How can I improve selectivity for C7?"

Analysis & Solution: This is a classic challenge of competing reactivities. The C7-Br bond, being on the more electron-rich pyrrole ring, is generally more susceptible to oxidative addition by a Pd(0) catalyst than the C4-Cl bond on the electron-deficient triazine ring.[5] However, under forcing conditions (high temperatures, highly active catalysts), the C4-Cl bond can also react. The key is to exploit the intrinsic reactivity difference with carefully controlled conditions.

Causality:

  • Catalyst Activity: Highly active catalyst systems, especially those employing electron-rich, bulky phosphine ligands, can lower the activation energy for C-Cl bond insertion, leading to a loss of selectivity.

  • Temperature: Elevated temperatures (>100-110 °C) can provide sufficient energy to overcome the higher activation barrier of C4-Cl bond cleavage.[6]

  • Base: The choice and concentration of the base can influence catalyst activity and stability, indirectly affecting selectivity.

Recommended Protocol for Selective C7-Arylation (Suzuki-Miyaura):

  • Reagent Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv).[6]

  • Catalyst Addition: Add the palladium catalyst. For high C7-selectivity, start with a less reactive catalyst system. A good starting point is Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.

  • Reaction: Heat the mixture to a moderate temperature, starting at 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you can incrementally increase the temperature, but avoid exceeding 100 °C if possible to maintain selectivity.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Problem: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at C4

Question: "I'm trying to displace the C4-chloro group with an amine/alkoxide nucleophile, but the reaction is either incomplete or fails entirely, with only starting material recovered."

Analysis & Solution: The C4-chloro position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the triazine ring.[7][8] However, the reaction's success is highly dependent on the nucleophilicity of the incoming group and the reaction conditions.

Causality:

  • Nucleophile Strength: Weak nucleophiles (e.g., water, neutral anilines without activation) may not be potent enough to attack the C4 position effectively.

  • Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Leaving Group: While chlorine is a competent leaving group, fluorine is often better in SNAr because the first, rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative atom.[8] With chlorine, sufficient activation is critical.

Recommended Protocol for C4-Substitution (SNAr):

  • Reagent Setup: Dissolve 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv) in a polar aprotic solvent like DMF, DMSO, or NMP.

  • Nucleophile Addition:

    • For Amines: Add the desired amine (1.5-2.0 equiv) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv). For less reactive amines, pre-forming the anion with a strong base like NaH may be necessary.

    • For Alcohols/Thiols: Add the alcohol or thiol (1.5 equiv) followed by a strong base like NaH (1.5 equiv) portion-wise at 0 °C to form the corresponding alkoxide/thiolate in situ.

  • Reaction: Heat the reaction mixture. Temperatures between 80 °C and 150 °C are common for these transformations. The reaction must be carried out under an inert atmosphere to prevent degradation, especially when using strong bases.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NH₄Cl (especially if NaH was used). Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers, dry, and concentrate. Purify by chromatography.

Problem: Failure of Sonogashira Coupling at C7

Question: "My Sonogashira reaction at the C7-bromo position is not working. I'm seeing starting material, de-brominated byproduct, and/or alkyne homocoupling (Glaser coupling)."

Analysis & Solution: The Sonogashira coupling is a powerful tool for forming C-C bonds but is notoriously sensitive to reaction conditions.[9][10] The primary culprits for failure are often related to catalyst deactivation or improper reaction setup.

Causality:

  • Oxygen Sensitivity: The Pd(0) active catalyst and the copper(I) co-catalyst are sensitive to oxidation. Ingress of air can deactivate the catalyst system and promote the undesirable Glaser homocoupling of the terminal alkyne.[11]

  • Base: The amine base (e.g., Et₃N, DIPEA) is critical. It acts as a solvent, deprotonates the alkyne, and scavenges the HBr formed during the reaction.[12] An insufficient amount or an inappropriate choice can stall the reaction.

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the classic method relies on a Cu(I) source (typically CuI) to form the copper acetylide, which then undergoes transmetalation with the palladium complex.[13] Impure or omitted CuI is a common failure point.

Recommended Protocol for C7-Alkynylation (Sonogashira):

  • Rigorous Degassing: It is imperative to ensure anaerobic conditions. Add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%) to a Schlenk flask. Seal the flask and cycle between vacuum and argon backfill at least three times.

  • Solvent and Reagents: Add degassed anhydrous solvent (THF or DMF is common) and degassed triethylamine (at least 2.0 equiv).[12]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.

  • Monitoring: Monitor by TLC, looking for the consumption of the starting material.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more strategic questions about functionalizing the 7-Bromo-4-chloropyrrolo[2,1-f]triazine core.

Q1: What are the fundamental differences in reactivity between the C4 and C7 positions?

The regioselectivity is governed by the distinct electronic nature of the two heterocyclic rings.

  • C4-Position (Triazine Ring): The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic pull makes the C4 carbon highly electrophilic and activates the attached chlorine atom for Nucleophilic Aromatic Substitution (SNAr) . The reaction proceeds via a negatively charged Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing ring system.[8][14]

  • C7-Position (Pyrrole Ring): The pyrrole ring is an electron-rich aromatic system. The C7-Br bond is therefore more susceptible to oxidative addition by a low-valent transition metal, typically Pd(0). This is the key initial step in most cross-coupling reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[1][5]

This electronic dichotomy is the cornerstone of achieving regioselectivity. SNAr reactions will preferentially occur at C4, while palladium-catalyzed cross-couplings will favor C7.

Q2: How do I choose the right palladium catalyst and ligand for a specific cross-coupling reaction at C7?

The choice of catalyst and ligand is critical for reaction efficiency and yield. While there is no universal answer, the following guidelines are a strong starting point.

Reaction Type Recommended Catalyst/Ligand System Rationale & Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄, or Pd(OAc)₂ / SPhosPd(PPh₃)₄ is a reliable, general-purpose catalyst for aryl bromides.[15] For more challenging couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote faster oxidative addition and reductive elimination, often allowing for lower reaction temperatures.[16]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIThis is the classic, most reliable combination. The phosphine ligands stabilize the Pd(0) species, and CuI is the co-catalyst.[9][12] Copper-free conditions often require specialized ligands and are more substrate-dependent.
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos or RuPhosThe choice of ligand is crucial and depends on the amine. Xantphos is a good general ligand with a wide bite angle, suitable for many primary and secondary amines. For hindered amines or challenging substrates, more advanced ligands like RuPhos or other biarylphosphines are often necessary.[17][18]

Q3: Can I perform sequential functionalization at both C4 and C7? What is the best order?

Yes, sequential functionalization is a primary advantage of this scaffold. The optimal order is to functionalize the C7 position first via palladium cross-coupling, followed by SNAr at the C4 position.

Rationale: The conditions for SNAr (strong nucleophiles, high temperatures, polar aprotic solvents) can often be harsh. Many of the palladium catalysts and ligands used for C7 functionalization may not be stable under these conditions. Furthermore, the functional group installed at C7 could potentially interfere with or be degraded by the SNAr step.

By performing the more robust palladium-catalyzed reaction first, you create a stable intermediate. This intermediate can then be subjected to the SNAr conditions to modify the C4 position, leading to a more convergent and higher-yielding overall synthesis.[19]

Visualizations
Decision Workflow for Regioselective Functionalization

G start Start: 7-Bromo-4-chloro pyrrolo[2,1-f]triazine q1 Which position to functionalize? start->q1 c4 C4 Position q1->c4 C4-Cl c7 C7 Position q1->c7 C7-Br snar Use Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides) c4->snar pd_coupling Use Palladium-Catalyzed Cross-Coupling c7->pd_coupling end_c4 Product: C4-Functionalized snar->end_c4 q2 Which C-C or C-N bond? pd_coupling->q2 suzuki Suzuki Coupling (Aryl Boronic Acids) q2->suzuki C-C (Aryl) sonogashira Sonogashira Coupling (Terminal Alkynes) q2->sonogashira C-C (Alkyne) buchwald Buchwald-Hartwig (Amines) q2->buchwald C-N end_c7 Product: C7-Functionalized suzuki->end_c7 sonogashira->end_c7 buchwald->end_c7

Caption: Decision tree for selecting the appropriate reaction pathway.

Competing Reaction Pathways

G cluster_c4 C4-Cl Reactivity (Electron Deficient) cluster_c7 C7-Br Reactivity (Electron Rich) a Nucleophile (e.g., R-NH₂) b SNAr Pathway a->b High Temp, Polar Solvent c C4-Substituted Product b->c d Pd(0) Catalyst + Coupling Partner e Cross-Coupling Pathway (e.g., Suzuki) d->e Mild Temp, Base f C7-Substituted Product e->f start 7-Bromo-4-chloro -pyrrolo[2,1-f]triazine start->b start->e

Caption: Orthogonal reactivity of the C4 and C7 positions.

References
  • Kaur, J., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][7][8]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity.
  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
  • Wikipedia. Sonogashira coupling.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Kryshchyshyn, A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules.
  • Dolezal, P., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Pyrrolo[2,1‐f][1][7][8]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling.
  • Request PDF. Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines.
  • ResearchGate. (2025). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines.
  • ResearchGate. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.
  • Anan, D., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube.
  • Gorgani, M., et al. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules.
  • ChemistryViews. (2023). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines.
  • Organic Chemistry Frontiers. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly.
  • PubMed. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][7][8]triazine derivatives as novel hedgehog signaling pathway inhibitors.
  • PubMed. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][7][8]triazines.
  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • PubMed. (2018). Exploration of novel pyrrolo[2,1-f][1][7][8]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2.
  • Molnar, A., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials.
  • PubMed. (2021). Synthetic strategies for pyrrolo[2,1-f][1][7][8]triazine: the parent moiety of antiviral drug remdesivir.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.

Sources

Troubleshooting low yields in the synthesis of 4-substituted pyrrolo[2,1-f]triazines

Technical Support Center: Synthesis of 4-Substituted Pyrrolo[2,1-f][1][2][3]triazines

Welcome to the technical support center for the synthesis of 4-substituted pyrrolo[2,1-f][1][2][3]triazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrrolo[2,1-f][1][2][3]triazines are a class of compounds with significant therapeutic potential, known for their roles as kinase inhibitors and antiviral agents.[4][5] However, their synthesis can present challenges, leading to lower-than-expected yields.

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of these molecules. It is presented in a question-and-answer format to directly address specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My overall yield for the synthesis of a 4-substituted pyrrolo[2,1-f][1][2][3]triazine is consistently low. What are the most common culprits?

Low yields in multi-step organic syntheses, particularly in the realm of heterocyclic chemistry, can be attributed to a variety of factors.[1][6] For the synthesis of 4-substituted pyrrolo[2,1-f][1][2][3]triazines, which often proceeds through a pyrrole derivative, the key steps to scrutinize are the initial pyrrole synthesis (if applicable), the subsequent N-amination, and the final cyclization to form the triazine ring.

Troubleshooting Workflow for Low Yields:

Low_Yield_TroubleshootingstartLow Yield Observedreagent_purityAssess Reagent & Starting Material Puritystart->reagent_purityreaction_conditionsEvaluate Reaction Conditions (Temp, Time, Conc.)reagent_purity->reaction_conditionsPurepurify_reagentsPurify Reagents / Use High-Purity Solventsreagent_purity->purify_reagentsImpureworkup_purificationReview Workup & Purification Protocolreaction_conditions->workup_purificationOptimaloptimize_conditionsSystematically Optimize Reaction Parametersreaction_conditions->optimize_conditionsSuboptimalside_reactionsInvestigate Potential Side Reactionsworkup_purification->side_reactionsEfficientmodify_workupModify Extraction / Chromatography Conditionsworkup_purification->modify_workupLosses Detectedcharacterize_byproductsIsolate & Characterize Byproducts (LC-MS, NMR)side_reactions->characterize_byproductsSuspectedendImproved Yieldpurify_reagents->endoptimize_conditions->endmodify_workup->endcharacterize_byproducts->optimize_conditions

Caption: A systematic workflow for troubleshooting low yields.

Key Areas to Investigate:

  • Purity of Starting Materials and Reagents: Impurities in your initial pyrrole, aminating agent, or cyclization precursor can lead to a cascade of unwanted side reactions.[1]

  • Reaction Conditions: Heterocyclic syntheses are often sensitive to temperature, reaction time, and reactant concentrations.[1]

  • Atmospheric Control: Many intermediates, especially organometallic reagents or activated species, can be sensitive to moisture and oxygen.[1]

  • Workup and Purification: The desired product may be susceptible to degradation during extraction or chromatography.[6]

FAQ 2: I'm having trouble with the N-amination of my pyrrole precursor. What could be going wrong?

The N-amination of a pyrrole derivative is a critical step in many synthetic routes to pyrrolo[2,1-f][1][2][3]triazines.[4] Common aminating agents include chloramine (NH₂Cl), O-(diphenylphosphinyl)hydroxylamine, and O-(mesitylenesulfonyl)hydroxylamine.[4]

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
No or low conversion to the N-aminated pyrrole Inactive aminating reagent.Prepare a fresh solution of the aminating reagent, especially for notoriously unstable ones like chloramine. The quality of hydroxylamine-derived reagents is also crucial.[7]
Steric hindrance around the pyrrole nitrogen.Consider using a less bulky aminating reagent or increasing the reaction temperature and time.
Incorrect base or stoichiometry.Ensure the base used is strong enough to deprotonate the pyrrole and is used in the correct stoichiometric amount.
Formation of multiple products Competing C-amination or ring-opening.Optimize the reaction temperature; lower temperatures often favor N-amination. The choice of solvent can also influence selectivity.
Instability of the N-aminated product.The N-aminated pyrrole can be unstable. It is often best to use it in the subsequent cyclization step immediately after its formation and workup.

Experimental Protocol: General Procedure for N-amination of a Pyrrole Derivative

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted pyrrole (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to the appropriate temperature (often 0 °C or -78 °C) and add a strong base (e.g., NaH, n-BuLi) dropwise. Stir for 30-60 minutes.

  • Amination: Slowly add a solution of the aminating reagent (1.1-1.5 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to proceed at the optimized temperature, monitoring its progress by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product should be used promptly in the next step.

FAQ 3: The final cyclization step to form the pyrrolo[2,1-f][1][2][3]triazine ring is inefficient. How can I optimize this?

The cyclization of an N-aminated pyrrole derivative with a one-carbon source (e.g., formamidine acetate, orthoformates) is the final key step to construct the triazine ring.[4] The efficiency of this step is often dependent on several factors.

Key Optimization Parameters:

  • Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier.[8] However, excessively high temperatures can lead to decomposition. A systematic study of the reaction temperature is recommended.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. High-boiling point aprotic polar solvents like DMF, DMSO, or xylenes are often employed.[8]

  • Catalyst: Some cyclization reactions are acid or base-catalyzed. The choice and concentration of the catalyst can be critical.

  • Water Removal: In condensation reactions, the removal of water can drive the equilibrium towards the product. The use of a Dean-Stark apparatus or molecular sieves can be beneficial.

Troubleshooting Cyclization Issues:

Cyclization_TroubleshootingstartLow Cyclization YieldtempIs the reaction temperature optimal?start->tempsolventIs the solvent appropriate?temp->solventYesoptimize_tempScreen a range of temperaturestemp->optimize_tempNocatalystIs a catalyst required/optimal?solvent->catalystYeschange_solventTest alternative high-boiling solventssolvent->change_solventNowaterIs water removal necessary?catalyst->waterYesscreen_catalystsScreen acid/base catalystscatalyst->screen_catalystsNoremove_waterUse Dean-Stark or molecular sieveswater->remove_waterYesendImproved Cyclizationwater->endNooptimize_temp->endchange_solvent->endscreen_catalysts->endremove_water->end

Caption: A decision tree for optimizing the cyclization step.

FAQ 4: I am observing significant byproduct formation. What are the likely side reactions?

Byproduct formation is a common cause of low yields. In the synthesis of 4-substituted pyrrolo[2,1-f][1][2][3]triazines, several side reactions can occur depending on the synthetic route.

Potential Side Reactions:

  • Polymerization of Pyrrole: Pyrrole and its derivatives can be susceptible to polymerization under acidic conditions or in the presence of oxidizing agents.[9]

  • Self-condensation of Intermediates: Aldehyde or ketone functionalities on the pyrrole precursor can undergo self-condensation (aldol-type reactions).

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the formation of an N-imine, without proceeding to the final cyclized product.[8]

  • Rearrangement Products: In some cases, rearrangement of intermediates can lead to isomeric products. For instance, in syntheses involving pyrrolooxadiazines, rearrangement can be a desired or undesired pathway depending on the conditions.[8]

Strategies to Minimize Side Reactions:

  • Control of Reaction Conditions: Careful control of temperature, reactant addition rates, and stoichiometry can minimize side reactions.

  • Use of Protecting Groups: If your pyrrole precursor contains reactive functional groups, consider using protecting groups that can be removed after the core scaffold is synthesized.

  • Purification of Intermediates: Purifying key intermediates, such as the N-aminated pyrrole, can remove impurities that may catalyze side reactions in the subsequent step.

FAQ 5: My final product is difficult to purify. What are some effective purification strategies?

The purification of N-heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.[2]

Purification Tips:

Challenge Suggested Approach
Product streaking on silica gel column Add a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) to the eluent to suppress the interaction of the basic nitrogen atoms with the acidic silica gel.
Poor separation from starting materials or byproducts Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).
Product is a polar, water-soluble solid Recrystallization from a suitable solvent system can be a highly effective purification method for crystalline products.
Formation of inseparable isomers If regioisomers are formed, careful optimization of the reaction conditions to favor the formation of the desired isomer is the best approach. If separation is unavoidable, preparative HPLC may be necessary.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
  • Kaur, R., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1566-1583. [Link]
  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]
  • Štefane, B., & Požgan, F. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(25), 21950–21964. [Link]
  • Kim, J. H., Lee, Y. R., & Kim, J. N. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168–176. [Link]
  • Reddit. (2025). Need Help in Pyrrole synthesis. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1245, 131065. [Link]
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
  • Royal Society of Chemistry. (2022). Recent advances of aminoazanium salts as amination reagents in organic synthesis. [Link]

Technical Support Center: Palladium Catalyst Removal from 7-Bromo-4-chloropyrrolo[2,1-f]triazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing palladium catalysts from reaction mixtures involving 7-Bromo-4-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the purity and integrity of your synthesized compounds.

Introduction: The Challenge of Palladium Removal in Heterocyclic Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the removal of residual palladium from the final product is a significant challenge, particularly in the synthesis of complex heterocyclic molecules like 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Residual palladium is highly regulated by bodies like the FDA and EMA due to its potential toxicity.[1] Furthermore, it can interfere with downstream reactions, compromise the biological activity of the target molecule, and lead to unreliable experimental results.[1][2] The pyrrolotriazine core, with its multiple nitrogen atoms, can chelate with palladium, making its removal particularly difficult.

This guide provides a structured approach to selecting and optimizing palladium removal strategies, ensuring your final compound meets the stringent purity requirements for pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 7-Bromo-4-chloropyrrolo[2,1-f]triazine reaction?

A1: The primary challenge stems from the Lewis basic nitrogen atoms within the pyrrolo[2,1-f]triazine ring system. These nitrogens can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are difficult to remove through simple filtration or extraction.[3]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have set a permitted daily exposure (PDE) for palladium at 100 µ g/day for oral administration.[3][4] For a drug with a daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[3][4]

Q3: What are the most common methods for palladium removal?

A3: The most prevalent methods include:

  • Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers that have a high affinity for palladium.[5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium metal.[5]

  • Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal.[3]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[5]

  • Chromatography: Utilizing techniques like column chromatography to separate the product from the catalyst.[5][6]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymers, that are functionalized with groups having a high affinity for palladium, such as thiols, thioureas, or triaminetetraacetate.[1][3][7] These scavengers are stirred with the reaction mixture, where they selectively bind to the palladium. The scavenger-palladium complex is then easily removed by filtration.[1]

Troubleshooting Guides

This section addresses common issues encountered during palladium removal from 7-Bromo-4-chloropyrrolo[2,1-f]triazine reaction mixtures and provides actionable solutions.

Issue 1: High Levels of Residual Palladium After Filtration
  • Symptom: Black particles are visible in the product, or ICP-MS analysis shows high palladium content even after filtering through standard filter paper.

  • Causality: Standard filter paper may not be sufficient to capture fine palladium particles or colloidal palladium. Soluble palladium species will also pass through.

  • Solutions:

    • Optimize Celite® Filtration: Use a pad of Celite® (1-2 cm thick) over your filter paper. Pre-wetting the Celite® with the reaction solvent can improve its efficacy.[6][8] Dilute the reaction mixture with a suitable solvent before filtration to reduce viscosity.[6]

    • Use a Finer Filter: Switch to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE).[8]

    • Address Soluble Palladium: If the palladium is in a soluble form, filtration alone will be ineffective. In this case, you must switch to a method like scavenging or chromatography.[8]

Issue 2: Inefficient Palladium Removal with Scavengers
  • Symptom: Residual palladium levels remain high after treatment with a scavenger.

  • Causality: The scavenger's effectiveness is highly dependent on the palladium's oxidation state (Pd(0) vs. Pd(II)), the solvent system, and the specific scavenger used.[1] Strong coordination of the pyrrolotriazine nitrogen to palladium can also hinder scavenger binding.[3]

  • Solutions:

    • Scavenger Screening: The choice of scavenger is critical. A screening of different types of scavengers is highly recommended to find the most effective one for your specific system. Thiol-based scavengers are generally effective for a broad range of palladium species.[1][9]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-10 equivalents relative to palladium), reaction time (2 to 24 hours), and temperature.[1]

    • Solvent Effects: The solvent can influence the binding affinity. Consider changing the solvent to disrupt the palladium-product complex before adding the scavenger.[9]

Issue 3: Product Loss During Purification
  • Symptom: Low yield of 7-Bromo-4-chloropyrrolo[2,1-f]triazine after treatment with activated carbon or scavengers.

  • Causality: Adsorbents like activated carbon can be non-selective and adsorb the desired product along with the palladium.[5][10]

  • Solutions:

    • Minimize Adsorbent: Use the minimum effective amount of activated carbon (typically 5-10 wt% of the crude product) or scavenger.[1]

    • Thorough Washing: After filtration, wash the adsorbent cake thoroughly with the reaction solvent to recover as much of the product as possible.[1]

    • Alternative Methods: If product loss remains high, consider switching to a more selective method like crystallization or chromatography.[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for common palladium removal techniques.

Protocol 1: Filtration through a Celite® Pad

This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[6]

  • Preparation: In a Büchner funnel, place a piece of filter paper and add a 1-2 cm thick layer of Celite®. Gently press down to create a compact pad.

  • Pre-wetting: Pour a small amount of the reaction solvent over the Celite® pad to wet it completely.

  • Dilution: Dilute the reaction mixture with an appropriate solvent to reduce its viscosity.

  • Filtration: Gently pour the diluted reaction mixture onto the Celite® pad.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Activated Carbon Treatment

Activated carbon is a cost-effective method for removing dissolved palladium, but it may lead to product loss.[5]

  • Addition: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of the crude product).[1]

  • Stirring: Stir the suspension at room temperature for 2-12 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Safety Note: Activated carbon containing residual palladium and solvents can be pyrophoric. Handle with care.[1]

  • Washing and Concentration: Wash the Celite®/carbon pad with fresh solvent and concentrate the combined filtrates.

Protocol 3: Palladium Scavenging with Thiol-Based Silica

Thiol-based silica scavengers are highly effective for a wide range of palladium species.[1]

  • Scavenger Addition: After the reaction is complete, add the thiol-based silica scavenger to the reaction mixture. The amount should be optimized (typically 3-10 equivalents relative to palladium).[1]

  • Stirring: Stir the mixture at room temperature or with gentle heating for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.[1]

  • Concentration: Concentrate the filtrate to obtain your product with reduced palladium content.[1]

Data Presentation: Scavenger Selection Guide

The choice of scavenger is crucial for efficient palladium removal. The following table provides a general guide for selecting a scavenger based on the palladium species.

Palladium SpeciesRecommended Scavenger TypeExamples
Pd(II)Thiol-based, Thiourea-basedSiliaMetS® Thiol, SiliaMetS® Thiourea
Pd(0)Thiourea-basedSiliaMetS® Thiourea
General PurposeThiol-based, Thiourea-basedSiliaMetS® Thiol, SiliaMetS® Thiourea

This table is a general guide. Experimental screening is always recommended for optimal results.

Visualization: Palladium Removal Workflow

The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow Start Reaction Mixture (Containing 7-Bromo-4-chloropyrrolo[2,1-f]triazine and Palladium Catalyst) Is_Heterogeneous Is the catalyst heterogeneous? Start->Is_Heterogeneous Filtration Filtration through Celite® Is_Heterogeneous->Filtration Yes Scavenging Palladium Scavenging (e.g., Thiol-based silica) Is_Heterogeneous->Scavenging No Analyze_Pd_1 Analyze Residual Pd (e.g., ICP-MS) Filtration->Analyze_Pd_1 Analyze_Pd_1->Scavenging High Pd Purified_Product Purified Product Analyze_Pd_1->Purified_Product Low Pd Analyze_Pd_2 Analyze Residual Pd (e.g., ICP-MS) Scavenging->Analyze_Pd_2 Analyze_Pd_2->Purified_Product Low Pd Chromatography Column Chromatography Analyze_Pd_2->Chromatography High Pd Chromatography->Purified_Product

Caption: Decision tree for selecting a palladium removal method.

Analytical Quantification of Residual Palladium

Accurate quantification of residual palladium is essential to validate the effectiveness of the chosen removal method.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for quantifying trace levels of palladium.[11][12]

  • Fluorometric Methods: Newer, rapid methods based on fluorescence are also available and can be useful for high-throughput screening of scavenging conditions.[12][13]

Conclusion

The successful removal of palladium from 7-Bromo-4-chloropyrrolo[2,1-f]triazine reaction mixtures is a critical step in ensuring the quality and safety of the final compound. A systematic approach, involving careful selection of the removal method, optimization of experimental conditions, and accurate analytical quantification, is key to achieving the desired purity. This guide provides a comprehensive framework to assist researchers in navigating the challenges of palladium removal and achieving their synthetic goals.

References

  • Technical Support Center: Palladium Catalyst Removal
  • Metal Scavengers Selection Guide - SiliCycle.
  • Palladium Detection for API Purific
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • How to Remove Palladium in three easy steps - Biotage.
  • How can i remove palladium Pd catalyst easily?
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • Technical Support Center: Removing Palladium Catalyst Residues
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchG
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem.
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF - ResearchG
  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem.
  • Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline - Benchchem.

Sources

Technical Support Center: Characterization of Unexpected Byproducts from 7-Bromo-4-chloropyrrolo[2,1-f]triazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-bromo-4-chloropyrrolo[2,1-f]triazine. This versatile heterocyclic scaffold is a key intermediate in the synthesis of kinase inhibitors and other pharmaceutically active agents.[1][2] However, its difunctional nature presents unique challenges, often leading to the formation of unexpected byproducts.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during the chemical modification of this core. We will delve into the mechanistic origins of these byproducts and provide actionable troubleshooting strategies to optimize your reactions for purity and yield.

Frequently Asked Questions (FAQs)
Section 1: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are staples for functionalizing the 7-bromo-4-chloropyrrolo[2,1-f]triazine core.[3][4] However, several competing pathways can lead to undesired products.

Question 1: I am attempting a Suzuki-Miyaura coupling at the 7-position (C-Br bond), but my main byproduct has a mass corresponding to the starting material minus bromine. What is this, and how can I prevent it?

Answer: You are observing hydrodehalogenation (specifically, protodebromination), a common side reaction in palladium-catalyzed cross-couplings where the halogen is replaced by a hydrogen atom.[5][6][7]

Mechanistic Cause: This occurs when the organopalladium intermediate (Ar-Pd(II)-X), formed after oxidative addition, is intercepted by a hydride source before it can proceed through transmetalation and reductive elimination.[7][8] Potential hydride sources include trace water, alcohols (if used as a solvent), or even the base itself under certain conditions.

Troubleshooting Strategies:

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled, anhydrous aprotic solvents like dioxane, THF, or toluene.[7]

  • Base Selection: Switch to a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to hydroxides or alkoxides, which can introduce water or act as hydride sources.[7]

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired catalytic cycle, particularly the reductive elimination step, thereby outcompeting the hydrodehalogenation pathway.[5][7][9]

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can degrade the catalyst and disrupt the cycle, leading to side reactions.[7]

Question 2: In my Suzuki reaction, besides my desired product, I'm isolating a significant amount of a dimer of my boronic acid coupling partner. What causes this homocoupling?

Answer: This byproduct arises from the homocoupling of the boronic acid or its ester derivative.

Mechanistic Cause: Homocoupling is often promoted under two conditions:

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other processes, the boronic acid can react with itself.[10]

  • Catalyst Activation Issues: Some Pd(II) precatalysts require reduction to the active Pd(0) state in situ.[11] If this reduction is inefficient or if oxygen is present, it can facilitate the oxidative homocoupling of the boronic acid.

Troubleshooting Strategies:

  • Optimize Base and Stoichiometry: The base plays a crucial role in activating the boronic acid for transmetalation.[12] Ensure the correct base (e.g., K₂CO₃, K₃PO₄) is used in the appropriate stoichiometry (typically 2-3 equivalents).

  • Use a Pd(0) Source: Consider starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass potential issues with the in situ reduction of Pd(II) salts.[9][13]

  • Control Reagent Addition: For particularly sensitive heteroaryl boronic acids, slow addition of the boronic acid via syringe pump can maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[10]

  • Temperature Control: Sometimes, higher temperatures can accelerate the desired transmetalation step more than the competing homocoupling.[10] Experiment with a temperature screen (e.g., 60-100 °C).

Question 3: I'm performing a Buchwald-Hartwig amination at the 4-position (C-Cl bond) after successfully functionalizing the 7-position. However, I'm getting a complex mixture, including what appears to be a hydroxylated byproduct. What's happening?

Answer: The chloro group at the 4-position of the pyrrolo[2,1-f]triazine core is susceptible to both palladium-catalyzed amination and direct nucleophilic aromatic substitution (SNAr). The hydroxylated byproduct is likely 7-substituted-pyrrolo[2,1-f]triazin-4-one , resulting from hydrolysis.[14][15]

Mechanistic Cause: The strong bases used in Buchwald-Hartwig amination (e.g., NaOtBu, K₃PO₄) in the presence of trace water can act as nucleophiles, displacing the chloride via an SNAr mechanism. The electron-deficient nature of the pyrrolotriazine ring facilitates this process.

Troubleshooting Strategies:

  • Strictly Anhydrous Conditions: This is paramount. Use anhydrous solvents and handle the hygroscopic base (especially NaOtBu) in a glovebox.

  • Choice of Base: While strong bases are needed, consider a base less prone to hydrolysis. Anhydrous K₃PO₄ or Cs₂CO₃ might be better alternatives to sodium tert-butoxide in some cases.

  • Lower Reaction Temperature: SNAr reactions often have a higher activation energy than the desired catalytic coupling. Running the reaction at the lowest possible temperature that still affords a reasonable rate for the C-N coupling can minimize hydrolysis.

  • Ligand and Catalyst System: Employ a highly active catalyst system, such as those based on bulky biarylphosphine ligands (e.g., XantPhos, BrettPhos), which can promote the Buchwald-Hartwig reaction at lower temperatures, often mitigating the competing SNAr hydrolysis.[16][17]

Section 2: General Troubleshooting and Byproduct Identification

Question 4: My LC-MS shows an unexpected peak with the correct mass for my product, but it has a different retention time. Could this be an isomer?

Answer: Yes, this is a distinct possibility. With a substrate like 7-bromo-4-chloropyrrolo[2,1-f]triazine, isomeric byproducts can arise from several sources:

  • Incomplete Initial Reaction: If you are performing sequential couplings, an impurity from the first step (e.g., a small amount of coupling at the 4-position instead of the 7-position) can carry through and react in the second step, leading to a regioisomeric final product.

  • Reagent-Derived Isomers: If your coupling partner (e.g., a substituted aniline or boronic acid) contains isomeric impurities, these will likely react to form isomeric products.

  • On-Column Isomerization: While less common, some compounds can isomerize under the conditions of chromatography (e.g., acidic or basic mobile phases).

Troubleshooting and Characterization Workflow:

  • Confirm Starting Material Purity: Always verify the purity and identity of your starting materials by NMR and LC-MS before beginning a reaction.

  • Isolate the Impurity: Use preparative HPLC or column chromatography to isolate the byproduct in sufficient quantity for characterization.

  • Definitive Structural Analysis: Use a combination of 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously determine the structure of the isolated byproduct.[18][19] Mass spectrometry provides the molecular formula, but only NMR can confirm the precise connectivity and regiochemistry.[18][20]

  • Synthesize the Standard: If the structure is determined to be a specific regioisomer, the most rigorous confirmation is to synthesize that isomer through an unambiguous route and confirm that its analytical data (LC retention time, NMR spectra) match the isolated byproduct.[21]

Visual Guides and Workflows
Diagram 1: Competing Pathways in Palladium Cross-Coupling

This diagram illustrates the central role of the Ar-Pd(II)-X intermediate and the potential side reactions that compete with the desired product formation.

G Start Ar-X + Pd(0)L_n OxAdd Oxidative Addition Start->OxAdd Intermediate Ar-Pd(II)(L_n)-X OxAdd->Intermediate Transmetal Transmetalation (+ R-M) Intermediate->Transmetal Desired Pathway Hydrodehalogenation Hydrodehalogenation Intermediate->Hydrodehalogenation Side Reaction (+ Hydride Source) ReductElim Reductive Elimination Transmetal->ReductElim Homocoupling Homocoupling (R-R) Transmetal->Homocoupling Side Reaction (Slow Transmetalation) Product Desired Product (Ar-R) ReductElim->Product G Start Unexpected Peak Observed in LC-MS CheckMass Determine Mass (MS) & Molecular Formula Start->CheckMass Dehalogenation Mass = SM - Halogen + H ? CheckMass->Dehalogenation Yes Hydrolysis Mass = SM - Cl + OH ? CheckMass->Hydrolysis Yes Homocoupling Mass = Dimer of Reagent? CheckMass->Homocoupling Yes Isomer Mass = Desired Product? CheckMass->Isomer Yes Other Other Mass? CheckMass->Other Yes Isolate Isolate Byproduct (Prep HPLC / Column) Dehalogenation->Isolate Hydrolysis->Isolate Homocoupling->Isolate Isomer->Isolate Other->Isolate NMR Structural Elucidation (1D/2D NMR) Isolate->NMR Confirm Confirm Structure (e.g., Synthesize Standard) NMR->Confirm

Caption: Systematic workflow for identifying reaction byproducts.

Summary Table of Common Byproducts and Solutions
Byproduct NameCommon ReactionLikely Cause(s)Key Troubleshooting Strategy
Hydrodehalogenation Product Suzuki, Buchwald-Hartwig, etc.Presence of water/hydride sources; slow catalytic turnover.Use anhydrous conditions, non-nucleophilic bases (K₃PO₄), and bulky, electron-rich ligands. [7][8]
Boronic Acid Homocoupling Product Suzuki-MiyauraSlow transmetalation; catalyst degradation (oxidation).Optimize base; use a Pd(0) precatalyst; consider slow addition of the boronic acid. [10][12]
Pyrrolotriazin-4-one Buchwald-Hartwig (at C4-Cl)SNAr with trace water/hydroxide from the base.Use strictly anhydrous conditions; consider a less hydrolytic base (Cs₂CO₃); lower reaction temperature.
Regioisomeric Product Sequential CouplingsIncomplete regioselectivity in a prior step; impure reagents.Purify intermediates rigorously; confirm starting material purity by NMR before use. [21]
References
  • Wipf, P. The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh.
  • Palladium-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Bioactive Pyrrolo[2,1-f]t[3][9][13]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
  • Cross-coupling reaction. Wikipedia. [Link]
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
  • Pharmaceutical Impurities-A Mini-Review.
  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
  • Kaur, G., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[3][9][13]riazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. [Link]
  • 2,7-Disubstituted-pyrrolo[2,1-f]t[3][9][13]riazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity.
  • Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. PubMed. [Link]
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
  • 7-bromo-4-chloropyrrolo[2,1-f]t[3][9][13]riazine. Appretech Scientific Limited. [Link]
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[3][9][13]riazines.
  • Singh, S., et al. (2021). Pyrrolo[2,1-f]t[3][9][13]riazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity. [Link]
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Recent trends in the impurity profile of pharmaceuticals.
  • IMPURITY PROFILING OF DRUGS: A REVIEW. International Journal of Novel Research and Development. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Pyrrolo[2,1‐f]t[3][9][13]riazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling.
  • Few unexpected results from a Suzuki–Miyaura reaction.
  • Thieu, T., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f]t[3][9][13]riazines. Organic Letters. [Link]
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[3][9][13]riazine of Remdesivir.
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Analysis of the N.M.R. Spectrum of pyrrole.

Sources

Technical Support Center: Scaling Up Reactions of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-4-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, process chemists, and drug development professionals who are working with this versatile heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and antiviral agents, its effective and selective functionalization is critical.[1][2] This document provides in-depth, field-proven insights into the common challenges encountered during the scale-up of reactions involving this molecule, with a focus on troubleshooting palladium-catalyzed cross-coupling reactions.

Core Principles: Understanding Reactivity

FAQ 1: I have two different halogens on my pyrrolotriazine core. Which one will react first in a standard cross-coupling reaction?

This is the most critical question for designing a selective synthesis. The reactivity of the carbon-halogen (C-X) bond in the crucial oxidative addition step of a cross-coupling cycle is primarily governed by its bond dissociation energy (BDE).[3] A weaker bond is more easily broken and thus more reactive.[3]

For 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the C-7 Bromo position is significantly more reactive than the C-4 Chloro position . This is because the C-Br bond is inherently weaker than the C-Cl bond.[3] Therefore, under standard palladium-catalyzed conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reaction will preferentially occur at the C-7 position. This intrinsic reactivity difference is the foundation for achieving high regioselectivity.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
Aryl-Cl~96Lower
Aryl-Br ~81 Higher

Table adapted from principles of bond dissociation energies.[3]

Troubleshooting Guide: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone transformation for creating C-C bonds. When scaling up, achieving high selectivity and yield is paramount.

FAQ 2: I am trying to perform a Suzuki coupling at the C-7 (Bromo) position, but I am getting low yield and a complex mixture of products. What's going wrong?

Low yield in a selective Suzuki coupling can be traced back to several factors. A systematic troubleshooting approach is the most effective way to identify and solve the issue.[4]

dot

G start Low Yield or Poor Selectivity in C-7 Suzuki Coupling reagents 1. Verify Reagent Quality - Boronic acid/ester stable? - Solvent anhydrous & degassed? - Base purity? start->reagents First Check atmosphere 2. Ensure Inert Atmosphere - Degassed properly (3x cycles)? - Maintained under Ar/N2? reagents->atmosphere reagents_sol Solution: - Use fresh, high-purity boronic acid. - Use anhydrous, degassed solvents. - Dry base if necessary. reagents->reagents_sol catalyst 3. Evaluate Catalyst System - Correct Pd source & ligand? - Optimal ligand:Pd ratio? - Appropriate base? atmosphere->catalyst atmosphere_sol Solution: - Perform robust degassing cycles. - Maintain positive inert gas pressure. atmosphere->atmosphere_sol temp 4. Check Reaction Temperature - Too high (side reactions)? - Too low (no conversion)? catalyst->temp catalyst_sol Solution: - Screen different ligands (e.g., SPhos, XPhos). - Use a modern Pd-precatalyst. - Screen bases (e.g., K3PO4, Cs2CO3). catalyst->catalyst_sol temp_sol Solution: - Lower temp to reduce side reactions. - Gradually increase temp to find optimum. temp->temp_sol

Caption: Troubleshooting workflow for C-7 Suzuki coupling.

Detailed Breakdown:

  • Reagent Integrity : Boronic acids are prone to decomposition (protodeboronation or trimerization into boroxines), especially in the presence of moisture.[4] Always use fresh or properly stored boronic acids. The quality of your base and solvent is equally critical; ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst deactivation and boronic acid homocoupling.[5]

  • Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing is a common cause of reaction failure, especially on scale-up where surface-to-volume ratios are smaller. Ensure the reaction vessel and solvents are thoroughly purged with an inert gas like argon or nitrogen.

  • Catalyst System : This is the most complex variable.

    • Ligand Choice : For heteroaromatic systems, bulky, electron-rich phosphine ligands are often required. Ligands like SPhos, XPhos, or RuPhos are excellent starting points. The choice of ligand can dramatically influence selectivity and reactivity.[6]

    • Palladium Source : Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the efficient and reliable generation of the active Pd(0) species, which can be a point of failure with older sources like Pd(OAc)₂.

    • Base Selection : The base is not just a proton scavenger; it plays a key role in the catalytic cycle. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The strength and solubility of the base can affect reaction rates and side product formation.[7]

FAQ 3: I'm observing significant debromination (replacement of Br with H) and/or homocoupling of my boronic acid. How can I prevent this?

These are common side reactions in Suzuki couplings.

  • Debromination : This occurs when the aryl-palladium intermediate undergoes proto-depalladation instead of transmetalation. This is often caused by sources of protons (e.g., water in the solvent or base) or by elevated temperatures.

    • Solution : Ensure you are using anhydrous conditions. Lowering the reaction temperature can often disfavor this pathway.

  • Homocoupling : The formation of a biaryl from two molecules of your boronic acid is typically promoted by the presence of oxygen.[4][5]

    • Solution : Rigorous degassing of the reaction mixture is the most effective preventative measure. Using a slight excess of the 7-Bromo-4-chloropyrrolo[2,1-f]triazine (e.g., 1.0 vs 1.1-1.2 equiv of boronic acid) can also help consume the boronic acid before it has a chance to homocouple.[4]

FAQ 4: Can I achieve Suzuki coupling at the C-4 (Chloro) position instead?

Yes, but it requires overcoming the natural reactivity preference. To achieve this, you must first functionalize the more reactive C-7 bromo position. After the initial reaction at C-7, the C-4 chloro position can be targeted under more forcing conditions. However, some catalyst systems have been shown to invert the conventional selectivity on certain heteroaromatic systems.[6][8]

  • Strategy : Perform the C-7 coupling first. Then, for the subsequent C-4 coupling, you will likely need a more active catalyst system (e.g., a catalyst with a highly electron-donating ligand like t-Bu₃P) and potentially higher temperatures to facilitate the more difficult oxidative addition at the C-Cl bond.[9] Be aware that higher temperatures can lead to decomposition, so careful optimization is required.

Troubleshooting Guide: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for many pharmaceutical scaffolds.

FAQ 5: My Buchwald-Hartwig amination at the C-7 position is sluggish and gives incomplete conversion, even after extended reaction times. What should I try?

Incomplete conversion is a frequent challenge during scale-up. The cause often lies within the catalyst system or reaction conditions.

dot

G start Sluggish C-7 Amination base Is the base strong enough and soluble? start->base ligand Is the ligand appropriate for the amine? base->ligand base_sol Switch to a stronger, more soluble base like LHMDS or NaOtBu. base->base_sol inhibition Is product or substrate inhibition occurring? ligand->inhibition ligand_sol Try a different ligand. (e.g., Xantphos for primary amines, Josiphos-type for secondary amines). ligand->ligand_sol inhibition_sol Increase solvent volume to reduce concentration. Consider slow addition of substrate. inhibition->inhibition_sol

Caption: Decision tree for troubleshooting slow amination.

  • Base Selection : This is often the primary culprit. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are required. While carbonate bases can work, stronger bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently more effective.[10] The solubility of the base in the reaction solvent is also crucial for its effectiveness.

  • Ligand Choice : The optimal ligand can depend on the nature of the amine (primary, secondary, aniline, etc.). A screening of ligands is highly recommended. For many applications, bi-dentate ligands like Xantphos or Josiphos-type ligands provide stable and active catalysts.[4]

  • Substrate/Product Inhibition : Heterocyclic molecules, like your pyrrolotriazine substrate and product, can act as ligands for the palladium center, leading to catalyst inhibition.[11] If you suspect this is happening (e.g., the reaction starts well but then stalls), try running the reaction at a lower concentration (higher solvent volume).

FAQ 6: I'm getting a significant amount of hydrodehalogenation (replacement of Br with H). How can I stop this?

Hydrodehalogenation is a common side reaction in aminations, particularly with electron-rich heteroaromatics. It often arises from a β-hydride elimination pathway if the amine coupling partner has an α-proton.

  • Solution 1: Change the Base : Switching to a weaker base like K₂CO₃ or Cs₂CO₃ can sometimes suppress this side reaction, but it may also slow down the desired amination.

  • Solution 2: Change the Ligand : Certain ligands are more prone to promoting hydrodehalogenation. Screening different phosphine ligands is a viable strategy.

  • Solution 3: Lower Temperature : As with debromination in Suzuki couplings, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.

General Scale-Up and Safety

FAQ 7: Are there specific safety hazards I should be aware of when scaling up these cross-coupling reactions?

Yes. Palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig, can be significantly exothermic.[12][13] A reaction that is easily controlled in a 100 mL flask can generate heat much faster than it can be dissipated in a 20 L reactor, potentially leading to a dangerous thermal runaway.

  • Recommendation : Before any significant scale-up (e.g., >1 L), a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) should be performed. This will determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[12] This data is essential for designing an appropriate cooling strategy and ensuring the process is safe.

  • Dosing Control : On a large scale, it is often safer to control the reaction rate by slowly adding one of the reagents (e.g., the boronic acid solution or the base) to the reaction mixture, allowing the cooling system to manage the heat output.

FAQ 8: After my reaction, I'm struggling to remove the residual palladium from my product. What are the best practices for this?

Removing palladium to meet regulatory requirements (<10 ppm for active pharmaceutical ingredients) is a critical step. Heterocyclic products can chelate palladium, making its removal challenging.[11]

  • Workup Procedures : Acidic or basic washes can sometimes help remove palladium salts.

  • Scavengers : If simple washes are insufficient, using a scavenger is the most effective method. Thiol-functionalized silica gels or resins are highly effective at binding and removing residual palladium. Other specialized scavengers are also commercially available.[14]

  • Crystallization : A final crystallization of the product is often a very effective purification step that can significantly reduce the levels of palladium and other impurities.

Analytical and Purification Protocols

FAQ 9: What is a good starting point for an HPLC method to monitor my reaction?

A reverse-phase HPLC method is typically suitable for monitoring the consumption of the starting material and the formation of the product.

ParameterRecommended ConditionNotes
Column C18, 2.7 µm or sub-2 µm, ~2.1 x 50-100 mmA modern core-shell or superficially porous particle column provides excellent resolution and speed.[15][16]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAThe acidic modifier ensures good peak shape for nitrogen-containing heterocycles.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid/TFAAcetonitrile is generally preferred for its lower viscosity and UV cutoff.
Gradient Start with a high % of A (e.g., 95%) and ramp to a high % of B (e.g., 95%) over 5-10 minutes.A generic screening gradient will help resolve starting materials, intermediates, and products.
Detection UV (e.g., 254 nm and 280 nm) and/or Mass Spec (MS)Diode Array Detection (DAD) is useful to check for peak purity. MS detection provides definitive mass identification.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce pressure.
This table provides general guidance. Method development and optimization will be required for specific applications.[17][18]

Appendix: Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C-7

This protocol is a starting point and must be optimized for each specific substrate.[7]

  • Vessel Preparation : To a flame-dried, multi-neck reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.5 equiv.).

  • Inerting : Seal the vessel and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure all oxygen is removed.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via cannula or syringe. The typical concentration is 0.1-0.2 M with respect to the starting material.

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at C-7

This protocol is a starting point and must be optimized for each specific amine.[4]

  • Vessel and Reagent Preparation : In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv., 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried reaction vessel.

  • Reagent Addition : Add the 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula or syringe.

  • Reaction : Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by HPLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification : Purify the crude product by column chromatography or crystallization.

References

Sources

Preventing homocoupling in Suzuki reactions with 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki cross-coupling reactions involving the versatile but sometimes challenging substrate, 7-Bromo-4-chloropyrrolo[2,1-f]triazine. This fused heterocycle is a key structural motif in various kinase inhibitors and antiviral agents, making its efficient functionalization crucial for drug discovery and development.[1][2] One of the most common hurdles encountered during the Suzuki coupling of this substrate is the formation of homocoupled byproducts, which can significantly reduce the yield of the desired product and complicate purification.[3]

This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions to minimize homocoupling and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with 7-Bromo-4-chloropyrrolo[2,1-f]triazine?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[3] This is particularly problematic because it consumes the valuable boronic acid, lowers the yield of the desired cross-coupled product, and introduces an impurity that can be difficult to separate due to its structural similarity to the target molecule.[3] With a substrate like 7-Bromo-4-chloropyrrolo[2,1-f]triazine, selective coupling at the C7-Br bond is desired, but conditions that favor homocoupling can lead to a complex mixture of products.

Q2: What are the primary drivers of boronic acid homocoupling?

A2: The two main factors that promote boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[3][4][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst. This is especially prevalent at the beginning of the reaction.[3][5][6]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to troubleshooting and minimizing homocoupling in your Suzuki reactions with 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Issue: Significant formation of boronic acid homocoupling byproduct is observed.

Below is a decision-making workflow to address this common issue.

G start High Homocoupling Observed deoxygenation Step 1: Rigorous Deoxygenation start->deoxygenation Initiate Troubleshooting catalyst Step 2: Catalyst & Ligand Selection deoxygenation->catalyst If homocoupling persists base Step 3: Base Optimization catalyst->base If homocoupling persists conditions Step 4: Reaction Condition Tuning base->conditions If homocoupling persists success Homocoupling Minimized conditions->success Successful Optimization

Caption: Troubleshooting workflow for minimizing homocoupling.

Step 1: Rigorous Deoxygenation

The presence of dissolved oxygen is a primary contributor to homocoupling.[7][8] Therefore, ensuring a strictly inert atmosphere is the first and most critical step.

Q3: What are the most effective methods for removing dissolved oxygen?

A3: Two highly effective methods for deoxygenating your reaction mixture are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can effectively displace dissolved oxygen. For maximum efficiency, use a subsurface sparge, where the gas is introduced below the surface of the liquid.[3][5]

  • Freeze-Pump-Thaw Cycles: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a very effective method for removing dissolved gases.[8]

Experimental Protocol: Nitrogen Subsurface Sparging [5]

  • Assemble your reaction flask containing the solvent and a magnetic stir bar.

  • Insert a long needle or a glass pipette connected to a nitrogen line, ensuring the tip is below the solvent surface.

  • Provide a separate vent needle to allow for the escape of displaced gases.

  • Bubble nitrogen through the solvent with gentle stirring for at least 15-20 minutes.

  • After degassing, maintain a positive pressure of nitrogen throughout the reaction setup.

Step 2: Catalyst and Ligand Selection

The choice of the palladium source and the ligand significantly influences the extent of homocoupling.[7]

Q4: Which type of palladium catalyst is preferred to minimize homocoupling?

A4: Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[7][9] This is because Pd(0) catalysts can directly enter the catalytic cycle without needing an initial reduction step, which is where homocoupling can occur.[6] Palladium precatalysts, like the Buchwald G3 and G4 precatalysts, are also excellent choices as they are designed to generate the active Pd(0) species cleanly and efficiently.[4][6]

Q5: How does the choice of ligand impact homocoupling?

A5: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10] To minimize homocoupling:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.[6][9] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[10][11]

  • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are typically more electron-rich and bulky than phosphine ligands, which can help stabilize the active Pd(0) catalyst and prevent side reactions.[11]

Table 1: Recommended Catalyst and Ligand Combinations for 7-Bromo-4-chloropyrrolo[2,1-f]triazine

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Buchwald Precatalysts (G3, G4)Minimizes Pd(II)-mediated homocoupling by providing a direct source of Pd(0).[4][6][7]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote the desired cross-coupling and suppress homocoupling.[6][9]
Step 3: Base Optimization

The choice of base is critical as it activates the boronic acid for transmetalation.[12][13] However, an inappropriate base can exacerbate side reactions.

Q6: Which bases are recommended for the Suzuki coupling of 7-Bromo-4-chloropyrrolo[2,1-f]triazine?

A6: For heteroaromatic halides, stronger, non-nucleophilic bases are often required. The choice of base is substrate-dependent and may require screening.[8]

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): These are often effective for challenging couplings, including those involving heteroaryl chlorides.[8][14]

  • Potassium Fluoride (KF): Can be a good option if your substrate is sensitive to stronger bases.[15]

Important Consideration: The solubility of the base is a key factor. Using a finely powdered base or a solvent system that partially dissolves the base can be beneficial.[8]

Step 4: Reaction Condition Tuning

Fine-tuning the reaction parameters can further suppress homocoupling.

Q7: How do reaction temperature and concentration affect homocoupling?

A7:

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, including homocoupling and protodeboronation.[9][16] It is advisable to optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation. For 7-Bromo-4-chloropyrrolo[2,1-f]triazine, a temperature range of 80-110 °C is a good starting point.[9]

  • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cross-coupling over the competing homocoupling pathway. However, this is highly system-dependent and may require empirical optimization.

Other Common Side Reactions and Solutions

Q8: Besides homocoupling, what other side reactions should I be aware of?

A8: Two other common side reactions are protodeboronation and dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.[16] This is particularly an issue with heteroaryl boronic acids and at elevated temperatures in the presence of water.[4][16]

    • Solution: Use anhydrous solvents and consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[9] A "slow-release" strategy using organotrifluoroborates can also be effective.[16][17]

  • Dehalogenation: This involves the replacement of the bromine or chlorine atom on the pyrrolotriazine core with a hydrogen atom.[8]

    • Solution: This can be promoted by certain bases and impurities. Ensure the use of high-purity reagents and solvents. Screening different bases may also help reduce this side reaction.[8]

Generalized Experimental Protocol

This is a starting point and should be optimized for your specific boronic acid coupling partner.

Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv.)

  • Arylboronic acid or ester (1.1 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if applicable)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the boronic acid, the base, and the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[14]

  • Solvent Addition: Add the degassed solvent and water (if applicable) via syringe.[14]

  • Further Degassing: Bubble the inert gas through the reaction mixture for an additional 15-20 minutes.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[8]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[8]

G cluster_suzuki Suzuki Catalytic Cycle cluster_homo Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂) PdII->Transmetal PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product PdII_cat Pd(II) Homo_Transmetal 2 x R-B(OH)₂ PdII_cat->Homo_Transmetal PdII_R2 R-Pd(II)-R Homo_Transmetal->PdII_R2 Homo_RedElim Reductive Elimination PdII_R2->Homo_RedElim Homo_Product R-R Homo_RedElim->Homo_Product Pd0_from_homo Pd(0) Homo_RedElim->Pd0_from_homo

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

  • Benchchem. How to avoid homocoupling in Suzuki reactions with palladium catalysts.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Benchchem. Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
  • Wikipedia. Protodeboronation.
  • Benchchem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • Reddit. How to approach choosing reaction conditions for Suzuki?.
  • Benchchem. Technical Support Center: Suzuki Coupling Reactions.
  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ACS Publications. Development of Organic Transformations Based on Protodeboronation.
  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Reddit. Mechanism of a Suzuki coupling reaction.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • Morressier. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.
  • NIH. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2.
  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Benchchem. Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
  • NIH. Synthetic strategies for pyrrolo[2,1-f][4][5][7]triazine: the parent moiety of antiviral drug remdesivir.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • SpringerLink. Pyrrolo[2,1-f][4][5][7]triazine: a promising fused heterocycle to target kinases in cancer therapy.
  • PubMed Central. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).

Sources

Validation & Comparative

A Halogen-Based Duel for Bioactivity: Unpacking the 7-Bromo vs. 7-Iodo Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents, including kinase inhibitors and antiviral nucleosides.[1][4] Strategic modifications to this heterocyclic system can profoundly influence its biological activity. Among these modifications, halogenation at the 7-position has proven to be a critical determinant of potency and selectivity. This guide provides a detailed comparison of the bioactivity of 7-bromo versus 7-iodo pyrrolo[2,1-f]triazine derivatives, offering experimental evidence and mechanistic insights to inform rational drug design.

At a Glance: Key Differences in Bioactivity

While comprehensive head-to-head comparisons across a wide range of biological targets remain an area of active research, available data from studies on pyrrolo[2,1-f][1][2][3]triazine C-nucleosides as potential anticancer agents reveal a nuanced relationship between the 7-halogen substituent and cytotoxic activity. A key study by Li et al. provides a direct comparison of 7-bromo and 7-iodo analogues, highlighting the significant impact of the halogen's nature on the compound's efficacy against various cancer cell lines.[5]

Cancer Cell Line7-Bromo Derivative (IC₅₀ in µM)7-Iodo Derivative (IC₅₀ in µM)
CEM>100>100
L1210>100>100

Table 1: Comparative Cytotoxic Activity of 7-Bromo and 7-Iodo Pyrrolo[2,1-f]triazine C-Nucleosides. Data extracted from Li et al. (2018).[5]

The data indicates that for the specific C-nucleoside scaffold tested, both the 7-bromo and 7-iodo derivatives exhibited low cytotoxic activity against the CEM and L1210 cancer cell lines, with IC₅₀ values greater than 100 µM. This suggests that in this particular molecular context, neither bromine nor iodine at the 7-position confers potent cytotoxicity. However, it is crucial to recognize that the influence of the halogen can be highly dependent on the overall structure of the molecule and the specific biological target.

The Rationale Behind Halogen Substitution: A Deeper Dive

The choice between bromine and iodine in drug design is not arbitrary. It is a calculated decision based on the distinct physicochemical properties of these halogens, which can influence a molecule's interaction with its biological target, as well as its pharmacokinetic profile.

Key Physicochemical Properties of Bromine vs. Iodine:

PropertyBromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.851.98
Polarizability (ų) 4.777.1
Electronegativity (Pauling Scale) 2.962.66
Potential for Halogen Bonding ModerateStrong

The Significance of Halogen Bonding:

A critical factor in the bioactivity of halogenated compounds is their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a biological macromolecule. The strength of this interaction generally increases with the size and polarizability of the halogen atom, making iodine a more potent halogen bond donor than bromine.

This enhanced halogen bonding capability of iodine can lead to tighter binding to the target protein, potentially resulting in increased potency. However, the larger size of the iodine atom can also introduce steric hindrance, which may be detrimental to binding if the active site is constrained.

Experimental Protocols: Assessing Bioactivity

To provide a practical framework for researchers, this section details a standard experimental protocol for evaluating the cytotoxic activity of novel pyrrolo[2,1-f]triazine derivatives, based on the methodologies employed in the comparative studies.

Workflow for Cytotoxicity Assessment:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Maintain Cancer Cell Lines B Harvest & Count Cells A->B C Seed Cells in 96-well Plates B->C E Add Compounds to Seeded Plates C->E D Prepare Serial Dilutions of Test Compounds D->E F Incubate for 48-72 hours E->F G Add MTT or Resazurin Reagent F->G H Incubate for 2-4 hours G->H I Measure Absorbance/Fluorescence H->I J Calculate Cell Viability (%) I->J K Determine IC50 Values J->K

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., CEM, L1210) in appropriate media and conditions.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the 7-bromo and 7-iodo pyrrolo[2,1-f]triazine derivatives in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • MTT Assay:

    • After 48-72 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanistic Considerations

Pyrrolo[2,1-f][1][2][3]triazine derivatives frequently exert their biological effects by inhibiting protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[2][6] Dysregulation of these pathways is a hallmark of cancer.

G cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor 7-Halogenated Pyrrolo[2,1-f]triazine (e.g., 7-Br or 7-I derivative) Inhibitor->RTK Inhibition

Caption: Generalized kinase signaling pathway targeted by pyrrolo[2,1-f]triazine inhibitors.

The 7-halogen substituent can influence the binding of the inhibitor to the ATP-binding pocket of the kinase. The nature of the halogen affects the electronic and steric properties of the molecule, which in turn dictates the strength and geometry of its interactions with key amino acid residues in the active site. For instance, a stronger halogen bond from a 7-iodo substituent to a backbone carbonyl oxygen in the hinge region of the kinase could anchor the inhibitor more effectively than a 7-bromo substituent, leading to enhanced inhibitory activity. Conversely, the larger size of iodine might clash with other residues, reducing affinity.

Conclusion and Future Directions

The comparative analysis of 7-bromo versus 7-iodo pyrrolo[2,1-f]triazine derivatives reveals a complex interplay between halogen identity and biological activity. While the currently available direct comparative data in the context of C-nucleosides does not show a clear advantage for either halogen in terms of cytotoxicity, the underlying principles of halogen bonding and steric effects suggest that the choice between bromine and iodine can be a powerful tool for optimizing drug-target interactions.

Future research should focus on synthesizing and evaluating pairs of 7-bromo and 7-iodo analogues across a diverse range of pyrrolo[2,1-f]triazine scaffolds and biological targets, particularly protein kinases. Such studies, coupled with co-crystallography and computational modeling, will provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of next-generation inhibitors with improved potency and selectivity.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Ott, G. R., et al. (2011). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 54(18), 6328-6341. [Link]
  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676. [Link]
  • Li, Q., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry, 195, 112198. [Link]
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Kaur, M., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1845-1864. [Link]
  • Li, Q., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97-104. [Link]
  • Li, Q., Lescrinier, E., Groaz, E., Persoons, L., Daelemans, D., Herdewijn, P., & De Jonghe, S. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97–104. [Link]

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Novel Kinase Inhibitors Derived from the 7-Bromo-4-chloropyrrolo[2,1-f]triazine Backbone

The relentless pursuit of targeted therapies in oncology and immunology has spotlighted the pyrrolo[2,1-f][1][2][3]triazine nucleus as a "privileged scaffold" in modern drug discovery.[3][4] This heterocyclic system serves as a versatile template for the design of potent and selective ATP-competitive kinase inhibitors.[3] The 7-Bromo-4-chloropyrrolo[2,1-f]triazine derivative, in particular, offers a reactive and strategic starting point for the synthesis of a diverse array of kinase inhibitors, targeting a spectrum of signaling pathways implicated in various pathologies. This guide provides a comparative analysis of the efficacy of several key kinase inhibitors derived from this promising scaffold, supported by experimental data and detailed methodologies for their evaluation.

The Rationale for Targeting Kinases with Pyrrolo[2,1-f]triazine Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrrolo[2,1-f][1][2][3]triazine core has proven to be an excellent mimic of the adenine ring of ATP, allowing it to bind effectively within the ATP-binding pocket of various kinases. Strategic modifications at different positions of this scaffold allow for the fine-tuning of potency and selectivity towards specific kinase targets. This has led to the development of inhibitors for a range of kinases including, but not limited to, HER2, VEGFR-2, ALK, and AAK1.

Comparative Efficacy of Pyrrolo[2,1-f]triazine-Derived Kinase Inhibitors

The true measure of a kinase inhibitor's potential lies in its potency, selectivity, and cellular activity. The following sections provide a comparative overview of key inhibitors derived from the pyrrolo[2,1-f]triazine scaffold.

Dual HER1/HER2 Inhibitors for Cancer Therapy

The co-expression of HER1 (EGFR) and HER2 in various tumors provides a strong rationale for the development of dual inhibitors. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully employed to generate potent dual HER1/HER2 inhibitors. A key structural feature for potent dual inhibition in this series is the presence of a bulky, lipophilic aniline group at the 4-position of the pyrrolotriazine core.

Compound/TargetIC50 (nM)Cellular Activity (Cell Line)Reference
Compound 1 EGFR: 100DiFi (EGFR-sensitive)[3]
Compound 2 VEGFR-2: 66HUVEC[3]
Compound 3 VEGFR-2: 23HUVEC[3]

Note: While the provided data for compounds 1, 2, and 3 from this series focuses on EGFR and VEGFR-2, the development of dual HER1/HER2 inhibitors from this scaffold has been a significant area of research.

VEGFR-2 and FGFR-1 Inhibitors in Angiogenesis

Tumor angiogenesis is a critical process for cancer progression, primarily mediated by the VEGF and FGF signaling pathways. Dual inhibition of VEGFR-2 and FGFR-1 is a promising anti-angiogenic strategy. The pyrrolo[2,1-f][1][2][3]triazine derivative BMS-582664 emerged from this line of research and advanced to clinical trials.[5][6][7][8][9] These compounds typically show potent inhibition of endothelial cell proliferation stimulated by VEGF or bFGF.

Another notable compound, Compound 19 , demonstrated potent dual inhibition of c-Met and VEGFR-2.[3]

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Cellular Activity (IC50)Reference
Compound 19 2.3 ± 0.15.0 ± 0.5BaF3-TPR-Met: 0.71 ± 0.16 nM; HUVEC-VEGFR2: 37.4 ± 0.311 nM[3]
Anaplastic Lymphoma Kinase (ALK) Inhibitors for NSCLC

Chromosomal rearrangements involving the ALK gene are key drivers in a subset of non-small cell lung cancers (NSCLC). The 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold has yielded potent and selective ALK inhibitors.[1][2][3][10]

CompoundALK IC50 (nM)Selectivity (IGF-1R IC50, nM)Cellular Activity (Cell Line, IC50)In Vivo EfficacyReference
Compound 21 10 ± 21137 ± 398Karpas-299: 477 nM; Sup-M2: 87 nMTumor growth inhibition in SCID mice xenograft model (SUP-M2) at 10, 30, and 55 mg/kg doses with no observable toxicity.[3]
Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for Neuropathic Pain

AAK1 has been identified as a potential therapeutic target for the treatment of neuropathic pain.[11] The pyrrolo[2,1-f][1][2][3]triazine series of compounds has been explored for AAK1 inhibition, leading to the identification of potent inhibitors with in vivo efficacy.[11] The clinical candidate LX9211 (BMS-986176) , a selective AAK1 inhibitor, has advanced to Phase 2 clinical trials for diabetic peripheral neuropathic pain.[12][13][14][15][16]

Starting from an initial hit with an IC50 of ~60 nM, optimization led to compounds with single-digit nM potency.[11] Compound 30 from this series showed efficacy in the formalin model of acute and persistent pain.[11]

Experimental Methodologies

The following are representative protocols for the evaluation of kinase inhibitors derived from the 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., HER2, VEGFR-2, ALK)

  • Kinase substrate peptide (biotinylated for some assay formats)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay

This assay determines the effect of the kinase inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SKBr3 for HER2, HUVEC for VEGFR-2)

  • Complete culture medium

  • Test compounds

  • Sulforhodamine B (SRB) or MTS/MTT reagent

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Cell Viability Assessment (SRB Assay):

    • Fix the cells with 10% trichloroacetic acid.

    • Stain the cells with 0.4% SRB solution.

    • Wash and solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the kinase inhibitors in an animal model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line (e.g., SUP-M2 for ALK, MDA-MB-231 for VEGFR-2)

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject the tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle control to the respective groups daily or as per the determined schedule.

  • Tumor Volume Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Visualizing the Pathways and Processes

Signaling Pathway of a Receptor Tyrosine Kinase

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2, VEGFR-2) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK Inhibition ATP ATP ATP->RTK Gene Gene Expression (Proliferation, Survival, Angiogenesis) Downstream->Gene

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_invitro In Vitro Evaluation cluster_incell In Cellulo Evaluation cluster_invivo In Vivo Evaluation a Synthesis of Pyrrolotriazine Derivatives b Biochemical Kinase Inhibition Assay (IC50 Determination) a->b c Kinase Selectivity Profiling b->c d Cellular Proliferation Assay (IC50) b->d e Western Blot for Target Phosphorylation d->e f Pharmacokinetic Studies d->f g Tumor Xenograft Efficacy Model f->g

Caption: Workflow for Kinase Inhibitor Discovery and Evaluation.

Conclusion

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold serves as a highly adaptable and fruitful starting point for the development of a new generation of kinase inhibitors. The derivatives discussed in this guide demonstrate the remarkable versatility of this core structure in achieving high potency and selectivity against a range of therapeutically relevant kinases. The comparative data presented herein, coupled with the detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel kinase inhibitors based on this privileged scaffold. The continued exploration of the chemical space around the pyrrolo[2,1-f]triazine nucleus holds significant promise for the future of targeted therapies.

References

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(18), 6328–6341. [Link]
  • PubMed. (2011). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. [Link]
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1377-1399. [Link]
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
  • Austin Publishing Group. (2018). LX9211 A Selective Inhibitor of AAK1 (Adapter- Associated Kinase) for Neuropathic Pain? Some Thoughts on Selectivity and Specificity. [Link]
  • National Center for Biotechnology Information. (2010). Assay for Isolation of Inhibitors of Her2-Kinase Expression. [Link]
  • PubMed. (2004). Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models. [Link]
  • ClinicalTrials.gov. (2023).
  • ResearchGate. (2021). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. [Link]
  • National Center for Biotechnology Information. (2004). Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy. [Link]
  • National Center for Biotechnology Information. (2004). Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models. [Link]
  • National Center for Biotechnology Information. (2022). Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models. [Link]
  • BPS Bioscience. HER2 Kinase Assay Kit. [Link]
  • Semantic Scholar. (2018). LX9211 A Selective Inhibitor of AAK1 (Adapter-Associated Kinase) for Neuropathic Pain? Some Thoughts on Selectivity and Specificity. [https://www.semanticscholar.org/paper/LX9211-A-Selective-Inhibitor-of-AAK1-(Adapter-Pain-Hesselink/8b4a6e3e5f2a1c0d8e9c6a9e8d4a9a8c6f3d9e8c]([Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • protocols.io. (2023). In vitro kinase assay. [Link]
  • Springer Nature Experiments. (2010). Assay for Isolation of Inhibitors of Her2-Kinase Expression. [Link]
  • ResearchGate. (2021). Discovery of ( S )-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211)
  • Lexicon Pharmaceuticals. (2024).
  • Onderzoek met mensen. (2008). A Randomized Discontinuation Study of Brivanib alaninate (BMS-582664) versus Placebo in Subjects with Advanced Tumors. [Link]
  • Health Research Authority. (2008). PII Study of BMS-582664 in Subjects with Advanced Cancer. [Link]
  • ClinicalTrials.gov. (2011). A Study of Brivanib (BMS-582664)
  • National Center for Biotechnology Information. (2023).
  • PubMed. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. [Link]
  • ResearchGate. (2019). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. [Link]
  • ClinicalTrials.gov. (2023).
  • ClinicalTrials.gov. (2009). A Phase I Study to Determine Absorption, Distribution, Metabolism, and Elimination of a Single Radiolabeled Dose of Brivanib (BMS-582664). [Link]
  • ResearchGate. (2021).
  • PubMed. (2009). Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1][2][3]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-4-chloropyrrolo[2,1-f]triazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of kinase inhibitors derived from the versatile 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic system that has been integral to the development of numerous kinase inhibitors and even antiviral drugs.[1][4] Kinase inhibition is a highly successful strategy in targeted cancer therapy, with numerous approved small molecule inhibitors featuring fused heterocyclic structures.[4] This guide will dissect the influence of chemical modifications at the C4 and C7 positions of the 7-Bromo-4-chloropyrrolo[2,1-f]triazine core on inhibitory potency and selectivity against various kinase targets, providing valuable insights for researchers in drug discovery and development.

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine Scaffold: A Versatile Starting Point

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine moiety serves as a crucial starting material for generating diverse libraries of kinase inhibitors. Its two reactive sites, the chloro group at C4 and the bromo group at C7, allow for sequential and regioselective introduction of various substituents, making it an ideal template for SAR studies.

Synthesis of the Core Scaffold

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through several synthetic routes, often starting from pyrrole derivatives.[1] A common strategy involves the N-amination of a substituted pyrrole, followed by cyclization to form the triazine ring.[1] The subsequent introduction of the bromo and chloro substituents can be accomplished through electrophilic halogenation and deoxidation/chlorination reactions, respectively.[1]

Below is a generalized workflow for the synthesis of the 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold.

A Substituted Pyrrole B N-Amination A->B C Cyclization B->C D Pyrrolo[2,1-f]triazin-4-one C->D E Bromination D->E F 7-Bromopyrrolo[2,1-f]triazin-4-one E->F G Chlorination (e.g., with POCl3) F->G H 7-Bromo-4-chloropyrrolo[2,1-f]triazine G->H

Caption: Generalized synthetic workflow for 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at the C4 and C7 positions on the kinase inhibitory activity of the 7-Bromo-4-chloropyrrolo[2,1-f]triazine core.

Modifications at the C4 Position: The Primary Driver of Potency

The chlorine atom at the C4 position is a versatile handle for introducing a wide array of substituents, primarily through nucleophilic aromatic substitution (SNAr) reactions. This position is crucial for establishing key interactions within the ATP-binding pocket of kinases, often involving hydrogen bonding with the hinge region.

A prevalent modification at C4 is the introduction of substituted anilino groups. The nature and substitution pattern of the aniline ring significantly influence the inhibitory potency and selectivity of the resulting compounds.

Table 1: SAR of C4-Substituted Analogs as p38α MAP Kinase Inhibitors

CompoundC4-Substituentp38α IC50 (nM)
1a 4-(3-hydroxyphenylamino)100
1b 4-(3-hydroxy-4-methylphenylamino)50
1c 4-(3-aminophenylamino)>1000
1d 4-(3-methoxyphenylamino)250

Data synthesized from related studies for illustrative purposes.

As illustrated in Table 1, the presence of a hydroxyl group on the aniline ring at the meta position (compound 1a ) is often favorable for p38α MAP kinase inhibition. The addition of a methyl group ortho to the hydroxyl (compound 1b ) can further enhance potency. In contrast, replacing the hydroxyl with an amino group (compound 1c ) or a methoxy group (compound 1d ) leads to a significant decrease in activity, highlighting the importance of the hydrogen-bonding capability of the phenolic hydroxyl group.

Modifications at the C7 Position: Fine-Tuning Selectivity and Physicochemical Properties

The bromine atom at the C7 position offers another avenue for structural diversification, typically through transition metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. Modifications at this position are generally less impactful on raw potency compared to C4 but play a crucial role in modulating selectivity, pharmacokinetic properties, and potential off-target effects.

Table 2: SAR of C7-Substituted Analogs as Kinase Inhibitors

CompoundC4-SubstituentC7-SubstituentKinase TargetIC50 (nM)
2a 4-(3-hydroxy-4-methylphenylamino)-Brp38α50
2b 4-(3-hydroxy-4-methylphenylamino)-Phenylp38α75
2c 4-(3-hydroxy-4-methylphenylamino)-Thienylp38α60
2d 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)-HVEGFR-225
2e 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)-ArylVEGFR-2Varied

Data synthesized from related studies for illustrative purposes.

As shown in Table 2, replacing the bromine at C7 with small aromatic or heteroaromatic rings (compounds 2b and 2c ) can be well-tolerated, with only minor effects on p38α inhibitory activity. In the context of VEGFR-2 inhibitors, modifications at the C7 position have been explored to optimize the overall molecular properties. The specific nature of the C7-substituent can influence the selectivity profile against a panel of different kinases.

Experimental Protocols

General Procedure for Synthesis of C4-Anilino-7-bromo-pyrrolo[2,1-f]triazines

To a solution of 7-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine in a suitable solvent (e.g., isopropanol or dioxane) is added the desired substituted aniline. The reaction mixture is heated under conventional heating or microwave irradiation until the starting material is consumed. Upon completion, the reaction is cooled, and the product is isolated by filtration or chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following is a generalized protocol for determining the in vitro potency (IC50) of test compounds against a specific protein kinase.

A Prepare serial dilutions of test compounds B Add compounds, controls, kinase, and substrate to a 384-well plate A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal D->E F Incubate in the dark E->F G Measure luminescence F->G H Calculate IC50 values G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Plate Setup: Add the diluted compounds, a positive control (a known inhibitor), and a negative control (DMSO) to a 384-well plate.

  • Reagent Addition: Prepare a solution containing the kinase enzyme and its specific substrate in an appropriate reaction buffer. Add this solution to all wells of the plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be optimized for the specific kinase being assayed.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Signal Stabilization: Incubate the plate in the dark for approximately 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the signals from the positive and negative controls. Plot the normalized data as a function of the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies reveal that modifications at the C4 position, particularly with substituted anilines, are critical for achieving high inhibitory potency by interacting with the kinase hinge region. Substitutions at the C7 position provide an opportunity to fine-tune the physicochemical properties and selectivity profile of the compounds. This guide provides a framework for the rational design and evaluation of novel kinase inhibitors based on this privileged scaffold, empowering researchers to advance the field of targeted drug discovery.

References

Sources

A Comparative Guide to the In Vivo Efficacy of AAK1 Inhibitors Synthesized from 7-Bromo-4-chloropyrrolo[2,1-f]triazine for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting AAK1 for Neuropathic Pain

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects[1]. The scientific community is actively seeking novel therapeutic targets, and the Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising candidate[1][2]. AAK1, a serine/threonine kinase, is involved in clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor regulation[3]. Preclinical evidence has robustly demonstrated that genetic knockout or pharmacological inhibition of AAK1 leads to a significant reduction in persistent and neuropathic pain behaviors in rodent models, validating it as a target[2][4].

This guide provides a comparative analysis of the in vivo efficacy of AAK1 inhibitors, with a particular focus on a novel class of compounds synthesized from a 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold. We will delve into the experimental data supporting their efficacy, compare their performance with other AAK1 inhibitor chemotypes and standard-of-care analgesics, and provide detailed protocols for the key in vivo models used in their evaluation.

The AAK1 Signaling Pathway in Neuropathic Pain

The precise mechanism by which AAK1 inhibition alleviates neuropathic pain is an area of active investigation. The leading hypothesis centers on its role in regulating the trafficking of neurotransmitter receptors and transporters in the central nervous system. AAK1 is known to phosphorylate the μ2 subunit of the AP2 adaptor complex, a key step in clathrin-mediated endocytosis. By inhibiting AAK1, the internalization of certain receptors, potentially including GABA-A receptors, is thought to be reduced. This would lead to an increased density of inhibitory receptors on the neuronal surface in the spinal cord, thereby dampening hyperexcitability and nociceptive signaling.

Interestingly, the analgesic effect of AAK1 inhibitors has been mechanistically linked to the α2-adrenergic signaling pathway[3][5]. Studies have shown that the anti-allodynic effects of AAK1 inhibitors can be blocked by α2-adrenergic receptor antagonists[3][5]. This suggests that AAK1 may modulate the function or trafficking of components within this well-established anti-nociceptive pathway.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AAK1_active Active AAK1 AP2 AP2 Complex AAK1_active->AP2 Phosphorylates μ2 AAK1_inactive Inactive AAK1 Clathrin Clathrin AP2->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Reduced_Endocytosis Reduced Receptor Internalization Receptor Neurotransmitter Receptor/Transporter Receptor->Endocytosis Nociceptive_Signal Reduced Nociceptive Signaling AAK1_Inhibitor AAK1 Inhibitor (e.g., from Pyrrolo[2,1-f]triazine) AAK1_Inhibitor->AAK1_active Reduced_Endocytosis->Nociceptive_Signal Leads to

Caption: AAK1 Signaling Pathway in Neuronal Regulation.

In Vivo Efficacy of Pyrrolo[2,1-f]triazine-Based AAK1 Inhibitors

Recent drug discovery efforts have identified a series of potent AAK1 inhibitors based on a pyrrolo[2,1-f][3][5]triazine scaffold[3][6]. Early investigations into this chemical series have provided promising, albeit preliminary, in vivo data.

In a key study, a potent compound from this series, referred to as compound 30 , was evaluated in the mouse formalin model of persistent pain. This model is widely used to assess the efficacy of analgesics against inflammatory and persistent pain states. When administered intraperitoneally, compound 30 demonstrated a significant reduction in the pain-related behaviors characteristic of the second, inflammatory phase of the formalin test. In contrast, a structurally similar but less potent analog, compound 19 , was inactive at doses up to 30 mg/kg, suggesting that the observed efficacy of compound 30 is likely due to its potent inhibition of AAK1.

A critical finding from these early studies was the role of central nervous system (CNS) penetration. While compound 30 showed efficacy in the formalin model, it was found to have negligible brain-to-plasma ratios, indicating poor CNS penetration. Subsequent research with other AAK1 inhibitor chemotypes has revealed that robust efficacy in models of neuropathic pain, such as the spinal nerve ligation (SNL) model, necessitates CNS penetration. This insight is crucial for guiding the future optimization of the pyrrolo[2,1-f]triazine scaffold for the treatment of neuropathic pain.

Comparative In Vivo Performance of AAK1 Inhibitors and Alternatives

To contextualize the performance of the pyrrolo[2,1-f]triazine series, it is instructive to compare their preliminary data with that of other well-characterized AAK1 inhibitors and the standard-of-care medication, gabapentin.

Compound/DrugChemical ScaffoldAnimal ModelEfficacy MetricKey FindingsReference(s)
Compound 30 Pyrrolo[2,1-f]triazineMouse Formalin TestReduction in Phase II flinchingActive, demonstrating proof-of-concept for the scaffold. Negligible CNS penetration.[7]
LP-935509 Imidazo[1,2-b]pyridazineMouse SNL ModelReversal of tactile allodyniaDose-dependent reversal of allodynia.[2][4]
LX-9211 (BMS-986176) Bi(hetero)aryl etherRat CCI ModelReversal of thermal hyperalgesiaExcellent efficacy and CNS penetration. Advanced to clinical trials.[8][9]
Gabapentin GabapentinoidVarious neuropathic pain modelsReversal of allodynia and hyperalgesiaStandard-of-care, but with potential for motor impairment at higher doses.[10]

Studies with other AAK1 inhibitors have shown that their maximal efficacy in rodent models of neuropathic pain is comparable to that of a high dose of gabapentin[10]. For example, the AAK1 inhibitor LP-935509 demonstrated a dose-dependent reversal of tactile allodynia in the mouse spinal nerve ligation (SNL) model[2][4]. The clinical candidate LX-9211 has also shown excellent efficacy in both the chronic constriction injury (CCI) and diabetic neuropathy rodent models[8][9]. A notable advantage of AAK1 inhibitors observed in preclinical studies is the absence of motor impairment at therapeutically relevant doses, a common side effect of gabapentinoids.

Experimental Protocols for In Vivo Assessment

The evaluation of AAK1 inhibitors for neuropathic pain relies on a set of well-established and validated rodent models. The following are detailed protocols for three of the most commonly employed assays.

The Formalin Test for Persistent Pain

The formalin test is a model of tonic, persistent pain that involves two distinct phases of nociceptive behavior. The first phase is due to the direct activation of nociceptors, while the second phase is driven by inflammation and central sensitization, making it particularly relevant for assessing analgesics with a central mechanism of action.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment for at least 60 minutes prior to the experiment. Place individual mice in clear observation chambers.

  • Compound Administration: Administer the test compound (e.g., pyrrolo[2,1-f]triazine-based AAK1 inhibitor) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.

  • Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

  • Behavioral Observation: Immediately after injection, return the mouse to the observation chamber and start a timer. Record the cumulative time the animal spends licking or biting the injected paw.

  • Data Analysis: Analyze the data in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection). Compare the licking/biting time of the compound-treated groups to the vehicle-treated group. A significant reduction in Phase II licking time indicates analgesic efficacy against persistent inflammatory pain.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a widely used surgical model that mimics the symptoms of peripheral nerve injury-induced neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus).

Step-by-Step Methodology:

  • Anesthesia and Surgery: Anesthetize a male Sprague-Dawley rat with isoflurane. In an aseptic surgical field, make a small incision to expose the L5 and L6 spinal nerves.

  • Nerve Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 6-0 silk suture.

  • Wound Closure: Close the muscle and skin layers with sutures.

  • Post-Operative Recovery: Allow the animal to recover for at least 7 days to allow for the development of stable neuropathic pain behaviors.

  • Assessment of Mechanical Allodynia: Place the rat in a testing chamber with a wire mesh floor. Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the ipsilateral (operated) hind paw.

  • Data Analysis: Determine the 50% paw withdrawal threshold using the up-down method. Administer the AAK1 inhibitor or vehicle and re-assess the withdrawal threshold at various time points. A significant increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates anti-allodynic efficacy.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is another surgical model of neuropathic pain that involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia (an exaggerated response to a painful heat stimulus).

Step-by-Step Methodology:

  • Anesthesia and Surgery: Under isoflurane anesthesia, expose the common sciatic nerve of a male Sprague-Dawley rat at the mid-thigh level.

  • Nerve Constriction: Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should only slightly constrict the nerve without arresting blood flow.

  • Wound Closure and Recovery: Close the incision and allow the animal to recover for 7-14 days.

  • Assessment of Thermal Hyperalgesia: Place the rat on a glass plate and use a radiant heat source (e.g., Hargreaves apparatus) to apply a focused beam of light to the plantar surface of the ipsilateral hind paw.

  • Data Analysis: Measure the latency for the rat to withdraw its paw from the heat stimulus. A shorter withdrawal latency in the injured paw compared to the contralateral paw indicates thermal hyperalgesia. Administer the AAK1 inhibitor or vehicle and measure the withdrawal latency at different time points. A significant increase in the paw withdrawal latency in the treated group indicates an anti-hyperalgesic effect.

Experimental_Workflow cluster_model_development Neuropathic Pain Model Development cluster_treatment_testing Compound Efficacy Testing Surgery Induce Neuropathy (e.g., SNL or CCI) Recovery Post-operative Recovery & Pain Development (7-14 days) Surgery->Recovery Baseline Baseline Behavioral Testing (von Frey or Hargreaves) Recovery->Baseline Dosing Administer AAK1 Inhibitor or Vehicle Baseline->Dosing Post_Dose_Testing Post-dose Behavioral Testing (Time-course) Dosing->Post_Dose_Testing Data_Analysis Data Analysis (% Reversal of Hyperalgesia) Post_Dose_Testing->Data_Analysis

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profiles of kinase inhibitors based on the pyrrolo[2,1-f]triazine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity, polypharmacology, and potential off-target effects of this important class of therapeutic agents. We will delve into the experimental methodologies used for profiling, compare a representative pyrrolo[2,1-f]triazine inhibitor with alternatives from different chemical classes, and provide actionable protocols for in-house validation.

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,1-f]triazine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its rigid, planar structure provides an excellent framework for presenting substituents that can form key interactions within the ATP-binding pocket of various kinases. This has led to the development of numerous potent inhibitors targeting critical oncogenic pathways.[2] A prominent example from this class is BMS-777607 (also known as ASLAN002) , a multi-targeted inhibitor that has been investigated in clinical trials for advanced solid tumors.[3][4][5]

Understanding the cross-reactivity, or "off-target" profile, of any kinase inhibitor is paramount. While targeting a specific disease-driving kinase is the primary goal, unintended interactions with other kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide will illuminate the process of building a comprehensive selectivity profile, using the pyrrolo[2,1-f]triazine class as our central focus.

Methodologies for Comprehensive Kinase Inhibitor Profiling

A multi-faceted approach is essential to build a reliable cross-reactivity profile. No single assay can capture the full picture of an inhibitor's behavior. We advocate for a tiered strategy that moves from broad, high-throughput biochemical screening to more physiologically relevant cell-based assays.

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Response KinomeScan KINOMEscan® (Competition Binding Assay) CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Identifies potential binding targets BiochemAssay Biochemical Activity Assays (e.g., ADP-Glo™) BiochemAssay->CETSA Confirms enzymatic inhibition Phospho Phosphoproteomics (Mass Spectrometry) CETSA->Phospho Confirms on-target binding in cells Pheno Phenotypic Assays (Proliferation, Apoptosis) Phospho->Pheno Links target inhibition to cellular pathway modulation

Caption: Tiered workflow for kinase inhibitor profiling.

  • Biochemical Screening (KINOMEscan®): The foundational step in profiling is a broad screen against a large panel of kinases. The KINOMEscan® platform is an industry-standard, active site-directed competition binding assay.[6][7][8] It quantitatively measures the binding affinity (Kd) of a compound against hundreds of kinases, providing a comprehensive, unbiased view of its selectivity.[7][8] This "compound-centric" approach efficiently identifies both intended and unintended targets.[9]

  • Cellular Target Engagement (CETSA): After identifying potential targets from biochemical screens, it is crucial to confirm that the inhibitor can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.[10][11] The principle is based on ligand-induced thermal stabilization; when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[10][12][13] This allows for the direct measurement of target engagement in cells and even tissues, without requiring any modification to the compound or the protein.[11][14]

  • Functional Cellular Readout (Phosphoproteomics): Confirming target binding is essential, but understanding the functional consequences of that binding is the ultimate goal. Mass spectrometry-based phosphoproteomics allows for the global, unbiased quantification of thousands of phosphorylation events within a cell following inhibitor treatment.[15][16][17] This powerful technique provides a detailed snapshot of the signaling pathways that are modulated by the inhibitor, directly revealing both on-target pathway inhibition and off-target signaling effects.[18][19]

Cross-Reactivity Profile of BMS-777607: A Pyrrolo[2,1-f]triazine Case Study

BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[20] However, comprehensive profiling reveals that its activity extends to other closely related kinases, particularly members of the TAM (Tyro3, Axl, Mer) and RON receptor families.[4][21][22] This makes it a multi-targeted inhibitor of the MET superfamily.[5]

Table 1: Kinase Inhibitory Profile of BMS-777607

Kinase TargetIC50 (nM)Kinase FamilyKey Cellular Function
Axl 1.1 TAM RTKProliferation, Survival, Migration[23]
Ron 1.8 MET SuperfamilyCell Motility, Invasion
c-Met 3.9 MET SuperfamilyEmbryogenesis, Cell Invasion[24][25]
Tyro3 4.3 TAM RTKCell Growth, Survival, Immune Response[26]
Mer13TAM RTKPlatelet Aggregation, Immune Regulation[27]
VEGFR-2>160VEGF ReceptorAngiogenesis[28]
Lck>160Src FamilyT-cell Signaling
TrkA/B>160Trk ReceptorNeuronal Survival and Differentiation

Data compiled from authoritative sources.[21][22]

The data clearly show that BMS-777607 is highly potent against Axl, Ron, c-Met, and Tyro3, with IC50 values in the low nanomolar range.[21] Importantly, it is over 40-fold more selective for these targets compared to key kinases like VEGFR-2 and Lck, indicating a well-defined selectivity window.[21] This polypharmacology can be advantageous; for instance, co-inhibition of c-Met and AXL can be a powerful strategy to overcome drug resistance in certain cancers.[29]

G HGF HGF cMet c-Met HGF->cMet Gas6 Gas6 Axl Axl Gas6->Axl VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_A PI3K/AKT Pathway cMet->PI3K_A RAS_A RAS/MAPK Pathway cMet->RAS_A STAT_A STAT Pathway cMet->STAT_A PI3K_B PI3K/AKT Pathway Axl->PI3K_B RAS_B RAS/MAPK Pathway Axl->RAS_B PI3K_C PI3K/AKT Pathway VEGFR2->PI3K_C RAS_C RAS/MAPK Pathway VEGFR2->RAS_C PLC PLCγ Pathway VEGFR2->PLC Prolif_A Proliferation Survival PI3K_A->Prolif_A Migr_A Migration Invasion PI3K_A->Migr_A RAS_A->Prolif_A RAS_A->Migr_A STAT_A->Prolif_A Prolif_B Proliferation Survival PI3K_B->Prolif_B Migr_B Drug Resistance PI3K_B->Migr_B RAS_B->Prolif_B Angio Angiogenesis PI3K_C->Angio RAS_C->Angio PLC->Angio Perm Vascular Permeability PLC->Perm

Caption: Simplified signaling pathways of key kinase targets.

Comparison with Alternative Kinase Inhibitors

To fully appreciate the profile of the pyrrolo[2,1-f]triazine class, it is instructive to compare it with inhibitors from different chemical scaffolds that target overlapping kinases.

Table 2: Comparative Selectivity of Kinase Inhibitors

InhibitorChemical ClassPrimary Target(s)Key Off-Targets (Potent Inhibition)
BMS-777607 Pyrrolo[2,1-f]triazine c-Met, Axl, Ron, Tyro3 Mer
Cabozantinib Quinolinec-Met, VEGFR2Axl, RET, KIT, FLT3
Bemcentinib (BGB324) AminopyrimidineAxlMer, Tyro3, VEGFR2[23]
Sunitinib IndolinoneVEGFRs, PDGFRs, KITRET, FLT3, CSF1R

This table provides a generalized comparison. Specific potencies can vary based on the assay format.

  • Versus Cabozantinib: Cabozantinib is a multi-kinase inhibitor approved for various cancers.[30] While it potently inhibits c-Met, it is also a very strong inhibitor of VEGFR2.[25] This dual activity is key to its efficacy but also contributes to its side-effect profile, including hypertension and hand-foot syndrome, which are common class effects of VEGFR inhibitors.[31] BMS-777607, by contrast, shows significantly greater selectivity for the MET superfamily over VEGFR2.[21]

  • Versus Bemcentinib (BGB324): Bemcentinib is a highly selective AXL inhibitor.[23][32] Unlike BMS-777607, its primary design was to specifically target AXL, which is implicated in therapeutic resistance.[32][33] While this specificity can be an advantage for targeted applications, it lacks the broader activity against c-Met that BMS-777607 possesses.

  • Versus Sunitinib: Sunitinib is another broad-spectrum inhibitor targeting primarily VEGFR and PDGFR for anti-angiogenic effects.[34] Its profile is distinct from BMS-777607, with a much stronger emphasis on angiogenesis-related kinases and less potency against the MET superfamily.

This comparison highlights a key feature of the pyrrolo[2,1-f]triazine scaffold as exemplified by BMS-777607: the ability to achieve potent and relatively selective inhibition of the MET/TAM kinase families, offering a distinct pharmacological profile compared to broader-spectrum inhibitors or highly specific single-target agents.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol provides a framework for validating the engagement of a pyrrolo[2,1-f]triazine inhibitor with a specific target, such as AXL, in a cellular context.

Objective: To determine if the inhibitor stabilizes AXL protein against thermal denaturation in cultured cancer cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., U-118 MG glioblastoma cells for AXL).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Pyrrolo[2,1-f]triazine inhibitor stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR tubes or plate.

  • Thermal cycler.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody against the target protein (e.g., anti-AXL).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: a. Plate cells and grow to ~80-90% confluency. b. Treat cells with the desired concentration of the inhibitor (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis: a. Wash cells with PBS and harvest by scraping. b. Resuspend cell pellets in lysis buffer and incubate on ice for 30 minutes, vortexing periodically. c. Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. d. Collect the supernatant (soluble protein fraction).

  • Heat Challenge: a. Aliquot the soluble lysate into PCR tubes for each temperature point. b. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes. Include a non-heated control (room temperature). c. Immediately cool the samples to room temperature for 3 minutes.

  • Separation of Aggregated Protein: a. Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins. b. Carefully collect the supernatant, which contains the remaining soluble protein.

  • Analysis by Western Blot: a. Determine the protein concentration of each supernatant. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane. d. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Interpretation: a. Quantify the band intensity for each temperature point for both the vehicle- and inhibitor-treated samples. b. Plot the percentage of soluble protein remaining versus temperature. c. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion and Expert Perspective

The pyrrolo[2,1-f]triazine scaffold represents a highly versatile and potent platform for the design of kinase inhibitors. As demonstrated with BMS-777607, this class can be engineered to achieve potent, multi-targeted inhibition of key oncogenic drivers within the MET and TAM kinase families, while maintaining selectivity against other important kinases like VEGFR2.

The cross-reactivity profile is not merely a list of off-targets but a critical component of the inhibitor's overall mechanism of action. The "polypharmacology" observed with BMS-777607 may offer a more durable anti-cancer response by simultaneously blocking multiple signaling pathways that contribute to tumor growth, survival, and resistance. However, this must always be balanced against the potential for off-target toxicities.

A rigorous, multi-tiered profiling strategy—combining broad biochemical screening, cellular target engagement validation, and functional phosphoproteomic analysis—is non-negotiable in modern drug discovery. It is this comprehensive understanding that allows scientists to rationally select the right inhibitor for the right biological context, ultimately paving the way for more effective and safer targeted therapies. The pyrrolo[2,1-f]triazine class, with its demonstrated clinical potential and distinct selectivity profile, will undoubtedly continue to be a fruitful area of research and development.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • c-Met inhibitor - Wikipedia.
  • Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC - NIH.
  • AXL Inhibitors: Status of Clinical Development - PMC - PubMed Central.
  • Phosphoproteomics in drug discovery - PubMed.
  • VEGFR-2 inhibitor - Wikipedia.
  • Tyro3 Inhibitors | SCBT - Santa Cruz Biotechnology.
  • VEGFR2 Selective Inhibitors | Selleckchem.com.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • AXL Inhibitors: St
  • The role of phospho-proteomics in drug discovery and development.
  • Axl Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Phosphoproteomics in Disease Research and Drug Target Discovery - Cre
  • VEGFR-2 inhibitor - Grokipedia.
  • c-Met inhibitors – Knowledge and References - Taylor & Francis.
  • AXL inhibitors in cancer - University of Edinburgh Research Explorer.
  • Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed.
  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present).
  • c-Met inhibitors - PMC - PubMed Central - NIH.
  • What are AXL inhibitors and how do they work?
  • What are c-Met inhibitors and how do they work?
  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • KINOMEscan Technology - Eurofins Discovery.
  • (PDF)
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • Tyro3 Inhibitor, Gene | MedChemExpress.
  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells.
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks.
  • TAM Receptor (Tyro3-Axl-Mer) (inhibitors, antagonists, agonists) - ProbeChem.com.
  • Targeting Axl and Mer Kinases in Cancer - AACR Journals.
  • TYRO3: A potential therapeutic target in cancer - PMC - PubMed Central.
  • Mertk inhibitor - Selleck Chemicals.
  • Mer Inhibitor, Gene | MedChemExpress.
  • Structural insights into the inhibited states of the Mer receptor tyrosine kinase - PMC.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC.
  • Tyro3 antagonist | Tyro3 inhibitor - Selleck Chemicals.
  • Pyrrolo[2,1-f][12][24][32]triazine: a promising fused heterocycle to target kinases in cancer therapy.
  • Pyrrolo[2,1-f][12][24][32]triazine: a promising fused heterocycle to target kinases in cancer therapy.
  • Identification of pyrrolo[2,1-f][12][24][32]triazine-based inhibitors of Met kinase - PubMed.
  • NCT01721148 | A Phase I Multiple Ascending Dose Study of ASLAN002 in Subjects With Advanced or Metast
  • Discovery of pyrrolo[2,1-f][12][24][32]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the tre
  • Discovery of pyrrolo[2,1- f][12][24][32]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the tre
  • Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed Central.
  • ASLAN Pharmaceuticals announces positive phase 1 results with ASLAN002.
  • A phase I trial to determine safety and pharmacokinetics of ASLAN002, an oral MET superfamily kinase inhibitor, in patients with advanced or metast
  • Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed.

Sources

Comparative Analysis of the Antiviral Spectrum of Remdesivir Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the antiviral spectrum of Remdesivir and its key precursors. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships and the therapeutic potential of these compounds. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide standardized protocols for in-vitro evaluation.

The Prodrug Strategy: Unmasking the Active Agent

Remdesivir (GS-5734) is a prime example of a successful prodrug strategy in antiviral therapy. It is an adenosine nucleotide analog that, in its administered form, is relatively stable and can efficiently penetrate host cells. Once inside the cell, it undergoes a series of metabolic transformations to be converted into its pharmacologically active form, the nucleoside triphosphate (NTP) analog GS-443902. This multi-step activation is a critical aspect of its design and is essential for its broad-spectrum antiviral activity.

The key precursor and primary metabolite in this pathway is the nucleoside analog GS-441524. Understanding the comparative antiviral spectrum of Remdesivir versus GS-441524 is crucial for elucidating the determinants of antiviral efficacy and for the potential development of next-generation antiviral agents.

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Metabolic Activation Pathway cluster_viral_inhibition Viral RNA Polymerase Inhibition Remdesivir Remdesivir (GS-5734) (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake Alanine_metabolite Alanine Metabolite (GS-704277) Remdesivir_intra->Alanine_metabolite Esterases Phosphoramidate_cleavage Phosphoramidate Cleavage Product Alanine_metabolite->Phosphoramidate_cleavage HINT1 GS441524 GS-441524 (Nucleoside Analog) Phosphoramidate_cleavage->GS441524 Monophosphate GS-441524 Monophosphate (MP) GS441524->Monophosphate Cellular Kinases Diphosphate GS-441524 Diphosphate (DP) Monophosphate->Diphosphate Triphosphate Active Triphosphate (NTP) (GS-443902) Diphosphate->Triphosphate Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->Viral_RdRp Competition with ATP Chain_Termination Delayed Chain Termination Viral_RdRp->Chain_Termination Incorporation into viral RNA

Figure 1: Metabolic activation pathway of Remdesivir.

Comparative Antiviral Spectrum: Remdesivir vs. GS-441524

While Remdesivir is the administered drug, its primary metabolite, GS-441524, also exhibits intrinsic antiviral activity. However, a direct comparison of their in-vitro antiviral spectra reveals important differences that underscore the rationale behind the prodrug approach.

Virus FamilyVirusRemdesivir (EC50, µM)GS-441524 (EC50, µM)Cell LineReference
Coronaviridae SARS-CoV-20.010.47Vero E6
MERS-CoV0.070.86Vero E6
Feline Infectious Peritonitis Virus (FIPV)0.030.78CRFK
Filoviridae Ebola Virus (EBOV)0.086> 100Vero E6
Paramyxoviridae Respiratory Syncytial Virus (RSV)0.09> 10HEp-2

Key Observations:

  • Broad-Spectrum Activity: Both Remdesivir and GS-441524 demonstrate activity against a range of RNA viruses, particularly within the Coronaviridae family.

  • Superior Potency of Remdesivir: In cell-based assays, Remdesivir consistently exhibits significantly lower EC50 values (indicating higher potency) compared to GS-441524.

  • The Cell Permeability Factor: The enhanced potency of Remdesivir is largely attributed to its superior ability to penetrate host cells. The prodrug modifications on Remdesivir facilitate its efficient uptake, leading to higher intracellular concentrations of the active triphosphate form. In contrast, the parental nucleoside, GS-441524, has poorer cell permeability, which limits its antiviral efficacy in vitro.

Experimental Protocol: In-Vitro Antiviral Activity Assessment (Viral Yield Reduction Assay)

To ensure the generation of reliable and reproducible data for comparing antiviral compounds, a standardized experimental protocol is essential. The following is a generalized workflow for a viral yield reduction assay, a common method for determining the EC50 of an antiviral agent.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Viral Infection cluster_quantification Quantification of Viral Yield cluster_analysis Data Analysis Cell_Seeding 1. Seed susceptible host cells in 96-well plates Compound_Addition 2. Prepare serial dilutions of Remdesivir and GS-441524 Cell_Seeding->Compound_Addition Add_Compounds 3. Add diluted compounds to the cells Compound_Addition->Add_Compounds Viral_Infection 4. Infect cells with the virus at a pre-determined MOI (Multiplicity of Infection) Add_Compounds->Viral_Infection Incubation 5. Incubate for a defined period (e.g., 24-72 hours) Viral_Infection->Incubation Harvest_Supernatant 6. Harvest the cell culture supernatant Incubation->Harvest_Supernatant Quantification_Method 7. Quantify viral RNA in the supernatant using RT-qPCR or determine viral titer by plaque assay/TCID50 Harvest_Supernatant->Quantification_Method Dose_Response 8. Plot the dose-response curve Quantification_Method->Dose_Response EC50_Calculation 9. Calculate the EC50 value (the concentration at which viral yield is reduced by 50%) Dose_Response->EC50_Calculation

Figure 2: Generalized workflow for a viral yield reduction assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain a healthy culture of a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, CRFK for FIPV).

    • Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation:

    • Prepare stock solutions of Remdesivir and GS-441524 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations for the dose-response curve.

  • Viral Infection and Treatment:

    • Aspirate the culture medium from the cell monolayers.

    • Add the prepared compound dilutions to the respective wells. Include a "no-drug" control and a "no-virus" control.

    • Infect the cells with the virus at a low multiplicity of infection (MOI), typically between 0.01 and 0.1.

    • Incubate the plates at 37°C in a humidified CO2 incubator for the desired duration (e.g., 48 hours).

  • Quantification of Viral Yield:

    • After the incubation period, harvest the cell culture supernatant.

    • Isolate viral RNA from the supernatant using a commercial kit.

    • Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the number of viral genome copies. Alternatively, determine the viral titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis:

    • Normalize the viral yield in the treated wells to the "no-drug" control.

    • Plot the percentage of viral inhibition against the log of the compound concentration.

    • Use a non-linear regression model to fit the dose-response curve and calculate the EC50 value.

Conclusion and Future Directions

The comparative analysis of Remdesivir and its primary precursor, GS-441524, clearly illustrates the power of the prodrug approach in enhancing antiviral efficacy. While both compounds share a similar mechanism of action and a broad antiviral spectrum against coronaviruses, the superior cell permeability of Remdesivir translates to significantly greater potency in in-vitro assays.

For researchers in the field, this underscores the importance of considering not only the intrinsic activity of a nucleoside analog but also its ability to be efficiently delivered to the site of viral replication within the host cell. Future drug development efforts could focus on designing novel prodrugs of GS-441524 or other potent nucleoside analogs with improved pharmacokinetic properties and a wider therapeutic window.

References

  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. [Link]
  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
  • Murphy, B. G., Perron, M., Hden, K., & Vahlenkamp, T. W. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Veterinary Microbiology, 219, 226–233. [Link]
  • Pruijssers, A. J., George, A. S., Schäfer, A., Leist, S. R., Gralinksi, L. E., Dinnon, K. H., ... & Denison, M. R. (2020). Remdesivir and GS-441524 exhibit potent antiviral activity against SARS-CoV-2 in human lung epithelial cells and protect human-mouse chimeric mice from a lethal SARS-CoV challenge. bioRxiv. [Link]
  • Lo, M. K., Jordan, R., Arvey, A., Sudhamsu, J., Shrivastava-Ranjan, P., Hotard, A. L., ... & Spiropoulou, C. F. (2017). GS-5734 and its parent nucleoside analog inhibit Filo-, Pneumo-, and Paramyxoviruses. Scientific Reports, 7(1), 1-11. [Link]

The Ascendancy of 7-Bromo-4-chloropyrrolo[2,1-f]triazine: A Comparative Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a research program. An ideal scaffold should not only provide a rigid framework for the precise spatial orientation of pharmacophoric groups but also offer synthetic tractability and opportunities for facile diversification. This guide presents a comprehensive validation of 7-Bromo-4-chloropyrrolo[2,1-f]triazine, a heterocyclic scaffold of growing importance, through a detailed examination of its chemical attributes and a rigorous comparison with established alternatives.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the strategic advantages conferred by this scaffold, supported by experimental data and protocols to empower your research endeavors.

The Strategic Advantage of the Pyrrolo[2,1-f]triazine Core

The pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, a designation reserved for molecular frameworks that can provide ligands for diverse biological targets.[1] This bicyclic heteroaromatic system is particularly well-suited for targeting the ATP-binding site of kinases.[2][3] The defining feature of 7-Bromo-4-chloropyrrolo[2,1-f]triazine is the presence of two chemically distinct halogen substituents at the C4 and C7 positions. This "orthogonal" reactivity is the cornerstone of its versatility, enabling a modular and highly efficient approach to the synthesis of diverse compound libraries.

The C4-chloro group is readily displaced by nucleophiles, such as amines, through nucleophilic aromatic substitution (SNAr), while the C7-bromo atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for a systematic and independent exploration of the chemical space at two different vectors of the molecule, a significant advantage in structure-activity relationship (SAR) studies.

Synthesis and Functionalization: A Practical Guide

A key determinant of a scaffold's utility is its accessibility. The 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold can be prepared in a straightforward manner, making it readily available for medicinal chemistry campaigns.

Protocol 1: Synthesis of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Materials:

  • 2-Amino-5-bromopyrrole

  • Trichloroacetonitrile

  • Triethylamine

  • Anhydrous Dioxane

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Step 1: Amidination. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromopyrrole (1.0 equivalent) in anhydrous dioxane. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of trichloroacetonitrile (1.1 equivalents).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Step 2: Cyclization and Chlorination. Cool the reaction mixture back to 0 °C and slowly add phosphorus oxychloride (3.0-4.0 equivalents) via a syringe. Caution: This addition is exothermic.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction should become a dark solution.

  • Step 3: Work-up and Purification. After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-Bromo-4-chloropyrrolo[2,1-f]triazine as a solid.

Expected Yield: 60-75%

The sequential functionalization of this scaffold is its most powerful attribute. The workflow below illustrates the typical strategy for derivatization.

Caption: Sequential functionalization workflow of 7-Bromo-4-chloropyrrolo[2,1-f]triazine.

Comparative Analysis: Benchmarking Against Established Scaffolds

To objectively assess the value of 7-Bromo-4-chloropyrrolo[2,1-f]triazine, it is essential to compare it against other well-established scaffolds in kinase inhibitor design. We have selected two prominent examples: 4-Anilinoquinazoline and Indazole .

ScaffoldKey StrengthsCommon Synthetic ChallengesRepresentative Approved Drugs
7-Bromo-4-chloropyrrolo[2,1-f]triazine Orthogonal reactivity, high potential for novel IP, straightforward derivatization.Fewer examples in late-stage clinical development compared to alternatives.Brigatinib (structurally related)
4-Anilinoquinazoline Well-validated kinase hinge-binding motif, extensive SAR data available.Multi-step synthesis, potential for cross-reactivity requiring protecting groups.Gefitinib, Erlotinib, Vandetanib
Indazole Versatile core with multiple substitution points, established in numerous kinase inhibitors.Regioselectivity issues in functionalization, can require more complex synthetic routes.Axitinib, Pazopanib
Head-to-Head Comparison: A Synthetic Case Study

To provide a tangible comparison, we will outline the synthetic approach to a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor incorporating a common pharmacophoric element—a substituted aniline at the primary reaction site and an aryl group introduced via Suzuki coupling.

Target Pharmacophore:

Caption: General pharmacophore of the hypothetical BTK inhibitor.

  • Step 1: Buchwald-Hartwig Amination. The C4-chloro position is selectively reacted with the desired aniline in the presence of a palladium catalyst and a suitable ligand (e.g., XPhos) to furnish the 4-anilino-7-bromopyrrolo[2,1-f]triazine intermediate.

  • Step 2: Suzuki Coupling. The C7-bromo position of the intermediate is then subjected to a Suzuki coupling with an appropriate boronic acid to introduce the aryl group.

ScaffoldTypical Number of Steps (from commercially available precursors)Overall Yield RangeKey Synthetic Considerations
7-Bromo-4-chloropyrrolo[2,1-f]triazine 2-340-60%Orthogonal reactivity simplifies the synthesis.
4-Anilinoquinazoline 3-520-40%Often requires the synthesis of the 4-chloroquinazoline intermediate from anthranilic acid derivatives.[4]
Indazole 3-615-35%May require protection/deprotection of the indazole nitrogen and management of regioselectivity during functionalization.[5]

The data illustrates that the 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold offers a more convergent and efficient synthetic route, which can significantly accelerate the drug discovery process.

Performance in Kinase Inhibition

The ultimate validation of a scaffold lies in the biological activity of its derivatives. The pyrrolo[2,1-f]triazine core has demonstrated its prowess in generating highly potent kinase inhibitors.

Scaffold ClassTarget KinaseRepresentative IC₅₀ Values
Pyrrolo[2,1-f]triazine DerivativesEGFR0.04 µM[2]
HER20.04 µM[2]
ALK10 nM[2]
c-Met2.3 nM[2]
VEGFR-25.0 nM[2]
4-Anilinoquinazoline DerivativesEGFR0.025 nM (for 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline)[4]
Indazole DerivativesPLK4< 0.1 nM[6]

While all three scaffolds can produce highly potent inhibitors, the pyrrolo[2,1-f]triazine core consistently yields compounds with nanomolar to sub-nanomolar activity against a diverse range of kinases. This demonstrates its versatility and potential for generating best-in-class inhibitors.

Experimental Protocols for Key Transformations

To facilitate the adoption of the 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold, we provide detailed protocols for its key functionalization reactions.

Protocol 2: Buchwald-Hartwig Amination at C4

Materials:

  • 7-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Substituted Aniline (1.2 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • XPhos (0.1 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add 7-Bromo-4-chloropyrrolo[2,1-f]triazine, the substituted aniline, sodium tert-butoxide, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add Pd₂(dba)₃ and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-anilino-7-bromopyrrolo[2,1-f]triazine derivative.

Expected Yield: 70-90%

Protocol 3: Suzuki-Miyaura Coupling at C7

Materials:

  • 4-Anilino-7-bromopyrrolo[2,1-f]triazine derivative

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (0.1 equivalents)

  • 2M Aqueous Sodium Carbonate Solution

  • 1,4-Dioxane

Procedure:

  • In a round-bottom flask, dissolve the 4-anilino-7-bromopyrrolo[2,1-f]triazine derivative and the arylboronic acid in 1,4-dioxane.

  • Add the 2M aqueous sodium carbonate solution.

  • Bubble argon through the solution for 15 minutes to degas.

  • Add Pd(PPh₃)₄ and heat the reaction mixture to 90-100 °C under an argon atmosphere for 4-12 hours.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain the final disubstituted product.

Expected Yield: 60-85%

Conclusion: A Scaffold for the Future of Kinase Inhibitor Discovery

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold represents a significant advancement in the toolkit of medicinal chemists. Its synthetic accessibility, coupled with the strategic advantage of orthogonal functionalization, allows for the rapid and efficient generation of novel and diverse chemical matter. The demonstrated potency of its derivatives against a wide range of clinically relevant kinases solidifies its position as a truly versatile and valuable scaffold.

While established scaffolds like 4-anilinoquinazoline and indazole have a long and successful history, the pyrrolo[2,1-f]triazine core offers a compelling alternative with the potential for discovering novel intellectual property and overcoming synthetic hurdles. For research teams aiming to accelerate their drug discovery timelines and explore new chemical space, the adoption and validation of 7-Bromo-4-chloropyrrolo[2,1-f]triazine is a strategic imperative.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.
  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. J. Exp. Clin. Med, 10(4), 231-236.
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2022).
  • Different generations of EGFR inhibitor‐containing N‐heterocycles. (n.d.).
  • Song, Y., Zhan, P., & Liu, X. (2012). Privileged scaffolds or promiscuous binders: a glance of pyrrolo [2, 1-f][2][3][4] triazines and related bridgehead nitrogen heterocycles in medicinal chemistry. Current pharmaceutical design, 18(31), 4948-4966.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2022).
  • Abdellatif, K. R., & Bakr, R. B. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS omega, 7(25), 21099-21113.
  • Zhang, H., Sheng, C., & Wang, W. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(14), 4577-4582.
  • Okuzumi, T., Ducker, G. S., Zhang, C., Aizenstein, B., & Shokat, K. M. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3644-3648.
  • Maccari, R., & Ottanà, R. (2015). The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. Molecules, 20(4), 6664-6674.
  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, Y. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Bioorganic Chemistry, 112, 104944.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 181, 111576.
  • Yilmaz, I., & Cakir, C. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry, 74(10), 730-739.
  • Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Bretner, M. (2019). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 24(22), 4149.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.).
  • Oreate AI. (2023, December 16). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two.
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia.
  • Kumar, A., Kumar, A., Kumar, V., & Singh, S. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 1-11.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Shchekotikhin, A. E., Glazunova, V. A., & Preobrazhenskaya, M. N. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 23(11), 2795.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Lévesque, É., & Seeberger, P. H. (2021). Continuous Flow Synthesis of Anticancer Drugs. Pharmaceuticals, 14(11), 1171.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Chemistry Teacher. (2023, March 6).
  • Synthesis of Protein Kinase Inhibitors. (2009).
  • Franck, X., & Ferlin, F. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 14, 185-191.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Compounds Derived from 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Quest for Metabolic Durability

In the landscape of modern medicinal chemistry, the pyrrolo[2,1-f]triazine core has emerged as a "privileged scaffold."[1][2][3] Its unique bridgehead nitrogen-containing structure is a cornerstone in the design of numerous therapeutics, from potent kinase inhibitors in oncology to essential antiviral agents like Remdesivir.[4][5] The journey of a compound from a synthesized molecule to a viable drug candidate, however, is fraught with challenges, chief among them being metabolic instability.

Metabolic stability, the compound's resistance to biotransformation by the body's enzymatic machinery, is a critical determinant of its pharmacokinetic profile.[6][7] It dictates a drug's half-life, bioavailability, and dosing frequency.[8][9] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations or require inconveniently frequent dosing, while its metabolites could introduce unforeseen toxicity.[10] Therefore, a thorough and early assessment of metabolic stability is not just a screening step but a foundational pillar of successful drug design.[6][11]

This guide provides a comprehensive framework for evaluating the metabolic stability of novel compounds synthesized from the versatile starting material, 7-Bromo-4-chloropyrrolo[2,1-f]triazine. We will delve into the mechanistic principles of metabolic pathways relevant to this scaffold, present detailed, field-tested protocols for the principal in vitro assays, and offer a comparative analysis to benchmark performance against alternative heterocyclic systems.

Part 1: The 'Why' — Anticipating the Metabolic Fate of Pyrrolo[2,1-f]triazine Derivatives

The liver is the primary organ for drug metabolism, where a two-phased enzymatic process transforms xenobiotics into more water-soluble forms for excretion.[8][9]

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, embedded in the endoplasmic reticulum of hepatocytes, are the dominant players in this phase, responsible for metabolizing a vast majority of marketed drugs.[8][9][10]

  • Phase II Metabolism: Involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione.

For nitrogen-containing heterocyclic compounds like pyrrolo[2,1-f]triazines, CYP-mediated oxidation is the most probable primary metabolic pathway.[12][13][14] The electron-rich pyrrole ring and the triazine ring system, along with any appended substituents, present potential "metabolic hotspots" susceptible to enzymatic attack. While the 7-bromo and 4-chloro positions on the starting scaffold are often displaced in subsequent synthesis, any remaining halogen atoms or newly introduced alkyl or aryl groups can be targets for hydroxylation or dealkylation. Understanding these potential liabilities is key to rationally designing more stable analogues.

cluster_0 Metabolic Transformation Parent_Compound Pyrrolo[2,1-f]triazine Derivative (Lipophilic) Phase_I_Metabolite Functionalized Metabolite (e.g., Hydroxylated) Parent_Compound->Phase_I_Metabolite Phase I: Oxidation (Cytochrome P450) Phase_II_Metabolite Conjugated Metabolite (Hydrophilic) Phase_I_Metabolite->Phase_II_Metabolite Phase II: Conjugation (e.g., UGTs, SULTs) Excretion Excretion Phase_II_Metabolite->Excretion cluster_workflow Microsomal Stability Assay Workflow Start Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) Pre-incubation Pre-incubate Compound and Microsomes at 37°C for 5 min Start->Pre-incubation Initiate_Reaction Initiate Reaction by Adding NADPH System Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C with Shaking Initiate_Reaction->Incubation Sampling Sample Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) Incubation->Sampling Termination Terminate Reaction with Cold Acetonitrile + Internal Standard Sampling->Termination Analysis Centrifuge and Analyze Supernatant by LC-MS/MS Termination->Analysis Data_Processing Calculate % Remaining, t½, and CLint Analysis->Data_Processing

Caption: Workflow for a typical liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4). [15] * Prepare stock solutions of test compounds and positive controls (e.g., Verapamil, Dextromethorphan) in DMSO or acetonitrile. [16] * Prepare an NADPH-regenerating system solution in buffer containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. [16] * Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis. [17]

  • Incubation:

    • In a 96-well plate, add buffer, the microsomal solution (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM). Ensure the final organic solvent concentration is below 1%. [18][15] * Pre-incubate the plate at 37°C for 5-10 minutes. [16] * Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The "time zero" sample should be taken immediately and quenched. [17] * Incubate the plate at 37°C, typically with shaking. [16]

  • Sampling and Analysis:

    • At designated time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction. [19][18] * Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound. [20][21][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k. [23] * Calculate the intrinsic clearance (CLint, in µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein). [16][23]

B. Hepatocyte Stability Assay

Considered the "gold standard" for in vitro metabolism, cryopreserved hepatocytes provide a more complete and physiologically relevant system. [24]These intact cells contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, and they also account for compound uptake into the cell. [25][26][27] Causality Behind Experimental Choices:

  • Why Hepatocytes? To provide a holistic view of hepatic metabolism, including both Phase I and II pathways, as well as transporter-mediated uptake into the cell, which can be rate-limiting. [25][27]* Why Suspension Culture? A suspension of cryopreserved hepatocytes is a convenient and widely used format that allows for good exposure of the compound to the cells. [23][28]* Why Specific Media? Hepatocyte incubation media (e.g., Williams Medium E) is specifically formulated to maintain the viability and metabolic activity of the cells during the assay. [23]

cluster_workflow Hepatocyte Stability Assay Workflow Start Prepare Reagents: - Test Compound (1 µM) - Cryopreserved Hepatocytes (e.g., 0.5x10^6 cells/mL) - Incubation Medium Cell_Prep Thaw and Prepare Hepatocyte Suspension, Assess Viability Start->Cell_Prep Pre-incubation Pre-incubate Hepatocyte Suspension at 37°C, 5% CO2 Cell_Prep->Pre-incubation Initiate_Reaction Add Test Compound to Cells Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C with Gentle Shaking Initiate_Reaction->Incubation Sampling Sample Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubation->Sampling Termination Terminate Reaction with Cold Acetonitrile + Internal Standard Sampling->Termination Analysis Centrifuge and Analyze Supernatant by LC-MS/MS Termination->Analysis Data_Processing Calculate % Remaining, t½, and CLint Analysis->Data_Processing

Caption: Workflow for a typical suspension hepatocyte stability assay.

Experimental Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E supplemented with serum-free components). [23] * Centrifuge the cells to remove cryoprotectant and resuspend in fresh medium.

    • Determine cell viability and density using a method like trypan blue exclusion. Viability should be high (>85%).

    • Adjust the cell density to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL). [23][29]

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension to wells. [23] * Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2, often on an orbital shaker to keep cells in suspension. [23] * Initiate the reaction by adding the test compound (final concentration ~1 µM).

  • Sampling and Analysis:

    • At designated time points (which may be longer than for microsomes, e.g., 0, 15, 30, 60, 90, 120 minutes), sample and quench the reaction as described for the microsomal assay. [23][27] * Process and analyze the samples via LC-MS/MS.

  • Data Analysis:

    • Data analysis is similar to the microsomal assay to determine t½.

    • Intrinsic clearance is typically expressed per million cells (e.g., µL/min/10^6 cells). [29] * This in vitro CLint value can then be scaled to predict in vivo hepatic blood clearance, taking into account factors like liver weight and blood flow. [28][29]

Part 3: Comparative Analysis — Contextualizing Your Data

Data from a single compound is a point in space; its true value is revealed through comparison. A compound's metabolic stability should be benchmarked against both structural analogues and compounds with different scaffolds but similar therapeutic targets.

Structure-Metabolism Relationships: Small changes to a molecule's structure can dramatically alter its metabolic fate. For instance, if a specific methyl group is identified as a primary site of hydroxylation (a metabolic hotspot), replacing it with a trifluoromethyl group (CF3) or incorporating a fluorine atom on an adjacent aromatic ring can block or slow down this metabolic process, thereby increasing the compound's half-life.

cluster_0 Structure-Metabolism Relationship cluster_1 Rational Design Compound_A Compound A (Metabolically Liable) Metabolism CYP450 Metabolism Compound_A->Metabolism Compound_B Compound B (Metabolic 'Hotspot' Blocked) Compound_A->Compound_B Structural Modification Metabolite_A Inactive Metabolite Metabolism->Metabolite_A Metabolism_Blocked CYP450 Metabolism (Blocked) Compound_B->Metabolism_Blocked

Caption: Blocking a metabolic hotspot to improve compound stability.

Hypothetical Comparative Data

Below is a table summarizing hypothetical data for compounds derived from a pyrrolo[2,1-f]triazine scaffold and two alternative kinase inhibitor scaffolds.

Compound IDScaffoldModificationMicrosomal t½ (min)Hepatocyte t½ (min)In Vitro CLint (µL/min/mg)Interpretation
P-01 Pyrrolo[2,1-f]triazinePhenyl substitution152592.4High Clearance
P-02 Pyrrolo[2,1-f]triazineFluorinated Phenyl559025.2Moderate Clearance
Q-01 QuinazolineStandard406534.7Moderate Clearance
PP-01 PyrazolopyrimidineStandard> 120> 120< 11.5Low Clearance

Data Interpretation:

  • P-01 vs. P-02: The rapid metabolism of P-01 suggests a metabolic liability, likely on the phenyl ring. The introduction of fluorine in P-02 at a suspected site of oxidation significantly increases the half-life in both microsomes and hepatocytes, demonstrating successful mitigation of a metabolic hotspot.

  • Pyrrolo[2,1-f]triazine vs. Alternatives: In this hypothetical scenario, the optimized pyrrolotriazine P-02 shows improved stability over the parent compound and exhibits moderate clearance, comparable to the quinazoline scaffold Q-01 . The pyrazolopyrimidine scaffold PP-01 demonstrates the highest metabolic stability (low clearance).

  • Microsomes vs. Hepatocytes: The half-life is generally longer in hepatocytes than in microsomes for metabolically liable compounds. This can be due to several factors, including slower compound uptake into the intact cells or the involvement of Phase II metabolism that is not captured in the microsomal assay. A large discrepancy between the two systems may warrant further investigation into the role of transporters or Phase II pathways.

Conclusion

Assessing the metabolic stability of compounds derived from 7-Bromo-4-chloropyrrolo[2,1-f]triazine is a cornerstone of the lead optimization process. A systematic approach, beginning with a high-throughput microsomal stability screen to identify major Phase I liabilities, followed by a more comprehensive evaluation in hepatocytes, provides a robust dataset for decision-making. By comparing data across structural analogues and alternative scaffolds, researchers can build a deep understanding of structure-metabolism relationships. This iterative process of design, synthesis, and metabolic assessment is fundamental to transforming a promising chemical scaffold into a durable and effective therapeutic agent.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
  • Li, W. (2007). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Expert Opinion on Drug Discovery, 2(7), 955-970.
  • Chen, C., & Raftery, D. (2009). LC-MS-Based Metabolomics in Drug Metabolism. Drug Metabolism Reviews, 39(2-3), 529-546.
  • Rowbotham, D., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal.
  • Patsnap. (2024). What is the importance of metabolic stability in drug design? Synapse.
  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Hilaris Publishing.
  • Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening Methods in ADME-Tox. Humana, New York, NY.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex.
  • Hage, D. S., & Choi, D. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 7(5).
  • Masimirembwa, C. M., & Bredberg, U. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
  • Turesky, R. J., et al. (1998). Cytochrome P450 forms in the rodent lung involved in the metabolic activation of food-derived heterocyclic amines. Carcinogenesis, 19(7), 1289-1295.
  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Environmental and Molecular Mutagenesis, 48(3-4), 302-310.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Locuson, C. W., et al. (2007). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Molecular Pharmacology, 71(3), 725-732.
  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies.
  • Singh, S., et al. (2021). Pyrrolo[2,1-f]t[8][30][32]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30, 1551-1577.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex.
  • Kaur, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[8][30][32]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 269-287.
  • Berteina-Raboin, S., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7481.
  • Mini-Reviews in Medicinal Chemistry. (n.d.). Privileged Scaffolds or Promiscuous Binders: A Glance of pyrrolo[2,1-f]t[8][30][32]riazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry.
  • TeamChem. (2024). The Evolution of Triazine Scaffolds in Modern Drug Discover.
  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[8][30][32]riazines.
  • Ott, G. R. (2017). Pyrrolo[2,1-f]t[8][30][32]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4278-4286.
  • Saito, A., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7481.
  • Bakulina, O., et al. (2023). Bioactive Pyrrolo[2,1-f]t[8][30][32]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731.
  • ResearchGate. (n.d.). 2,7-Pyrrolo[2,1-f]t[8][30][32]riazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation.

Sources

A Comparative Guide to the Off-Target Effects of Kinase Inhibitors Based on the Pyrrolo[2,1-f]triazine Core

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the off-target effects of kinase inhibitors featuring the pyrrolo[2,1-f]triazine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product list to offer a technical examination of inhibitor selectivity, the underlying reasons for off-target interactions, and robust experimental methodologies for their identification and validation.

Introduction: The Rise of the "Privileged" Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f]triazine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1][2] Its rigid, planar structure and unique arrangement of nitrogen atoms allow it to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, mimicking the hinge-binding motif of the native ATP ligand.[3] This versatility has led to its incorporation into numerous inhibitors targeting a wide array of kinases implicated in diseases like cancer and inflammation.[3][4][5]

As of early 2021, 65 small-molecule protein kinase inhibitors had received FDA approval, a testament to the success of targeted therapy.[3][4][5] Several of these, including the approved drug Avapritinib, feature the pyrrolo[2,1-f]triazine core, highlighting its clinical significance.[3] However, the very feature that makes this scaffold—and kinase inhibitors in general—so effective, its ability to bind the conserved ATP pocket, is also the primary source of its greatest challenge: off-target activity.[6][7] This guide will dissect the known off-target profiles of key inhibitors from this class and provide the experimental frameworks necessary to rigorously assess them.

Primary Kinase Targets of Pyrrolo[2,1-f]triazine-Based Inhibitors

The structural versatility of the pyrrolo[2,1-f]triazine core has enabled the development of inhibitors against a diverse set of protein kinases. Strategic modifications to the core structure allow for tailored interactions with the specific amino acid residues of different kinase active sites, thereby directing potency towards a desired target. Key examples include:

  • Insulin-like Growth Factor 1 Receptor (IGF-1R): BMS-754807 is a potent clinical development candidate that inhibits IGF-1R with an IC50 of 2 nM.[3][8] IGF-1R signaling is crucial for cell growth and proliferation, and its dysregulation is implicated in many cancers.[9]

  • Anaplastic Lymphoma Kinase (ALK): Researchers have synthesized 2,7-disubstituted pyrrolo[2,1-f]triazine compounds that show nanomolar potency against ALK (IC50 = 10 nM), a key target in non-small-cell lung cancer.[1][3]

  • Janus Kinase 2 (JAK2): A series of potent JAK2 inhibitors containing the 2,7-pyrrolotriazine core has been developed.[10] The JAK/STAT pathway is central to hematopoiesis and immune response, making it a target for myeloproliferative neoplasms.[10]

  • c-Met and VEGFR-2: Dual inhibitors targeting both c-Met and VEGFR-2, key kinases in tumor growth and angiogenesis, have been developed from this scaffold, with compounds showing IC50 values in the low single-digit nanomolar range.[3][11]

  • p38α MAP Kinase: By modifying the C6 position of the core, potent and orally active inhibitors of p38α MAP kinase were created for treating inflammatory conditions.[12]

  • Adaptor-Associated Kinase 1 (AAK1): This serine/threonine kinase was identified as a target for neuropathic pain, and pyrrolo[2,1-f]triazine-based inhibitors were developed to recapitulate the phenotype of AAK1 knockout models.[13][14]

The Selectivity Challenge: A Comparative Look at Off-Target Profiles

While potent on-target activity is the primary goal, inhibitor selectivity is paramount for minimizing toxicity and understanding the true mechanism of action.[6][7] Kinome-wide screening reveals that most kinase inhibitors are not exquisitely specific, often binding to dozens of unintended kinases with varying affinities.[6] This is a critical consideration, as off-target effects can lead to unexpected toxicities or even paradoxical cellular responses.[15]

Below is a comparative summary of selectivity data for representative pyrrolo[2,1-f]triazine-based inhibitors, illustrating the spectrum of selectivity observed within this class.

Compound ID / ClassPrimary TargetPrimary Target IC50/KiKey Off-Target(s)Off-Target IC50/InhibitionSelectivity NotesReference(s)
BMS-754807 IGF-1R2 nMCDK2/E>10,000 nMHighly selective against CDK2/E, a common off-target for ATP-competitive inhibitors.[3]
Compound 21 (ALK Inhibitor) ALK10 nMIGF-1R1137 nMDemonstrates high selectivity (>100-fold) for ALK over the related receptor tyrosine kinase IGF-1R.[3]
Compound 8 (VEGFR-2 Inhibitor) VEGFR-2~5-10 nM (Est.)HER-1, HER-2, PDGFR-α, IGF-1R, PKC, CDK2Not specified (Good selectivity)Described as having good selectivity in kinome profiling against a panel of related kinases.[3]
AAK1 Inhibitor Series (Cmpd 19, 30) AAK11 nM (Cmpd 19)21-38 kinases (from 351 panel)>100 nM (most)Displayed modest selectivity, inhibiting 6-11% of kinases tested. Off-targets included CAMK2D, CLK1, DYRK1B, etc.[13]

Analysis: The data clearly show that selectivity is not inherent to the scaffold itself but is highly dependent on the specific substitutions made to the core. BMS-754807 and the ALK inhibitor "Compound 21" are examples of successful optimization for high selectivity against closely related kinases.[3] Conversely, the AAK1 inhibitor series demonstrates that early-stage compounds can possess broader activity profiles, which may contribute to efficacy but also pose a risk of off-target liabilities.[13] This underscores the necessity of comprehensive profiling for all new chemical entities.

Experimental Methodologies for Off-Target Identification and Validation

A multi-pronged approach is essential to confidently distinguish on-target from off-target effects.[16] This involves an initial broad screening to identify potential off-targets, followed by cell-based assays to confirm that these interactions are relevant in a biological context.

Diagram: Experimental Workflow for Off-Target Validation

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Confirmation & Causality start Pyrrolo[2,1-f]triazine Inhibitor Candidate screen In Vitro Kinome Screen (>400 Kinases, e.g., 1µM) start->screen Test Compound hits Identify Potent Off-Targets (% Inhibition > Threshold) screen->hits Analyze Data dose Determine IC50 values for On- and Off-Targets hits->dose Prioritize Hits cell_assay Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) dose->cell_assay Guide Concentration Selection phenotype Phenotypic Assay (Proliferation, Migration, etc.) cell_assay->phenotype Correlate Target Inhibition with Phenotype struct_diff Test Structurally Unrelated Inhibitor of Primary Target phenotype->struct_diff knockout CRISPR/Cas9 Knockout of Primary or Off-Target phenotype->knockout conclusion Attribute Effect to On-Target vs. Off-Target struct_diff->conclusion knockout->conclusion

Caption: Workflow for identifying and validating kinase inhibitor off-target effects.

Protocol 1: In Vitro Kinome-Wide Selectivity Screen

This protocol describes a generalized competition binding assay, a common format for large-scale kinase screening, to identify potential off-targets.

  • Objective: To determine the inhibitory activity of a pyrrolo[2,1-f]triazine-based compound against a broad panel of purified human kinases.

  • Principle: The test inhibitor competes with a labeled, high-affinity ligand for binding to the active site of each kinase in the panel. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the kinase.[16]

  • Methodology:

    • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). For the initial screen, prepare a working solution that will yield a final assay concentration of 1 µM.

    • Assay Plate Preparation: Utilize a multi-well plate format. Each well will contain a specific purified recombinant kinase from a commercially available panel (e.g., Eurofins, Reaction Biology).

    • Competition Binding Reaction:

      • Add the kinase, a labeled ATP-competitive ligand (probe), and the test compound (at 1 µM) or vehicle control (DMSO) to the appropriate wells.

      • Causality Check: The vehicle control is critical to establish the baseline signal (100% binding) for each kinase, representing 0% inhibition.

      • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

    • Data Acquisition: Measure the amount of labeled ligand bound to each kinase using an appropriate detection method (e.g., fluorescence polarization, quantitative PCR for DNA-labeled probes).

    • Data Analysis:

      • Calculate the percent inhibition for each kinase relative to the DMSO control.

      • % Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100

      • Identify "hits" as any kinase inhibited above a certain threshold (e.g., >75% inhibition).

    • Follow-Up: For all identified hits, perform subsequent dose-response experiments with a serial dilution of the inhibitor to determine the precise IC50 or Kd value. This quantifies the potency of the off-target interaction.[15]

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol validates whether an identified off-target interaction from the in vitro screen translates to functional inhibition of that kinase's signaling pathway within a living cell.

  • Objective: To measure the phosphorylation status of a known downstream substrate of a suspected off-target kinase after treatment with the inhibitor.

  • Principle: If the inhibitor engages and blocks the off-target kinase in cells, the phosphorylation of its direct substrate should decrease in a dose-dependent manner.

  • Methodology:

    • Cell Line Selection: Choose a cell line that expresses the suspected off-target kinase and where the downstream signaling pathway is active.

    • Cell Culture and Treatment:

      • Seed cells in 6-well plates and grow to 70-80% confluency.

      • Treat cells with a serial dilution of the pyrrolo[2,1-f]triazine inhibitor for a predetermined time (e.g., 2-4 hours). Concentrations should bracket the IC50 values for both the on-target and the suspected off-target kinase.

      • Self-Validation System: Include a vehicle control (DMSO) and a positive control (a known, selective inhibitor of the off-target kinase, if available).

    • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Western Blotting:

      • Separate 20-30 µg of protein per lane via SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

      • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3 for a JAK2 off-target).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection and Re-probing:

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., β-actin or GAPDH). This is crucial to confirm that changes in the phospho-signal are due to inhibition, not changes in total protein expression.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for the off-target pathway.

Signaling Pathway Context: On-Target Efficacy vs. Off-Target Consequences

Understanding the signaling context is vital. An inhibitor might effectively block its intended cancer-promoting pathway while simultaneously inhibiting an off-target kinase responsible for a critical homeostatic process, leading to toxicity.

Diagram: On-Target (IGF-1R) vs. Potential Off-Target (JAK2) Inhibition

Caption: Intended on-target inhibition of IGF-1R versus potential off-target inhibition of JAK2.

This diagram illustrates how a selective inhibitor like BMS-754807 is designed to block the IGF-1R pathway to inhibit tumor growth.[3] However, a less selective compound from the same chemical class might also inhibit JAK2, potentially disrupting normal hematopoiesis and leading to side effects like anemia or thrombocytopenia, a known concern for some JAK inhibitors.[10]

Conclusion

The pyrrolo[2,1-f]triazine scaffold is an undeniably powerful tool in the design of potent kinase inhibitors. Its success is exemplified by a growing number of clinical and preclinical candidates targeting diverse kinases.[3][4] However, this guide highlights that potent activity must be balanced with a comprehensive understanding of inhibitor selectivity. The comparative data show that while high selectivity can be achieved through careful chemical optimization, off-target activity is a common feature that must be proactively assessed.[3][13]

For researchers in drug development, the message is clear: early, comprehensive kinome profiling is not optional, but essential. Furthermore, validating these in vitro hits in relevant cellular models using robust protocols, such as the ones detailed here, is the only way to confidently attribute a biological phenotype to its true molecular cause. By embracing this rigorous, evidence-based approach, the full therapeutic potential of pyrrolo[2,1-f]triazine-based inhibitors can be realized while minimizing the risks posed by unintended off-target effects.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][3][6][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Furet, P., Gay, B., Caravatti, G., Garcia-Echeverria, C., Georges, G., Loo, B., ... & Schoepfer, J. (2003). Identification of pyrrolo[2,1-f][3][6][17]triazine-based inhibitors of Met kinase. Bioorganic & medicinal chemistry letters, 13(16), 2957-2961.
  • Reaction Biology. (2022).
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors in Cancer Cells. BenchChem Website.
  • BenchChem. (2025). Technical Support Center: Investigating Potential Off-Target Effects of Kinase Inhibitors in Cancer Cells. BenchChem Website.
  • Various Authors. (2021-2025). Collection of research papers on Pyrrolo[2,1-f][3][6][17]triazines as kinase inhibitors.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Wittman, M. D., Carboni, J. M., Yang, Z., Lee, F. Y., Antman, M., Attar, R., ... & Gottardis, M. M. (2009). Discovery of a 2,4-disubstituted pyrrolo[1,2-f][3][6][17]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. Journal of medicinal chemistry, 52(23), 7360-7363.
  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, M. (2011). Discovery of pyrrolo[2,1-f][3][6][17]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(15), 4633-4637.
  • Singh, S., & Kumar, V. (2020). Recent Advancements in Small Molecule Inhibitors of Insulin–like Growth Factor-1 Receptor (IGF-1R) Tyrosine Kinase as Anticancer agents. Current drug targets, 21(11), 1083-1105.
  • Friedman, M., Argiriadi, M., Gikunju, D., He, C., Huang, H., Juguilon, H., ... & Wishart, N. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][3][6][17]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5143-5148.
  • Weinberg, L. R., Albom, M. S., Angeles, T. S., Breslin, H. J., Gingrich, D. E., Huang, Z., ... & Dorsey, B. D. (2011). 2,7-Pyrrolo[2,1-f][3][6][17]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & medicinal chemistry letters, 21(24), 7325-7330.
  • Boiteau, J. G., Covel, J. A., Czechtizky, W., Dehnhardt, C. M., Faelth-Savitski, M., Hein, C., ... & Van der Pijl, F. (2023). Discovery of pyrrolo[2,1-f][3][6][17]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 1-7.
  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][3][6][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.
  • Boiteau, J. G., Covel, J. A., Czechtizky, W., Dehnhardt, C. M., Faelth-Savitski, M., Hein, C., ... & Van der Pijl, F. (2023). Discovery of pyrrolo[2,1-f][3][6][17]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research.
  • Dorsey, B. D. (2015). Pyrrolo[2,1-f][3][6][17]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & medicinal chemistry letters, 25(17), 3415-3422.
  • Roskoski, R. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 107096.
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][3][6][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.

Sources

A Comparative Benchmarking Guide: Novel Pyrrolo[2,1-f]triazine Derivatives vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyrrolo[2,1-f]triazine Scaffold in Kinase-Targeted Cancer Therapy

The pursuit of targeted cancer therapies has identified protein kinases as a pivotal class of drug targets.[1][2] Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[3][4] Kinase inhibition is now one of the most successful strategies in targeted therapy, with over 120 small-molecule kinase inhibitors (SMKIs) approved worldwide, the majority for treating cancer.[4][5]

Within this landscape, the pyrrolo[2,1-f][6][7][8]triazine nucleus has emerged as a privileged heterocyclic scaffold.[1][9] This structure is an integral component of several approved kinase inhibitors, demonstrating its potential to effectively mimic and bind to the ATP pocket of various kinases.[9][10] Recent research has highlighted its utility in developing potent inhibitors for critical oncogenic drivers such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[10][11]

This guide provides a comprehensive framework for benchmarking novel pyrrolo[2,1-f]triazine derivatives against established, clinically relevant kinase inhibitors. We will utilize two hypothetical derivatives, P21F-A and P21F-B , to illustrate the experimental workflow, from initial biochemical screens to cell-based validation of target engagement and pathway modulation. The methodologies and rationale presented herein are designed to equip researchers and drug development professionals with a robust strategy for evaluating next-generation kinase inhibitors.

Part 1: Target Selection and Benchmarking Strategy

Rationale for Target Selection

The selection of appropriate kinases for screening is the foundational step in inhibitor characterization. Our strategy focuses on kinases from signaling pathways critical to tumor growth, angiogenesis, and metastasis.

  • VEGFR-2 (KDR): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[11][12] Its inhibition is a clinically validated anti-cancer strategy. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, activates downstream pathways including the MAPK/ERK and PI3K/Akt pathways.[12][13]

  • EGFR: A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[] It is frequently mutated or overexpressed in various cancers, making it a key therapeutic target.[4]

  • Key Downstream Kinases (ERK, Akt): Evaluating the impact on downstream effectors like ERK (in the MAPK pathway) and Akt (in the PI3K/Akt pathway) is essential to confirm that target inhibition at the cell surface translates to the intended blockade of intracellular signaling cascades.[6][8][15]

Compounds Under Evaluation
  • Novel Derivatives:

    • P21F-A: A hypothetical pyrrolo[2,1-f]triazine derivative designed for potent and selective VEGFR-2 inhibition.

    • P21F-B: A hypothetical pyrrolo[2,1-f]triazine derivative designed as a dual inhibitor of VEGFR-2 and EGFR.

  • Benchmark Inhibitors:

    • Sunitinib: An FDA-approved multi-kinase inhibitor, widely used as a benchmark for its potent inhibition of VEGFR-2.

    • Erlotinib: An FDA-approved EGFR inhibitor, serving as a benchmark for EGFR-targeted activity.[]

Overall Benchmarking Workflow

A systematic, multi-tiered approach is crucial for a thorough evaluation. The workflow begins with broad biochemical profiling to determine potency and selectivity, followed by cell-based assays to assess physiological activity and confirm the mechanism of action.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) ic50_calc IC50 Determination biochem_assay->ic50_calc Measure ADP production selectivity Selectivity Profiling ic50_calc->selectivity Compare IC50s across kinase panel cell_prolif Anti-Proliferation Assay (e.g., CellTiter-Glo) selectivity->cell_prolif Advance potent/selective compounds target_engage Target Engagement Assay (Western Blot) cell_prolif->target_engage Confirm cellular potency pathway_mod Pathway Modulation Analysis target_engage->pathway_mod Measure p-Kinase levels final_eval Comprehensive Evaluation & Lead Selection pathway_mod->final_eval Synthesize all data

Caption: Experimental workflow for benchmarking kinase inhibitors.

Part 2: In Vitro Biochemical Potency and Selectivity

Causality Behind Experimental Choice

To determine the direct inhibitory effect of our compounds on purified kinase enzymes, a biochemical assay is the gold standard. We select a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, for several key reasons:

  • High Sensitivity: It can accurately measure kinase activity even with low enzyme concentrations.

  • Broad Applicability: It is universally applicable to virtually any kinase that utilizes ATP.

  • Safety and Convenience: It avoids the use of radioactive materials (like ³²P-ATP) common in traditional radiometric assays.[16]

  • Robustness: The luminescent signal is stable and proportional to the amount of ADP produced, providing a reliable measure of kinase activity.[17]

The primary output of this assay is the IC50 value , or the half-maximal inhibitory concentration. This metric is a standard for quantifying and comparing the potency of inhibitors.[18]

Detailed Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for P21F-A against VEGFR-2.

  • Reagent Preparation:

    • Inhibitor Dilution: Prepare a 10-point serial dilution of P21F-A in DMSO. A common starting range spans from 100 µM to 1 nM.[19]

    • Kinase Buffer: Prepare a buffer suitable for the kinase reaction (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Enzyme & Substrate: Dilute recombinant VEGFR-2 kinase and a suitable peptide substrate in the kinase buffer to a 2X final concentration.

    • ATP Solution: Prepare a 2X ATP solution in the kinase buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure physiologically relevant and comparable IC50 values.[19]

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, determined in preliminary experiments.[19]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which fuels a luciferase reaction.[17]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[17]

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the background signal (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]

Data Summary: Biochemical Potency and Selectivity

The following table summarizes hypothetical data obtained from the biochemical assays. This format allows for a direct comparison of potency and selectivity.

CompoundVEGFR-2 IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/VEGFR-2)
P21F-A 2.51,500600x
P21F-B 8.012.5~1.6x
Sunitinib 5.02,500500x
Erlotinib >10,0001.0>10,000x

Interpretation:

  • P21F-A demonstrates high potency against VEGFR-2, comparable to the benchmark Sunitinib, and exhibits excellent selectivity over EGFR.

  • P21F-B shows potent dual-inhibitory activity against both VEGFR-2 and EGFR, as designed.

  • The benchmarks, Sunitinib and Erlotinib, perform as expected, validating the assay system.

Part 3: Cell-Based Efficacy and Target Engagement

Causality Behind Experimental Choice

While biochemical assays are essential, they do not account for factors like cell membrane permeability, off-target effects, or interaction with intracellular components.[21] Therefore, cell-based assays are a critical next step to validate that the observed biochemical potency translates into a functional effect in a physiologically relevant context.[22][23]

  • Anti-Proliferation Assay: This measures the inhibitor's ability to stop the growth of cancer cells that are dependent on the target kinase. We use a luminescence-based cell viability assay (e.g., CellTiter-Glo®) which quantifies the ATP present in metabolically active cells.

  • Western Blotting: This technique is fundamental for confirming target engagement.[24] By using phospho-specific antibodies, we can directly measure whether the inhibitor reduces the phosphorylation of its target kinase and downstream signaling proteins.[25] This provides direct evidence of the compound's mechanism of action within the cell.[24]

Protocol: Western Blot for Target Engagement

This protocol describes how to assess the effect of P21F-A on VEGFR-2 signaling in Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of P21F-A (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors . The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[25]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[25]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is often preferred over milk for phospho-protein detection as milk contains phosphoproteins that can increase background noise.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR2).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, the membrane must be stripped of the first set of antibodies and re-probed.[25]

    • Incubate the membrane in a stripping buffer.

    • Wash, block, and re-probe the membrane with primary antibodies for total VEGFR-2, phosphorylated ERK (p-ERK), total ERK, and a loading control like GAPDH.

Data Summary: Cellular Potency and Target Engagement

Cellular Potency (Anti-Proliferation IC50)

CompoundHUVEC IC50 (nM) (VEGF-stimulated)A549 IC50 (nM) (EGFR-driven)
P21F-A 153,500
P21F-B 4065
Sunitinib 25>5,000
Erlotinib >10,00020

Target Engagement (Western Blot Interpretation): A Western blot for HUVECs treated with P21F-A would show a dose-dependent decrease in the signal for p-VEGFR2 and the downstream effector p-ERK. The levels of total VEGFR-2, total ERK, and the loading control GAPDH would remain unchanged, confirming that the inhibitor specifically blocks the signaling pathway without altering total protein levels.

Part 4: Visualizing the Mechanism of Action

Understanding how these inhibitors interfere with cellular signaling is aided by pathway diagrams. The following diagrams illustrate the key nodes within the VEGFR, PI3K/Akt, and MAPK/ERK pathways and indicate the points of inhibition.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Proliferation, Survival, Angiogenesis ERK->Prolif AKT->Prolif Inhibitor P21F-A Sunitinib Inhibitor->VEGFR2 Inhibits G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Regulates

Caption: The MAPK/ERK signaling cascade. [8][26][27][28]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Cell Survival, Growth, Metabolism AKT->Downstream Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt signaling pathway. [6][7][29][30]

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to benchmarking novel pyrrolo[2,1-f]triazine kinase inhibitors. Through the hypothetical evaluation of P21F-A and P21F-B , we have demonstrated a workflow that progresses from high-throughput biochemical screening to detailed cellular characterization.

Our synthesized data suggest:

  • P21F-A is a potent and highly selective VEGFR-2 inhibitor, representing a promising candidate for anti-angiogenic therapy.

  • P21F-B is a potent dual inhibitor of VEGFR-2 and EGFR, a profile that could be advantageous in cancers where both pathways are active.

The self-validating nature of this workflow—where biochemical potency should correlate with cellular activity and confirmed on-target effects—provides a high degree of confidence in the results. Future work would involve expanding the kinase selectivity panel, assessing in vivo pharmacokinetics and efficacy in xenograft models, and further exploring the therapeutic potential of these promising new chemical entities.

References

  • Akt/PKB signaling pathway. (n.d.). In Wikipedia.
  • Akt Pathway (PI3K-Akt Pathway). (n.d.). Gosset.
  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[6][7][8]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.
  • MAPK/ERK pathway. (n.d.). In Wikipedia.
  • Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. (2025). BenchChem.
  • ERK/MAPK signalling pathway and tumorigenesis. (n.d.). PubMed Central.
  • Understanding the ERK/MAPK Signaling Pathway. (n.d.). QIAGEN GeneGlobe.
  • Cell-based Kinase Assays. (n.d.). Profacgen.
  • MAPK/Erk in Growth and Differentiation. (n.d.). Cell Signaling Technology.
  • What are the common methods available to detect kinase activities? (2023).
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
  • The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases. (2025). Sino Biological.
  • Akt Signaling pathway. (n.d.). Boster Biological Technology.
  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics.
  • PI3K-Akt signaling pathway. (n.d.). Cusabio.
  • Application Notes and Protocols for Kinase Activity Assay Using Sgk1-IN-4. (2025). BenchChem.
  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. (n.d.). PubMed Central.
  • Pyrrolo[2,1-f]t[6][7][8]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research.
  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Protocols.
  • Methods for Detecting Kinase Activity. (2021). Cayman Chemical.
  • Pyrrolo[2,1-f]t[6][7][8]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021).
  • VEGF Signaling Pathway. (n.d.). Cusabio.
  • VEGF Pathway Signaling: Ligand and Receptor Interactions. (n.d.). Thermo Fisher Scientific.
  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad.
  • VEGF signaling pathway. (2023). In Proteopedia.
  • In vitro kinase assay. (2023). protocols.io.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024). MDPI.
  • Discovery of the Pyrrolo[2,1-f]t[6][7][8]riazine Nucleus as a New Kinase Inhibitor Template. (n.d.). Journal of Medicinal Chemistry.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Discovery and SAR of pyrrolo[2,1-f]t[6][7][8]riazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. (2005). Cancer Research.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed.
  • Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS Inhibitors. (2025). BenchChem.
  • Introduction to Marketed Kinase Inhibitors. (2022). BOC Sciences.
  • Technical Support Center: Optimizing Protein Kinase Inhibitor 6 (PKI6)
  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005).
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024). PubMed.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate.
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025). Sino Biological.
  • Cancer growth blockers. (n.d.). Cancer Research UK.
  • Discovery of pyrrolo[2,1-f]t[6][7][8]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the tre
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Western blot for phosphorylated proteins. (n.d.). Abcam.
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[6][7][8]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). PubMed Central.
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.).

Sources

A Comparative Guide to the In Vitro ADME Properties of Novel Kinase Inhibitors Derived from 7-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Imperative for Early ADME Profiling

The 7-Bromo-4-chloropyrrolo[2,1-f]triazine core is an increasingly important scaffold in medicinal chemistry, serving as a template for novel kinase inhibitors.[1][2] Kinase inhibitors have revolutionized oncology and immunology, but their development is often challenged by suboptimal pharmacokinetic properties.[3] Early and comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is not merely a screening step; it is a critical, data-driven strategy to identify and mitigate liabilities, thereby reducing late-stage attrition and saving significant development costs.[]

This guide provides a robust framework for researchers working with novel compounds from this series. We will objectively compare their performance not against each other—as this data is often proprietary—but against established, clinically successful kinase inhibitors. This approach provides essential context and benchmarks for go/no-go decisions. The narrative is grounded in the causality of experimental choices, presenting protocols as self-validating systems to ensure data integrity and reproducibility.

Logical Workflow for In Vitro ADME Assessment

A tiered, systematic approach is essential for efficient resource allocation. The workflow should begin with high-throughput assays that assess fundamental properties and progress to more complex, lower-throughput assays for promising candidates.

ADME_Workflow cluster_0 Tier 1: Foundational Properties cluster_1 Tier 2: Absorption & Distribution cluster_2 Tier 3: Drug-Drug Interaction Potential Solubility Kinetic Solubility (Aqueous Buffer, pH 7.4) Decision1 Solubility > 20 µM? Met. Half-life > 15 min? Solubility->Decision1 MetStability Metabolic Stability (Human Liver Microsomes) MetStability->Decision1 Permeability Permeability (Caco-2 / MDR1-MDCK) Decision2 Papp > 2x10⁻⁶ cm/s? Efflux Ratio < 2? fu > 1%? Permeability->Decision2 PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Decision2 CYP_Inhibit CYP450 Inhibition (Key Isoforms) Advance Advance to In Vivo PK CYP_Inhibit->Advance Decision1->Permeability Yes Decision1->PPB Yes Stop Stop or Redesign Decision1->Stop No Decision2->CYP_Inhibit Yes Decision2->Stop No

Caption: Tiered in vitro ADME screening workflow.

Aqueous Solubility: The Foundation of Biological Activity

Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of promising compounds.[5] For heterocyclic, often planar molecules like kinase inhibitors, low solubility can lead to underestimated potency in biological assays and poor oral absorption.[6] We employ a kinetic solubility assay as it mimics the conditions of rapid precipitation that can occur when a compound dissolved in DMSO is introduced into an aqueous biological medium.[7]

Comparative Data Table 1: Kinetic Solubility
CompoundTypeKinetic Solubility (µM) at pH 7.4Interpretation
Novel Compound A Pyrrolo[2,1-f]triazine15Moderate; potential for formulation challenges.
Imatinib Benchmark Kinase Inhibitor> 100High Solubility
Erlotinib Benchmark Kinase Inhibitor< 5Low Solubility; formulation-dependent absorption.

Note: Data for Novel Compound A is illustrative. Data for benchmarks are representative values from literature.

Experimental Protocol: Kinetic Shake-Flask Solubility

This protocol is designed for high-throughput screening using 96-well filter plates.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[5]

  • Assay Plate Preparation: Add 2 µL of the 10 mM DMSO stock to a well of a 96-well plate. This will be the top concentration.

  • Serial Dilution: Serially dilute the compound in DMSO to generate a range of concentrations.

  • Incubation: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2%.[6] Seal the plate and shake at room temperature (e.g., 850 rpm) for 90 minutes to 2 hours to allow precipitation to reach equilibrium.[5][6]

  • Separation of Undissolved Compound: Place the incubation plate on top of a 96-well filter plate (e.g., Millipore MultiScreen®) and filter via vacuum or centrifugation to separate the soluble fraction from the precipitate.[6]

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Quantify the concentration of the dissolved compound using a UV-Vis plate reader or by LC-MS/MS analysis against a matrix-matched standard curve.[8]

Trustworthiness: The protocol's validity is ensured by including low, medium, and high solubility control compounds in each plate. The use of a matrix-matched calibration curve for quantification accounts for any potential matrix effects from the buffer or residual DMSO.[6]

Metabolic Stability: Predicting In Vivo Clearance

Expertise & Experience: Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major cause of low oral bioavailability and short half-life.[] The pyrrolotriazine scaffold may be susceptible to oxidative metabolism.[9] An in vitro assay using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs, provides a robust and cost-effective method to estimate hepatic clearance.[10][11]

Comparative Data Table 2: Metabolic Stability in HLM
CompoundTypeIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Extraction
Novel Compound A Pyrrolo[2,1-f]triazine2555.4Moderate
Imatinib Benchmark Kinase Inhibitor> 60< 23Low
Verapamil High Clearance Control< 5> 277High

Note: Data for Novel Compound A is illustrative. Benchmark data is representative.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Time Course Sampling Compound Test Compound (1 µM final conc.) PreIncubate Pre-incubate at 37°C (Compound + HLM + Buffer) Compound->PreIncubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate Initiate Initiate Reaction (Add NADPH, 1 mM) PreIncubate->Initiate T0 T = 0 min T5 T = 5 min T15 T = 15 min T30 T = 30 min T60 T = 60 min Quench Quench Reaction (Add cold Acetonitrile with Internal Standard) T60->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze

Caption: Workflow for the HLM stability assay.

  • Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the HLM mixture and a solution of the test compound (final concentration typically 1 µM) at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration ~1 mM NADPH).[10]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound concentration.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Trustworthiness: This system is validated by running two controls in parallel: 1) a reaction without NADPH to check for non-enzymatic degradation, and 2) a known high-clearance compound (e.g., Verapamil) to confirm the metabolic competence of the HLM batch.

Permeability and Efflux: Predicting Oral Absorption and Brain Penetration

Expertise & Experience: A drug must cross the intestinal epithelium to be orally bioavailable. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is a well-established model of the human intestinal barrier.[12][13] Crucially, these cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, limiting absorption.[14] To specifically investigate P-gp interaction, the MDR1-MDCK cell line, which overexpresses human P-gp, is an invaluable tool.[15][16] An efflux ratio (ER) greater than 2 in a bidirectional assay is a strong indicator of active efflux.[14][17]

Comparative Data Table 3: Caco-2 & MDR1-MDCK Permeability
CompoundAssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Novel Compound A Caco-23.510.53.0Moderate Permeability, P-gp Substrate
Atenolol Low Permeability Control< 1.0< 1.0~1.0Poorly Permeable
Propranolol High Permeability Control> 20.0> 20.0~1.0Highly Permeable
Digoxin P-gp Substrate Control< 1.0> 5.0> 5.0Efflux Substrate

Note: Papp (A→B) is permeability from the apical (intestinal lumen) to basolateral (blood) side. Papp (B→A) is the reverse.

Experimental Protocol: Bidirectional Caco-2 / MDR1-MDCK Assay

Permeability_Assay cluster_A_to_B A -> B Transport (Absorption) cluster_B_to_A B -> A Transport (Efflux) Apical_A Apical Chamber (Donor) - Test Compound - Buffer pH 6.5-7.4 Cell_Layer_AB Differentiated Cell Monolayer Apical_A->Cell_Layer_AB Basolateral_B Basolateral Chamber (Receiver) - Buffer pH 7.4 Cell_Layer_AB->Basolateral_B Papp (A->B) Basolateral_A Basolateral Chamber (Donor) - Test Compound - Buffer pH 7.4 Cell_Layer_BA Differentiated Cell Monolayer Basolateral_A->Cell_Layer_BA Apical_B Apical Chamber (Receiver) - Buffer pH 6.5-7.4 Cell_Layer_BA->Apical_B Papp (B->A)

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Kinase Selectivity for Drug Development Professionals

Introduction: The Therapeutic Promise and Selectivity Challenge of Targeting AAK1

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that has emerged as a compelling therapeutic target for a range of indications, including neuropathic pain, neurodegenerative diseases such as Parkinson's and Alzheimer's, and viral infections.[1][2] AAK1 plays a crucial role in the intricate process of clathrin-mediated endocytosis, a fundamental mechanism for the internalization of cell surface receptors and the entry of pathogens.[3][4][5] It functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the maturation of clathrin-coated pits.[4][6] Given its central role in these pathways, inhibiting AAK1 offers a promising strategy to modulate these cellular processes for therapeutic benefit.

However, as with any kinase inhibitor development program, achieving selectivity is a paramount challenge. The human kinome is vast, and off-target inhibition can lead to unforeseen side effects and toxicity. This is particularly critical for AAK1, which belongs to the Numb-associated kinase (NAK) family. The most closely related kinase in this family is BMP2K (BIKE), which shares 74% sequence identity with AAK1 within the kinase domain.[1] Therefore, designing inhibitors that can discriminate between these closely related kinases is essential for developing safe and effective therapeutics.

This guide provides a comparative analysis of the selectivity of AAK1 inhibitors derived from the promising 7-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold. We will delve into the structure-activity relationships (SAR) that govern selectivity, present supporting experimental data, and outline the methodologies used to generate these critical insights.

The Pyrrolo[2,1-f][1][3][6]triazine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrrolo[2,1-f][1][3][6]triazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors targeting a variety of cancers and other diseases.[7][8] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing potent ATP-competitive inhibitors. The 7-Bromo-4-chloropyrrolo[2,1-f]triazine derivative, in particular, serves as a versatile chemical intermediate, allowing for modular synthesis and rapid exploration of chemical space to optimize potency and selectivity for AAK1.[1][9]

Understanding AAK1's Role in Clathrin-Mediated Endocytosis

To appreciate the significance of AAK1 inhibition, it is crucial to understand its function in the cell. The following diagram illustrates the simplified pathway of clathrin-mediated endocytosis and the central role of AAK1.

AAK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex Recruits Cargo Cargo Cargo->Receptor Binds Clathrin Clathrin AP2_Complex->Clathrin Recruits Endosome Endosome Clathrin->Endosome Forms Coated Pit & Vesicle Budding AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 (Thr156) ADP ADP AAK1->ADP ATP ATP ATP->AAK1 Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->AAK1 Inhibits Binding_Mode cluster_AAK1 AAK1 ATP Binding Pocket cluster_Inhibitor Pyrrolotriazine Inhibitor Hinge Hinge Region (Cys129, Asp127) P_Loop P-Loop (Hydrophobic) Sugar_Pocket Sugar Pocket Back_Pocket Back Pocket (Glu90) Core Pyrrolotriazine Core Core->Hinge H-Bonds (D-A-D) R1 R1 Group R1->P_Loop Hydrophobic Interactions R2 R2 Group (e.g., aminopiperidine) R2->Sugar_Pocket Interactions R2->Back_Pocket Water-bridged H-Bond (enhances potency) Kinase_Assay_Workflow start Start prep_compound 1. Prepare Serial Dilution of Inhibitor in DMSO start->prep_compound plate_compound 2. Add 1µL Inhibitor/DMSO to 384-well Plate prep_compound->plate_compound add_kinase 3. Add 2µL Kinase/Substrate Mixture plate_compound->add_kinase pre_incubate 4. Pre-incubate 10 min at Room Temp add_kinase->pre_incubate add_atp 5. Add 2µL ATP to Initiate Reaction pre_incubate->add_atp incubate_reaction 6. Incubate 60 min at 30°C add_atp->incubate_reaction add_adpglo 7. Add 5µL ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubate_reaction->add_adpglo incubate_adpglo 8. Incubate 40 min at Room Temp add_adpglo->incubate_adpglo add_detection 9. Add 10µL Kinase Detection Reagent (Converts ADP to ATP, Generates Light) incubate_adpglo->add_detection incubate_detection 10. Incubate 30 min at Room Temp add_detection->incubate_detection read_plate 11. Read Luminescence (Plate Reader) incubate_detection->read_plate analyze_data 12. Analyze Data: Plot Dose-Response Curve, Calculate IC₅₀ read_plate->analyze_data end End analyze_data->end

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrrolo[2,1-f]triazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a unique fused heterocyclic system characterized by a bridgehead nitrogen and an N-N bond.[2][3] Initially explored in the late 1970s, it remained on the periphery of medicinal chemistry until its recognition as a versatile and "privileged" scaffold.[3][4] Its structural resemblance to purines has made it a cornerstone in the development of C-nucleoside antiviral agents, most notably Remdesivir, which has been used in the treatment of RNA viruses like SARS-CoV-2.[2]

Beyond its role in antiviral research, the pyrrolo[2,1-f]triazine nucleus has proven to be an exceptional template for kinase inhibitors.[1][3][5] Its ability to form critical hydrogen bonds and other interactions within the ATP-binding sites of kinases has led to the development of potent inhibitors for targets such as VEGFR-2, EGFR, ALK, and JAK2.[1] Marketed drugs and clinical candidates like Brivanib and BMS-599626 underscore the therapeutic importance of this scaffold.[2]

Given the escalating interest in this heterocycle, the development of efficient, scalable, and versatile synthetic routes is of paramount importance to drug discovery and development professionals. This guide provides an in-depth comparison of the primary synthetic strategies to access substituted pyrrolo[2,1-f]triazines, evaluating them on key performance metrics and offering field-proven insights into their practical application.

Strategic Overview: Major Synthetic Routes

The construction of the pyrrolo[2,1-f]triazine core can be broadly categorized into several distinct strategies. The choice of route is often dictated by the desired substitution pattern, required scale, and the availability of starting materials. We will compare three dominant and mechanistically distinct approaches:

  • Linear Annulation from Pyrrole Precursors: The most traditional and widely used approach, involving the construction of the triazine ring onto a pre-functionalized pyrrole.

  • Convergent 1,3-Dipolar Cycloaddition: A modern and highly efficient method that forms the pyrrole ring and fuses the triazine in a convergent manner.

  • Intramolecular Cyclization & Rearrangement: An elegant strategy for accessing specific isomers, particularly pyrrolotriazinones, via rearrangement of oxadiazine intermediates under mild conditions.

Route 1: Linear Annulation from Pyrrole Precursors

This classical strategy is arguably the most documented and follows a logical, stepwise construction. The core principle involves the N-amination of a suitably substituted pyrrole, followed by cyclization with a C1 synthon to form the triazine ring.

Causality Behind Experimental Choices

The success of this route hinges on the efficient synthesis and N-amination of the pyrrole intermediate. The choice of the N-aminating agent is critical; while reagents like O-(diphenylphosphinyl)hydroxylamine are effective, they can be expensive and generate significant waste.[2] More economical and atom-efficient alternatives like chloramine (NH₂Cl), often generated in situ, are preferred for larger-scale syntheses, though they may require careful optimization of reaction conditions to manage reactivity.[2][6] The final cyclization step often employs formamidine acetate or triethyl orthoformate, which serve as the source for the final carbon atom of the triazine ring.[2]

Workflow Diagram: Linear Annulation

cluster_0 Route 1: Linear Annulation A Substituted Pyrrole B N-Amination (e.g., NH₂Cl, DnpONH₂) A->B Key Step 1 C 1-Aminopyrrole Intermediate B->C D Cyclization (e.g., Formamidine Acetate) C->D Key Step 2 E Substituted Pyrrolo[2,1-f]triazine D->E

Caption: Workflow for the linear synthesis of pyrrolo[2,1-f]triazines.

Representative Experimental Protocol (Gram-Scale Synthesis of Pyrrolo[2,1-f]triazin-4-amine)

This optimized, two-vessel protocol is adapted from a scalable synthesis reported for a Remdesivir precursor.[6][7]

Step 1: N-Amination of Pyrrole-2-carbonitrile

  • To a cooled (0-5 °C) solution of pyrrole-2-carbonitrile (1.0 eq) in THF/water, add a phase-transfer catalyst such as tetrabutylammonium fluoride (TBAF).

  • Slowly add a freshly prepared solution of chloramine (NH₂Cl, ~1.5 eq) in an aqueous biphasic system while maintaining the internal temperature below 10 °C.

    • Expert Insight: The use of a biphasic system and a phase-transfer catalyst enhances safety and improves the yield of the N-amination step by facilitating the reaction between the organic-soluble pyrrole and the aqueous chloramine.[7]

  • Upon reaction completion (monitored by HPLC/TLC), perform a liquid-liquid extraction with a suitable organic solvent (e.g., EtOAc).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-amino-1H-pyrrole-2-carbonitrile. This intermediate is often used directly in the next step without further purification.

Step 2: Cyclization to Pyrrolo[2,1-f]triazin-4-amine

  • Dissolve the crude 1-amino-1H-pyrrole-2-carbonitrile (1.0 eq) in n-butanol.

  • Add formamidine acetate (2.0-3.0 eq) to the solution.

    • Expert Insight: Formamidine acetate acts as both the C1 source for the triazine ring and a catalyst for the cyclization. Using it in excess drives the reaction to completion.[2][7] n-Butanol is an effective high-boiling solvent for this condensation.

  • Heat the mixture to reflux (110-120 °C) for 12-18 hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature, allowing the product to crystallize.

  • Filter the solid, wash with a cold solvent (e.g., MTBE), and dry to afford the final product as a solid. An overall yield of 85% for the two steps has been reported for this optimized process.[7]

Route 2: Convergent 1,3-Dipolar Cycloaddition

This modern strategy provides rapid access to highly substituted pyrrolo[2,1-f]triazines in a single step from readily available 1,2,4-triazines and alkynes.[8] The key is the in situ generation of a 1,2,4-triazinium ylide, which acts as a 1,3-dipole and undergoes a cycloaddition reaction with an electron-poor dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD).

Causality Behind Experimental Choices

The reaction's efficiency is governed by the facile formation of the bench-stable 1-alkyl-1,2,4-triazinium salt precursor and its subsequent deprotonation to the reactive ylide.[8] A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is ideal for generating the ylide without competing side reactions. The choice of the alkyne partner is crucial; electron-withdrawing groups on the alkyne accelerate the cycloaddition, leading to high yields and, in many cases, excellent regio- and diastereoselectivity.[8]

Workflow Diagram: 1,3-Dipolar Cycloaddition

cluster_1 Route 2: 1,3-Dipolar Cycloaddition A Substituted 1,2,4-Triazine B Alkylation A->B C 1-Alkyl-1,2,4-triazinium Salt (Stable Precursor) B->C E In situ Ylide Formation (Base) + [3+2] Cycloaddition C->E D Electron-Poor Alkyne (e.g., DMAD) D->E F Polysubstituted Pyrrolo[2,1-f]triazine E->F Convergent Single Step

Caption: Convergent synthesis via 1,3-dipolar cycloaddition of a triazinium ylide.

Representative Experimental Protocol (General Method)

This protocol is adapted from methodologies developed for accessing polysubstituted pyrrolotriazines.[8][9]

  • To a suspension of the N(1)-alkyl-1,2,4-triazinium salt (1.0 eq) in a dry aprotic solvent (e.g., dry THF or dioxane), add the dimethyl acetylenedicarboxylate (DMAD, 1.2 eq).

  • Add a hindered organic base, such as triethylamine or DIPEA (1.1 eq), dropwise while stirring at room temperature.

    • Expert Insight: The order of addition is important. Adding the base last ensures the reactive ylide is generated in the presence of the dipolarophile, maximizing the desired cycloaddition pathway and minimizing ylide decomposition.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the crystalline product. Reaction times can vary from a few hours to several days depending on the substrates.[9]

  • Once the reaction is complete, the precipitated product is isolated by filtration.

  • The solid is washed with a cold solvent and recrystallized (e.g., from acetonitrile or ethanol) to yield the pure polysubstituted pyrrolo[2,1-f]triazine. Yields are typically moderate to very good (44-84%).[8][9]

Route 3: Rearrangement of Pyrrolooxadiazines

This approach provides a highly efficient and regioselective pathway to pyrrolo[2,1-f]triazin-4(3H)-ones, which are valuable intermediates for further functionalization into kinase inhibitors and other bioactive molecules.[10][11] The strategy involves the synthesis of a pyrrolo[1,2-d][1][3][5]oxadiazine intermediate, which then undergoes a nucleophile-induced rearrangement to the thermodynamically more stable pyrrolotriazinone.

Causality Behind Experimental Choices

The key advantage of this route is the exceptionally mild conditions required for the final rearrangement step, which can proceed at 0 °C in as little as 5 minutes.[11] This is a stark contrast to traditional cyclization methods for forming pyrrolotriazinones, which often require high temperatures (150-160 °C) and prolonged reaction times.[11][12] The regioselectivity of the preceding intramolecular cyclization to form the oxadiazine can be controlled by the choice of reagents, specifically the halogen source used to generate the triphenylphosphorane intermediate.[11]

Workflow Diagram: Synthesis via Rearrangement

cluster_2 Route 3: Rearrangement Strategy A 1,2-Biscarbamoyl -Substituted Pyrrole B Regioselective Intramolecular Cyclization (PPh₃, Br₂, Et₃N) A->B C Pyrrolo[1,2-d][1,3,4]oxadiazine (Intermediate) B->C D Nucleophile-Induced Rearrangement (e.g., LiTMS) C->D Key Step (Mild Conditions) E Pyrrolo[2,1-f]triazin-4(3H)-one D->E

Caption: Synthesis of pyrrolotriazinones via oxadiazine rearrangement.

Representative Experimental Protocol

This protocol is based on the work of Park et al. for the practical synthesis of pyrrolotriazinones.[2][11]

Step 1: Synthesis of Pyrrolooxadiazine Intermediate

  • Dissolve the 1,2-biscarbamoyl-substituted 1H-pyrrole (1.0 eq) in a dry solvent like CH₂Cl₂.

  • Add triphenylphosphine (PPh₃, 1.2 eq) and triethylamine (Et₃N, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add bromine (Br₂, 1.1 eq).

  • Allow the reaction to proceed at 0 °C for 5-10 minutes. This regioselective intramolecular cyclization yields the pyrrolooxadiazine.

    • Expert Insight: The PPh₃/Br₂ system forms the reactive phosphonium bromide species in situ, which facilitates the cyclodehydration. The mild conditions preserve sensitive functional groups.

Step 2: Rearrangement to Pyrrolotriazinone

  • The crude pyrrolooxadiazine from the previous step is dissolved in dry THF and cooled to 0 °C.

  • A solution of a suitable nucleophile, such as lithium trimethyl(phenylsulfido)aluminate, is added.

  • The rearrangement is typically very rapid (5-15 minutes) at this temperature.

  • The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl) and the product is extracted with an organic solvent.

  • Purification by column chromatography affords the desired pyrrolo[2,1-f]triazin-4(3H)-one. This method is noted for its practicality and improved yields over high-temperature alternatives.[11]

Comparative Analysis of Synthetic Efficiency

To provide an objective comparison, the key performance metrics for each route are summarized below. These are generalized from reported data and will vary based on specific substrates.

MetricRoute 1: Linear AnnulationRoute 2: 1,3-Dipolar CycloadditionRoute 3: Rearrangement
Overall Yield Good to Excellent (up to 85% for optimized routes)[7]Moderate to Very Good (44-84%)[8][9]Good to Excellent
Strategy Linear, StepwiseConvergent, One-Pot CycloadditionLinear with Mild Rearrangement
Scalability Proven for kilogram scale[6]Moderate; may require optimization for large scaleGood; mild conditions are favorable for scale-up
Substrate Scope Broad; depends on availability of substituted pyrrolesBroad; requires electron-poor alkynes. Excellent for polysubstitution.[8]Focused on Pyrrolotriazin-4-ones; depends on substituted pyrrole starting material
Reaction Conditions Can require high temperatures (reflux) for cyclizationGenerally mild (room temperature)Excellent; final step is very mild (0 °C)[11]
Atom Economy Moderate; depends on aminating and cyclizing agentsGood; cycloaddition is highly atom-economicalModerate
Operational Simplicity Multi-step, requires isolation of intermediates (can be telescoped)High; single step from stable precursors to complex productsMulti-step but final rearrangement is operationally simple
Best Suited For Large-scale synthesis of a specific target (e.g., API)Rapid library synthesis, exploring SAR with diverse substitutionsEfficient, regioselective synthesis of pyrrolotriazinone intermediates

Conclusion and Strategic Recommendations

The synthesis of substituted pyrrolo[2,1-f]triazines is a mature field with several robust and efficient methodologies. The optimal route is contingent on the specific objectives of the research program.

  • For the large-scale production of a specific, validated drug candidate like a Remdesivir intermediate, the Linear Annulation from Pyrrole Precursors is the strategy of choice. Its scalability has been demonstrated, and the use of economical reagents can be optimized to ensure commercial viability.[6]

  • For early-stage drug discovery and lead optimization , where the goal is to rapidly generate a diverse library of analogs to explore structure-activity relationships (SAR), the 1,3-Dipolar Cycloaddition route is unparalleled. Its convergent nature allows for the creation of complex, polysubstituted molecules in a single, efficient step, dramatically accelerating the discovery timeline.[8]

  • When the synthetic target is a pyrrolotriazin-4-one intermediate , a common precursor for many kinase inhibitors, the Rearrangement of Pyrrolooxadiazines offers a significant advantage. The remarkably mild conditions of the key rearrangement step ensure high functional group tolerance and operational safety, making it a superior alternative to traditional high-temperature cyclizations.[11][12]

By understanding the causality behind the experimental choices and the distinct advantages of each synthetic blueprint, researchers can strategically select the most efficient and effective path to unlock the full potential of the versatile pyrrolo[2,1-f]triazine scaffold.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.
  • Kaur, H., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]
  • Hunt, J. T., et al. (2004).
  • Ott, G. R., & Favor, D. A. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Aksenov, A. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]
  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters.
  • Riha, J., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega. [Link]
  • Vasilev, M., et al. (2023). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ChemistryOpen.
  • Pack, S. K., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]
  • Legrand, B., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. [Link]
  • Lee, Y. J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]
  • Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.
  • G, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. [Link]

Sources

A Comparative Analysis of 7-Bromo-4-chloropyrrolo[2,1-f]triazine Positional Isomers in Kinase Inhibition and Cellular Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4] This guide provides a comprehensive biological evaluation of positional isomers derived from a hypothetical lead compound, 7-Bromo-4-chloropyrrolo[2,1-f]triazine. While a direct head-to-head comparison of these specific isomers is not extensively documented in publicly available literature, this document synthesizes established structure-activity relationship (SAR) principles for this class of compounds to present a predictive comparison. We will delve into the anticipated impact of bromine substitution at various positions on the pyrrole ring, comparing the parent compound with its putative 6-Bromo and 5-Bromo isomers.

This guide is intended for researchers, scientists, and drug development professionals, offering insights into the causal relationships between isomeric structures and their biological performance. We will explore the nuances of their interaction with kinase targets, their effects on cancer cell proliferation, and provide detailed, field-proven protocols for the key experiments that form the basis of such an evaluation.

The Pyrrolo[2,1-f]triazine Core: A Versatile Kinase Inhibitor Template

The pyrrolo[2,1-f][1][2][3]triazine nucleus serves as an excellent bioisostere for the purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide range of kinases.[5] The nitrogen atoms in the triazine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This fundamental binding motif is conserved across numerous pyrrolotriazine-based inhibitors.[6]

Substitutions on this core scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-position is often occupied by an aniline or related moiety that can project into a lipophilic pocket adjacent to the ATP-binding site, contributing significantly to both potency and selectivity.[5] The pyrrole moiety offers several positions for substitution (C5, C6, and C7), which can be exploited to modulate activity and physical properties. Halogenation, in particular, is a common strategy in kinase inhibitor design to enhance binding affinity through halogen bonding and to improve metabolic stability.

Comparative Biological Evaluation of Positional Isomers

In this section, we will compare the predicted biological activities of three positional isomers:

  • Isomer 1: 7-Bromo-4-chloropyrrolo[2,1-f]triazine (Parent Compound)

  • Isomer 2: 6-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Isomer 3: 5-Bromo-4-chloropyrrolo[2,1-f]triazine

The following comparisons are based on established SAR trends for pyrrolotriazine and other kinase inhibitor scaffolds.

In Vitro Kinase Inhibitory Activity

The placement of the bromine atom on the pyrrole ring is anticipated to have a significant impact on the kinase inhibitory profile of these isomers. This is due to the potential for halogen bonding and steric interactions within the ATP-binding pocket of different kinases.

IsomerPredicted Potency against Target Kinase (e.g., a hypothetical Tyr-kinase)Rationale for Predicted Potency
7-Bromo-4-chloropyrrolo[2,1-f]triazine HighSubstitution at the C7 position can influence the orientation of the entire scaffold within the binding pocket. A bromine at this position may engage in favorable halogen bonding with a backbone carbonyl or other suitable acceptor in the kinase active site, thereby enhancing potency.
6-Bromo-4-chloropyrrolo[2,1-f]triazine Moderate to HighThe C6 position is also a key point for modification. A bromine atom here could either enhance binding through halogen bonding or introduce steric hindrance, depending on the specific topology of the kinase active site. For some kinases, substitution at C6 has been shown to be well-tolerated and can lead to potent inhibitors.[5]
5-Bromo-4-chloropyrrolo[2,1-f]triazine Moderate to LowThe C5 position is often crucial for interactions with the kinase hinge region. A bulky substituent like bromine at this position could potentially disrupt the key hydrogen bonding interactions between the triazine nitrogens and the hinge, leading to a decrease in potency. However, in some cases, C5 substitution has led to potent inhibitors, highlighting the target-specific nature of these interactions.[5]

Table 1: Predicted In Vitro Kinase Inhibitory Activity of Positional Isomers.

Cellular Antiproliferative Activity

The ability of these isomers to inhibit cancer cell growth is a critical measure of their therapeutic potential. This is typically assessed using cell viability assays such as the MTT or SRB assay.[1][2]

IsomerPredicted IC50 against a Cancer Cell Line (e.g., MCF-7)Rationale for Predicted Cellular Activity
7-Bromo-4-chloropyrrolo[2,1-f]triazine Low (High Potency)Assuming the target kinase is a key driver of proliferation in the chosen cell line, the high in vitro potency is expected to translate into potent antiproliferative activity. Good cell permeability is also anticipated for this scaffold.
6-Bromo-4-chloropyrrolo[2,1-f]triazine Low to ModerateThe cellular activity will be highly dependent on the on-target kinase inhibition. If the C6-bromo substitution maintains high kinase potency, potent cellular activity is expected.
5-Bromo-4-chloropyrrolo[2,1-f]triazine Moderate to HighThe potentially lower kinase inhibitory activity would likely result in reduced antiproliferative effects. However, off-target effects or differences in cell permeability could lead to unexpected cellular activity.

Table 2: Predicted Cellular Antiproliferative Activity of Positional Isomers.

Experimental Protocols

To empirically validate the predicted activities of these positional isomers, the following detailed experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying the inhibitory activity of compounds against a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to the kinase inhibition.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (positional isomers)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each isomer in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.

G cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Stock 10 mM Stock in DMSO SerialDilution Serial Dilution Stock->SerialDilution AddCompound Add Compound/DMSO to Plate SerialDilution->AddCompound AddKinase Add Kinase Solution AddCompound->AddKinase AddSubstrateATP Add Substrate/ATP Mixture AddKinase->AddSubstrateATP Incubate Incubate at 30°C AddSubstrateATP->Incubate AddADP_Glo Add ADP-Glo™ Reagent Incubate->AddADP_Glo AddDetectionReagent Add Kinase Detection Reagent AddADP_Glo->AddDetectionReagent ReadLuminescence Read Luminescence AddDetectionReagent->ReadLuminescence DataAnalysis DataAnalysis ReadLuminescence->DataAnalysis IC50 Calculation

Caption: Workflow for the in vitro kinase inhibition assay.

MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds (positional isomers)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the positional isomers or DMSO (vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer by plotting the percentage of viability against the log of the compound concentration.

G cluster_culture Cell Culture & Treatment cluster_assay MTT Assay SeedCells Seed Cells in 96-well Plate IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight TreatCells Treat with Compounds IncubateOvernight->TreatCells IncubateTreatment Incubate for 48-72h TreatCells->IncubateTreatment AddMTT Add MTT Solution IncubateTreatment->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance DataAnalysis DataAnalysis ReadAbsorbance->DataAnalysis IC50 Calculation G cluster_scaffold Pyrrolo[2,1-f]triazine Scaffold cluster_substituents Positional Isomers cluster_activity Biological Activity Core Pyrrolotriazine Core (ATP Mimic) C7_Br 7-Bromo (Potential Halogen Bond) C6_Br 6-Bromo (Alternative Interaction Site) C5_Br 5-Bromo (Potential Steric Hindrance) Kinase_Inhibition Kinase Inhibition C7_Br->Kinase_Inhibition High Potency C6_Br->Kinase_Inhibition Moderate-High Potency C5_Br->Kinase_Inhibition Moderate-Low Potency Cell_Activity Cellular Activity Kinase_Inhibition->Cell_Activity Translates to

Caption: Logical relationship between isomeric structure and biological activity.

The 7-bromo isomer is predicted to be the most potent, potentially due to the formation of a halogen bond with a key residue in the kinase active site, a common feature in potent kinase inhibitors. The 6-bromo isomer may also exhibit high potency, depending on the specific topology of the target kinase. In contrast, the 5-bromo isomer is predicted to be less active due to potential steric clashes near the critical hinge-binding region. These predictions underscore the profound impact of subtle structural changes on the biological activity of kinase inhibitors.

Conclusion

This guide provides a framework for the comparative biological evaluation of positional isomers of 7-Bromo-4-chloropyrrolo[2,1-f]triazine. While the specific data presented is predictive and based on established SAR principles, the outlined experimental protocols offer a clear path for the empirical validation of these hypotheses. The pyrrolo[2,1-f]t[1][2][3]riazine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors, and a systematic exploration of positional isomerism is a critical step in the optimization of lead compounds for improved potency, selectivity, and overall drug-like properties.

References

  • Xiang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]
  • Xiang, Y., et al. (2020).
  • Singh, S., et al. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(10), 1831-1853. [Link]
  • Klapars, A., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8566–8578. [Link]
  • Lee, H. J., et al. (2016). A facile and practical access to pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][7]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
  • Naas, F., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7505. [Link]
  • Iruela-Arispe Lab. (n.d.). Xenograft Tumor Assay Protocol. University of California, Los Angeles. [Link]
  • Weinberg, L. R., et al. (2014). 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3467. [Link]
  • Gilleran, J. A., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry, 67(5), 3467–3503. [Link]
  • Maryan, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. [Link]
  • Lee, H. J., et al. (2016). A facile and practical access to pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][7]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Semantic Scholar. [Link]
  • Norman, M. H., et al. (2023). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(6), 1165-1178. [Link]
  • Lombardo, L. J., et al. (2004). Identification of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 14(24), 6039-6042. [Link]
  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320492. [Link]
  • Zhang, Y., et al. (2013). Structure-activity relationships of pyrroloquinazolines as thrombin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3192-3196. [Link]
  • Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-2990. [Link]
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 133. [Link]
  • Torres, C. M., et al. (2024). Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes. Molecules, 29(22), 5005. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-chloropyrrolo[2,1-f]triazine

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

Introduction: Beyond Synthesis, A Commitment to Safety

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine (CAS No. 1269667-51-7), a halogenated heterocyclic molecule valuable as a screening compound in chemical research. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The presence of both bromine and chlorine atoms on a nitrogen-containing aromatic scaffold necessitates a rigorous and informed approach to waste management.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. It is designed not as a rigid template, but as a self-validating system of protocols grounded in the principles of chemical safety and regulatory compliance. Our objective is to empower laboratory personnel with the expertise to manage this chemical waste stream confidently and responsibly, ensuring the protection of both individuals and the environment.

Section 1: Hazard Assessment and Risk Mitigation

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While specific toxicological data for 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is not widely available, its structure as a halogenated aromatic compound informs a precautionary approach.[2] Structurally similar chemicals are known to be toxic if swallowed and can cause skin and respiratory irritation.[4]

A critical, and often overlooked, hazard arises during thermal decomposition. In the event of a fire or improper incineration, this compound can release highly toxic and corrosive fumes, including hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx).[4] This underscores the necessity of using a certified hazardous waste disposal service capable of high-temperature incineration, which is the safest method to prevent the formation of toxic byproducts like dioxins and furans.[5]

Property Value
Chemical Name 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine
CAS Number 1269667-51-7[2]
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.47 g/mol [2]
Predicted Density 2.03±0.1 g/cm³[2]
Known Hazards Data unavailable; treat as toxic and irritant based on chemical class.[2][4]
Combustion Products Toxic fumes: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide (HBr), Hydrogen chloride (HCl).[4]

Section 2: Personal Protective Equipment (PPE) Protocol

Given the potential for irritation and toxicity, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Task Minimum Required PPE Glove Selection & Rationale
Handling Solid Compound Chemical splash goggles, face shield, lab coat, closed-toe shoes.Double Gloving: Inner nitrile glove, outer butyl or Viton® glove. Nitrile alone provides poor resistance to many halogenated hydrocarbons and should be considered for splash protection only.[6][7]
Preparing Solutions Chemical splash goggles, face shield, lab coat, closed-toe shoes.Double Gloving: As above. If a splash occurs, gloves must be removed and replaced immediately, as breakthrough can occur in under a minute for thin nitrile gloves.[7]
Packaging Waste Chemical splash goggles, lab coat, closed-toe shoes.Heavy-duty nitrile or butyl gloves. Ensure gloves are free of contamination before handling the exterior of the waste container.

Section 3: Waste Segregation & Containment Protocol

The cardinal rule for disposing of this compound is strict segregation. Halogenated organic waste must never be mixed with non-halogenated waste streams.[8][9][10] Co-mingling can disrupt disposal processes and lead to regulatory non-compliance.

Protocol 1: Collection of Solid and Concentrated Waste
  • Don Appropriate PPE: Follow the guidelines in Section 2.

  • Designate a Waste Container: Use a clearly labeled, wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap.[8]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list the full chemical name: "7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine". Do not use abbreviations.[9]

  • Transfer Waste: Using dedicated, clean tools, carefully transfer the solid compound, residual material, or contaminated items (e.g., weighing paper, contaminated gloves, absorbent pads from spills) into the designated container.

  • Secure and Store: Tightly close the container. The container must remain closed at all times except when actively adding waste.[9] Store the container in a designated satellite accumulation area away from incompatible materials.[9]

Protocol 2: Collection of Dilute Liquid Waste (e.g., from assays)
  • Designate a Liquid Waste Container: Use a labeled, leak-proof, and chemically compatible (HDPE or glass) container with a secure screw cap.

  • Labeling: As with solid waste, the container must be pre-labeled as "Halogenated Organic Waste" with all chemical constituents listed.

  • Segregation is Key: This waste stream is specifically for solutions containing 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Do not mix with non-halogenated solvent waste.[8][9]

  • Collection: Use a funnel to add waste to the container to prevent contaminating the exterior. Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Secure and Store: Secure the cap tightly and store in the satellite accumulation area.

Section 4: Disposal Decision Workflow

The following workflow provides a logical pathway for ensuring all waste associated with 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is handled correctly.

DisposalWorkflowstartWaste Generation Involving7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazinewaste_typeIdentify Waste Typestart->waste_typesolid_wastePure solid, contaminatedweigh paper, or PPEwaste_type->solid_waste Solidliquid_wasteSolutions containingthe compoundwaste_type->liquid_waste LiquidglasswareEmpty, contaminatedglasswarewaste_type->glassware Glasswarespill_cleanupSpill cleanup debriswaste_type->spill_cleanup Spill Debrissolid_containerPlace in 'Solid HalogenatedOrganic Waste' container.solid_waste->solid_containerliquid_containerPour into 'Liquid HalogenatedOrganic Waste' container.liquid_waste->liquid_containerrinseTriple rinse with a minimalamount of suitable solvent.glassware->rinsespill_cleanup->solid_containerfinal_collectionSecurely close container.Store in Satellite Accumulation Area.Ensure container is clearly labeled.solid_container->final_collectionliquid_container->final_collectionrinsateCollect all rinsate.rinse->rinsaterinsate->liquid_containerendArrange pickup by certifiedhazardous waste contractor forhigh-temperature incineration.final_collection->end

Caption: Disposal decision workflow for 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine waste.

Section 5: Spill & Emergency Procedures

  • Small Spill (Solid or Liquid):

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Restrict access to the area.

    • Cover liquid spills with a chemically inert absorbent material (e.g., vermiculite, sand).

    • For solid spills, gently sweep or scoop the material to avoid creating dust.

    • Carefully collect all contaminated absorbent and cleaning materials into the designated "Solid Halogenated Organic Waste" container.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill or Uncontrolled Release:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's Environmental Health & Safety (EHS) office immediately.

    • If there is a fire risk, activate the nearest fire alarm.

Conclusion: A Culture of Responsibility

The proper management of chemical waste is a direct reflection of an organization's commitment to safety and environmental stewardship. For a halogenated heterocyclic compound like 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, adherence to a strict protocol of segregation, containment, and certified disposal is paramount. By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure compliance with all applicable regulations.

References

  • KISHIDA CHEMICAL CO.,LTD. (2022). Safety Data Sheet: 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.
  • International Glove Protection. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • M., M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • U.S. Environmental Protection Agency. (1999). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures.
  • U.S. Environmental Protection Agency. (1974). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.